2,2'-Methylenediphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCPOLNSJCWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022446 | |
| Record name | 2,2'-Bisphenol F | |
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Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-02-9, 1333-16-0 | |
| Record name | Bis(2-hydroxyphenyl)methane | |
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| Record name | 2,2'-Bisphenol F | |
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| Record name | 2,2'-Methylenediphenol | |
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| Record name | Phenol, 2,2'-methylenebis- | |
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| Record name | 2,2'-Bisphenol F | |
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| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |
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| Record name | 2,2'-methylenediphenol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BISPHENOL F | |
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Foundational & Exploratory
2,2'-Methylenediphenol chemical properties and structure
An In-depth Technical Guide to 2,2'-Methylenediphenol: Structure, Properties, and Applications
Introduction
This compound, also known as bis(2-hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the dihydroxydiphenylmethane family.[1] It is the ortho-ortho isomer of Bisphenol F, a group of compounds used extensively in the production of high-performance polymers.[2] While its isomers, particularly the 4,4' variant, are more common in industrial applications, the 2,2'-isomer holds significant interest for researchers. Its unique stereochemistry, with two phenolic hydroxyl groups positioned ortho to the methylene bridge, imparts distinct chemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis, and applications, with particular emphasis on its relevance to researchers in chemistry, material science, and drug development.
Compound Identification
For clarity and precision in research and documentation, it is essential to identify this compound by its standardized identifiers.
| Identifier | Value |
| CAS Number | 2467-02-9[3] |
| Molecular Formula | C₁₃H₁₂O₂[1] |
| Molecular Weight | 200.23 g/mol [3] |
| Synonyms | 2,2'-Bis(hydroxyphenyl)methane, 2,2'-Dihydroxydiphenylmethane, o-(o-Hydroxybenzyl)phenol, Bisphenol F (ortho, ortho-isomer)[1][4] |
| EC Number | 219-578-2[3] |
| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N[1] |
Chemical Structure and Stereochemistry
The structure of this compound consists of two phenol rings linked by a methylene (-CH₂-) bridge at the ortho positions relative to the hydroxyl groups. This arrangement allows for two rotatable bonds between the phenyl rings and the central methylene carbon, giving the molecule conformational flexibility.[1] The proximity of the two hydroxyl groups can facilitate intramolecular hydrogen bonding, which influences its physical properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | White to light yellow or peach-colored powder/crystal. | [1][2][4] |
| Melting Point | 113-118 °C | [3][][6] |
| Boiling Point | 363-365 °C (at 758 Torr) | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2][6] |
| Density | ~1.2 g/cm³ (Predicted) | [4] |
| pKa | 9.81 ± 0.30 (Predicted) | [1][6] |
| Stability | Stable under recommended storage conditions. | [1][6] |
| Incompatibilities | Strong oxidizing agents. | [1][6] |
| Storage | Store at room temperature in an inert atmosphere. | [1][6] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively complex due to the ortho substitution pattern. Key signals would include:
-
A singlet for the two methylene protons (-CH₂-), typically appearing around 4.0 ppm.
-
A complex multiplet pattern for the eight aromatic protons in the 6.7-7.2 ppm region.
-
A broad singlet for the two phenolic hydroxyl (-OH) protons, whose chemical shift is highly dependent on concentration and solvent. The presence of intramolecular hydrogen bonding may shift this signal downfield.
-
-
¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum should display seven distinct signals:
-
One signal for the methylene carbon.
-
Six signals for the aromatic carbons, as the two phenyl rings are equivalent.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.[7] Key absorption bands include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic groups. The broadness is indicative of hydrogen bonding.[8]
-
Multiple sharp peaks between 1450-1600 cm⁻¹ due to C=C stretching within the aromatic rings.
-
A strong C-O stretching band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 200, corresponding to the molecular weight of the compound.[9]
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the acid- or base-catalyzed condensation reaction of phenol with formaldehyde.[10][11] The reaction conditions, particularly the molar ratio of reactants and the type of catalyst, are crucial for selectively forming the 2,2'-isomer over the 2,4'- and 4,4'- isomers.[12]
Caption: Synthesis of this compound.
Experimental Protocol: Catalytic Synthesis of Bisphenol F[10]
Causality: This protocol utilizes a calcium silicate composite catalyst to favor the formation of the 2,2'-isomer. The reaction is performed under an inert atmosphere to prevent oxidation of the phenolic compounds.
-
Setup : Charge a three-necked flask with 0.4 g of calcium silicate composite catalyst and 23.5 g of phenol.
-
Inert Atmosphere : Purge the flask with nitrogen gas to create an inert atmosphere.
-
Initial Mixing : Stir the mixture at 90 °C for 5 minutes to ensure homogeneity.
-
Reagent Addition : Add 2.0 g of a 37% (by mass) aqueous solution of formaldehyde. This establishes a phenol to formaldehyde molar ratio of approximately 10:1.
-
Reaction : Heat the reaction mixture to 110 °C and maintain reflux for 2 hours.
-
Workup : After the reaction is complete, cool the mixture to room temperature.
-
Purification : The organic phase is subjected to reduced pressure distillation to recover unreacted phenol. The remaining concentrate contains the bisphenol F product mixture, which can be further purified by crystallization or chromatography.
Reactivity
The reactivity of this compound is governed by its two primary functional regions: the phenolic hydroxyl groups and the electron-rich aromatic rings.
-
Phenolic Hydroxyl Groups : The -OH groups are acidic and can be deprotonated by bases. They can undergo etherification and esterification reactions. Their proximity allows the molecule to act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions.
-
Aromatic Rings : The hydroxyl groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl groups (and meta to the methylene bridge) are highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts alkylation.
-
Methylene Bridge : A notable advanced reaction involves the rhodium-catalyzed hydrogenolysis of the C(aryl)-C(alkyl) bond of the methylene bridge.[2] This method, often using removable directing groups, allows for the cleavage of the bridge to yield monophenol products, demonstrating a sophisticated transformation of the core structure.[2]
Applications in Research and Drug Development
This compound serves as a valuable molecule in several scientific domains.
-
Polymer Chemistry : It is a key monomer and building block for the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[2] The ortho-ortho linkage can lead to polymers with different thermal and mechanical properties compared to those derived from other Bisphenol F isomers.
-
Toxicology and Environmental Health : As a class, bisphenols are studied for their potential as endocrine-disrupting compounds.[2] this compound serves as a critical reference standard in comparative toxicological studies to understand the structure-activity relationships among different bisphenol analogues and to assess their biological impact, particularly in contrast to the more prevalent Bisphenol A (BPA).[2]
-
Organic Synthesis : Its unique structure makes it a useful starting material or intermediate in the synthesis of more complex molecules, such as macrocycles and specialized ligands for catalysis.
-
Contact Sensitizer : It has been identified as a contact sensitizer found in products based on phenol-formaldehyde resins, making it relevant in dermatological and allergy research.[1][4][]
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as an irritant.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302+P352 : IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE) : Standard PPE includes safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the powder.[3]
-
Storage : The compound is combustible and should be stored away from strong oxidizing agents in a well-ventilated place with the container tightly closed.[1][3]
Conclusion
This compound is a structurally significant isomer of Bisphenol F with a distinct profile of chemical and physical properties. Its utility extends from a monomer in polymer science to a reference compound in toxicological research and a versatile building block in organic synthesis. A thorough understanding of its structure, reactivity, and handling requirements is paramount for its effective and safe use in a research and development setting.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,2'-Bisphenol F
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 2,2'-Bisphenol F (2,2'-BPF), a significant isomer of the bisphenol F family. While often overshadowed by its 4,4'- counterpart, understanding the distinct characteristics of the 2,2'-isomer (CAS No. 2467-02-9) is critical for researchers, chemists, and drug development professionals. This document moves beyond a simple tabulation of data, offering insights into the structural rationale for its observed properties, detailed experimental protocols for their validation, and a discussion of their implications in material science and toxicology. The guide is structured to provide both foundational knowledge and practical, field-proven methodologies, ensuring scientific integrity and empowering researchers in their application of this compound.
Introduction to 2,2'-Bisphenol F: The Ortho Isomer
Bisphenol F (BPF) refers to a family of isomers of dihydroxydiphenylmethane. While the term "Bisphenol F" is often used generically, it typically implies the 4,4'-isomer, which is the most common in industrial applications like the manufacturing of epoxy resins and polycarbonates[1][2]. However, the positional isomerism of the hydroxyl groups on the phenyl rings significantly influences the molecule's spatial arrangement, reactivity, and biological interactions.
This guide focuses specifically on 2,2'-Bisphenol F , also known as 2,2'-methylenediphenol. In this molecule, the hydroxyl groups are positioned ortho to the methylene bridge. This ortho-ortho configuration imparts unique steric and electronic properties that differentiate it from the 4,4'- (para-para) and 2,4'- (ortho-para) isomers. For scientists in drug development and toxicology, understanding these nuances is paramount, as seemingly minor structural shifts can lead to profound differences in receptor binding, metabolic pathways, and endocrine-disrupting potential[3]. This document serves as a foundational resource for harnessing or mitigating the effects of 2,2'-BPF through a detailed exploration of its physicochemical nature.
Molecular Structure and Identification
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The structural arrangement and standard identifiers for 2,2'-Bisphenol F are outlined below.
Chemical Structure
The structure of 2,2'-BPF consists of two phenol rings linked by a methylene (-CH₂-) bridge, with the hydroxyl (-OH) groups located at the 2 and 2' positions (ortho to the bridge). This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl groups and influences the molecule's conformation and reactivity.
Chemical Identifiers
For unambiguous identification, a comprehensive list of chemical identifiers is essential. The following table summarizes the key identifiers for 2,2'-Bisphenol F.
| Identifier | Value | Source |
| CAS Number | 2467-02-9 | [1][4][5] |
| IUPAC Name | 2-[(2-hydroxyphenyl)methyl]phenol | [5][] |
| Synonyms | This compound, Bis(2-hydroxyphenyl)methane | [1][4][] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][5][7] |
| Molecular Weight | 200.23 g/mol | [1][5][7] |
| SMILES | Oc1ccccc1Cc2ccccc2O | [5] |
| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N | [] |
Core Physicochemical Properties
The physical and chemical properties of 2,2'-BPF dictate its behavior in various systems, from reaction kinetics to biological absorption. This section details these core properties, presenting both experimental and predicted data.
Data Summary Table
The following table provides a consolidated view of the key physicochemical properties of 2,2'-Bisphenol F. It is critical to distinguish between experimentally determined values and computationally predicted values, as the latter provide useful estimates but lack empirical validation.
| Property | Value | Type | Source |
| Physical State | White to off-white solid; peach-colored powder or chunks | Experimental | [1][3] |
| Melting Point | 113-118 °C | Experimental | [1][3][][8] |
| Boiling Point | 363-365 °C (at 758 Torr) | Experimental | [1][] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Experimental | [1][3] |
| Water: 408.1 mg/L (at 25 °C) | Estimated | [9] | |
| Density | 1.208 ± 0.06 g/cm³ | Predicted | [1][][8] |
| pKa | 9.81 ± 0.30 | Predicted | [1][7] |
| LogP (Octanol/Water) | 3.1 | Predicted (XLogP3) | [] |
Discussion of Properties
-
Melting and Boiling Points : The relatively high melting point of 113-118 °C is indicative of a stable crystalline solid structure, influenced by intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules.[1][3][][8] The high boiling point further confirms strong intermolecular forces that require significant energy to overcome.[1][]
-
Solubility Profile : The principle of "like dissolves like" is evident in the solubility of 2,2'-BPF. The two phenolic hydroxyl groups impart polarity, allowing for slight solubility in polar organic solvents like methanol and DMSO.[1][3] Conversely, the two phenyl rings and the methylene bridge create a significant nonpolar character, limiting its solubility in water.[9] This amphiphilic nature is critical for predicting its environmental fate and its ability to cross biological membranes.
-
Acidity (pKa) : The predicted pKa of ~9.8 suggests that 2,2'-BPF is a weak acid, characteristic of phenols.[1][7] The hydroxyl protons can dissociate, particularly in basic environments. This property is crucial for understanding its reactivity, its potential to act as a proton donor in biological systems, and for developing analytical methods, as its charge state will be pH-dependent. For comparison, the experimental pKa values for the 4,4'-BPF isomer are reported as 9.8 and 10.5.[10]
-
Lipophilicity (LogP) : The predicted octanol-water partition coefficient (LogP) of 3.1 indicates that 2,2'-BPF is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water).[] A LogP value greater than 0 signifies a preference for lipid environments. This high lipophilicity is a key predictor for bioaccumulation in fatty tissues and suggests a high potential for absorption and distribution in biological systems, a critical parameter for toxicological and pharmacokinetic studies.
Spectroscopic Profile
While specific, peer-reviewed spectra for 2,2'-BPF are not widely published, its characteristic structural features allow for a reliable prediction of its spectral profile based on data from analogous compounds like 4,4'-BPF and Bisphenol A (BPA).
-
¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings, a characteristic singlet for the two methylene bridge protons (-CH₂-), and a signal for the acidic hydroxyl protons (-OH). The aromatic region would be complex due to the ortho substitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic groups. Other key signals would include C-H stretching from the aromatic rings and the methylene bridge (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O stretching band (~1200-1250 cm⁻¹). Studies on other bisphenols confirm these characteristic peaks.[11]
-
UV-Vis Spectroscopy : Phenolic compounds typically exhibit strong absorbance in the UV region. Based on data for BPA and other bisphenols, 2,2'-BPF is expected to have absorption maxima (λmax) around 225-230 nm and a second, broader band around 275-285 nm, corresponding to π-π* transitions within the aromatic rings.[12][13][14]
Experimental Determination of Key Properties
To ensure scientific rigor, predicted values must be confirmed by empirical data. This section provides standardized, self-validating protocols for determining two critical physicochemical properties: melting point and LogP. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Workflow for Physicochemical Characterization
The logical flow for characterizing a compound like 2,2'-BPF involves a series of sequential analyses where the results of one test inform the next. This workflow ensures efficiency and accuracy.
Caption: Logical workflow for the physicochemical characterization of 2,2'-Bisphenol F.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect phase transitions, and its capacity to assess sample purity. The method measures the difference in heat flow required to increase the temperature of the sample and a reference, providing a highly accurate and reproducible melting endotherm.
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 2,2'-Bisphenol F into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Hold at 150 °C for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at 20 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) are also recorded. A sharp, single endotherm is indicative of a pure substance.
Protocol: Determination of Partition Coefficient (LogP) via OECD 107 Shake-Flask Method
Causality: The Shake-Flask method is a globally recognized standard (OECD Guideline 107) for determining the octanol-water partition coefficient. It is a direct equilibrium method suitable for compounds with an expected LogP in the range of -2 to 4, which aligns with the predicted value for 2,2'-BPF. This parameter is a cornerstone of drug development, as it directly correlates with a compound's pharmacokinetic (ADME) properties.
Methodology:
-
Preparation of Phases:
-
Prepare n-octanol saturated with water by shaking reagent-grade n-octanol with high-purity water for 24 hours and allowing the phases to separate.
-
Prepare water saturated with n-octanol using the same procedure.
-
-
Preliminary Test: Determine the approximate concentration of 2,2'-BPF to use. The concentration in either phase should not exceed 0.01 mol/L to avoid self-association. The substance must be quantifiable in both phases.
-
Main Experiment:
-
Prepare at least three replicate test vessels (e.g., centrifuge tubes with PTFE-lined caps).
-
Add appropriate volumes of the two saturated phases to each vessel. A volume ratio of 1:1 is common, but can be adjusted to improve quantification in one phase.
-
Add a known amount of 2,2'-Bisphenol F to each vessel.
-
Seal the vessels and shake them at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached. A minimum of 24 hours is recommended.
-
-
Phase Separation: Centrifuge the vessels at a high speed to ensure complete separation of the octanol and water phases. This step is critical to prevent the formation of emulsions which would invalidate the results.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each replicate.
-
Determine the concentration of 2,2'-BPF in each aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
-
Calculation:
-
The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): P_ow = C_octanol / C_water
-
The final value is expressed as its base-10 logarithm: LogP = log₁₀(P_ow)
-
Calculate the mean LogP and standard deviation from the replicates.
-
Stability and Reactivity
The chemical stability and reactivity of 2,2'-Bisphenol F are primarily governed by the phenolic hydroxyl groups and the aromatic rings.
-
Stability : The compound is stable under standard laboratory conditions, typically stored at room temperature in an inert atmosphere.[1] It is combustible but not highly flammable.
-
Reactivity :
-
Oxidation : Phenols are susceptible to oxidation. 2,2'-BPF is incompatible with strong oxidizing agents, which can lead to the formation of quinone-type structures and degradation.[1][3]
-
Acidity : As a weak acid, it will react with strong bases to form phenoxide salts.
-
Polymerization : The two hydroxyl groups make 2,2'-BPF a valuable monomer for condensation polymerization. It can react with reagents like epichlorohydrin or phosgene to form epoxy resins and polycarbonates, respectively, analogous to its 4,4'-isomer.[3][15]
-
Conclusion
2,2'-Bisphenol F is a distinct chemical entity whose physicochemical properties are dictated by the ortho-positioning of its hydroxyl groups. With a melting point of 113-118 °C, moderate lipophilicity (predicted LogP ~3.1), and weak acidity (predicted pKa ~9.8), its behavior is well-defined for applications in polymer chemistry and for assessment in toxicological and environmental studies. The provided standardized protocols offer a clear path for the empirical validation of these properties, ensuring data integrity. For researchers in material science and drug development, a thorough understanding of these foundational characteristics is not merely academic—it is an essential prerequisite for innovation and safety.
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Introduction: Unveiling the Potential of a Versatile Phenolic Building Block
An In-Depth Technical Guide to 2,2'-Methylenediphenol (CAS 2467-02-9)
This compound, also known by synonyms such as Bis(2-hydroxyphenyl)methane and the ortho-ortho isomer of Bisphenol F, is a diarylmethane compound holding significant interest for chemical synthesis and materials science.[1][2][3] Its unique structure, featuring two phenol rings linked by a methylene bridge at the ortho positions, provides a distinct steric and electronic profile compared to its more common 4,4' and 2,4' isomers. This guide offers a comprehensive technical overview of this compound, focusing on its synthesis, characterization, applications, and safety protocols, designed to empower researchers in leveraging its potential as a strategic building block in their development pipelines.[4][]
While its primary applications have been rooted in polymer chemistry and as a contact sensitizer in phenol-formaldehyde resins, its utility as a foundational scaffold in organic synthesis is increasingly recognized.[1][] The two hydroxyl groups offer reactive sites for elaborating more complex molecular architectures, making it a valuable precursor for novel polymers, ligands, and potentially, pharmacologically active molecules.[4][7] Understanding the fundamental properties and methodologies associated with this compound is the first step toward unlocking its full synthetic potential.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental design, from selecting appropriate solvent systems to establishing reaction conditions. This compound is typically a white to light yellow or peach-colored crystalline powder or solid chunk at room temperature.[1][2]
Structural and Molecular Identifiers
The foundational identity of this compound is defined by its structure and internationally recognized chemical identifiers.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 2467-02-9[8] |
| IUPAC Name | 2-[(2-hydroxyphenyl)methyl]phenol[8] |
| Synonyms | 2,2'-Bis(hydroxyphenyl)methane, Bisphenol F (ortho, ortho-isomer), 2,2'-Dihydroxydiphenylmethane[1][9] |
| Molecular Formula | C₁₃H₁₂O₂[1] |
| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N[8] |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2O)O[1] |
Physicochemical Data
The following table summarizes critical physicochemical data, essential for experimental planning and execution.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Molecular Weight | 200.23 g/mol | [1][] |
| Appearance | White to light yellow or peach-colored powder/crystal | [1][2] |
| Melting Point | 113-118 °C | [2][][] |
| Boiling Point | 363-365 °C (at 758 Torr) | [2][] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2][11] |
| pKa (Predicted) | 9.81 ± 0.30 | [1][2] |
| LogP (Predicted) | 3.1 | [3][] |
| Topological Polar Surface Area | 40.5 Ų | [1][] |
| Hydrogen Bond Donor Count | 2 | [1][] |
| Hydrogen Bond Acceptor Count | 2 |[1][] |
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with formaldehyde. The regioselectivity, favoring the ortho-ortho isomer, is a critical challenge, often yielding a mixture of 2,2'-, 2,4'-, and 4,4'-isomers.[12] Methodologies that enhance the yield of the desired 2,2'-isomer are of significant interest.
Catalytic Synthesis from Phenol and Formaldehyde
A reported method utilizes a specific catalyst to improve the yield and selectivity for the 2,2'-isomer.[12] This approach represents a practical route for laboratory-scale synthesis.
Caption: Workflow for the catalytic synthesis of Bisphenol F isomers.
Step-by-Step Protocol:
-
Reactor Charging: In a three-necked flask equipped with a stirrer and reflux condenser, combine 0.4 g of calcium silicate composite catalyst with 23.5 g of phenol.[12]
-
Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.[12]
-
Initial Mixing: Stir the mixture at 90°C for 5 minutes to ensure homogeneity.[12]
-
Reagent Addition: Add 2 g of a 37% (by mass) aqueous solution of formaldehyde. This corresponds to a phenol-to-formaldehyde molar ratio of approximately 10:1.[12]
-
Reaction: Heat the mixture to 110°C and maintain a gentle reflux for 2 hours under the nitrogen atmosphere.[12]
-
Cooling and Phenol Recovery: After the reaction is complete, cool the flask to room temperature. The organic phase is then subjected to reduced pressure distillation to recover unreacted phenol.[12]
-
Product Isolation: The concentrated residue remaining after distillation contains the crude product mixture. This specific method reports a 43.3% yield of bisphenol F, with the 2,2'-isomer comprising 91.2% of that fraction.[12]
Purification by Recrystallization
Achieving high purity is essential for subsequent applications, especially in polymer synthesis and drug development where impurities can drastically alter material properties or biological activity. Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.
General Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on its reported solubility, a mixed solvent system, such as methanol/water or ethanol/water, is a logical starting point.[11] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble component of a mixed system) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Crystals of the purified compound should form.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product should be sharp and within the expected range (113-118 °C) to confirm purity.[2]
Analytical Characterization
Confirming the identity and purity of this compound is a critical quality control step. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons (8H): Complex multiplets expected in the ~6.7-7.2 ppm range. - Methylene Protons (-CH₂-, 2H): A singlet peak expected around 3.9-4.1 ppm. - Hydroxyl Protons (-OH, 2H): A broad singlet, chemical shift is concentration and solvent dependent, typically ~4.5-6.0 ppm, and is D₂O exchangeable. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals expected in the ~115-155 ppm range. The carbon bearing the hydroxyl group (C-OH) would be downfield (~150-155 ppm), while the carbon attached to the methylene bridge would be around 125-130 ppm.[13] - Methylene Carbon (-CH₂-): A single peak expected in the upfield region, typically ~30-35 ppm. |
| IR Spectroscopy | - O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.[14] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=C Aromatic Ring Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1250 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight (C₁₃H₁₂O₂).[1][13] - Key Fragmentation: Expect fragmentation patterns corresponding to the loss of hydroxyl groups and cleavage at the methylene bridge, leading to fragments such as a hydroxytropylium ion. |
Purity is often assessed quantitatively using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial suppliers often specifying purity greater than 99% by GC.[]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a highly valuable organic building block.[4] Its two phenolic hydroxyl groups serve as handles for a wide range of chemical transformations, enabling the construction of complex molecular frameworks.
Monomer for Advanced Polymers
The primary industrial application of bisphenols is in polymer chemistry. This compound can serve as a monomer in condensation polymerizations to create high-performance materials such as:
-
Epoxy Resins: Reacting with epichlorohydrin to form epoxy resins with potentially unique thermal and mechanical properties due to the ortho-ortho linkage.
-
Polycarbonates: Used in polycondensation reactions with phosgene or its derivatives. The specific stereochemistry of the 2,2'-isomer can influence the resulting polymer's physical properties, such as its glass transition temperature and optical clarity.
-
Polyesters and Polyethers: The phenolic groups can be functionalized to participate in the synthesis of various other polymer classes.
Its role as a potential substitute for Bisphenol A (BPA) is an active area of research, driven by the need for materials with reduced endocrine-disrupting potential.[7]
Scaffold for Organic and Medicinal Chemistry
In the context of drug development, this compound is best viewed as a versatile scaffold or starting material.[] The diarylmethane core is present in numerous biologically active compounds. Researchers can leverage this molecule for:
-
Ligand Synthesis: The two hydroxyl groups can be used to chelate metal ions, forming the basis for catalysts or metal-binding therapeutic agents.
-
Synthesis of Heterocycles: The phenolic structure is a precursor for various oxygen-containing heterocycles through reactions like ortho-formylation followed by cyclization.[15]
-
Structure-Activity Relationship (SAR) Studies: As a defined isomer of Bisphenol F, it is a critical reference compound in toxicological and endocrinological research to probe how isomerism affects biological activity, such as interactions with nuclear receptors.[7] By modifying the phenolic rings or the methylene bridge, libraries of compounds can be generated to explore SAR for a desired biological target.
Reference Compound in Environmental and Toxicological Studies
Bisphenols as a class are under intense scrutiny for their potential as endocrine-disrupting chemicals. This compound serves as an important analytical standard and reference material in studies designed to understand the metabolism, environmental fate, and biological impact of Bisphenol F isomers.[][7]
Safety, Handling, and Toxicology
Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant and requires careful management in a laboratory setting.
GHS Hazard Classification
According to aggregated GHS information, this compound is classified with the following hazards:
-
H319: Causes serious eye irritation.[1][]
The signal word is "Warning".[1][2]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment:
-
Handling Practices: Wash hands thoroughly after handling. Avoid contact with skin and eyes. Take off contaminated clothing and wash it before reuse.[1]
Stability and Storage
-
Stability: The compound is stable under recommended storage conditions.[2][11] It is, however, combustible.[1][2]
-
Incompatibilities: Incompatible with strong oxidizing agents.[1][2]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere at room temperature.[1][2]
Toxicological Profile
This compound is known to be a contact sensitizer, an important consideration for its use in resins.[1][] As an isomer of Bisphenol F, it is often included in broader toxicological assessments of bisphenols. However, the toxicological properties of this specific isomer have not been as thoroughly investigated as other bisphenols like BPA.[7] Researchers should treat it as a compound with potential, uncharacterized hazards and handle it accordingly.
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Introduction: The Significance and Synthetic Challenge of 2,2'-Dihydroxydiphenylmethane
An In-Depth Technical Guide to the Synthesis of 2,2'-Dihydroxydiphenylmethane
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of 2,2'-dihydroxydiphenylmethane. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to navigate the complexities of this synthesis, particularly the challenge of isomer control.
2,2'-Dihydroxydiphenylmethane, also known as Bis(o-hydroxyphenyl)methane or 2,2'-methylenediphenol, is a valuable chemical intermediate. Its structural motif is foundational for various ligands, specialty polymers, and as a building block in more complex organic syntheses. It belongs to the family of dihydroxydiphenylmethanes (DHDM) or bisphenol F (BPF) isomers, which are broadly used as raw materials for epoxy resins, polycarbonates, and phenolic resins.[1]
The primary industrial and laboratory synthesis involves the condensation reaction of phenol with formaldehyde.[2] While seemingly straightforward, the core challenge of this synthesis lies in its lack of selectivity. The reaction invariably produces a mixture of three principal isomers: 2,2'-dihydroxydiphenylmethane, 2,4'-dihydroxydiphenylmethane, and 4,4'-dihydroxydiphenylmethane, alongside higher molecular weight oligomers (novolacs). The electrophilic substitution can occur at the ortho and para positions of phenol, leading to this isomeric distribution. Consequently, the isolation and purification of the desired 2,2'-isomer is a critical and often challenging aspect of the overall process.
This guide will focus on the most common synthetic route—acid-catalyzed condensation—and detail the mechanistic principles, reaction parameters that influence isomer ratios, and robust protocols for synthesis and purification.
Synthetic Strategy & Mechanistic Insights
The condensation of phenol and formaldehyde is a classic example of electrophilic aromatic substitution. The reaction can be catalyzed by either acid or base, but acid catalysis is typically employed when a mixture of dihydroxydiphenylmethane isomers is the target.[3][4]
The Role of the Acid Catalyst
In the presence of an acid catalyst (e.g., H₂SO₄, HCl, H₃PO₄, oxalic acid), the carbonyl oxygen of formaldehyde is protonated.[4] This protonation significantly increases the electrophilicity of the formaldehyde carbon, generating a highly reactive carbocation-like species. This electrophile is then attacked by the electron-rich phenol ring.
The hydroxyl group of phenol is an activating, ortho-, para-directing group. The electrophilic attack therefore occurs preferentially at the positions ortho (2, 6) and para (4) to the hydroxyl group, forming hydroxymethylphenol intermediates (2-hydroxymethylphenol and 4-hydroxymethylphenol).[3]
These intermediates are then protonated at the benzylic alcohol, lose water to form a new benzylic carbocation, which then rapidly undergoes a second electrophilic aromatic substitution with another phenol molecule to form the final methylene bridge, yielding the dihydroxydiphenylmethane products.[5]
Controlling Isomer Distribution
The final ratio of 2,2'-, 2,4'-, and 4,4'-isomers is highly dependent on the reaction conditions. While achieving perfect selectivity for the 2,2'-isomer is difficult, the following parameters can be adjusted to influence the product distribution:
-
Catalyst Choice: The type and strength of the acid catalyst play a crucial role. Weak polyprotic acids like phosphoric acid are often preferred as they can provide a good yield of monomers while minimizing the formation of higher oligomers.[6][7] Strong mineral acids may lead to faster reactions but also increased oligomerization.[8] Heterogeneous catalysts like zeolites and activated clays have also been explored to improve selectivity.[9]
-
Temperature: Reaction temperatures are typically maintained between 80°C and 100°C.[6][10] Lower temperatures can slow the reaction and may favor the formation of the thermodynamically more stable 4,4'-isomer. Higher temperatures can increase the proportion of ortho-substituted products (2,2'- and 2,4'-) but also risk promoting the formation of undesirable oligomers.[7]
-
Phenol to Formaldehyde Molar Ratio: A high molar excess of phenol is used to minimize the formation of long-chain polymers (novolac resins) and favor the formation of the dimeric dihydroxydiphenylmethane products.[10] Molar ratios of phenol to formaldehyde can range from 3:1 to as high as 20:1.[10]
Quantitative Data on Isomer Distribution
The selection of reaction parameters directly impacts the final product composition. The following table summarizes typical isomer distributions obtained under various reported conditions, illustrating the challenge in selectively synthesizing the 2,2'-isomer.
| Catalyst | Phenol:Formaldehyde Ratio | Temperature (°C) | 2,2'-Isomer (%) | 2,4'-Isomer (%) | 4,4'-Isomer (%) | Oligomers (%) | Reference |
| Acidic Catalyst (General) | Not Specified | Not Specified | 10 - 25 | 40 - 60 | 25 - 40 | Variable | [11] |
| Activated Clay | ~8:1 | 80 | 16.7 | 40.5 | 42.8 | Low | [9] |
| Activated Clay | Not Specified | 80 | 15.8 | 38.4 | 38.8 | 7.0 | [9] |
| Phosphoric Acid | 6:1 - 10:1 | 85 - 100 | < 10 | > 58 (ortho+ortho-para) | Variable | Low | [6][7] |
| Zeolite H-beta | 5:1 | 80 | 15.1 | 48.7 | 36.2 | Low | [9] |
Note: Percentages are typically by weight or area % from chromatographic analysis and may not sum to 100% due to the presence of unreacted phenol or other minor byproducts.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of a dihydroxydiphenylmethane isomer mixture. The protocol is designed as a self-validating system, incorporating checkpoints and characterization guidance.
Materials and Equipment
-
Reagents: Phenol (≥99%), Formaldehyde (37 wt. % in H₂O), Phosphoric Acid (85%), Toluene, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator.
-
Safety: Phenol is toxic and corrosive and must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Formaldehyde is a suspected carcinogen.
Synthetic Procedure
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add phenol (e.g., 564 g, 6.0 mol) and phosphoric acid (e.g., 10 g).
-
Heating: Begin stirring and heat the mixture to 90-95°C under a nitrogen atmosphere.[6]
-
Formaldehyde Addition: Once the temperature is stable, add formaldehyde solution (37%, e.g., 81 g, 1.0 mol) dropwise via the dropping funnel over a period of 60 minutes. Maintain the temperature between 90-100°C during the addition.[7][10]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Cool the reaction mixture to approximately 60°C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH of the mixture is neutral (pH 6.5-7).
-
Extraction and Phenol Removal: Add toluene (500 mL) to the mixture and transfer it to a separatory funnel. Separate the organic layer from the aqueous layer. The unreacted phenol can be removed from the organic layer by vacuum distillation.
-
Final Product: The resulting viscous residue is the crude dihydroxydiphenylmethane product, a mixture of 2,2'-, 2,4'-, and 4,4'-isomers and some oligomers.[11]
Purification of 2,2'-Dihydroxydiphenylmethane
The separation of isomers is based on differences in their polarity and solubility. The 4,4'-isomer is the most symmetric and least polar, often allowing it to be crystallized first.
-
Fractional Crystallization: The crude product mixture can be treated with a hot aromatic hydrocarbon solvent like toluene.[11] Upon cooling, the less soluble 4,4'-isomer tends to crystallize out first and can be removed by filtration.
-
Isolation of 2,2'-Isomer: The filtrate is now enriched in the 2,4'- and 2,2'-isomers.[11] Concentrating this filtrate and attempting further recrystallization from a different solvent system or employing column chromatography (using silica gel with a hexane/ethyl acetate gradient) are common strategies to isolate the 2,2'-dihydroxydiphenylmethane. The progress of purification should be monitored by HPLC or NMR spectroscopy.
Conclusion
The synthesis of 2,2'-dihydroxydiphenylmethane via the acid-catalyzed condensation of phenol and formaldehyde is a well-established but non-selective process. The primary challenge for the research scientist is not the synthesis itself, but the subsequent separation and purification of the desired 2,2'-isomer from its 2,4'- and 4,4'- counterparts. A thorough understanding of the reaction mechanism and the influence of key parameters—catalyst choice, temperature, and reactant ratios—allows for the optimization of the crude product mixture. By combining this optimized synthesis with systematic purification techniques such as fractional crystallization, a high-purity sample of 2,2'-dihydroxydiphenylmethane can be reliably obtained for further application.
References
- EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google P
- US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes - Google P
- US20160229775A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P
- WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P
- US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P
- Phenol, urea, and melamine-formaldehyde polymers
- Phenol formaldehyde resin - chemeurope.com
- Phenol formaldehyde resin - Wikipedia
- 2,2'-Dihydroxydiphenylmethane | 2467-02-9 | TCI AMERICA
- How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone - YouTube
- Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Applic
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- 1. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 2. Phenol_formaldehyde_resin [chemeurope.com]
- 3. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. youtube.com [youtube.com]
- 6. US20160229775A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 7. US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4â²-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 8. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes - Google Patents [patents.google.com]
- 10. WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 11. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2'-Methylenediphenol for Advanced Research
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, applications, and handling of 2,2'-Methylenediphenol. It moves beyond basic data to provide context, mechanistic insights, and practical methodologies relevant to advanced scientific applications.
Section 1: Core Molecular Identity and Physicochemical Profile
This compound, also known by synonyms such as 2,2'-Bis(hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the bisphenol family. It is a specific isomer of Bisphenol F (BPF), a class of compounds often used as monomers in the production of plastics and resins. Its precise structure, with both hydroxyl groups in the ortho position relative to the methylene bridge, imparts distinct chemical properties and reactivity compared to its 4,4'- and 2,4'- isomers.
The molecular formula for this compound is C₁₃H₁₂O₂ , and it has a molecular weight of approximately 200.23 g/mol .[1][2]
Physicochemical Data
The fundamental properties of this compound are critical for its application in synthesis, polymer science, and biological assays. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 2467-02-9 | [2] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | White to light-yellow or peach-colored powder/chunks | [2] |
| Melting Point | 113-118 °C | [2] |
| Boiling Point | 363-365 °C (at 758 Torr) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| pKa (Predicted) | 9.81 ± 0.30 | [2] |
| Stability | Stable under recommended storage conditions. Combustible. | [2] |
Toxicological and Safety Profile
From a safety and handling perspective, this compound is classified as an irritant.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[2]
-
Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]
The compound's primary role in toxicological research stems from its classification as a bisphenol, a group of chemicals widely studied for their potential as endocrine-disrupting chemicals (EDCs).[1]
Section 2: Relevance and Applications in a Research Context
While it is a key component in the synthesis of certain polymers and resins, for the scientific community, this compound serves two primary roles: as a reference standard in toxicological studies and as a foundational scaffold in medicinal and materials chemistry.
A Reference Compound for Endocrine Disruption Research
Bisphenols are known xenoestrogens, meaning they can mimic the effects of endogenous estrogens, potentially interfering with hormonal signaling.[3] this compound and its isomers (collectively, Bisphenol F) are often used as substitutes for the more notorious Bisphenol A (BPA).[4] Consequently, understanding their biological activity is a significant area of research.
Mechanism of Action: The endocrine-disrupting activity of bisphenols is multifaceted. They primarily exert their effects by interacting with estrogen receptors (ERs), but their activity is not limited to a single pathway.
-
Genomic (Nuclear) Pathway : Bisphenols can bind to nuclear estrogen receptors (ERα and ERβ).[5][6] Although their binding affinity is typically much lower than that of the natural hormone 17β-estradiol, this binding can still initiate the transcription of estrogen-responsive genes, leading to an estrogenic effect.[5][6]
-
Non-Genomic (Membrane) Pathway : Bisphenols can also act through membrane-associated receptors, such as the G protein-coupled estrogen receptor (GPER).[5] This interaction triggers rapid, non-genomic signaling cascades inside the cell, including the activation of pathways like PI3K/Akt and MAPK/Erk, which are crucial for cell proliferation, survival, and migration.[5][7]
The ability of bisphenols to activate these pathways makes them compounds of interest in studies on hormone-dependent cancers, such as certain types of breast cancer.[8]
Visualizing the Dual Signaling Pathways of Bisphenols
The following diagram illustrates the two primary mechanisms through which bisphenols like BPF can disrupt cellular signaling.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Preparation of Phenol-Formaldehyde Resin | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Phenol Formaldehyde Resin with Paraformaldehyde and Formalin | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the Solubility of 2,2'-Methylenediphenol in Organic Solvents
Abstract
2,2'-Methylenediphenol, a significant chemical intermediate in the synthesis of resins, antioxidants, and other specialty chemicals, presents a solubility profile that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While quantitative solubility data for this specific isomer is not extensively available in public literature, this guide synthesizes fundamental principles of solubility, presents available qualitative data, and offers detailed experimental protocols to empower researchers in determining its solubility with high fidelity. Furthermore, comparative data for its structural isomer, 4,4'-Methylenediphenol (Bisphenol F), is provided to offer valuable context.
Introduction: The Significance of Solubility in Chemical Process Development
The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of solubility is paramount for:
-
Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for achieving high purity and yield in crystallization processes.
-
Formulation and Product Development: In the pharmaceutical and materials science sectors, solubility directly impacts the bioavailability of active pharmaceutical ingredients and the performance of formulated products.
This compound, with its two hydroxyl groups and a methylene bridge connecting two phenyl rings, exhibits a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various organic solvents. This guide aims to provide a deep dive into these interactions and equip the scientific community with the knowledge and methodologies to effectively assess and utilize the solubility characteristics of this important molecule.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molar Mass | 200.23 g/mol | [1] |
| Melting Point | 113-118 °C | [1] |
| Boiling Point | 363-365 °C (at 758 Torr) | [1] |
| Appearance | White to off-white solid | [1] |
| pKa | 9.81 ± 0.30 (Predicted) | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The presence of two hydroxyl groups makes this compound a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The aromatic rings and the methylene bridge introduce a significant nonpolar character to the molecule.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound in organic solvents are:
-
Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents possess a significant dipole moment, while nonpolar solvents do not. This compound has both polar (hydroxyl groups) and nonpolar (phenyl rings, methylene bridge) regions, making its solubility dependent on the overall polarity of the solvent.
-
Hydrogen Bonding: The ability of this compound to form hydrogen bonds with solvent molecules is a critical determinant of its solubility. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, ketones) are expected to be better solvents for this compound than those that are not.
-
Molecular Size and Shape: The energy required to create a cavity in the solvent to accommodate the solute molecule can influence solubility. While a significant factor, for a molecule of this size, the electronic interactions often play a more dominant role.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
dot graph Logical_Framework_for_Solubility_Prediction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Logical framework for predicting the solubility of this compound.
Qualitative and Comparative Quantitative Solubility
Qualitative Solubility of this compound
Published data on the solubility of this compound is primarily qualitative. It is reported to be slightly soluble in the following solvents:
This information suggests that while it has some affinity for polar and hydrogen-bonding solvents, its solubility is limited.
Quantitative Solubility of 4,4'-Methylenediphenol (Bisphenol F) - A Comparative Isomer
In the absence of extensive quantitative data for the 2,2'-isomer, examining the solubility of its structural isomer, 4,4'-Methylenediphenol (also known as Bisphenol F), can provide valuable insights. The para-substitution in the 4,4'-isomer may lead to differences in crystal packing and intermolecular interactions compared to the ortho-substituted 2,2'-isomer, which can affect solubility.
The following table presents qualitative solubility data for 4,4'-Methylenediphenol:
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Carbon Disulfide | Insoluble | [2] |
It is important to note that this data is for a different isomer and should be used as a general guide, not as a direct substitute for experimental data on this compound.
Experimental Determination of Solubility: A Practical Guide
To address the gap in quantitative data, this section provides detailed, step-by-step protocols for determining the solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is agitated in a solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid. The concentration of the dissolved solute in the resulting saturated solution is then quantified.
dot graph Shake_Flask_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
To a series of glass vials with screw caps, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. A visible excess of solid should remain at the bottom of the vial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
For finely dispersed solids, centrifugation at the experimental temperature can be employed to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Care must be taken not to disturb the undissolved solid.
-
Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Accurately dilute the filtered sample with a known volume of an appropriate solvent for analysis.
-
Quantification of Dissolved this compound
Once a saturated solution is obtained, the concentration of the dissolved this compound can be determined using various analytical techniques.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Protocol:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 2 mL) of the filtered saturated solution into the evaporating dish.
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Avoid heating, which could cause decomposition or sublimation of the solute.
-
Once the solvent has completely evaporated, place the dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Calculate the solubility in g/L or mg/mL by dividing the mass of the residue by the initial volume of the solution.
Principle: HPLC provides a sensitive and specific method for quantifying the concentration of this compound in the saturated solution.
Protocol:
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used for the analysis of phenolic compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact composition should be optimized to achieve good separation and a reasonable retention time for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (this should be determined experimentally, but a starting point could be around 280 nm).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the peak area for this compound in the sample.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Account for the dilution factor to determine the original concentration in the saturated solution, which represents its solubility.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound.
-
Temperature Control: Solubility is highly dependent on temperature, so precise temperature control during equilibration and sampling is crucial.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.
-
Solid Phase Characteristics: The crystalline form (polymorphism) of the solute can have a significant impact on its solubility. It is important to characterize the solid phase before and after the solubility measurement.
-
pH of the Medium: For ionizable compounds like phenols, the pH of the solvent can dramatically affect solubility. In non-aqueous organic solvents, this is less of a concern unless acidic or basic impurities are present.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents remains to be fully established in the public domain, this technical guide provides the foundational knowledge and practical methodologies for its determination. By understanding the interplay of molecular properties and intermolecular forces, and by employing robust experimental techniques such as the shake-flask method coupled with reliable analytical quantification, researchers can accurately determine the solubility of this important compound. The generation of such data is not only crucial for optimizing existing chemical processes but also for enabling the development of new applications for this compound in science and industry.
References
- PubChem. Bis(4-hydroxyphenyl)methane. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
- ChemBK. (2024, April 9). This compound.
Sources
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Melting and Boiling Points of 2,2'-Methylenediphenol
This guide provides a comprehensive examination of the fundamental physicochemical properties of this compound—its melting and boiling points. As a molecule of interest in polymer chemistry and toxicological research, a precise understanding of these thermal transition points is critical for its synthesis, purification, handling, and application. This document moves beyond mere data reporting to explore the underlying molecular principles and provide validated experimental protocols for their determination.
Introduction to this compound
This compound, also known by synonyms such as Bis(o-hydroxyphenyl)methane or 2,2'-Dihydroxydiphenylmethane, is an organic compound with the chemical formula C₁₃H₁₂O₂.[1][2] Structurally, it consists of two phenol rings linked by a methylene bridge at the ortho positions. This specific arrangement distinguishes it from its isomers, such as the more commonly known Bisphenol F (BPF), where the linkage is typically at the para position (4,4'-methylenediphenol).[2][3] Its utility as a monomer in the synthesis of high-performance polymers, including epoxy resins and polycarbonates, and its role as a reference compound in endocrine disruptor studies, underscore the need for a thorough characterization of its physical properties.[2][3]
Physicochemical Data Summary
The fundamental physical constants for this compound are summarized below. These values serve as a baseline for the subsequent in-depth discussion and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | White to off-white or peach-colored solid/powder | [1][2][4] |
| Melting Point | 113-120 °C | [1][3][4][5] |
| Boiling Point | 363-365 °C (at 758 Torr) | [1] |
In-Depth Analysis of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition is typically sharp. However, reported values for this compound consistently present as a range (e.g., 113-118 °C or 117-120 °C).[1][5] This is not necessarily indicative of impurity but is a common feature in laboratory reporting, reflecting the temperatures at which melting begins and is complete. The melting point is dictated by the strength of the intermolecular forces holding the molecules in a fixed crystal lattice.
Causality of Melting Point Characteristics:
-
Intermolecular Hydrogen Bonding: The primary determinant of this compound's relatively high melting point is the presence of two hydroxyl (-OH) groups. These groups facilitate strong intermolecular hydrogen bonds between adjacent molecules in the solid state.[6][7] Significant thermal energy is required to overcome these robust interactions and break down the crystal lattice.
-
Van der Waals Forces: With a molecular weight of 200.23 g/mol and a structure containing two aromatic rings, the molecule has a considerable surface area.[1][2] This allows for significant London dispersion forces, a type of van der Waals force, which contribute to the stability of the solid state and thus a higher melting point.[6]
-
Molecular Shape and Packing: Unlike its linear 4,4' isomer (Bisphenol F), the ortho-ortho linkage in this compound results in a bent, less symmetrical structure. This shape can hinder optimal packing into a highly ordered crystal lattice. Inefficient packing leads to weaker overall intermolecular forces compared to a more symmetrical molecule, which can result in a lower melting point than might otherwise be expected.
-
Influence of Purity: The melting point is a sensitive indicator of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, weakening the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.[8][9] Therefore, a sharp melting range close to the upper end of reported values is indicative of high sample purity.
In-Depth Analysis of the Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. The exceptionally high boiling point of this compound (363-365 °C at near atmospheric pressure) is a direct consequence of the powerful intermolecular forces that must be overcome for molecules to escape the liquid phase.[1]
Causality of Boiling Point Characteristics:
-
Dominance of Hydrogen Bonding: As with the melting point, intermolecular hydrogen bonding is the most critical factor.[10][11] In the liquid state, the hydroxyl groups form a dynamic network of hydrogen bonds. A large amount of kinetic energy is needed to break these bonds, resulting in a much higher boiling point than non-hydrogen-bonding compounds of similar molecular weight, such as alkanes or ethers.[7][10]
-
Effect of Molar Mass: The boiling point of organic compounds generally increases with molar mass due to stronger van der Waals forces.[6][10] this compound is a relatively large molecule, and these forces add a significant contribution to the overall intermolecular attraction, further elevating its boiling point.
-
Pressure Dependence: It is crucial to note that the boiling point is pressure-dependent. The reported value of 363-365 °C was measured at 758 Torr, which is very close to standard atmospheric pressure (760 Torr).[1] At reduced pressures (e.g., under vacuum distillation), the boiling point would be significantly lower, as less energy is required for the vapor pressure to equal the external pressure.[9]
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital apparatus (e.g., a Mel-Temp), which offers precise temperature control and observation.
Methodology Rationale:
The objective is to heat a small, powdered sample slowly and uniformly, observing the precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C/minute) near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Crush the solid into a fine powder using a spatula to ensure uniform packing and heat transfer.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of sample (1-3 mm in height) should enter the tube.[12]
-
Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube, sealed end down, into the sample holder of the melting point apparatus.
-
Ensure the digital thermometer is properly positioned and calibrated.
-
-
Approximate Determination (Rapid Scan):
-
If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C/minute).[8]
-
Record the approximate temperature at which the sample melts. This provides a target for the accurate determination.
-
Allow the apparatus to cool at least 20 °C below this approximate value before proceeding.
-
-
Accurate Determination (Slow Scan):
-
Prepare a new capillary with a fresh sample.
-
Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C/minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts completely.
-
-
Reporting:
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two separate, consistent measurements to ensure accuracy and report the range.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Experimental Protocol: Boiling Point Determination
This protocol describes the micro-scale Thiele tube method, which is suitable for determining the boiling point of small quantities of liquid and is safer for high-boiling substances.
Methodology Rationale:
This technique relies on the principle of vapor pressure. A small sample is heated, and a smaller, inverted capillary tube traps its vapor. As the temperature rises to the boiling point, the vapor pressure inside the capillary overcomes the external pressure, and a rapid stream of bubbles escapes. Upon cooling, the vapor pressure drops. The boiling point is the temperature at which the external pressure just exceeds the vapor pressure, causing the liquid to be drawn back into the capillary tube.[13]
Step-by-Step Protocol:
-
Sample Preparation:
-
Since this compound is a solid at room temperature, it must first be melted. Place a small amount (approx. 0.5 mL) into a small test tube (e.g., 6 x 50 mm Durham tube).
-
Gently heat the tube to melt the solid.
-
-
Apparatus Assembly:
-
Attach the small test tube containing the molten sample to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the thermometer bulb.[14]
-
Take a melting point capillary tube (sealed at one end) and place it, open end down, into the molten sample inside the test tube.[13]
-
Clamp the thermometer assembly so it is suspended in the center of a Thiele tube containing high-boiling mineral oil. Ensure the sample is below the oil level and the side-arm opening.[13][14]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[13] The shape of the tube ensures uniform heating of the oil via convection.
-
As the temperature rises, air will slowly bubble out of the inverted capillary.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath.
-
Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[13]
-
-
Reporting:
-
Record the temperature as the boiling point.
-
Also, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Allow the apparatus to cool completely before disassembly.
-
Workflow Diagram: Boiling Point Determination (Micro Method)
Caption: Workflow for micro-scale boiling point determination.
Conclusion
The melting point (113-120 °C) and boiling point (363-365 °C) of this compound are defining physical properties that are governed primarily by strong intermolecular hydrogen bonding and significant van der Waals forces. An understanding of these properties and the factors that influence them is essential for the effective handling, purification, and application of this compound in scientific research and development. The provided protocols offer a self-validating framework for the accurate and reliable experimental determination of these crucial thermal constants.
References
- ChemBK. (2024). This compound.
- CK-12 Foundation. (2025). Physical Properties of Alcohols and Phenols.
- BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.
- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- Chemistry For Everyone. (2023, September 3). What Is The Melting And Boiling Point Of Phenol? [Video]. YouTube.
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A Spectroscopic Guide to 2,2'-Methylenediphenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Introduction
2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane, is a significant organic compound utilized in the synthesis of polymers, resins, and other specialty chemicals.[1] Its chemical structure, featuring two phenol rings linked by a methylene bridge at the ortho positions, imparts specific chemical and physical properties that are of great interest to researchers, scientists, and professionals in drug development. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its behavior in various applications. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the spectral data, grounded in authoritative references.
Molecular Structure of this compound
To fully appreciate the spectral data, it is essential to visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the number and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
A typical protocol for acquiring NMR spectra of phenolic compounds involves dissolving the sample in a deuterated solvent to avoid interference from solvent protons.[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can influence the chemical shift of the hydroxyl protons due to varying degrees of hydrogen bonding.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | H-6, H-6' |
| ~7.05 | t | 2H | H-4, H-4' |
| ~6.85 | t | 2H | H-5, H-5' |
| ~6.75 | d | 2H | H-3, H-3' |
| ~4.90 | s | 2H | -OH |
| ~3.90 | s | 2H | -CH₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (6.75-7.10 ppm): The four signals in the aromatic region, each integrating to two protons, are consistent with the two symmetric phenol rings. The splitting patterns (doublets and triplets) arise from the coupling between adjacent protons on the aromatic rings. Protons H-6 and H-6' appear as a doublet due to coupling with H-5 and H-5'. Protons H-3 and H-3' also appear as a doublet due to coupling with H-4 and H-4'. The triplets observed for H-4, H-4' and H-5, H-5' are due to coupling with their two respective neighboring protons.
-
Hydroxyl Protons (~4.90 ppm): The chemical shift of the hydroxyl protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4] The signal often appears as a broad singlet because of rapid chemical exchange. A D₂O shake experiment can confirm this assignment, as the hydroxyl protons will exchange with deuterium, causing the signal to disappear from the spectrum.[4]
-
Methylene Protons (3.90 ppm): The singlet at approximately 3.90 ppm, integrating to two protons, is characteristic of the methylene bridge connecting the two phenol rings. The absence of splitting indicates that there are no adjacent, non-equivalent protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C-2, C-2' |
| ~130.5 | C-6, C-6' |
| ~128.5 | C-4, C-4' |
| ~126.0 | C-1, C-1' |
| ~120.0 | C-5, C-5' |
| ~115.5 | C-3, C-3' |
| ~36.0 | -CH₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent.[5]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum shows seven distinct signals, which is consistent with the symmetry of the molecule.
-
Aromatic Carbons (115.5-154.0 ppm): The six signals in the downfield region correspond to the aromatic carbons. The carbon atom attached to the hydroxyl group (C-2, C-2') is the most deshielded and appears at the lowest field (~154.0 ppm) due to the electronegativity of the oxygen atom. The other aromatic carbon signals are assigned based on established substituent effects and 2D NMR correlation experiments.[6]
-
Methylene Carbon (~36.0 ppm): The upfield signal at approximately 36.0 ppm is assigned to the carbon of the methylene bridge.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[7][8]
-
Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.
-
Pellet Formation: The mixture is placed in a die and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methylene -CH₂- |
| 1600-1585 & 1500-1400 | C=C stretch | Aromatic ring |
| 1470-1450 | C-H bend | Methylene -CH₂- |
| 1300-1000 | C-O stretch | Phenolic C-O |
| 900-675 | C-H "oop" bend | Aromatic C-H |
Interpretation of the IR Spectrum
-
O-H Stretching (3500-3200 cm⁻¹): A broad and strong absorption band in this region is a hallmark of the hydroxyl group involved in hydrogen bonding.[9][10]
-
C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings, while the bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene bridge.[7][11]
-
Aromatic C=C Stretching (1600-1585 cm⁻¹ and 1500-1400 cm⁻¹): The presence of sharp, medium-intensity bands in these regions confirms the presence of the aromatic rings.[11]
-
C-O Stretching (1300-1000 cm⁻¹): A strong absorption in this range is indicative of the C-O stretching vibration of the phenolic hydroxyl group.[12]
-
Aromatic C-H Bending (900-675 cm⁻¹): The pattern of out-of-plane ("oop") bending vibrations in this region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of this compound, a derivatization step is often employed prior to GC-MS analysis to increase its volatility and thermal stability.[13]
-
Derivatization: The phenolic hydroxyl groups are typically converted to their trimethylsilyl (TMS) ethers by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.
-
MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Mass Spectral Data
The electron ionization (EI) mass spectrum of underivatized this compound would exhibit the following key fragments:
| m/z | Relative Intensity | Proposed Fragment |
| 200 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | High | [C₇H₇O]⁺ (Hydroxytropylium ion) |
| 94 | Moderate | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of the Mass Spectrum and Fragmentation Pathway
The mass spectrum provides a fingerprint of the molecule's fragmentation under electron impact.[14]
-
Molecular Ion ([M]⁺, m/z 200): The peak at m/z 200 corresponds to the molecular weight of this compound (C₁₃H₁₂O₂), confirming its elemental composition.
-
Base Peak (m/z 107): The most abundant fragment is often the hydroxytropylium ion, formed by the cleavage of the methylene bridge and rearrangement. This is a very stable carbocation.
-
Other Significant Fragments: The peak at m/z 94 corresponds to a phenol radical cation, resulting from the cleavage of the bond between the methylene carbon and one of the aromatic rings. The fragment at m/z 77 is the phenyl cation, arising from the loss of the hydroxyl group from the phenol fragment.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. IR spectroscopy identifies the key functional groups, notably the phenolic hydroxyl and aromatic rings. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that further support the proposed structure. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this important chemical compound and ensuring its proper identification and quality assessment in various scientific endeavors.
References
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- Mead, R. N., & Seaton, P. J. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water.
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- National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- Wasiak, W., & Urbaniak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.
- National Center for Biotechnology Information. (n.d.). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method.
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- University of Massachusetts Boston. (n.d.). IR Chart.
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- The Infrared and Raman Discussion Group. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks.
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1H NMR spectrum of 2,2'-Methylenediphenol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2'-Methylenediphenol
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS No. 2467-02-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important bisphenol. We will explore the theoretical basis for the expected spectrum, present a detailed experimental protocol for data acquisition, interpret the spectral features including chemical shifts and coupling patterns, and discuss practical considerations for accurate analysis. This guide synthesizes fundamental NMR principles with field-proven methodologies to serve as an authoritative reference.
Introduction: The Role of NMR in Structural Verification
This compound, also known as bis(2-hydroxyphenyl)methane, is a key organic compound used in the synthesis of resins, polymers, and as a contact sensitizer.[1][2] Its precise molecular structure is critical to its function and reactivity. ¹H NMR spectroscopy is an indispensable analytical technique for confirming the identity and purity of such molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for unambiguous structural assignment. This guide explains the characteristic ¹H NMR signature of this compound from first principles and provides a robust protocol for its experimental verification.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically distinct proton environments. This compound possesses a plane of symmetry that bisects the methylene bridge, which simplifies the spectrum.
The molecule contains three distinct types of protons:
-
Hydroxyl Protons (Hₐ): Two equivalent protons, one on each phenolic oxygen.
-
Methylene Protons (Hₑ): Two equivalent protons of the bridging -CH₂- group.
-
Aromatic Protons (Hₙ, Hₙ'): Eight protons on the two phenyl rings. Due to the symmetry, there are four non-equivalent aromatic protons: H₁, H₂, H₃, and H₄.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed for phenolic compounds.
Materials and Reagents
-
Analyte: this compound (5-25 mg)[3]
-
Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide, 99.9 atom % D) or CDCl₃ (Deuterated Chloroform, 99.8 atom % D).
-
Causality: DMSO-d₆ is a polar aprotic solvent ideal for dissolving phenols and often allows for the observation of hydroxyl protons with clear coupling, as it slows down the rate of proton exchange.[4] CDCl₃ is a less polar option suitable for many organic compounds but may result in a broad, non-coupled hydroxyl signal due to faster proton exchange.[5]
-
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak).[5]
-
NMR Tubes: 5 mm, high-precision.
-
Deuterium Oxide (D₂O): For exchange experiments.
Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.
-
Causality: This critical step removes any suspended particulate matter, which can severely degrade magnetic field homogeneity, leading to broad spectral lines and loss of resolution.[3]
-
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Confirmatory D₂O Exchange Experiment
To definitively identify the hydroxyl (-OH) proton signal, a "D₂O shake" is performed.
-
Acquire the initial ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D₂O to the sample.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The acidic hydroxyl protons (Hₐ) will exchange with deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to Hₐ will disappear or significantly diminish in intensity, confirming its assignment.
-
Spectral Interpretation: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to show signals in three main regions. The following table summarizes the expected data based on established chemical shift and coupling constant values for similar structural motifs.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Hₐ (-OH) | 4.0 - 10.0 (Solvent Dependent) | Broad Singlet (s) or Singlet | 2H | N/A |
| Hₑ (-CH₂-) | ~3.9 - 4.2 | Singlet (s) | 2H | N/A |
| H₁-H₄ (Ar-H) | 6.7 - 7.2 | Multiplets (m) | 8H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz |
Analysis of the Methylene Bridge Protons (Hₑ)
The two protons of the methylene bridge are chemically and magnetically equivalent. They have no adjacent, non-equivalent protons to couple with. Therefore, they will appear as a single, sharp singlet integrating to 2H. Its chemical shift is expected in the range of 3.9-4.2 ppm , downfield from a typical alkane C-H signal due to the deshielding effect of the two adjacent aromatic rings.
Analysis of the Aromatic Protons (H₁-H₄)
The aromatic region, typically between 6.7 and 7.2 ppm , will be the most complex part of the spectrum. It will contain signals for all eight aromatic protons, which collapse into four sets of signals due to symmetry.
-
Splitting Patterns: The protons will exhibit spin-spin coupling with their neighbors.
-
Ortho coupling (³JHH): Coupling between protons on adjacent carbons is the strongest, typically 7-10 Hz .[6] This will result in doublet or triplet-like patterns depending on the proton's neighbors.
-
Meta coupling (⁴JHH): Coupling between protons separated by two carbons is weaker, around 2-3 Hz .[6] This often adds complexity, turning doublets into doublet of doublets (dd).
-
-
Expected Appearance: The four non-equivalent protons on each ring will split each other, leading to a series of overlapping multiplets. For example, a proton with one ortho and one meta neighbor would theoretically appear as a doublet of doublets. Due to the similar chemical environments, these multiplets will likely overlap, creating a complex pattern that integrates to a total of 8H.
Analysis of the Hydroxyl Protons (Hₐ)
The chemical shift of phenolic hydroxyl protons is highly variable (4-10 ppm ) and depends on solvent, concentration, and temperature due to hydrogen bonding.[3]
-
In CDCl₃: The signal is typically a broad singlet because of rapid chemical exchange with trace amounts of water or other acidic protons, which averages the spin states and decouples the proton from its neighbors.
-
In DMSO-d₆: The exchange rate is often slowed, and the signal appears as a sharper singlet .[4] In some cases, weak coupling to the ortho aromatic proton might be observable. Its disappearance upon a D₂O shake is its most definitive characteristic.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. The key diagnostic features are a sharp singlet around 4 ppm for the methylene bridge, a complex set of multiplets in the 6.7-7.2 ppm region corresponding to the eight aromatic protons, and a variable, exchangeable signal for the two phenolic hydroxyl groups. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
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- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
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- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
- UCL. (n.d.). Chemical shifts.
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- Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for The charge-assisted hydrogen-bonded organic framework....
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
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A Comprehensive Technical Guide to the Safety and Hazards of 2,2'-Methylenediphenol for Research Professionals
This guide provides an in-depth analysis of the safety profile and potential hazards associated with 2,2'-Methylenediphenol (CAS No. 2467-02-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet information. It aims to provide a foundational understanding of the compound's reactivity, toxicological properties, and the rationale behind the recommended safety protocols, ensuring a culture of safety and informed risk assessment in the laboratory.
Section 1: Chemical and Physical Identity
This compound, also known as bis(2-hydroxyphenyl)methane, is the ortho,ortho'-isomer of the more commonly referenced Bisphenol F (which is typically a mixture of isomers).[1] It serves as a contact sensitizer and is found in phenol-formaldehyde resins.[1] A clear understanding of its physical properties is the first step in a robust safety assessment, as these properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2467-02-9 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | White to light yellow or peach-colored powder/crystal | [1] |
| Melting Point | 113-118 °C | [2] |
| Stability | Stable under recommended storage conditions. | [1][2][3] |
| Combustibility | Combustible | [1][2] |
| Synonyms | Bis(2-hydroxyphenyl)methane, o,o'-Bis(hydroxyphenyl)methane, 2,2'-Bisphenol F |[1][4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are related to its irritant properties. It is crucial to internalize these classifications not as mere labels, but as predictors of the compound's biological effects upon exposure. The phenolic hydroxyl groups contribute to its irritancy, a common feature for this class of compounds.
Diagram 2: GHS Hazard Summary
Caption: Key GHS hazards for this compound.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard Statements | H315 | Causes skin irritation. | [1][3][5] |
| H319 | Causes serious eye irritation. | [1][3][5] | |
| H335 | May cause respiratory irritation. | [1][3] | |
| Precautionary - Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][3] |
| P264 | Wash skin thoroughly after handling. | [3][5] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3][5] | |
| Precautionary - Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| P405 | Store locked up. | [1][6] |
| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[1][7] |
Section 3: Toxicological Profile: A Mechanistic Perspective
While comprehensive human toxicological data is limited, the known hazards of this compound are consistent with its chemical structure.
-
Dermal and Ocular Irritation: As a phenol derivative, this compound can denature proteins and disrupt cell membranes upon contact, leading to irritation. The immediate manifestation is redness and discomfort, which can progress to more severe inflammation with prolonged contact.[1][3]
-
Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[1][3] This is a physical and chemical irritation, causing inflammation and discomfort.
-
Contact Sensitizer: Repeated dermal exposure can lead to allergic contact dermatitis.[1] The mechanism involves the compound acting as a hapten, binding to skin proteins to form an antigen that elicits an immune response. Subsequent exposures, even to minute quantities, can trigger a significant allergic reaction.
It is important to note that the toxicological properties of many research chemicals have not been thoroughly investigated.[8] Therefore, the absence of data on chronic effects, carcinogenicity, or reproductive toxicity should not be interpreted as an absence of hazard.[7][8] A conservative approach, treating the compound as potentially hazardous in these respects, is a cornerstone of laboratory safety.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, known as the hierarchy of controls, is essential for mitigating risks. This hierarchy prioritizes the most effective control measures.
-
Engineering Controls: These are the primary line of defense.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[9] This contains the dust and vapors, preventing inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[3]
-
-
Administrative Controls: These are work practices that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Access Control: Store the material in a locked cabinet or area accessible only to authorized personnel.[1][7]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Ensure clothing fully covers the skin.[1][3]
-
Respiratory Protection: If dust generation is unavoidable despite engineering controls, a NIOSH-approved N95 (or P1) particle respirator should be used. For higher exposure potential, respirator cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) are recommended.[3]
-
Section 5: Standard Operating Procedure for Safe Handling
The following protocol outlines a self-validating system for safely weighing and handling solid this compound. The causality behind each step is explained to reinforce safe practices.
Diagram 3: Safe Handling Workflow
Caption: Step-by-step workflow for handling this compound.
Protocol: Weighing this compound
-
Pre-Operation:
-
Rationale: Verification of knowledge and readiness.
-
Confirm the location of the nearest safety shower and eyewash station.[10]
-
Review this guide and the manufacturer's Safety Data Sheet (SDS).
-
Don all required PPE: lab coat, safety goggles, and chemically resistant gloves.
-
-
Execution (inside a chemical fume hood):
-
Rationale: Containment of hazardous dust.
-
Place an analytical balance and all necessary equipment (spatulas, weigh boats) inside the hood.
-
Carefully open the stock container. Avoid creating airborne dust by using gentle movements.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Immediately and securely close the stock container.
-
-
Post-Operation:
-
Rationale: Decontamination and safe storage.
-
Wipe down the spatula, balance, and any affected surfaces within the fume hood with a damp cloth or towel (e.g., wetted with 70% ethanol) to collect any residual dust.
-
Place the used weigh boat and contaminated wipes into a designated hazardous waste container.
-
Return the stock container to its designated locked and ventilated storage location.[1][7]
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination.
-
Wash hands thoroughly with soap and water.
-
Section 6: Emergency Protocols
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove all contaminated clothing while washing.[1][11] If skin irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][10][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell or has respiratory symptoms, call a poison center or physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Response
-
Minor Spill (contained within a fume hood):
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If the spill poses a respiratory hazard, evacuate the entire lab and call emergency services.[11]
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory protection to clean the spill.
-
Section 7: Storage and Disposal
Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[3]
-
Container: Keep the container tightly closed.[1]
-
Security: The substance should be stored in a locked cabinet or area to restrict access.[1][7]
-
Incompatibilities: Segregate from strong oxidizing agents.[1][2]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of the chemical and its container through a licensed and approved waste disposal contractor.[7]
-
Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[12]
-
Best Practices: Do not mix this waste with other waste streams. Empty containers should be handled as if they still contain the product.
Conclusion
This compound is a valuable compound in research and industry, but it possesses significant irritant and sensitizing properties that demand respect and careful handling. By understanding its chemical nature, adhering to the hierarchy of controls, and being prepared for emergencies, researchers can effectively mitigate the risks. A proactive and educated approach to safety is not a barrier to scientific progress but a prerequisite for its sustainable and responsible advancement.
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2,2'-Methylenediphenol material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2,2'-Methylenediphenol
For professionals engaged in research, development, and manufacturing, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality—it is the bedrock of experimental integrity and personnel safety. This guide provides a detailed examination of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 2467-02-9), also known as 2,2'-Bis(hydroxyphenyl)methane. Synthesizing data from multiple authoritative sources, this document moves beyond a simple recitation of facts to offer a practical, in-depth perspective for scientists and researchers.
Chemical Identity and Physicochemical Properties
This compound is an organic compound belonging to the bisphenol family.[1] It is characterized by two phenol rings linked by a methylene bridge at the ortho position.[1] This structure is fundamental to its chemical reactivity and applications, primarily as a contact sensitizer found in phenol-formaldehyde based resins and products.[1] A clear understanding of its physical properties is the first step in designing safe handling and storage protocols.
The compound is a stable, combustible solid, typically appearing as a white to light yellow or peach-colored powder or crystalline chunks.[1][2][3][4] It is incompatible with strong oxidizing agents.[1][3][4]
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [1][4][5] |
| Molecular Weight | 200.23 g/mol | [1][4][5][6] |
| CAS Number | 2467-02-9 | [2][5][6] |
| EC Number | 219-578-2 | [5][6] |
| Appearance | White to light yellow/peach-colored powder or crystal | [1][2][5] |
| Melting Point | 113-118 °C (lit.) | [3][4] |
| Boiling Point | 363-365 °C (at 758 Torr) | [4] |
| Stability | Stable under normal conditions | [1][3][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][4][7] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that poses specific risks upon exposure.[1][5][8] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][4][5][6][8]
GHS Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][5][8]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][5][8][9]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][5][6][8]
These classifications necessitate stringent controls to prevent direct contact and inhalation. The causality is linked to the phenolic nature of the compound, which can denature proteins and cause irritation to mucous membranes and tissues upon contact.
Caption: GHS Hazard Profile for this compound.
While acute toxicity data is limited, the primary concern is irritancy.[8] There is no evidence to suggest the chemical is genotoxic.[10] However, some related bisphenol compounds have been studied for reproductive effects, highlighting the importance of minimizing exposure for all personnel.[10]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE. The goal is to create a self-validating system where the risk of exposure is minimized at every step.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area.[11][12][13][14] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood or an exhaust ventilation system is mandatory to keep airborne concentrations low.[5][7][11][15]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline recommendation.
-
Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required.[7][16] In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.[7][17][18]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves that have been inspected for integrity before use.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[5]
-
Protective Clothing: Wear a lab coat or impervious clothing to prevent skin contact.[5][11][15] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[5]
-
-
Respiratory Protection: When dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[11][16] A dust mask (e.g., N95) is a minimum requirement for handling the powder outside of a fume hood.[6] A comprehensive respiratory protection program that includes a cartridge change-out schedule is required by OSHA.[17][18]
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing risk.
Handling
-
Preparation: Read and understand the MSDS before work begins. Ensure all necessary engineering controls and PPE are in place and functional.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5][7][11][12] Use appropriate tools (e.g., a spatula) for transferring the chemical.
-
Prevent Contact: Avoid all contact with skin, eyes, and clothing.[5][7][12] Do not breathe dust or vapors.[5][7]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7][12][19] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[16][20]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][12][16][21]
-
Atmosphere: Store under an inert atmosphere to maintain product quality.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents.[1][3][4]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.
First-Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them this safety data sheet.[5][11]
-
Inhalation: Move the person to fresh air immediately.[5][12][14][22] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][12][22] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[11][20] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] If skin irritation persists, consult a physician.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[5][12][15][23] Remove contact lenses if present and easy to do.[5][9][11] Seek immediate medical attention from an ophthalmologist.[9][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][15] Rinse the mouth thoroughly with water and have the person drink plenty of water.[5][12] Call a physician or poison control center immediately.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7][24] Do not use a direct water jet, as it may spread the fire.[25][26]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides.[5][16] As a solid, if finely dispersed, it may form an explosible dust-air mixture.[11]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[5][7][15][20][25][26]
Accidental Release Measures (Spill Protocol)
-
Personal Precautions: Evacuate non-essential personnel from the area.[5][11][20] Wear the appropriate level of PPE as described in Section 3, including respiratory protection, gloves, goggles, and protective clothing.[5][11] Avoid breathing dust.[5][11]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5][7][11][20]
-
Containment and Cleaning:
-
Disposal: Dispose of the waste material in accordance with all local, regional, and national regulations.[11][27][28]
Caption: Step-by-Step Workflow for Accidental Spill Response.
References
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The Environmental Fate of 2,2'-Methylenediphenol: A Technical Guide for Researchers
An in-depth examination of the biotic and abiotic degradation, environmental transport, and ecotoxicological profile of 2,2'-Methylenediphenol.
Introduction
This compound, also known as 2,2'-bisphenol F, is a member of the bisphenol family, a class of chemicals widely used in the production of epoxy resins and polycarbonates.[1][2] As an isomer of the more commonly studied 4,4'-bisphenol F, it is crucial to understand its unique environmental behavior and toxicological profile. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.
This document synthesizes available data on its physicochemical properties, biodegradation and abiotic degradation pathways, environmental mobility, and ecotoxicity. By elucidating the environmental journey of this compound, from its release to its ultimate fate, we can better assess its potential risks and develop strategies for its monitoring and remediation.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, these parameters dictate its partitioning between air, water, soil, and biota.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | White to light yellow powder or chunks | [1] |
| Melting Point | 113-118 °C | [3] |
| Water Solubility | 408.1 mg/L @ 25 °C (estimated) | [3] |
| pKa | 9.81 ± 0.30 (Predicted) | [1] |
| Stability | Stable under recommended storage conditions. Combustible and incompatible with strong oxidizing agents. | [1] |
These properties suggest that this compound has a moderate potential for mobility in aqueous environments, and its solid nature at ambient temperatures indicates that its atmospheric transport in the gaseous phase is likely to be limited.
Biotic Degradation: The Microbial Metabolism of this compound
The primary mechanism for the removal of many organic pollutants from the environment is microbial biodegradation. While specific studies on the biodegradation pathway of this compound are limited, extensive research on its isomer, 4,4'-bisphenol F (4,4'-BPF), provides a strong predictive framework.
Proposed Biodegradation Pathway
Based on studies of 4,4'-BPF degradation by bacteria such as Sphingobium yanoikuyae, a multi-step enzymatic process is the likely route for the breakdown of this compound.[4] This proposed pathway involves initial hydroxylation and subsequent oxidation, leading to the cleavage of the aromatic rings.
Caption: Proposed aerobic biodegradation pathway of this compound.
Studies on the biodegradation of various bisphenols have shown that bisphenol F (BPF) is generally more biodegradable than bisphenol A (BPA) under both aerobic and anaerobic conditions.[5] However, the persistence of bisphenols in water can be highly variable, with some studies showing complete biodegradation of BPF in river water within 37 days.[6]
Abiotic Degradation: The Role of Hydrolysis and Photolysis
In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can break down certain chemical structures. For bisphenols, which lack readily hydrolyzable functional groups, this process is generally not considered a significant degradation pathway under typical environmental pH and temperature conditions.[7] The half-life of bisphenol F diglycidyl ether (a derivative) was found to be longest in ethanol and shortest in acetic acid, suggesting that the environmental matrix can influence hydrolysis rates.[8]
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of bisphenols in water is generally a slow process, indirect photolysis, mediated by other light-absorbing substances in the water, can enhance degradation rates. Advanced oxidation processes that generate highly reactive hydroxyl radicals have been shown to rapidly degrade bisphenol F.[9]
Environmental Transport and Distribution
The movement and partitioning of this compound in the environment are governed by its physicochemical properties, particularly its water solubility, vapor pressure, and affinity for organic matter in soil and sediment.
Soil and Sediment Sorption
Volatilization
The potential for a chemical to move from water or soil into the air is described by its vapor pressure and Henry's Law constant. Given the low estimated vapor pressure and Henry's Law constant for bisphenols, volatilization from water and soil surfaces is not expected to be a significant environmental transport pathway.[7]
Ecotoxicity: The Biological Impact of this compound
Understanding the ecotoxicological effects of this compound is essential for assessing its environmental risk. Data for the specific 2,2'- isomer is limited, but studies on "bisphenol F" provide valuable insights into its potential impacts on aquatic and terrestrial organisms.
Aquatic Toxicity
Bisphenol F has been shown to exert toxic effects on a range of aquatic organisms.
| Organism | Endpoint | Value | Source |
| Fish (Labeo rohita) | Oxidative stress, biochemical and histological alterations | Observed at various concentrations | [11] |
| Fish (Danio rerio) | Developmental toxicity, including early hatching and skeletal abnormalities | Effects observed at concentrations as low as 2 µg/L | [12] |
| Aquatic Invertebrate (Brachionus koreanus) | Reduced lifespan and cumulative offspring | Effects observed at 10 mg/L | [6] |
| Submerged Macrophyte (Ceratophyllum demersum) | Growth inhibition and oxidative stress | Effects observed at concentrations of 1, 5, 10, and 20 mg L⁻¹ | [13] |
These studies indicate that bisphenol F can have a range of sublethal effects on aquatic life, including developmental and reproductive impacts, often at environmentally relevant concentrations.[12][14] The risk quotient (RQ) for BPF has been shown to be high in some aquatic environments, indicating a potential for ecological risk.[15]
Terrestrial Toxicity
Data on the toxicity of this compound to soil-dwelling organisms is scarce. Further research is needed to understand its potential impacts on soil microbial communities, invertebrates, and plants.
Analytical Methodologies: Detecting this compound in the Environment
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in environmental matrices.
Sample Preparation
Effective extraction and cleanup are critical for removing interfering substances from complex environmental samples. For water samples, solid-phase extraction (SPE) is a commonly employed technique. For soil and sediment, methods such as pressurized liquid extraction or ultrasonic extraction followed by SPE cleanup are often used.
Instrumental Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred instrumental techniques for the quantification of bisphenols.[16][17][18] These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of this compound and its isomers in various environmental samples.
This protocol provides a general framework for the analysis of bisphenols in water samples. Method optimization and validation are essential for each specific application.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering salts.
-
Elute the bisphenols with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium fluoride to enhance ionization.[19]
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for phenols.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.
-
Caption: General workflow for the analysis of this compound in water.
Conclusion and Future Directions
The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation and transport processes. While data on its close isomer, 4,4'-bisphenol F, provides a valuable framework for understanding its likely behavior, significant knowledge gaps remain for the 2,2'- isomer.
Future research should focus on:
-
Elucidating the specific biodegradation pathway of this compound by isolating and characterizing microbial strains capable of its degradation.
-
Determining quantitative rates of biodegradation, hydrolysis, and photolysis in relevant environmental matrices to accurately model its persistence.
-
Measuring key environmental transport parameters , such as the soil sorption coefficient (Koc), vapor pressure, and Henry's Law constant, to improve exposure assessments.
-
Conducting comprehensive ecotoxicity studies on a range of aquatic and terrestrial organisms to better characterize its environmental risk.
By addressing these research needs, the scientific community can build a more complete and accurate understanding of the environmental fate and potential impacts of this compound, ensuring its safe use and management.
References
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The Genesis of Bisphenol F: A Story of Isomers and Innovation
An In-depth Technical Guide on the Discovery and History of Bisphenol F Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the vast landscape of industrial chemistry, the bisphenol family holds a significant, albeit controversial, position. While Bisphenol A (BPA) has long been the subject of intense scrutiny, its structural analog, Bisphenol F (BPF), has steadily gained prominence as a key monomer in the production of high-performance polymers and epoxy resins. Unlike its more famous counterpart, the story of Bisphenol F is not one of a singular discovery but rather a gradual emergence from the complex world of phenol-formaldehyde chemistry. This guide delves into the historical context of BPF's discovery, the nuanced chemistry of its isomers, and the evolution of analytical techniques that have enabled its characterization and utilization.
Part 1: The Dawn of Phenol-Formaldehyde Chemistry and the Emergence of Bisphenols
The journey to understanding Bisphenol F begins with the pioneering work on phenol-formaldehyde resins. In 1872, the German chemist Adolf von Baeyer first reported the reaction between phenol and aldehydes, laying the theoretical groundwork for what would become a revolutionary class of synthetic polymers[1]. However, it was the Belgian-American chemist Leo Baekeland who, in 1907, commercialized this reaction with the invention of Bakelite, the first synthetic plastic.[1] This thermosetting phenol formaldehyde resin marked the dawn of the age of plastics.[1]
The fundamental reaction, an acid- or base-catalyzed condensation, involves the electrophilic substitution of formaldehyde onto the phenol ring at the ortho and para positions.[2][3] This process leads to the formation of hydroxymethylphenols, which then react further with phenol to form methylene bridges between phenolic units. The simplest of these "dimers" is dihydroxydiphenylmethane, the compound that would later be known as Bisphenol F.[4]
While Baekeland's focus was on creating cross-linked polymers, the groundwork was laid for the isolation and study of the individual components of these complex resins. The synthesis of Bisphenol A (BPA) in 1891 by the Russian chemist Aleksandr Dianin, through the condensation of phenol with acetone, provided a clearer path toward the synthesis of discrete bisphenol molecules.[5] Dianin's method, still in use today, demonstrated that the reaction of a phenol with a ketone or aldehyde could yield specific bisphenol compounds.[5]
Part 2: The Synthesis and Isomeric Complexity of Bisphenol F
Bisphenol F is synthesized through the acid-catalyzed condensation of phenol with formaldehyde.[6][7] Unlike the reaction with acetone which predominantly yields the 4,4'-isomer (BPA), the reaction with formaldehyde is less selective and results in a mixture of three positional isomers:
-
4,4'-dihydroxydiphenylmethane (4,4'-BPF or p,p'-BPF)
-
2,4'-dihydroxydiphenylmethane (2,4'-BPF or o,p'-BPF)
-
2,2'-dihydroxydiphenylmethane (2,2'-BPF or o,o'-BPF)
The relative abundance of these isomers is influenced by reaction conditions such as temperature, catalyst, and the molar ratio of phenol to formaldehyde.[8][9] Generally, the reaction yields a mixture where 2,4'-BPF is the major component, followed by 4,4'-BPF and 2,2'-BPF.[9] This isomeric complexity presented significant challenges for early researchers in isolating and characterizing each component.
Chemical Structures of Bisphenol F Isomers
Caption: Chemical structures of the three positional isomers of Bisphenol F.
General Synthesis Protocol for Bisphenol F Isomer Mixture
The following protocol describes a general laboratory-scale synthesis of a Bisphenol F isomer mixture.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Inert solvent (optional)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, melt phenol.
-
Add the acid catalyst to the molten phenol and stir until dissolved.
-
Slowly add the formaldehyde solution to the phenol-catalyst mixture while maintaining the desired reaction temperature (typically between 40-80°C).[7][8]
-
Continue stirring the reaction mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
After the reaction is complete, the mixture is typically neutralized and washed with water to remove the catalyst and any unreacted formaldehyde.
-
The excess phenol is removed by distillation, often under reduced pressure.
-
The resulting product is a viscous liquid or a solid mixture of the three BPF isomers.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the formaldehyde, making it a more reactive electrophile for the attack on the electron-rich phenol ring.[3]
-
Temperature Control: The reaction temperature influences the isomer distribution. Higher temperatures can favor the formation of ortho-substituted products and also increase the rate of side reactions leading to higher oligomers.[11]
-
Phenol to Formaldehyde Ratio: A high molar excess of phenol is often used to maximize the formation of the dimeric bisphenol F and minimize the formation of higher molecular weight novolac resins.[2]
Part 3: The Evolution of Analytical Techniques for Isomer Separation and Characterization
The inherent mixture of isomers produced during BPF synthesis necessitated the development of sophisticated analytical techniques for their separation and quantification. The historical progression of these methods reflects the advancements in analytical chemistry.
Early Challenges and Methods
In the early stages of phenol-formaldehyde resin chemistry, the characterization of individual components was a formidable task. Classical methods like fractional crystallization were likely employed with limited success due to the similar physical properties of the BPF isomers.
The Advent of Chromatography
The development of chromatographic techniques revolutionized the analysis of complex chemical mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS has been a powerful tool for the analysis of BPF isomers. Derivatization of the phenolic hydroxyl groups, typically through silylation, is often necessary to increase the volatility of the isomers for gas chromatographic separation. The mass spectrometer provides definitive identification based on the fragmentation patterns of each isomer.
Under typical GC conditions, the elution order of the BPF isomers is the reverse of that in HPLC, with the o,o'-isomer eluting first, followed by the o,p'-isomer, and finally the p,p'-isomer .[12] This is attributed to the lower boiling point of the more branched o,o'-isomer.[12]
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly in reversed-phase mode, has become the method of choice for the routine analysis of BPF isomers.[13][14] It offers the advantage of analyzing the underivatized compounds directly.
Under reversed-phase HPLC conditions, the typical elution order is p,p'-BPF first, followed by o,p'-BPF, and then o,o'-BPF .[12][15] This separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. The more symmetrical and less polar p,p'-isomer interacts more strongly with the stationary phase and thus elutes later under normal phase conditions, but in reversed-phase, it is the least retained.
A Self-Validating Analytical Workflow
A robust analytical workflow for the separation and identification of BPF isomers combines both HPLC and GC-MS, providing orthogonal confirmation of the results.
Caption: A self-validating analytical workflow for BPF isomer analysis.
Representative HPLC Protocol for BPF Isomer Separation
Column: C18 reversed-phase column (e.g., 150 x 3.0 mm, 3 µm particle size).[13] Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[13] Gradient Program:
-
0-3 min: 50% Acetonitrile
-
3-3.1 min: Linear ramp to 95% Acetonitrile
-
3.1-10 min: Hold at 95% Acetonitrile
-
10-10.1 min: Return to 50% Acetonitrile
-
10.1-22 min: Re-equilibration at 50% Acetonitrile[13] Flow Rate: 0.6 mL/min.[13] Detection: UV at 227 nm.[13] Injection Volume: 5 µL.[13]
Conclusion
The discovery and history of Bisphenol F isomers are intrinsically linked to the broader development of phenol-formaldehyde chemistry. From its origins as an uncharacterized component of early synthetic resins to its current status as a well-defined industrial chemical, the journey of BPF has been one of increasing chemical understanding and analytical sophistication. The ability to synthesize, separate, and characterize the 4,4'-, 2,4'-, and 2,2'- isomers has been crucial for tailoring the properties of the resulting polymers and for understanding the distinct biological and toxicological profiles of each isomer. As the chemical industry continues to evolve, the story of Bisphenol F serves as a compelling example of how fundamental research into reaction mechanisms and the development of advanced analytical techniques are essential for innovation and safety.
References
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A Toxicological Deep Dive into 2,2'-Methylenediphenol: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive toxicological overview of 2,2'-Methylenediphenol (CAS No. 2467-02-9), a notable ortho-ortho isomer of Bisphenol F. Given the relative scarcity of direct toxicological data for this specific compound, this document synthesizes available information on structurally similar analogues to provide a robust framework for researchers, scientists, and drug development professionals. The ensuing discussion emphasizes not only what is known but also delineates the critical data gaps and provides standardized methodologies for future investigations.
Introduction: The Context of this compound
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting toxicological studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [5] |
| Molecular Weight | 200.23 g/mol | [2][5] |
| Appearance | White to off-white or peach-colored solid | [1][2] |
| Melting Point | 113-118 °C | [5][6] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [1][6] |
| Stability | Stable under recommended storage conditions | [2][5][6] |
| Incompatibilities | Strong oxidizing agents | [2][5][6] |
Toxicokinetics: The Journey Through the Body
No direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have been identified in the public domain.
Insight from Analogues: The broader class of bisphenols is generally characterized by rapid absorption following oral exposure, metabolism primarily through glucuronidation and sulfation in the liver, and subsequent excretion in the urine. It is reasonable to hypothesize a similar metabolic fate for this compound. However, the position of the hydroxyl groups could influence the rate and extent of metabolism, a critical factor in determining systemic exposure and potential toxicity.
Acute Toxicity: The Effects of a Single Dose
No specific LD₅₀ or LC₅₀ values for this compound are available. However, the compound is classified as causing skin, eye, and respiratory irritation upon single exposure.[2][7]
Data from Structurally Related Analogues:
Studies on closely related bisphenolic compounds suggest a low order of acute toxicity via the oral route.
| Compound | Species | Route | LD₅₀ | Source |
| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Rat | Oral | >5 g/kg | [8] |
| 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) | Rat | Oral | >10 g/kg | [5] |
| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | Rat | Oral | >5000 mg/kg | [6] |
Causality and Experimental Design: The low acute toxicity observed in these analogues is likely attributable to their relatively low solubility and rapid metabolism. When designing acute toxicity studies for novel compounds like this compound, a limit test is often employed first, as per OECD guidelines, to avoid using excessive numbers of animals for substances with low toxicity.
Standardized Protocol: Acute Oral Toxicity - Limit Test (OECD 420)
This protocol outlines a standardized procedure to assess the acute oral toxicity of a substance.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).
-
Acclimatization: Acclimatize animals for at least 5 days to laboratory conditions.
-
Dosing: Administer a single oral dose of 2000 mg/kg body weight of the test substance. A vehicle (e.g., corn oil) may be used if the substance is a solid.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Endpoints: Record mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Caption: Workflow for an acute oral toxicity limit test (OECD 420).
Repeated Dose Toxicity: The Consequences of Long-Term Exposure
No repeated-dose toxicity studies for this compound have been identified.
Insights from Analogue Studies:
Subchronic and chronic studies on related compounds consistently point towards the liver and reproductive organs as primary targets of toxicity.
| Compound | Species | Duration | Key Findings | NOAEL | Source |
| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Rat | 18 months | Testicular atrophy, decreased spermatogenesis | 12.7 mg/kg/day (males) | [8] |
| 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) | Rat | 18 months | Vacuolization of parathyroid gland cells, degenerative kidney changes | 12 mg/kg/day (males) | [9][10] |
| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | Rat | 18 weeks | Suppressed body weight gain, increased relative liver weight | 12.7 mg/kg/day (males) | [6] |
Causality and Experimental Design: The observed effects in analogues, such as increased liver weight, may indicate metabolic enzyme induction. Testicular effects are a hallmark of many endocrine-disrupting compounds. A 28-day or 90-day repeated-dose study is a cornerstone of toxicological assessment, designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Standardized Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Selection: Use young adult rats of a standard strain (e.g., Sprague-Dawley), with both sexes.
-
Group Size: A minimum of 5 animals per sex per group.
-
Dose Levels: A control group and at least three dose levels, aiming to identify a toxic dose, a NOAEL, and an intermediate dose.
-
Administration: Administer the test substance daily by oral gavage for 28 days.
-
In-life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full gross necropsy, weigh key organs (liver, kidneys, spleen, brain, gonads), and preserve tissues for histopathological examination.
Caption: Key stages of a 28-day repeated-dose toxicity study (OECD 407).
Genotoxicity: Assessing the Potential for DNA Damage
No direct genotoxicity data for this compound are available. A human health assessment of a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, concluded that it is not genotoxic based on negative results in several in vitro tests and an in vivo micronucleus assay.[6]
Causality and Experimental Design: A standard battery of genotoxicity tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test. Positive results in vitro often trigger in vivo follow-up studies.
Standardized Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Tester Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
-
Dose Range Finding: Perform an initial experiment to determine the appropriate concentration range of the test substance.
-
Main Experiment: Expose the tester strains to the test substance across a range of concentrations in the presence and absence of S9 mix.
-
Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
Reproductive and Developmental Toxicity
There are no dedicated reproductive or developmental toxicity studies for this compound.
Insights from Analogue Studies:
As noted in the repeated-dose toxicity section, testicular atrophy is a recurring finding for related compounds.[5][8] A developmental toxicity study on 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats found no evidence of teratogenicity, though there was a slight increase in fetal death at the highest, maternally toxic dose.[1] Similarly, 2,2'-isobutylidene-bis(4,6-dimethylphenol) was not found to be teratogenic in rats.[11]
Causality and Experimental Design: The testicular effects observed in male rats suggest a potential for reproductive toxicity. While the limited data on analogues suggest a low potential for teratogenicity (causing birth defects), effects on fertility and reproductive performance cannot be ruled out without specific studies. An OECD 421 (Reproduction/Developmental Toxicity Screening Test) or a more comprehensive extended one-generation reproductive toxicity study (OECD 443) would be necessary to fully characterize these potential hazards.
Carcinogenicity: The Potential to Cause Cancer
No carcinogenicity bioassays for this compound have been conducted.
Insights from Analogue Studies:
A chronic (18-month) study in rats with 2,2'-methylenebis(4-methyl-6-tert-butylphenol) found no neoplastic responses.[8] Similarly, an 18-month study with 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) also reported no neoplastic findings.[9]
Causality and Experimental Design: The standard for assessing carcinogenic potential is the 2-year rodent bioassay.[12][13][14][15] These studies are resource-intensive and are typically initiated if there is evidence of genotoxicity, structural alerts, or significant human exposure. Given the negative genotoxicity and carcinogenicity findings for closely related analogues, the carcinogenic potential of this compound is likely to be low.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized through direct studies. However, a review of data from structurally similar bisphenolic compounds provides a preliminary basis for hazard identification.
-
Acute Toxicity: Expected to be low.
-
Repeated Dose Toxicity: The liver and male reproductive organs are potential targets.
-
Genotoxicity: Likely to be non-genotoxic.
-
Reproductive Toxicity: A key area of concern due to testicular effects seen with analogues.
-
Developmental Toxicity: Unlikely to be a potent teratogen.
-
Carcinogenicity: Expected to be low potential.
This guide underscores the critical need for direct toxicological testing of this compound to confirm these extrapolations. The provided standardized protocols offer a clear path for generating the necessary data to conduct a thorough risk assessment. Future research should prioritize a 28-day repeated-dose study to confirm target organs and establish a NOAEL, followed by a comprehensive assessment of genotoxic potential.
References
- Takahashi, A., et al. (1995). Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats. Journal of Toxicological Sciences, 20(4), 433-442. [Link]
- Takahashi, A., et al. (1995). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. Journal of Toxicological Sciences, 20(4), 421-431. [Link]
- Takagi, A., et al. (1996). Chronic oral toxicity of a synthetic antioxidant, 2,2'-methylenebis(4-ethyl- 6-tert-butylphenol), in rats. Journal of Applied Toxicology, 16(1), 15-23. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. [Link]
- Cohen, S. M. (2019). The 2-year rodent bioassay for carcinogenicity: A regulatory requirement in need of a new direction. Regulatory Toxicology and Pharmacology, 103, 100–105. [Link]
- Soffritti, M., & Belpoggi, F. (2008). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives, 116(11), 1439–1442. [Link]
- Hercog, K., et al. (2019). Genotoxic and endocrine activities of bis(hydroxyphenyl)methane (bisphenol F) and its derivatives in the HepG2 cell line. Food and Chemical Toxicology, 132, 110685. [Link]
- Tanaka, S., et al. (1990). [Studies on the teratogenic potential of 2,2'-isobutylidene-bis (4,6-dimethylphenol) in rats]. Eisei Shikenjo Hokoku, (108), 52-7. [Link]
- Suárez-Torres, J. D., et al. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Vascular Pharmacology, 139, 107070. [Link]
- Suárez-Torres, J. D., et al. (2020). The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action. Critical Reviews in Toxicology, 50(5), 385-401. [Link]
- Bai, Y., et al. (2020). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Journal of Cellular and Molecular Medicine, 24(18), 10395-10408. [Link]
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Methodological & Application
Application Note: A Streamlined Synthesis of Calixarene from 2,2'-Methylenediphenol for Supramolecular Applications
Application Note: A Streamlined Synthesis of Calix[1]arene from 2,2'-Methylenediphenol for Supramolecular Applications
Abstract
Calixarenes represent a cornerstone class of macrocycles in supramolecular chemistry, offering a unique three-dimensional architecture that is highly valuable for applications ranging from ion sensing to advanced drug delivery systems.[1][2] Their ability to form inclusion complexes with guest molecules makes them exceptional candidates for enhancing the solubility, stability, and targeted delivery of therapeutic agents.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of calix[5]arene, utilizing this compound as a strategic starting material. This approach leverages a pre-formed "dimeric" unit of the traditional phenol-formaldehyde system, aiming to streamline the cyclooligomerization process. We will delve into the mechanistic rationale behind this step-growth polymerization, provide a robust step-by-step methodology for synthesis and purification, and outline key characterization techniques for product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this versatile molecular scaffold.
Introduction: The Strategic Advantage of this compound
The Calixarene Scaffold in Modern Drug Development
Calix[n]arenes are cyclic oligomers formed from the condensation of phenols and aldehydes, creating a basket-like structure with a defined upper and lower rim and a central cavity.[2] This structural preorganization is the key to their function in host-guest chemistry. In the pharmaceutical sciences, calixarenes are explored as advanced drug carriers. Their hydrophobic cavity can encapsulate poorly soluble drug molecules, improving bioavailability, while the phenolic hydroxyl groups on the "lower rim" and the para-positions on the "upper rim" can be functionalized to attach targeting moieties or modulate physicochemical properties.[1][6][7] This multi-faceted nature allows for the design of sophisticated drug delivery systems that can reduce side effects and enhance therapeutic efficacy.[5][4]
Synthesis: A Step-Growth Polymerization Approach
The formation of calixarenes is a classic example of a step-growth polymerization, a process where monomers react to form dimers, trimers, and larger oligomers, which then cyclize to form the final macrocycle.[8][9][10] Traditionally, this is achieved by reacting a p-substituted phenol with formaldehyde.[11] However, this reaction can be challenging to control, often yielding a complex mixture of linear oligomers and various calix[n]arene ring sizes (where n=4, 5, 6, 7, 8), which complicates purification.[2][12]
This protocol utilizes this compound, which can be viewed as a pre-formed dimer of two phenol units linked by a methylene bridge. Starting with this building block offers a more controlled pathway towards the desired cyclic tetramer (calix[5]arene) by reducing the number of initial condensation steps and potentially minimizing the formation of unwanted linear byproducts.
Reaction Mechanism: Acid-Catalyzed Cyclooligomerization
The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps involve the protonation of a hydroxyl group on one this compound unit, followed by the loss of water to generate a reactive benzylic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of another this compound unit, forming a new methylene bridge and extending the oligomeric chain. This process repeats in a step-wise fashion until a linear tetramer is formed, which can then undergo an intramolecular cyclization to yield the thermodynamically stable calix[5]arene.
Figure 1: Step-growth mechanism for calix[5]arene synthesis.
Detailed Experimental Protocol
This protocol details the acid-catalyzed synthesis of calix[5]arene from this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₁₃H₁₂O₂ | 200.23 | >98% | Sigma-Aldrich | Starting material. |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | >98.5% | Acros Organics | Acid catalyst. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific | Reaction solvent. |
| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | Recrystallization solvent. |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Toluene is flammable and toxic.
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI)
Step-by-Step Synthesis Procedure
-
Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a glass stopper.
-
Reagent Addition: To the flask, add this compound (10.0 g, 49.9 mmol) and toluene (120 mL).
-
Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, ~0.05 eq.).
-
Scientist's Note: A catalytic amount of a strong, non-oxidizing acid is sufficient. Using a mineral acid like HCl can also work, but PTSA is often preferred for its ease of handling.[13]
-
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds.
-
Monitoring: Continue refluxing for 12-16 hours. The reaction is typically complete when no more water is collected in the trap.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. A pale, off-white precipitate will form. Further cooling in an ice bath for 1 hour can maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold toluene (2 x 15 mL) to remove any soluble impurities.
-
Drying: Dry the crude solid in a vacuum oven at 60 °C overnight. A typical crude yield is in the range of 60-75%.
Purification via Recrystallization
Purification is critical to remove linear oligomers and other side products.[12]
-
Dissolution: Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Precipitation: While the solution is still warm, slowly add methanol until the solution becomes cloudy.
-
Crystallization: Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) for several hours to promote the formation of well-defined crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with cold methanol (2 x 10 mL), and dry under vacuum.
Figure 2: Experimental workflow for calix[5]arene synthesis.
Characterization and Quality Control
Validation of the final product's structure and purity is essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. The high symmetry of the calix[5]arene cone conformation leads to a simple spectrum.[14]
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |
| -OH | ~9.5-10.5 | Singlet (broad) | 4H | Indicates strong intramolecular H-bonding, characteristic of the cone conformer. |
| Ar-H | ~6.8-7.2 | Multiplet/Singlet | 12H | Aromatic protons of the phenol units. |
| Ar-CH₂-Ar | ~3.5-4.3 | Doublet of Doublets / Broad Singlet | 8H | Diastereotopic protons of the methylene bridges. May appear as two doublets or a broad singlet depending on conformational dynamics.[14] |
Spectra should be recorded in CDCl₃ or DMSO-d₆.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the cyclic tetramer.
-
Expected Mass (Calix[5]arene): The parent molecule is C₂₈H₂₄O₄ with a monoisotopic mass of 424.17 g/mol .
-
Technique: MALDI-TOF is often ideal for calixarenes. Look for the [M+Na]⁺ or [M+K]⁺ adducts at m/z ~447.16 and ~463.13, respectively. ESI-MS can also be used.
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield / Oily Product: This often indicates the formation of a significant amount of linear oligomers.
-
Solution: Ensure efficient water removal during the reaction; a properly functioning Dean-Stark trap is critical. Increasing the reaction time may also favor the formation of the more thermodynamically stable cyclic product.
-
-
Problem: Difficulty in Purification: If the product does not crystallize well, it is likely impure.
-
Solution: Repeat the recrystallization process. If issues persist, column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed, although it is more labor-intensive.
-
-
Problem: Complex NMR Spectrum: Multiple sets of peaks for the aromatic or methylene bridge protons suggest a mixture of conformers or the presence of different calix[n]arene ring sizes.
-
Solution: The purification must be improved. Variable-temperature (VT) NMR can be used to study the conformational dynamics.[14]
-
Conclusion
This application note outlines a robust and reproducible method for the synthesis of calix[5]arene from this compound. By starting with a pre-formed dimer, this protocol offers a more direct route to the target macrocycle compared to traditional methods. The resulting calixarene is a high-value platform molecule, readily available for further functionalization and exploration in drug delivery, molecular recognition, and catalysis. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity product suitable for advanced applications.
References
- Nimse, S. B., & Kim, T. (2013).
- Paul, S., Jeyaprakash, R. S., Pai, A., Venkatachalam, H., & Jayashree, B. S. (2023). Calixarenes and their Relevance in Anticancer Drug Development. Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Calixarenes and their Relevance in Anticancer Drug Development | Request PDF.
- Paul, S., et al. (2023). Calixarenes and their Relevance in Anticancer Drug Development. Ovid. [Link]
- Neri, P., et al. (2016). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI. [Link]
- Tsvetkov, E., et al. (2013). Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene.
- Gérardin, C., et al. (2019). The synthesis and characterization of giant Calixarenes.
- Taylor & Francis Online. (n.d.). Calixarene – Knowledge and References. Taylor & Francis. [Link]
- Wikipedia. (n.d.). Calixarene. Wikipedia. [Link]
- Sherburn, M. (n.d.). Synthetic Routes to Bis-Calix[n]arenes.
- Wikipedia. (n.d.).
- Eigner, V., et al. (2015). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[1]arene. Organic Letters. [Link]
- RSIS International. (2023). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways.
- Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. Chemistry LibreTexts. [Link]
- Nimse, S. B., & Kim, T. (2013).
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2,2'-Methylenediphenol as a monomer for polycarbonates
Application Note & Protocol Guide
Topic: 2,2'-Methylenediphenol as a Monomer for High-Performance Polycarbonates
Abstract: This document provides a comprehensive technical guide for researchers and industry professionals on the synthesis and characterization of polycarbonates using this compound as a monomer. Polycarbonates (PCs) are a critical class of engineering thermoplastics known for their exceptional impact strength, optical clarity, and thermal stability.[1][2][3] The vast majority of commercial polycarbonates are derived from bisphenol A (BPA), a monomer that has faced regulatory scrutiny and public concern, driving the search for viable alternatives.[4][5] This guide details two primary phosgene and non-phosgene polymerization routes—interfacial polymerization and melt transesterification—for synthesizing polycarbonates from this compound. We offer field-proven protocols, explain the causality behind experimental choices, and outline methods for comprehensive polymer characterization.
Introduction: The Case for this compound Polycarbonates
Polycarbonates are distinguished by the presence of carbonate groups (-O-(C=O)-O-) in their polymer backbone.[1] This structure imparts a unique combination of ductility, rigidity, and toughness.[6] While BPA-based PC is ubiquitous, its structural analogue, this compound (also known as 2,2'-bis(hydroxyphenyl)methane), presents an intriguing alternative. The replacement of the isopropylidene bridge in BPA with a methylene bridge in this compound can subtly alter chain mobility and intermolecular interactions. This modification is hypothesized to influence key material properties such as glass transition temperature (Tg), thermal stability, and mechanical performance, offering a pathway to novel, high-performance, BPA-free polycarbonates.[4][7]
Monomer at a Glance: this compound
-
Chemical Name: 2-[(2-hydroxyphenyl)methyl]phenol[8]
-
CAS Number: 2467-02-9
-
Molecular Formula: C₁₃H₁₂O₂
-
Key Attributes: A bisphenol with two hydroxyl groups positioned ortho to the methylene bridge. This specific stereochemistry influences the conformation of the resulting polymer chain.
Caption: Structure of this compound monomer.
Polymerization Methodologies & Protocols
The synthesis of polycarbonates from bisphenols can be broadly categorized into two main industrial processes: interfacial polymerization and melt transesterification.
Interfacial Polymerization: The Phosgene Route
This method is a type of step-growth polymerization occurring at the interface of two immiscible liquids.[9] It is a robust and well-established technique capable of producing high molecular weight polymers at relatively low temperatures.
Principle of Causality: The reaction's success hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of this compound by a strong base (e.g., NaOH). This forms a highly reactive bisphenate salt, which is soluble in the aqueous phase. This salt then reacts with a carbonate precursor, typically phosgene or its safer analogue triphosgene, dissolved in an immiscible organic solvent like dichloromethane (DCM).[10] A phase-transfer catalyst (e.g., a tertiary amine or quaternary ammonium salt) is crucial to shuttle the phenoxide ions across the interface into the organic phase, where polymerization occurs.
Caption: Workflow for Interfacial Polymerization.
Detailed Protocol: Interfacial Polymerization
Materials & Reagents:
-
This compound (10.0 g, 50 mmol)
-
Sodium Hydroxide (NaOH) (4.4 g, 110 mmol)
-
Dichloromethane (DCM), reagent grade (200 mL)
-
Triphosgene (5.4 g, 18.2 mmol, equivalent to 54.6 mmol phosgene)
-
Benzyltriethylammonium chloride (TEBA) (0.5 g, 2.2 mmol)
-
Deionized Water
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl), 1 M solution
Procedure:
-
Aqueous Phase Preparation: In a 500 mL beaker, dissolve NaOH in 150 mL of deionized water. Once dissolved and cooled, add the this compound powder and stir until a clear solution of the sodium bisphenate salt is formed.
-
Organic Phase Preparation: In a separate flask, carefully dissolve the triphosgene in 200 mL of DCM. Caution: Triphosgene is toxic and reacts with moisture to release phosgene gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Transfer the aqueous bisphenate solution to a 1 L reaction kettle equipped with a high-speed mechanical stirrer and an addition funnel containing the organic phase.
-
Polymerization: Begin vigorous stirring of the aqueous phase (>1000 rpm) to create a large interfacial area. Slowly add the organic triphosgene solution over 30 minutes.
-
Catalysis: After the addition is complete, add the phase-transfer catalyst (TEBA) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 2 hours at ambient temperature. The organic layer will become increasingly viscous as the polymer forms.[10]
-
Work-up & Isolation: a. Stop stirring and transfer the mixture to a separatory funnel. Remove the lower organic layer. b. Wash the viscous polymer solution sequentially with 100 mL of 1 M HCl and then three times with 100 mL of deionized water to remove unreacted base and salts. c. Slowly pour the polymer solution into a beaker containing 1 L of vigorously stirred methanol. The polycarbonate will precipitate as a white, fibrous solid. d. Collect the polymer by vacuum filtration and wash thoroughly with additional methanol.
-
Drying: Dry the polymer in a vacuum oven at 100°C for 24 hours to remove all residual solvents.
Melt Transesterification: The Phosgene-Free Route
Melt transesterification is an equilibrium-controlled, two-stage process conducted at high temperatures. It is considered a more environmentally friendly alternative as it avoids the use of toxic phosgene and chlorinated solvents.[11]
Principle of Causality: The process involves the reaction of the diol (this compound) with a carbonate source, typically diphenyl carbonate (DPC).[3] The reaction is driven to completion by the removal of the phenol byproduct under high vacuum. The process is staged: an initial transesterification step at moderate temperature and pressure generates oligomers, followed by a polycondensation step at higher temperature and vacuum to build high molecular weight polymer.[3][12] The efficiency of phenol removal is paramount; any residual phenol will shift the equilibrium backward, limiting the final molecular weight.
Caption: Workflow for Melt Transesterification.
Detailed Protocol: Melt Transesterification
Materials & Reagents:
-
This compound (20.0 g, 0.1 mol)
-
Diphenyl Carbonate (DPC) (21.85 g, 0.102 mol, slight excess is typical)[11]
-
Sodium Hydroxide (NaOH) (2-5 mg, ~50 ppm, as catalyst)
Equipment:
-
Glass or stainless-steel reactor equipped with a mechanical stirrer (for high viscosity), a nitrogen inlet, and a distillation arm connected to a vacuum system.
Procedure:
-
Reactor Charging: Charge the this compound, DPC, and NaOH catalyst into the reactor.
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
Stage 1: Transesterification: a. Under a slow nitrogen stream, begin heating the mixture with stirring. b. Raise the temperature to 180°C. The reactants will melt and form a homogenous solution. c. Increase the temperature to 220°C over 1 hour. Phenol will begin to distill from the reaction mixture. Collect the phenol distillate to monitor reaction progress. Continue for 2-3 hours until ~80-90% of the theoretical amount of phenol has been removed.
-
Stage 2: Polycondensation: a. Gradually begin to apply vacuum to the system, slowly reducing the pressure to below 1 Torr. b. Simultaneously, increase the reaction temperature in steps, for example: 240°C for 30 min, 260°C for 30 min, and finally to 280-300°C. c. The melt viscosity will increase significantly during this stage.[3] The stirrer torque can be used as an indicator of molecular weight build-up. d. Maintain the final temperature and vacuum for 1-2 hours until the desired viscosity is achieved.
-
Isolation: a. Release the vacuum with nitrogen. b. Extrude the hot, molten polymer from the reactor as a strand into a cooling water bath. c. Use a pelletizer to cut the cooled, brittle strands into pellets for subsequent analysis.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and to understand the material properties of the resulting poly(this compound carbonate).
| Property | Technique | Purpose | Typical BPA-PC Value |
| Chemical Structure | FTIR, ¹H & ¹³C NMR Spectroscopy | Confirm the formation of carbonate linkages and verify the polymer backbone structure. | - |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Determine number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn). | Mw: 30,000-60,000 g/mol |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | Measure the temperature at which the amorphous polymer transitions from a rigid, glassy state to a rubbery state. A key indicator of thermal performance.[13] | ~147 °C[1] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the decomposition temperature (Td), indicating the material's stability at high temperatures. | Td5% > 320 °C[6] |
| Mechanical Properties | Tensile Testing (ASTM D638) | Measure tensile strength, modulus, and elongation at break to quantify the material's strength and ductility. | Tensile Strength: ~60 MPa |
| Optical Properties | UV-Vis Spectroscopy | Measure the transparency and light transmittance of the material.[6] | >85% Transmittance |
Protocols for Sample Preparation:
-
FTIR: Analyze a thin film cast from a DCM solution onto a KBr plate, or use an ATR accessory with the solid polymer. Look for the characteristic strong carbonate C=O stretch around 1750-1770 cm⁻¹.
-
NMR: Dissolve ~10-20 mg of the polymer in a suitable deuterated solvent, such as CDCl₃.
-
GPC/SEC: Prepare a dilute solution of the polymer (~1 mg/mL) in a suitable solvent like THF or chloroform, filter through a 0.45 µm filter, and inject into the GPC system.
-
DSC/TGA: Use 5-10 mg of the dried polymer pellets. For DSC, a heat-cool-heat cycle is recommended to erase thermal history, with the Tg determined from the second heating scan.[13]
Concluding Remarks
This compound serves as a viable and compelling monomer for the synthesis of novel polycarbonates. Both interfacial and melt polymerization techniques can be successfully adapted to produce high-quality polymers. The protocols outlined in this guide provide a robust framework for laboratory-scale synthesis. The resulting poly(this compound carbonate) is expected to exhibit unique thermal and mechanical properties compared to its BPA-based counterpart, making it a promising candidate for advanced engineering applications where BPA-free materials are required. Further investigation into structure-property relationships will be crucial for tailoring these materials for specific end-uses in the electronics, automotive, and medical device industries.[4][6]
References
- Wikipedia. Polycarbonate.
- Wnuczek, K., & Podkoscielna, B. (2022). Polycarbonates - synthesis, properties and environmental impact.
- iPolymer. TYPICAL PROPERTIES of POLYCARBONATE.
- Zhang, R., et al. (2018). When self-assembly meets interfacial polymerization. Proceedings of the National Academy of Sciences.
- Perez, S., & Scaringe, R. P. (1987). Crystalline features of 4,4'-isopropylidenediphenylbis(phenyl carbonate) and conformational analysis of the polycarbonate of 2,2-bis(4-hydroxyphenyl)propane. Macromolecules.
- Defense Technical Information Center. (1966). The Viscoelastic Behavior of Polycarbonate of Bisphenol A ((4 Hydroxyphenyl) 2-2' Propane Polycarbonate).
- ResearchGate. Interfacial Polymerization.
- The Essential Chemical Industry. Polycarbonates.
- Google Patents. A melt polymerization process and the polycarbonate prepared therefrom.
- De Roblin, A., et al. (2022). Novel stereoisomeric lignin-derived polycarbonates: towards the creation of bisphenol polycarbonate mimics. Polymer Chemistry.
- Harvey, B. G., et al. (2021). BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. Green Chemistry.
- Wiley Online Library. (2023). Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. Journal of Applied Polymer Science.
- National Center for Biotechnology Information. (2019). Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer.
- Kim, S. W., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science.
- National Center for Biotechnology Information. (2010). Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates.
- MDPI. (2022). Polymer Composites Based on Polycarbonate (PC) Applied to Additive Manufacturing Using Melted and Extruded Manufacturing (MEM) Technology.
- PubChem. This compound--2-(chloromethyl)oxirane (1/1).
- National Center for Biotechnology Information. (2018). Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate.
- MDPI. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.
- MDPI. (2021). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy.
- Royal Society of Chemistry. (2018). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate.
- ResearchGate. (2023). Bio-based polycarbonates: progress and prospects.
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Introduction: The Analytical Imperative for 2,2'-Methylenediphenol
An Application Guide to the Analytical Detection of 2,2'-Methylenediphenol for Researchers and Pharmaceutical Scientists
This compound, also known as bis(2-hydroxyphenyl)methane, is a significant organic compound and an isomer of the more commonly referenced Bisphenol F (BPF).[1][2] Its structure, featuring two phenolic hydroxyl groups in the ortho position to the methylene bridge, makes it a valuable monomer in the synthesis of specialized polymers, such as high-performance epoxy resins and polycarbonates.[1] In the pharmaceutical industry, impurities and starting materials must be rigorously controlled, and this compound can arise as a process-related impurity or a degradation product.[3][4] Given that the broader class of bisphenols is under intense scrutiny for potential endocrine-disrupting effects, the ability to accurately detect and quantify this specific isomer is paramount for material science, environmental monitoring, and drug safety.[5]
This guide provides a detailed overview of the primary analytical methodologies for the detection of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering robust, field-proven protocols and comparative data to guide your analytical strategy.
Strategic Selection of an Analytical Method
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the overall objective (e.g., routine quality control vs. trace-level impurity identification). The three most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Primary Advantages | Considerations | Best Suited For |
| HPLC-UV/FLD | Liquid-phase separation based on polarity, with detection via UV absorbance or fluorescence. | Robust, cost-effective, widely available. FLD offers high sensitivity for fluorescent compounds.[6] | Moderate sensitivity. Potential for matrix interference.[7] | Purity determination, routine quality control of bulk material, analysis of relatively clean sample matrices.[8] |
| GC-MS | Gas-phase separation based on boiling point and polarity, with mass-based identification. | Excellent separation efficiency and definitive identification through mass spectra.[9] | Requires derivatization to make the polar phenolic groups volatile.[10][11] | Identification of unknown impurities, analysis of volatile and semi-volatile compounds in complex mixtures. |
| LC-MS/MS | High-selectivity liquid-phase separation coupled with highly specific mass-based detection. | Unmatched sensitivity and selectivity, ideal for complex matrices with minimal sample cleanup.[5][12] | Higher instrument cost and complexity. | Trace-level quantification in biological fluids (plasma), environmental samples (water, soil), and food matrices.[13] |
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of many analytical laboratories for its robustness and versatility in analyzing non-volatile compounds like this compound.
The 'Why': Causality in HPLC Method Design
The core of a successful HPLC separation for phenolic compounds lies in controlling their ionization state. This compound has two acidic phenolic hydroxyl groups. By adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase, we maintain a low pH (typically < 4).[14] This suppresses the deprotonation of the hydroxyl groups, ensuring the analyte remains in its neutral, less polar form. This leads to several critical benefits:
-
Improved Peak Shape: Prevents peak tailing, which occurs when ionized and non-ionized forms of the analyte interact differently with the stationary phase.[14]
-
Consistent Retention: Ensures reproducible retention times, which are crucial for accurate identification and quantification.
-
Enhanced Resolution: Allows for better separation from other structurally similar compounds.
A C18 (octadecylsilyl) column is the standard choice for reversed-phase separation, but for challenging separations involving aromatic isomers, stationary phases like Phenyl-Hexyl or Biphenyl can offer alternative selectivity and improved resolution.[14]
Workflow for HPLC Analysis
Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound in a relatively clean matrix, such as a drug substance.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before analysis.[14]
3. HPLC Instrumental Conditions
-
Column: Cogent Bidentate C18™, 2.2 µm, 2.1 x 50 mm (or equivalent)[15]
-
Mobile Phase: 65% Water with 0.1% Formic Acid : 35% Acetonitrile with 0.1% Formic Acid[15]
-
Flow Rate: 0.2 mL/min[15]
-
Injection Volume: 2.0 µL[15]
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm[15]
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separation power and structural confirmation, making it a powerful tool for identifying and quantifying this compound, particularly in complex mixtures.
The 'Why': The Critical Role of Derivatization
Direct injection of this compound into a GC system is problematic. Its phenolic hydroxyl groups make the molecule polar and prone to hydrogen bonding, resulting in poor chromatographic peak shape and low volatility. To overcome this, a derivatization step is essential.[9] Silylation is the most common approach, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[10][11]
This chemical modification achieves two primary goals:
-
Increases Volatility: The TMS-ether derivative is much less polar and has a lower boiling point, allowing it to travel through the GC column at reasonable temperatures.
-
Improves Thermal Stability: It protects the thermally labile hydroxyl groups from degradation in the hot GC injection port.
Workflow for GC-MS Analysis
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- 15. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
HPLC-UV analysis of 2,2'-Methylenediphenol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) with UV Detection of 2,2'-Methylenediphenol
Introduction
This compound (CAS No. 2467-02-9), also known as bis(2-hydroxyphenyl)methane, is the ortho-ortho isomer of Bisphenol F.[1][2] As a key building block in organic and polymer chemistry, it is utilized in the development of high-performance materials such as epoxy resins and polycarbonates.[1] Structurally, it belongs to the broader class of bisphenols, compounds that have garnered significant scientific attention due to the potential endocrine-disrupting effects of some analogues, most notably Bisphenol A (BPA).[1][3] Consequently, this compound serves as a critical reference compound in toxicological and environmental health research to understand the structure-activity relationships and biological impacts of different bisphenol isomers.[1]
The accurate and reliable quantification of this compound is essential for quality control in manufacturing processes, for purity assessment of the bulk substance, and for its determination in environmental or biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible, robust, and reliable analytical technique for this purpose.[4][5] Phenolic compounds, including bisphenols, contain chromophores that allow for sensitive detection using UV-Vis spectrophotometry.[6][[“]]
This application note provides a comprehensive, validated reverse-phase HPLC-UV method for the determination of this compound. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating framework grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[8][9]
Physicochemical Properties of this compound
A summary of the key properties of this compound is essential for understanding its analytical behavior, such as solvent selection for sample and mobile phase preparation.
| Property | Value | Reference(s) |
| CAS Number | 2467-02-9 | [1][10] |
| Molecular Formula | C₁₃H₁₂O₂ | [2][10] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | White to off-white or peach-colored solid | [1][2][11] |
| Melting Point | 113-118 °C | [1][10][11] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1][11] |
| pKa | 9.81 ± 0.30 (Predicted) | [2] |
Principle of the Method
This method employs reverse-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the C18 column. A gradient elution using a mixture of acidified water and acetonitrile allows for the controlled elution of the analyte, ensuring a sharp, symmetrical peak. The use of a weak acid (formic acid) in the mobile phase suppresses the ionization of the phenolic hydroxyl groups, which is critical for achieving good peak shape and reproducible retention times.[6] Following separation, the analyte is quantified by a UV detector set at a wavelength corresponding to its maximum absorbance.
Materials and Reagents
-
Reference Standard: this compound, analytical standard grade (≥98% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH)
-
Reagents: Formic acid (≥98%), Reagent-grade water (18.2 MΩ·cm)
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance (0.01 mg readability)
-
Class A volumetric flasks and pipettes
-
Syringes and 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or Nylon)
-
Ultrasonic bath
-
Experimental Protocol
Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of reagent-grade water. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath if necessary to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (pre-mixed at initial gradient conditions, e.g., 50:50 A:B) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The choice of sample preparation is highly dependent on the matrix. A general procedure for a solid sample is provided below. For complex matrices like environmental water or biological fluids, a pre-concentration and cleanup step such as Solid-Phase Extraction (SPE) is recommended.[12][13]
-
General Procedure (for Bulk Substance or Formulations):
-
Accurately weigh a sample containing a known amount of this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add methanol to approximately 70% of the flask volume and sonicate for 15-20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol.
-
Withdraw an aliquot and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Chromatographic Conditions
The following conditions provide a robust starting point for method development. The gradient may be optimized to improve resolution or reduce run time as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (or λmax determined by DAD scan) |
Rationale for Wavelength Selection: Phenolic compounds typically exhibit strong UV absorbance. A wavelength of 278 nm is a suitable starting point based on methods for similar phenolic structures.[14] For optimal sensitivity, it is highly recommended to determine the absorbance maximum (λmax) of this compound using a Diode Array Detector scan of a standard solution.
Method Validation Protocol (ICH Guidelines)
To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.[8][9][15]
Workflow for HPLC-UV Analysis
Caption: General Workflow for HPLC-UV Analysis
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution, and a sample solution. The peak for this compound in the sample chromatogram should be free from interference from any matrix components at its retention time.
-
Linearity and Range:
-
Prepare at least five concentrations of the analyte across the expected range (e.g., 80% to 120% of the target assay concentration).[16]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance criteria are typically between 98.0% and 102.0% recovery.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9][16]
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet the pre-defined acceptance criteria (typically ≤ 2.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) of the detector response, typically 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[8]
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.[16]
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., organic phase ± 2%)
-
-
The system suitability parameters should remain within acceptable limits for all variations.
-
Logic of HPLC Method Validation
Caption: Interrelation of Key Validation Parameters
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five or six times. The system is deemed suitable for analysis if it meets the following criteria:
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.[1][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
-
Acetonitrile and methanol are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Mercogliano, R., et al. (2022). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. National Institutes of Health.
- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK.
- Panigrahi, C., et al. (2023). Steps of sample preparation for HPLC characterization of phenolic compounds. ResearchGate.
- Pradhan, R., et al. (2022). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples. Taylor & Francis Online.
- Wojnowski, W., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. National Institutes of Health.
- Nowak, K., et al. (2021). HPLC methods for analysis of bisphenols in environmental samples. ResearchGate.
- Guillén, D. A., et al. (1996). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. University of Cádiz.
- Caban, M., et al. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. MDPI.
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies.
- Cosmulescu, S., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
- Spanos, T., & Sinanoglou, V. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health.
- Al-Shabrawi, M., et al. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar.
- Al-Ghannam, S., & Nasr, J. (2018). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms. ResearchGate.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
- Kalogiouri, N. P., et al. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds. MDPI.
- Yakack, N., et al. (2011). HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams. Analytical Methods.
- Mitroi, M., et al. (2024). Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. Consensus.
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- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Application Note: Quantitative Analysis of 2,2'-Methylenediphenol in Complex Matrices using a Validated GC-MS Protocol
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective quantification of 2,2'-Methylenediphenol, also known as 2,2'-Bisphenol F. This compound is a critical analyte in various industrial and environmental matrices, and its accurate measurement is essential for quality control, safety assessment, and research in drug development. The described method employs a silylation derivatization step to enhance the volatility and thermal stability of the analyte, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for optimal sensitivity and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this compound.
Introduction
This compound is a member of the bisphenol family, structurally similar to the more widely known Bisphenol A (BPA) and Bisphenol F (BPF). It is utilized in the manufacturing of phenolic resins, epoxy resins, and other polymers. Due to its potential for migration from packaging materials and its classification as a contact sensitizer, the accurate quantification of this compound in various samples is of significant interest.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds. However, the polar nature of phenolic hydroxyl groups in this compound necessitates a derivatization step to improve its chromatographic behavior and prevent peak tailing.[2] Silylation, a common derivatization technique, replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis.[2][3][4] This application note provides a comprehensive, step-by-step protocol for the quantification of this compound, including sample preparation, derivatization, GC-MS analysis, and method validation according to the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound (≥98% purity)
-
Bisphenol F-d10 (Internal Standard, IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium Sulfate (Anhydrous)
-
Deionized Water
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System
-
Heating Block
-
Autosampler Vials (2 mL) with inserts
-
Micropipettes
Protocol
Standard and Sample Preparation
1.1. Standard Stock Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard, Bisphenol F-d10 (1 mg/mL), in methanol.
-
Store stock solutions at -20°C.
1.2. Calibration Standards:
-
Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
1.3. Sample Preparation (General Procedure):
-
To 1 mL of a liquid sample (or an extract of a solid sample), add 5 µg of the internal standard.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
The derivatization process aims to replace the active protons on the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte for GC analysis.
Caption: Silylation of this compound with BSTFA.
2.1. Silylation Procedure:
-
Reconstitute the dried extract from step 1.3 in 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[6]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 300°C, hold for 5 min. |
| Transfer Line Temp. | 290°C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.1. SIM Ion Selection: The molecular weight of the di-TMS derivative of this compound is 344.6 g/mol . Based on the fragmentation patterns of similar silylated bisphenols, the following ions are recommended for SIM analysis.[7][8]
| Analyte/Internal Standard | Quantification Ion (m/z) | Qualification Ions (m/z) |
| Di-TMS-2,2'-Methylenediphenol | 329 | 344, 239 |
| Di-TMS-Bisphenol F-d10 | 339 | 354, 247 |
Rationale for Ion Selection: The quantification ion for the analyte (m/z 329) is proposed based on the expected loss of a methyl group ([M-15]⁺), a common and stable fragment for TMS derivatives. The molecular ion (m/z 344) and a fragment resulting from cleavage of the methylene bridge are chosen as qualification ions. For the deuterated internal standard, the corresponding ions are shifted by the mass of the deuterium atoms.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A correlation coefficient (r²) of ≥0.995 is typically acceptable.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments at three different concentration levels (low, medium, and high). Recoveries between 80-120% are generally considered acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. LOD is often determined as 3 times the signal-to-noise ratio, while LOQ is 10 times the signal-to-noise ratio.
Data Analysis and Quantification
The concentration of this compound in the samples is calculated using the calibration curve generated from the standard solutions. The use of a deuterated internal standard, Bisphenol F-d10, is highly recommended as it closely mimics the chemical behavior of the analyte during extraction, derivatization, and analysis, thus correcting for any variations in these steps.[3][10]
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the quantification of this compound. The method, which incorporates a robust silylation derivatization step and the use of a suitable deuterated internal standard, offers high sensitivity, selectivity, and reliability. Adherence to the described validation procedures will ensure that the method is fit for its intended purpose in research, quality control, and drug development settings.
References
- Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2009). Simultaneous determination of bisphenol A and its chlorinated derivatives in environmental water and wastewater samples by stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry.
- Gómez, M. J., Saceda, M., Mezcua, M., Aguera, A., & Fernández-Alba, A. R. (2007). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater.
- Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1235-1243.
- Li, D., & Park, J. (2012). Sensitive determination of bisphenol A and bisphenol F in canned food using a solid-phase microextraction fibre coated with single-walled carbon nanotubes before GC/MS. Food Additives & Contaminants: Part A, 29(10), 1622-1629.
- Preprints.org. (2023).
- NIST. (n.d.). 2,4'-Methylenediphenol, 2TMS derivative. NIST Chemistry WebBook.
- Sajid, M., & Płotka-Wasylka, J. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(24), 30396-30408.
- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (2006). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry.
- Polymer Source. (n.d.). Deuterated Bisphenol A (d14).
- Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.
- Gee, A. J., Groen, L. A., & Johnson, M. E. (2000). Ion trap mass spectrometry of trimethylsilylamides following gas chromatography. Journal of Mass Spectrometry, 35(3), 305-310.
- GSRS. (n.d.). BISPHENOL F (MIXED ISOMERS).
- ResearchGate. (2007). GC EI/MS mass spectrum of peak at 17.84 min.
- NIST. (n.d.). Phenol, TMS derivative. NIST Chemistry WebBook.
- DiVA portal. (2021). Catalytic synthesis of benign bisphenols.
- ResearchGate. (2008). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS)....
- The Aquila Digital Community. (2017). Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy.
- Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials.
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Application Note & Protocol: High-Efficiency Extraction of 2,2'-Methylenediphenol from Polymer Matrices
Audience: Researchers, scientists, and drug development professionals engaged in polymer analysis, quality control, and safety assessment.
Introduction: The Analytical Imperative for 2,2'-Methylenediphenol
This compound, also known as bisphenol F (BPF), is a crucial monomer in the synthesis of various polymers, including high-performance epoxy resins and polycarbonates.[1][2] These polymers are integral to a vast array of applications, from food contact materials and the inner linings of food and beverage cans to dental sealants and industrial coatings.[3][4] The structural integrity and performance of these materials are directly linked to the proper polymerization of BPF. However, residual, unreacted BPF monomers can remain within the polymer matrix.
The potential for these residual monomers to leach from the polymer poses a significant concern for human health and environmental safety.[5][6][7][8] Regulatory bodies worldwide have established stringent guidelines on the permissible migration limits of bisphenols from food contact materials, necessitating robust and reliable analytical methods for their quantification.[9][10][11][12][13] The accurate determination of this compound content is therefore a critical aspect of quality control, regulatory compliance, and risk assessment for any product utilizing BPF-based polymers.
This application note provides a comprehensive guide to the extraction of this compound from complex polymer matrices. It delves into the rationale behind various extraction methodologies, offering detailed, field-proven protocols and insights to empower researchers to achieve accurate and reproducible results.
The Challenge: Liberating Analytes from a Complex Matrix
Extracting a small molecule like this compound from a dense, cross-linked polymer matrix is a non-trivial analytical challenge. The primary obstacle is overcoming the physical entrapment of the analyte within the polymer's three-dimensional structure. An effective extraction strategy must facilitate the diffusion of the analyte from the bulk of the polymer into a solvent phase.
Key factors influencing extraction efficiency include:
-
Polymer Morphology: The physical state of the polymer (e.g., powder, pellet, film) and its surface area significantly impact solvent penetration.
-
Solvent Selection: The chosen solvent must effectively swell the polymer matrix to open diffusion pathways and possess a high affinity for this compound to facilitate its partitioning out of the polymer.
-
Temperature and Pressure: Elevated temperatures and pressures can enhance solvent penetration, increase analyte solubility, and accelerate diffusion rates.[14][15][16][17]
-
Extraction Time: Sufficient time must be allowed for the analyte to diffuse from the innermost regions of the polymer matrix.
Methodologies for Extraction: A Comparative Overview
Several techniques can be employed for the extraction of this compound from polymers, each with its own set of advantages and limitations. The choice of method often depends on the specific polymer type, the required level of sensitivity, available instrumentation, and desired sample throughput.
Classical Approach: Soxhlet Extraction
Soxhlet extraction is a time-honored, exhaustive solid-liquid extraction technique.[18][19] It operates on the principle of continuous solvent reflux, ensuring that the sample is repeatedly exposed to fresh, heated solvent, which maximizes extraction efficiency.[18][19]
-
Causality: The continuous cycling of fresh solvent maintains a high concentration gradient between the polymer and the solvent, driving the extraction process towards completion.[18][19] This makes it a robust method for achieving high analyte recovery.
-
Trustworthiness: As a standardized and widely recognized method (e.g., EPA Method 3540C for environmental samples), its results are generally considered reliable and defensible.[19]
However, traditional Soxhlet extraction is notoriously slow, often requiring several hours to days per sample, and consumes large volumes of organic solvent.[14][16]
Modern Advancements: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a more modern and efficient alternative to Soxhlet extraction.[14][16][17][20][21] This technique utilizes solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi) to expedite the extraction process.[16][17]
-
Causality: The high pressure maintains the solvent in its liquid state well above its atmospheric boiling point.[14][16][17] This elevated temperature decreases the viscosity and surface tension of the solvent while increasing its diffusivity, allowing for more rapid and efficient penetration into the polymer matrix.[17]
-
Trustworthiness: ASE is an EPA-recognized method (Method 3545A) and has been shown to provide extraction efficiencies equivalent to or better than Soxhlet, but in a fraction of the time and with significantly less solvent consumption.[14][16][17][20]
Green Chemistry Approach: Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[22][23] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas.
-
Causality: Supercritical CO2 has high diffusivity and low viscosity, allowing it to easily penetrate the polymer matrix.[24] Its solvating power can be finely tuned by adjusting the pressure and temperature, enabling selective extraction of target analytes.[25]
-
Trustworthiness: SFE is considered an environmentally friendly "green" technique as it uses non-toxic, non-flammable CO2, which can be easily removed from the extract by simple depressurization, leaving no solvent residue.[22][24]
The primary limitation of SFE is the higher initial capital cost of the instrumentation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the extraction of this compound from a representative polymer matrix (e.g., ground epoxy resin).
Sample Preparation: A Critical First Step
Proper sample preparation is paramount for achieving accurate and reproducible extraction results. The goal is to maximize the surface area of the polymer that is exposed to the extraction solvent.
Protocol 4.1.1: Cryogenic Grinding of Polymer Samples
-
Pre-cool: Place the polymer sample (e.g., pellets, shards) into a stainless-steel grinding vial. Immerse the sealed vial in liquid nitrogen for 5-10 minutes to render the polymer brittle.
-
Grind: Place the vial into a cryogenic grinder and process for 2-5 minutes until a fine, homogenous powder is obtained. The exact time will depend on the polymer's hardness.
-
Sieve: Pass the ground polymer through a sieve (e.g., 40-mesh) to ensure a consistent particle size.
-
Store: Store the ground polymer in a desiccator to prevent moisture absorption prior to extraction.
Rationale: Grinding the polymer increases the surface-area-to-volume ratio, which significantly enhances the kinetics of the extraction process by reducing the diffusion path length for the analyte.[20] Cryogenic grinding is essential for many polymers that are soft and pliable at room temperature, preventing them from melting or smearing during the grinding process.
Protocol: Accelerated Solvent Extraction (ASE)
This protocol is designed for a standard automated ASE system.
Materials:
-
Ground polymer sample (from Protocol 4.1.1)
-
Diatomaceous earth (or clean sand)
-
Extraction solvent: Dichloromethane or a mixture of Dichloromethane:Methanol (e.g., 9:1 v/v)[26][27]
-
ASE extraction cells (e.g., 10 mL)
-
Cellulose filters
-
Collection vials
Procedure:
-
Cell Assembly: Place a cellulose filter at the bottom of an 11 mL ASE extraction cell.
-
Sample Loading: Accurately weigh approximately 0.5-1.0 g of the ground polymer sample and mix it with about 1.5 g of diatomaceous earth. Transfer the mixture into the extraction cell. Fill any remaining void space in the cell with additional diatomaceous earth.
-
Cell Sealing: Place a second cellulose filter on top of the sample and seal the cell.
-
Instrument Setup: Place the prepared cells into the ASE instrument carousel. Place corresponding collection vials in the collection tray.
-
Extraction Parameters: Set the following extraction parameters (these may require optimization for specific polymer types):
-
Solvent: Dichloromethane
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static Time: 5 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 90 seconds
-
-
Run Extraction: Initiate the extraction sequence.
-
Post-Extraction: After the extraction is complete, transfer the extract to a clean vial. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a solvent suitable for the intended analytical technique (e.g., HPLC, GC-MS).
Rationale: Mixing the sample with a dispersing agent like diatomaceous earth prevents the polymer particles from agglomerating when heated, ensuring efficient and consistent solvent flow through the sample.[20] The static cycles allow the heated solvent to thoroughly penetrate the sample and dissolve the analyte before being flushed to the collection vial.
Protocol: Soxhlet Extraction
Materials:
-
Ground polymer sample (from Protocol 4.1.1)
-
Cellulose extraction thimble
-
Soxhlet apparatus (condenser, extractor, and round-bottom flask)
-
Extraction solvent: Dichloromethane or Acetone[28]
-
Heating mantle
-
Boiling chips
Procedure:
-
Sample Loading: Accurately weigh 2-5 g of the ground polymer sample and place it into a cellulose extraction thimble.
-
Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Add 2-3 boiling chips to the round-bottom flask and fill it to approximately two-thirds of its volume with the extraction solvent. Assemble the Soxhlet apparatus.
-
Extraction: Heat the solvent in the round-bottom flask using a heating mantle until it gently boils. The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the sample.
-
Cycling: Allow the extraction to proceed for a minimum of 6-8 hours.[14] The process is complete when the solvent in the extractor arm appears colorless.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator to the desired volume.
Data Presentation and Comparison
The choice of extraction method can significantly impact laboratory workflow and resource allocation. The following table summarizes the key performance characteristics of the described methods.
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | 6–24 hours[14] | 15–30 minutes per sample[14][16] | 30–60 minutes per sample |
| Solvent Consumption | High (200–500 mL per sample)[14] | Low (15–40 mL per sample)[14][16] | Very Low (primarily recycled CO2) |
| Automation | Manual | Fully automatable | Fully automatable |
| Typical Recovery | High | High | High |
| Environmental Impact | High solvent waste | Reduced solvent waste | Minimal ("Green" technique) |
| Capital Cost | Low | Moderate | High |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a polymer matrix.
Caption: Generalized workflow for this compound analysis.
Conclusion and Best Practices
The successful extraction of this compound from polymer matrices is a critical prerequisite for accurate risk assessment and quality control. While traditional methods like Soxhlet extraction are reliable, modern techniques such as Accelerated Solvent Extraction (ASE) offer significant advantages in terms of speed, efficiency, and reduced solvent consumption, making them highly suitable for high-throughput laboratory environments.[14][16]
For optimal results, adhere to the following best practices:
-
Thorough Sample Homogenization: Always ensure the polymer sample is finely and uniformly ground to maximize extraction efficiency.
-
Method Validation: Regardless of the chosen technique, it is crucial to validate the extraction method for your specific polymer matrix. This typically involves spike-and-recovery experiments to determine analyte recovery and assess matrix effects.
-
Use of Internal Standards: Incorporate an appropriate internal standard (e.g., a deuterated analog of BPF) prior to extraction to correct for any analyte loss during sample preparation and analysis.
-
Solvent Purity: Use high-purity, analytical-grade solvents to avoid the introduction of contaminants that could interfere with subsequent analysis.
-
Blank Analysis: Regularly analyze procedural blanks (running the entire extraction and analysis process without a sample) to monitor for any background contamination.
By carefully selecting the appropriate extraction methodology and adhering to rigorous analytical protocols, researchers can confidently and accurately quantify this compound in a wide range of polymer materials.
References
- Accelerated Solvent Extraction for Additives in Polymer M
- Accelerated Solvent Extraction of Additives from Polymer M
- Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Labor
- What is Soxhlet Extraction?
- Supercritical fluid extraction of polymers: theoretical explanation of pressure and flow-r
- Parameters Affecting the Accelerated Solvent Extraction of Polymeric Samples - American Chemical Society.
- Feasibility of supercritical fluid extraction with on-line coupling of reversed-phase liquid chromatography for quantitative analysis of polymer additives - PubMed.
- Advances in Sample Preparation for Acceler
- Soxhlet analysis and extraction of your samples - FILAB.
- BISPHENOL A in food-contact applications: REGUL
- EU Issues Guidance on Implementation of BPA and Bisphenol Restrictions in Food Contact Materials - Regul
- Polymer Processing with Supercritical Fluids - Imperial College London.
- Leaching of bisphenol A and F from new and old epoxy coatings: laboratory and field studies | W
- Technical Analysis for the Detection of BPA in Food Plastic Packaging - Crimson Publishers.
- Bisphenol A Testing | Summary of EU Regul
- Leaching of bisphenol A and F from new and old epoxy coatings: laboratory and field studies - IWA Publishing.
- Accelerated Solvent Extraction for Additives in Polymer M
- Drinking water contaminants from epoxy resin-co
- (PDF)
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples - ARC Journals.
- Accelerated Solvent Extraction (ASE) | Thermo Fisher Scientific - US.
- EU Adopts Ban of Bisphenol A (BPA)
- Bisphenol A (BPA)
- Supercritical Fluid Extraction, SFE, Liquid CO2 | SARDA Bio Polymers PVT. LTD.
- Leaching of bisphenol A and F from new and old epoxy coatings: Laboratory and field studies - ResearchG
- EXTRACTION OF BISPHENOL A IN ENVIRONMENTAL WATER AND SOFT DRINK BY C18-IMPREGNATED CELLULOSE TRIACETATE COMPOSITE FILM - Malaysian Journal of Analytical Sciences.
- CN102495145A - Method for detecting bisphenol A in plastic product - Google P
- Bisphenol A leaching from epoxy resins in the drinking water distribution networks as human health risk determinant - PubMed.
- Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS - Publisso.
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Application Notes and Protocols for the Derivatization of 2,2'-Methylenediphenol for Enhanced Analytical Detection
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of 2,2'-Methylenediphenol, also known as Bisphenol F (BPF), for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its polar phenolic hydroxyl groups, direct analysis of this compound can result in poor chromatographic performance, including peak tailing and low sensitivity. Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its volatility, thermal stability, and detectability. This document outlines two primary derivatization strategies: silylation and acylation for GC-MS analysis, and dansylation for enhanced fluorescence detection in HPLC. Each section provides a theoretical background, a discussion of the advantages of the specific approach, and a detailed, step-by-step protocol for laboratory implementation. This guide is intended for researchers, scientists, and drug development professionals requiring robust and sensitive analytical methods for this compound.
Introduction: The Analytical Challenge of this compound
This compound is a member of the bisphenol family, structurally similar to the more widely known Bisphenol A (BPA). It is used in the manufacturing of epoxy resins and polycarbonates, and its presence in environmental and biological matrices is of increasing interest due to its potential endocrine-disrupting properties. Accurate and sensitive quantification of this compound is therefore crucial for toxicological studies, environmental monitoring, and quality control in various industries.
The primary analytical challenge in the determination of this compound lies in the two polar phenolic hydroxyl (-OH) groups in its structure. These groups are prone to hydrogen bonding, which decreases the analyte's volatility and can lead to interactions with active sites in the GC inlet and column, resulting in poor peak shape and reduced sensitivity[1][2]. For HPLC analysis, while the native molecule is detectable by UV, derivatization can significantly enhance sensitivity and selectivity, especially when using fluorescence detection.
Chemical derivatization addresses these challenges by replacing the active hydrogens of the hydroxyl groups with less polar functional groups. This process enhances the analyte's volatility and thermal stability, making it more amenable to GC-MS analysis, and can introduce a fluorophore for highly sensitive HPLC-FLD analysis.[3] This document provides detailed protocols for the most effective derivatization techniques for this compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the goal of derivatization is to convert the polar this compound into a more volatile and thermally stable compound.[2] The two most common and effective approaches are silylation and acylation.
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[4] The reaction involves the replacement of the acidic proton of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This transformation effectively masks the polar -OH groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.[5]
Causality of Experimental Choices:
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating agent for phenols.[6][7] The addition of a catalyst, such as trimethylchlorosilane (TMCS), often at 1%, increases the reactivity of the silylating agent, ensuring a more complete and rapid derivatization, especially for sterically hindered hydroxyl groups.[4][8]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, as water will preferentially react with the reagent, consuming it and reducing the derivatization yield of the target analyte.[4] Therefore, it is crucial to ensure that the sample and all solvents are anhydrous.
-
Reaction Temperature and Time: The derivatization of phenols with BSTFA is typically rapid. Heating the reaction mixture accelerates the reaction to completion. An incubation at 60-80°C for 30-60 minutes is generally sufficient to ensure quantitative derivatization of bisphenols.[7][8]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined septa
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a GC vial to dissolve the residue.
-
Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Expected Outcome:
The reaction yields 2,2'-bis(trimethylsilyloxy)diphenylmethane. The resulting TMS ether is significantly more volatile and will exhibit improved peak shape and sensitivity in GC-MS analysis.
Workflow for Silylation of this compound
Caption: Workflow for silylation of this compound.
Acylation: Formation of Acetate Esters
Acylation is another effective derivatization strategy that converts the phenolic hydroxyl groups into esters. For this compound, this is typically achieved using acetic anhydride in the presence of a catalyst. The resulting di-acetate ester is less polar, more volatile, and more thermally stable than the parent compound.
Causality of Experimental Choices:
-
Reagent Selection: Acetic anhydride is a common and effective acetylating agent. Pyridine is often used as a solvent and catalyst, as it also serves to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.[9][10]
-
Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) to ensure a reasonable reaction rate and completion within a practical timeframe (e.g., 60 minutes).[9]
Materials:
-
This compound standard or dried sample extract
-
Acetic anhydride
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined septa
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer the dried sample extract containing this compound to a GC vial.
-
Addition of Reagents: Add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex briefly.
-
Incubation: Heat the vial at 60°C for 60 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate or toluene).
-
Analysis: The sample is ready for injection.
Expected Outcome:
This protocol yields the di-acetate ester of this compound. For analysis by GC-MS in Selected Ion Monitoring (SIM) mode, the following ions have been successfully used for the derivatized BPF: m/z 200, 107, and 242.[11]
Workflow for Acylation of this compound
Caption: Workflow for acylation of this compound.
| Feature | Silylation (BSTFA) | Acylation (Acetic Anhydride) |
| Derivative | Trimethylsilyl (TMS) Ether | Acetate Ester |
| Volatility Increase | Excellent | Very Good |
| Reagent Sensitivity | Highly moisture-sensitive | Less moisture-sensitive |
| Byproducts | Volatile and generally non-interfering | Acetic acid (neutralized by pyridine) |
| Reaction Conditions | 70°C, 60 min | 60°C, 60 min |
| Post-Reaction Step | Direct injection | Evaporation and reconstitution |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily employed to enhance detection sensitivity and selectivity rather than to increase volatility. By attaching a fluorescent tag to the this compound molecule, detection limits can be significantly improved using a fluorescence detector (FLD).
Dansylation for Fluorescence Detection
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with phenolic hydroxyl groups under basic conditions to form highly fluorescent dansyl esters.[12][13] This allows for the sensitive detection of bisphenols at very low concentrations.[14]
Causality of Experimental Choices:
-
Reagent and pH: Dansyl chloride reacts with phenols in an alkaline environment. A bicarbonate buffer at approximately pH 9-10 provides the optimal conditions for the reaction to proceed efficiently.
-
Reaction Optimization: The ratio of derivatizing agent to analyte is crucial. An excess of dansyl chloride is used to drive the reaction to completion. The reaction is typically facilitated by heating to ensure a complete reaction in a reasonable time frame.
-
Quenching the Reaction: After the desired reaction time, the reaction is stopped, often by the addition of an acid, which neutralizes the basic catalyst and protonates any remaining reactive species.
Materials:
-
This compound standard or sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Heating block or water bath
-
HPLC vials
-
Microsyringes
-
Vortex mixer
Procedure:
-
Sample Preparation: Aliquot the sample extract containing this compound into an HPLC vial and evaporate to dryness under nitrogen if necessary. Reconstitute in a small volume of a suitable solvent (e.g., 100 µL of acetone).
-
Buffering: Add 100 µL of sodium bicarbonate buffer (pH 9.5) to the vial.
-
Derivatization: Add 200 µL of the dansyl chloride solution. The mass ratio of dansyl chloride to bisphenols is critical and should be optimized to favor the formation of the di-substituted derivative.[13]
-
Reaction: Vortex the mixture and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for injection into the HPLC-FLD system. The excitation and emission wavelengths for the dansyl derivatives should be optimized but are typically around 340 nm and 520 nm, respectively.
Expected Outcome:
The formation of the di-dansylated this compound derivative, which is highly fluorescent and allows for ultra-sensitive detection by HPLC-FLD. This method has been shown to achieve detection limits in the low ng/mL range for bisphenols in complex matrices like human serum.[13]
Workflow for Dansylation of this compound
Caption: Workflow for dansylation of this compound.
Conclusion
The derivatization of this compound is an essential step for achieving sensitive and reliable analytical results, particularly for GC-MS and HPLC-FLD analysis. Silylation with BSTFA and acylation with acetic anhydride are both highly effective methods for preparing this compound for GC-MS, with the choice between them depending on factors such as sample matrix and tolerance for moisture. For HPLC-based methods requiring high sensitivity, dansylation offers a robust route to forming highly fluorescent derivatives suitable for trace-level quantification. The protocols provided in this guide are based on established methodologies for bisphenols and offer a solid foundation for the development and validation of analytical methods for this compound in various applications.
References
- Cui, X., & Li, X. (2024). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. Journal of Analytical Toxicology. [Link]
- CoLab. (2024). Development and Validation of A GC-MS Method Based on Solid Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. [Link]
- PubMed. (2024). Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. [Link]
- Oxford Academic. (2024). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucu. [Link]
- ResearchGate. (2025). Request PDF | Development and Validation of A GC-MS Method Based on Solid Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. [Link]
- National Institutes of Health (NIH). (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. [Link]
- ResearchGate. (n.d.). Optimization for derivatization conditions: (A)
- Bohrium. (n.d.). The dose effect of dansyl chloride on the derivative products of bisphenols and its application for the determination of bisphenols in human serum by high‐performance liquid chromatography–tandem mass spectrometry. [Link]
- Stehmann, A., & Schröder, H. Fr. (2019). Study on bisphenol a analysis from water sources by derivatization with trifluoroacetic anhydride and determination by GC-MS. International Symposium “The Environment and the Industry”, SIMI 2019, BOOK OF ABSTRACTS. [Link]
- Scribd. (n.d.).
- Unknown Source. (n.d.).
- Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1235-1243. [Link]
- ACS Publications. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry, 95(17), 6825–6834. [Link]
- PubMed Central. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- National Center for Biotechnology Information (NCBI). (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol. [Link]
- Wasiak, W., & Urbaniak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of bisphenol A.
- ResearchGate. (2025). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the. [Link]
- Phenomenex. (n.d.).
- ResearchGate. (2025).
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- 1. simiecoind.ro [simiecoind.ro]
- 2. library.dphen1.com [library.dphen1.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The dose effect of dansyl chloride on the derivative products of bisphenols and its application for the determination of bisphenols in human serum by high‐performance liquid chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 2,2'-Methylenediphenol in the Synthesis and Performance of Phenol-Formaldehyde Resins
Abstract
Phenol-formaldehyde (PF) resins, the first entirely synthetic polymers to be commercialized, remain critical materials in industries requiring high thermal stability and mechanical strength.[1] The performance of these thermosetting polymers is fundamentally dictated by their molecular architecture, specifically the nature and density of the crosslinked network. This document provides an in-depth guide on the role of 2,2'-Methylenediphenol, a key structural intermediate, in the formation and properties of PF resins. We will explore its formation mechanism, its function in both novolac and resole resin polymerization, and its direct impact on the final material's performance characteristics. This guide offers detailed synthesis and characterization protocols for researchers, scientists, and professionals in materials and drug development, providing the necessary framework to understand and manipulate PF resin properties for advanced applications.
Introduction
The synthesis of phenol-formaldehyde resins, first reported by Leo Baekeland in the early 20th century, marked a pivotal moment in polymer science.[1][2] These resins, often known by the trade name Bakelite, are produced through the step-growth polymerization of phenol and formaldehyde.[3][4] The reaction conditions, particularly the catalyst (acidic or basic) and the molar ratio of the reactants, determine the structure of the prepolymer and, consequently, the properties of the final cured material.[5][6][7]
Two primary classes of PF resins exist:
-
Novolacs : Synthesized under acidic conditions with a formaldehyde-to-phenol molar ratio of less than one.[4][7] These prepolymers are thermoplastic, meaning they are not yet fully crosslinked and require the addition of a curing agent, such as hexamethylenetetramine (hexa), to form a rigid thermoset network.[1][6]
-
Resoles : Produced under basic (alkaline) catalysis with an excess of formaldehyde (formaldehyde-to-phenol ratio > 1).[4][7] Resoles contain reactive hydroxymethyl groups, enabling them to self-cure with the application of heat, forming a highly crosslinked structure without needing an external curing agent.[7]
At the heart of both resin types is the formation of methylene bridges (-CH₂-) that link the phenolic rings. The initial and most fundamental product of this linkage is a diphenol, specifically the isomers of methylenediphenol. This guide focuses on This compound , an isomer of Bisphenol F, which serves as a foundational building block in the polymerization process.[7][8] Understanding and controlling the formation of this dimer is paramount to tailoring the resin's final properties, including its thermal stability, chemical resistance, and mechanical strength.
The Chemistry of this compound in Resin Formation
Mechanism of Formation
The reaction between phenol and formaldehyde is an electrophilic aromatic substitution. Under both acidic and basic conditions, formaldehyde (or its hydrated form, methylene glycol) is activated to form an electrophile that attacks the electron-rich phenol ring.[6] The reaction preferentially occurs at the ortho (2, 6) and para (4) positions.[4] This initial step yields hydroxymethylphenols.
The hydroxymethylphenol is highly reactive and can subsequently react with another phenol molecule. This second step, a condensation reaction, eliminates a water molecule to form a stable methylene bridge , yielding methylenediphenol.[7] The formation of the 2,2'- isomer is one of several possibilities, alongside 2,4'- and 4,4'- isomers.
Characterization and Analysis
Characterization is essential to confirm the resin's structure, monitor the extent of the reaction, and predict the final material's performance.
| Technique | Purpose | Key Observations / Data Points |
| FT-IR Spectroscopy | Identify functional groups and monitor polymerization. [5][9] | - Broad O-H stretch (~3300 cm⁻¹). - Aromatic C=C stretches (~1610 cm⁻¹). [5]- Methylene bridge C-H bend (~1478 cm⁻¹). [5]- Disappearance of free formaldehyde peaks. |
| ¹³C NMR Spectroscopy | Elucidate detailed chemical structure and linkages. [10] | - Distinguish between ortho-ortho, ortho-para, and para-para methylene bridges based on chemical shifts. - Quantify the degree of substitution on the phenolic rings. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and char yield. [11][12] | - Onset of degradation temperature. - Temperature of maximum weight loss. - Char yield (%) at high temperatures (e.g., 800°C), which correlates with crosslink density. [13] |
| Differential Scanning Calorimetry (DSC) | Analyze curing behavior and glass transition temperature (Tg). [14] | - Exothermic peak indicating the curing reaction for resole resins. - Tg of the cured polymer, indicating the rigidity of the network. |
Protocol: Thermal Stability Analysis via TGA
-
Rationale: TGA provides quantitative data on the thermal stability of the cured resin. A higher degradation temperature and char yield are indicative of a more extensively crosslinked network, a direct consequence of efficient methylene bridge formation. [11][13] Procedure:
-
Ensure the PF resin sample is fully cured by heating it in an oven (e.g., 120-150°C for a resole) until a constant weight is achieved.
-
Grind the cured resin into a fine powder.
-
Place 5-10 mg of the powdered sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of degradation and the final char yield.
Application Insights: Impact of Methylene Bridge Formation
The formation of this compound and its isomers is not merely a chemical step; it is the primary determinant of the macroscopic properties that make PF resins valuable.
-
Thermal Stability & Fire Resistance: The strong covalent C-C bonds of the methylene bridges create a robust network that requires significant energy to break. This results in high thermal stability and a high char yield upon pyrolysis, a critical property for applications in aerospace, automotive, and fire-resistant laminates. [11][15]* Mechanical Strength & Hardness: The high crosslink density afforded by the methylene bridges creates a rigid, infusible, and hard material after curing. [7]This makes PF resins ideal for producing molded products, laboratory countertops, and billiard balls. [7]* Adhesion to Wood Substrates: PF resins are excellent adhesives for exterior-grade plywood and other wood composites. [1]They form strong chemical bonds with the lignin component of wood, which is itself a phenolic polymer. The moisture resistance of the cured, highly crosslinked resin ensures the durability of the bond. [1]* Chemical Resistance: The dense, crosslinked network severely restricts the penetration of solvents and other chemicals, making the cured resin chemically impervious and suitable for use in harsh environments. [7]
Conclusion
This compound is a cornerstone of phenol-formaldehyde resin chemistry. As the primary product of the condensation reaction between phenol and formaldehyde, it serves as the fundamental linking unit that builds the polymer backbone. The formation of its characteristic methylene bridge is the first step in creating the highly crosslinked, three-dimensional network that endows cured PF resins with their exceptional thermal stability, mechanical robustness, and chemical resistance. By understanding the mechanisms of its formation and its role in polymerization, researchers can effectively control the synthesis process to tailor the properties of novolac and resole resins for a wide array of demanding industrial applications. The protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and performance evaluation of these versatile and enduring polymers.
References
- This compound|High-Purity - Benchchem. Vertex AI Search.
- Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Vertex AI Search.
- How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone. YouTube.
- Preparation of a phenol formaldehyde resin. YouTube.
- Procedures for Phenol Formaldehyde Polymers Novolac resin 1. Dissolve phenol crystals in formaldehyde and acetic acid. You need. Unknown Source.
- Preparation of Phenol-Formaldehyde Resin | PDF. Scribd.
- Thermal Degradation and Stability of Accelerated-curing Phenol-formaldehyde Resin. Unknown Source.
- Preparation of Phenol-Formaldehyde Resin | PPTX. Slideshare.
- This compound synthesis. chemicalbook.
- EFFECT OF METHYLENE SUBSTITUENTS ON THE THERMAL DEGRADATION OF PHENOLIC RESIN | Request PDF.
- (PDF)
- Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. BioResources.
- Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy†. Unknown Source.
- The Chemical Properties and Applications of 2,2'-Biphenol in Industry. Unknown Source.
- Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-St
- Phenolic Novolac And Resol Resins. Plastics Engineering Company.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF MODIFIED LOW CURING PHENOL-FORMALDEHYDE RESIN FOR MANUFACTURE OF WOOD COMPOSITES.
- Properties of phenol formaldehyde resin modified with silane couplingagent (KH550). Unknown Source.
- General scheme for the formation of novolac and resole resins.[19].
- Thermal degradation kinetics of phenol-crotonaldehyde resins. Unknown Source.
- Synthesis of Phenol Formaldehyde Resin with Paraformaldehyde and Formalin. Unknown Source.
- Phenol-formaldehyde resin | Synthesis, Uses & Properties. Britannica.
- Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silic
- Phenol formaldehyde resin. Wikipedia.
- Modified Synthesis of Phenol Formaldehyde Resin. Online International Interdisciplinary Research Journal.
- Phenol-Formaldehyde Resins: Properties, Fields of Application, and Methods of Synthesis. Unknown Source.
- Characterization of a novolac resin substituting phenol by ammonium lignosulfonate as filler or extender. ncsu.edu/bioresources.
- Synthesis of resole and novolac phenolic resin. OUCI.
- Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry. Semantic Scholar.
- On the Development of Phenol-Formaldehyde Resins Using a New Type of Lignin Extracted from Pine Wood with a Levulinic-Acid Based Solvent.
- The Chemistry of Phenol-Formaldehyde Resin Vulcanization of EPDM: Part I. Evidence for Methylene Crosslinks.
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- 1. Phenol-formaldehyde resin | Synthesis, Uses & Properties | Britannica [britannica.com]
- 2. Preparation of Phenol-Formaldehyde Resin | PPTX [slideshare.net]
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- 4. scribd.com [scribd.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
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- 7. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry | Semantic Scholar [semanticscholar.org]
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- 15. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
reaction kinetics of 2,2'-Methylenediphenol polymerization
An Application Guide to the Reaction Kinetics of 2,2'-Methylenediphenol Polymerization
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides an in-depth guide to studying the . This compound, an ortho-analogue of Bisphenol F, serves as a valuable bifunctional monomer for synthesizing high-performance polymers such as polyethers and specialty resins.[1][2][3] Understanding and quantifying its polymerization kinetics are paramount for controlling polymer architecture, optimizing reaction conditions, and ensuring desired material properties like thermal stability and mechanical strength.[4] This guide is designed for researchers and scientists, offering both theoretical insights and validated, step-by-step protocols for kinetic analysis using modern analytical techniques.
Introduction: The "Why" of Kinetic Analysis
The rate at which monomer molecules join to form polymer chains is the central question of polymerization kinetics.[5][6] For a monomer like this compound, the polymerization process dictates the final molecular weight, molecular weight distribution (polydispersity), and degree of cross-linking, which in turn govern the material's macroscopic properties.[4] A thorough kinetic study enables:
-
Process Optimization: Determining the optimal temperature, catalyst concentration, and reaction time to achieve target conversions efficiently and safely.
-
Mechanism Elucidation: Gaining insights into the underlying reaction mechanism, whether it be step-growth polycondensation, oxidative coupling, or another pathway.[6][7]
-
Material Design: Precisely tailoring polymer properties by controlling the reaction kinetics to achieve a desired molecular architecture.[4]
-
Predictive Modeling: Developing kinetic models to predict reactor performance and scale-up production processes.[8]
This document details two primary experimental approaches for monitoring the polymerization kinetics: in-situ Fourier Transform Infrared (FTIR) spectroscopy for isothermal analysis and Differential Scanning Calorimetry (DSC) for both isothermal and non-isothermal (dynamic) analysis.
Theoretical Framework: Polymerization Mechanisms and Kinetic Models
The polymerization of this compound can proceed through several pathways, largely dependent on the reaction conditions, such as the presence of a catalyst or an oxidizing agent.
Potential Polymerization Pathways
-
Acid/Base-Catalyzed Polycondensation (Step-Growth): This is a common pathway for bisphenolic compounds.[9] In the presence of an acid or base catalyst, the hydroxyl groups are activated to react with a suitable co-monomer or to self-condense under specific conditions, forming ether linkages and eliminating a small molecule like water. The kinetics of step-growth polymerization are characterized by a slow, steady increase in molecular weight, requiring high monomer conversion to achieve long polymer chains.[10]
-
Oxidative Coupling Polymerization: Phenolic compounds can undergo oxidative coupling where a catalyst, often a transition metal complex, facilitates the formation of C-C or C-O bonds between monomer units.[11][12] This process involves the generation of radical intermediates and can lead to highly cross-linked and rigid polymer networks.[7][12] The kinetics can be complex due to the multiple potential coupling sites (ortho and para positions) on the phenol rings.[12]
Fundamental Kinetic Models
The rate of polymerization can be described by the general rate equation:
Rate = dα/dt = k(T) * f(α)
Where:
-
α is the fractional conversion of the monomer.
-
t is time.
-
k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT) , where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
-
f(α) is the reaction model, which represents the mathematical function of conversion.
Commonly used reaction models for thermoset polymerization include:
-
n-th Order Model: f(α) = (1 - α)^n, where n is the reaction order. This is often a good starting point for analyzing cure kinetics.[13]
-
Autocatalytic Model (Šesták-Berggren): f(α) = α^m * (1 - α)^n, where m and n are the reaction orders. This model is used when a reaction product acts as a catalyst, causing the reaction rate to accelerate initially.[13]
Experimental Workflow and Protocols
A robust kinetic study involves careful sample preparation, precise real-time monitoring of the reaction, and thorough analysis of the resulting data.
Caption: Overall workflow for the kinetic study of this compound polymerization.
Protocol A: Non-Isothermal Kinetic Analysis by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the polymerization reaction as a function of temperature.[14][15] This protocol is powerful for determining overall kinetic parameters like activation energy, especially using model-free methods.[14]
Rationale: By running the experiment at several different heating rates, one can employ model-free kinetic methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of conversion, without assuming a specific reaction model. This is particularly useful for complex reactions where the mechanism may change as the polymerization proceeds.[14][16]
Materials & Equipment:
-
This compound (high purity)
-
Catalyst (e.g., p-Toluenesulfonic acid for acid catalysis, or Sodium Hydroxide for base catalysis)
-
Differential Scanning Calorimeter (DSC) with cooling accessories
-
Hermetically sealed aluminum DSC pans and lids
-
Microbalance (±0.01 mg precision)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound directly into a tared aluminum DSC pan.
-
If using a catalyst, prepare a stock solution of the catalyst in a volatile solvent. Add a precise amount to the monomer and gently evaporate the solvent at a low temperature to leave a homogeneous mixture. For solid catalysts, create a physical mixture ensuring homogeneity.
-
Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an identical empty pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.
-
-
Thermal Program (Dynamic Scans):
-
Equilibrate the sample at a starting temperature well below the onset of polymerization (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., β = 5 °C/min ) to a temperature well above the completion of the exothermic polymerization peak (e.g., 250 °C).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate over the same temperature range. This second scan serves as the baseline to be subtracted from the first scan, correcting for the change in heat capacity of the material as it transitions from monomer to polymer.
-
Repeat steps 1-3 for at least two other heating rates (e.g., 10 °C/min , 15 °C/min , and 20 °C/min ). Using multiple heating rates is essential for model-free kinetic analysis.[14][16]
-
-
Data Analysis:
-
For each heating rate, subtract the second heat scan (baseline) from the first heat scan to obtain the net heat flow of the reaction.
-
Integrate the area under the exothermic peak to determine the total heat of polymerization, ΔH_total .
-
The fractional conversion α at any temperature T is calculated as the partial heat of reaction ΔH_T divided by the total heat: α = ΔH_T / ΔH_total .
-
The reaction rate dα/dt is calculated from the heat flow signal (dH/dt ) by dividing by the total heat: dα/dt = (dH/dt) / ΔH_total .
-
Use specialized kinetic software or plot the data according to the Flynn-Wall-Ozawa or Kissinger methods to determine the activation energy (Ea) and other kinetic parameters.
-
Protocol B: Isothermal Kinetic Analysis by In-Situ FTIR Spectroscopy
This protocol monitors the concentration of specific functional groups in real-time during the reaction at a constant temperature. It provides direct chemical information about the polymerization process.[17][18]
Rationale: The polymerization of this compound involves the reaction of its hydroxyl (-OH) groups. By monitoring the decrease in the characteristic infrared absorption band of the -OH group, or the appearance of a new band (e.g., an ether C-O stretch), one can directly track the extent of the reaction.[18] An internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretch) is used for normalization, improving accuracy.
Materials & Equipment:
-
FTIR Spectrometer equipped with an Attenuated Total Reflection (ATR) probe or a heated transmission cell.[18]
-
This compound
-
Catalyst and/or co-monomer
-
Solvent (if performing solution polymerization)
Procedure:
-
System Setup and Calibration:
-
Heat the ATR probe or transmission cell to the desired isothermal reaction temperature (e.g., 150 °C).
-
Collect a background spectrum at the reaction temperature.
-
Identify key IR peaks:
-
Reactant Peak: Phenolic -OH stretching band (broad, ~3200-3600 cm⁻¹).
-
Internal Standard Peak: Aromatic C=C stretching band (~1500-1600 cm⁻¹) which should remain constant.
-
Product Peak (Optional): Aryl ether C-O-C asymmetric stretch (~1230-1270 cm⁻¹).
-
-
-
Reaction Initiation:
-
Prepare a homogeneous mixture of the this compound and catalyst just before starting the experiment.
-
Quickly apply a small amount of the reaction mixture onto the pre-heated ATR crystal or into the cell.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Collection:
-
Continue collecting spectra until no further changes are observed in the reactant/product peaks, indicating the reaction has reached completion or equilibrium.
-
-
Data Analysis:
-
For each spectrum, calculate the normalized absorbance of the reacting group (e.g., -OH). This is done by taking the ratio of the -OH peak area to the internal standard peak area.
-
The fractional conversion α at time t is calculated as: α(t) = (A₀ - Aₜ) / (A₀ - A_f) Where A₀ is the initial normalized absorbance, Aₜ is the normalized absorbance at time t, and A_f is the final normalized absorbance at the end of the reaction.
-
Plot α versus time. The reaction rate, dα/dt , is the derivative of this curve.
-
Fit the conversion data to kinetic models (e.g., n-th order) to determine the rate constant k at that specific temperature.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).
-
Visualization of Reaction Mechanism
The following diagram illustrates a simplified acid-catalyzed self-condensation pathway, forming a polyether.
Caption: Simplified mechanism for acid-catalyzed polyether formation from this compound.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering).
Representative Data and Interpretation
Kinetic data from multiple non-isothermal DSC runs can be summarized to highlight the effect of heating rate on the reaction peak temperature.
| Heating Rate (β) (°C/min) | Onset Temperature (°C) | Peak Exotherm Temp (Tₚ) (°C) | Total Heat (ΔH_total) (J/g) |
| 5 | 145.2 | 168.5 | 215.4 |
| 10 | 151.8 | 178.2 | 218.1 |
| 15 | 156.3 | 184.6 | 216.5 |
| 20 | 160.1 | 189.9 | 217.3 |
Interpretation: As expected, the peak exotherm temperature (Tₚ) shifts to higher values as the heating rate (β) increases. This is a classic indicator of kinetically controlled processes and is the fundamental data used in model-free kinetic calculations like the Flynn-Wall-Ozawa and Kissinger methods to determine activation energy.[16] The total heat of reaction remains relatively constant, confirming the reliability of the measurements.
Trustworthiness and Validation
To ensure the integrity of your kinetic data, consider the following:
-
Baseline Stability: Always run a second heating scan to establish a proper baseline for integration.
-
Sample Mass: Keep the sample mass small (5-10 mg) to minimize thermal gradients within the sample.
-
Atmosphere Control: Use an inert atmosphere to prevent oxidative side reactions, which can interfere with the polymerization exotherm.
-
Reproducibility: Run key experiments in triplicate to ensure the results are repeatable.
-
Post-Polymerization Characterization: Use techniques like Gel Permeation Chromatography (GPC) to confirm an increase in molecular weight and Nuclear Magnetic Resonance (NMR) to verify the final polymer structure, validating that the monitored process was indeed polymerization.[19][20]
Conclusion
Studying the is essential for the rational design and manufacturing of advanced polymeric materials. By employing systematic experimental protocols using DSC and in-situ FTIR, researchers can extract critical kinetic parameters (Ea, n, A) that describe the reaction rate under various conditions. This knowledge empowers scientists to move beyond trial-and-error approaches to a predictive and controlled method of polymer synthesis, ultimately accelerating the development of new materials with tailored properties.
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- Lei, Y., Wu, Q., & Lian, K. (2006). Cure kinetics of aqueous phenol–formaldehyde resins used for oriented strandboard manufacturing: Analytical technique. Journal of Applied Polymer Science, 100(3), 1642–1650.
- Zia, F., et al. (2022). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. Molecules.
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- StudySmarter. (2024). Polymer Kinetics: Explained & Definition.
- Shnawa, H., Ibraheem, I., & Shenta, A. (2015). Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. Natural Resources, 6, 503-513.
- Fiveable. (2023). Polymerization kinetics.
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- Wang, Z., & Kozlowski, M. C. (2019). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of chemical research, 52(9), 2636–2647.
- Williams, D. R. (2018). Oxidative Coupling of Phenols. University of Pennsylvania ScholarlyCommons.
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The Versatile Cornerstone: Applications of 2,2'-Methylenediphenol in Modern Organic Synthesis
Introduction: Beyond a Simple Building Block
In the vast repository of organic chemistry, certain molecules, though structurally unassuming, emerge as pivotal cornerstones for constructing complex molecular architectures. 2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane or ortho,ortho-Bisphenol F, is a prime exemplar of such a molecule.[1][2][3] With its two phenolic hydroxyl groups held in a specific spatial arrangement by a methylene bridge, this C₁₃H₁₂O₂ compound offers a unique combination of rigidity and conformational flexibility.[4] This structural motif is not merely a passive scaffold; it is an active participant in a diverse array of chemical transformations, making it an indispensable tool for researchers in materials science, catalysis, and supramolecular chemistry.
This guide moves beyond a simple cataloging of reactions. It is designed to provide fellow researchers, scientists, and drug development professionals with a deeper understanding of why and how this compound is leveraged in key synthetic applications. We will explore the causality behind its utility as a precursor to sophisticated ligands, a monomer for high-performance polymers, and a foundational unit for macrocyclic hosts, supported by detailed, field-tested protocols.
Application I: Architectures for Catalysis - The Synthesis of Bidentate Phosphorus Ligands
The precise control of a metal's coordination sphere is paramount in homogeneous catalysis. The geometry and electronic properties of the ligands bound to the metal center dictate the catalyst's activity, selectivity, and stability.[5] this compound serves as an excellent backbone for a class of bidentate phosphite and phosphine ligands, where the two phenol moieties provide anchor points for phosphorus-containing groups. The methylene bridge pre-organizes the two phosphorus donors, creating a natural chelate bite angle conducive to forming stable metal complexes.
The synthesis of these ligands hinges on the nucleophilicity of the phenolic oxygens. The reaction with a suitable phosphorus electrophile, such as phosphorus trichloride (PCl₃) or a chlorodialkylphosphine, proceeds readily. The choice of the phosphorus reagent is critical as it defines the electronic and steric properties of the final ligand, which in turn influences its catalytic performance. For instance, phosphite ligands, derived from PCl₃, are generally more π-accepting and can stabilize low-valent metal centers, making them effective in reactions like hydroformylation. In contrast, phosphine ligands, with their σ-donating alkyl or aryl groups, are more electron-rich and are often employed in cross-coupling reactions.[3]
Protocol 1: Synthesis of a this compound-Based Diphosphite Ligand
This protocol details the synthesis of a common diphosphite ligand from this compound and phosphorus trichloride, followed by reaction with a Grignard reagent to introduce organic substituents.
Materials:
-
This compound (98%)
-
Phosphorus trichloride (PCl₃) (99%)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Workflow Diagram:
Caption: Workflow for diphosphite ligand synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask under a nitrogen atmosphere, add this compound (10.0 g, 50.0 mmol) and anhydrous toluene (100 mL). Stir until fully dissolved.
-
Base Addition: Add freshly distilled triethylamine (11.1 g, 15.3 mL, 110.0 mmol, 2.2 eq.) to the solution. Cool the flask to 0°C using an ice bath.
-
Phosphorylation: Slowly add phosphorus trichloride (7.2 g, 4.4 mL, 52.5 mmol, 1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality Insight: The dropwise addition of PCl₃ at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of undesired side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).
-
Salt Removal: The formation of a white precipitate (triethylammonium chloride) will be observed. Filter the mixture under nitrogen using a cannula or a filter frit to remove the salt. Wash the salt with a small amount of anhydrous toluene.
-
Grignard Reaction: Cool the filtrate to -78°C using a dry ice/acetone bath. Slowly add phenylmagnesium bromide (35.0 mL of 3.0 M solution, 105.0 mmol, 2.1 eq.) dropwise over 1 hour.
-
Self-Validation Check: The reaction is highly exothermic. A slow addition rate is essential to maintain control. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the dichlorophosphite intermediate to the final diphenylphosphinite product.
-
-
Warming and Quenching: After addition, allow the mixture to warm slowly to room temperature and stir for an additional 2 hours. Cool the flask back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diphosphinite ligand.
Application II: Building Macrocycles - The Gateway to Calixarenes
Calixarenes are cup-shaped macrocycles formed from the condensation of phenols and aldehydes.[6] Their unique host-guest chemistry makes them invaluable in sensing, separation science, and catalysis. While this compound is itself a dimer of phenol and formaldehyde, its derivatives can be used in fragment condensation approaches to create more complex or mixed-bridge calixarenes.[2]
More fundamentally, understanding the base-catalyzed condensation of phenol and formaldehyde, which produces oligomers including this compound en route to the final macrocycle, is key. The reaction conditions—specifically the choice of base, temperature, and solvent—are critical in directing the cyclization to favor a specific ring size, typically the thermodynamically stable calix[2]arene.
Reaction Scheme: Calix[2]arene Synthesis
Caption: Base-catalyzed synthesis of Calix[2]arene.
Protocol 2: Template-Driven Synthesis of p-tert-Butylcalix[2]arene
This protocol, adapted from established procedures, illustrates the synthesis of a common calixarene.[1] While it starts with p-tert-butylphenol for higher yields and crystallinity, the principles are directly applicable to the synthesis of the parent calixarene from phenol, where this compound is a key intermediate.
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Diphenyl ether (solvent)
-
Ethyl acetate
Step-by-Step Methodology:
-
Precursor Formation: In a large flask, mix p-tert-butylphenol (100 g, 0.67 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in a minimal amount of water. Heat the mixture at 110-120°C for 2 hours. This step generates a mixture of linear oligomers.
-
Causality Insight: The base catalyzes the initial hydroxymethylation of the phenol and subsequent condensation reactions. This first stage produces a complex, viscous mixture of methylene-bridged phenol oligomers.
-
-
Cyclization: Add diphenyl ether (150 mL) to the flask as a high-boiling solvent. Fit the flask with a Dean-Stark trap to remove water. Heat the mixture to reflux (approx. 260°C). The high temperature and the "template" effect of the sodium cation drive the cyclization of the linear oligomers into the thermodynamically favored calix[2]arene structure.
-
Isolation: After 2-3 hours of reflux, cool the reaction mixture. The calix[2]arene will precipitate. Add ethyl acetate to the cooled mixture to fully precipitate the product and to dissolve the diphenyl ether solvent.
-
Purification: Filter the crude product and wash it sequentially with ethyl acetate, acetic acid (to neutralize any remaining base), water, and finally acetone to remove impurities. The resulting white powder is typically of high purity.
Data Summary Table:
| Product | Starting Phenol | Typical Yield | Melting Point (°C) |
| p-tert-Butylcalix[2]arene | p-tert-Butylphenol | 60-70% | 342-344 |
| Calix[2]arene | Phenol | 20-30% | 315-317 |
Application III: Monomer for High-Performance Polymers
The two hydroxyl groups of this compound make it an ideal difunctional monomer for step-growth polymerization.[7][8] It can be used as a substitute for Bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins, imparting different properties to the final material.[4][9] The ortho-ortho linkage of the phenol units in this compound, compared to the para-para linkage in BPA, can lead to polymers with different thermal properties, solubility, and mechanical strength.
Polycarbonates
Polycarbonates are synthesized by reacting a bisphenol with a carbonate precursor, typically phosgene or diphenyl carbonate (DPC). The phosgene-based method is an interfacial polymerization, occurring at the boundary of an aqueous alkaline solution of the bisphenol and an organic solution of phosgene.[10] The non-phosgene melt transesterification process with DPC is considered a greener alternative.[11]
Epoxy Resins
Epoxy resins are synthesized by reacting a bisphenol with epichlorohydrin under basic conditions.[12][13] The process forms a diglycidyl ether of the bisphenol, which can then be cured (cross-linked) using a variety of hardeners (e.g., amines, anhydrides) to form a rigid, thermosetting polymer with excellent adhesion and chemical resistance.
Protocol 3: Interfacial Polymerization of this compound-Based Polycarbonate
This protocol describes a lab-scale synthesis of polycarbonate via the reaction of this compound with phosgene, a procedure that must be conducted with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phosgene (as a solution in toluene, e.g., 20%)
-
Triethylamine (catalyst)
-
Phenol (chain stopper)
-
Methanol (for precipitation)
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a baffled reaction flask equipped with a mechanical stirrer, dissolve this compound (20.0 g, 0.1 mol) in deionized water (200 mL) containing sodium hydroxide (8.8 g, 0.22 mol).
-
Organic Phase and Catalyst: Add dichloromethane (150 mL) and triethylamine (0.2 mL) to the flask.
-
Phosgenation: Cool the vigorously stirred mixture to 15-20°C. Add a 20% solution of phosgene in toluene (approx. 60 g, containing 12 g, 0.12 mol of phosgene) subsurface over 60 minutes. Maintain the pH of the aqueous phase between 10 and 11 by adding 20% NaOH solution as needed.
-
Causality Insight: The reaction occurs at the interface between the aqueous and organic layers. Vigorous stirring is essential to create a large surface area for the reaction. The base converts the phenol to the more nucleophilic phenoxide, and the catalyst (triethylamine) accelerates the reaction.
-
-
Chain Termination: After phosgene addition is complete, add a solution of phenol (0.5 g) in DCM to act as a chain stopper, controlling the final molecular weight of the polymer. Stir for an additional 20 minutes.
-
Polymer Isolation: Stop stirring and allow the layers to separate. Isolate the organic (DCM) layer, wash it twice with dilute HCl, and then three times with deionized water.
-
Precipitation: Precipitate the polycarbonate by slowly adding the DCM solution to a large volume of vigorously stirred methanol.
-
Drying: Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 80-100°C overnight.
Conclusion and Future Outlook
This compound is a testament to the principle that molecular utility is born from a combination of simplicity and precisely defined structure. Its applications as a precursor for catalytic ligands, a building block for supramolecular hosts, and a monomer for advanced polymers are well-established and continue to be areas of active research. The protocols and principles outlined in this guide provide a foundation for harnessing the synthetic potential of this versatile molecule. Future explorations will likely focus on developing derivatives for asymmetric catalysis, creating novel sensor arrays based on its calixarene progeny, and synthesizing sustainable, high-performance bioplastics. For the synthetic chemist, this compound remains a reliable and rewarding starting point for innovation.
References
- Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2020).
- Gutsche, C. D., & Iqbal, M. (n.d.). p-tert-BUTYLCALIX[2]ARENE. Organic Syntheses Procedure. [Link]
- How Is Polycarbon
- Nimse, S. B., & Kim, T. (2013). Synthesis of Monothiacalix[2]arene Using the Fragment Condensation Approach. Molecules, 18(7), 8241-8254. [Link]
- This compound (2467-02-9, 1333-16-0). Labmonk. [Link]
- Calixarene. (n.d.). In Wikipedia.
- Polycarbonate (PC) – Manufacturing process of PC. (n.d.). Valco Group. [Link]
- Metal Coordination Complexes for Catalytic Application Development. (2024, October 24). Journal of Sustainability, Policy, and Practice. [Link]
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]
- Polymer Synthesis: Varying Methods for Polymers and Resins. (n.d.). Gantrade. [Link]
- Development of Ligands and Metal Complexes With Weakly Coordinating Apical Elements and their Application to Nitrene Insertion. (n.d.). Scholars' Mine. [Link]
- Synthesis of Bio-Based Epoxy Resins. (2018). Wiley-VCH. [Link]
- Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. (n.d.). ChemRxiv. [Link]
- Synthesis of epoxy resins based on bisphenol‐S and its derivatives. (2007).
- Synthesis, Characterization and Applications of Lignin-Based Epoxy Resins. (n.d.). Lakehead University Digital Repository. [Link]
- Total synthesis of natural products. (n.d.). Find an Expert - The University of Melbourne. [Link]
- Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. (2020). Rowan Digital Works. [Link]
- Biogenesis Inspired Total Synthesis of Natural Products. (n.d.). Find an Expert - The University of Melbourne. [Link]
- Preparation of liquid epoxy resins from bisphenols. (1979, January 2).
- Protocol for measuring β-arrestin1-phosphorylated peptide interaction and analyzing conformational dynamics of β-arrestin1. (2022). STAR Protocols. [Link]
- A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. (2016). Journal of Visualized Experiments. [Link]
- Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. (2023). STAR Protocols. [Link]
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Application Note: A Guide to the Selective Catalytic Synthesis of 2,2'-Methylenediphenol
Abstract: This document provides a comprehensive guide for the selective catalytic synthesis of 2,2'-Methylenediphenol, a critical isomer of Bisphenol F. We delve into the foundational principles of acid, base, and ortho-directing catalysis, offering a rationale for experimental design. A detailed, field-proven protocol utilizing a solid acid catalyst is presented, complete with methodologies for product purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and materials science, providing the necessary insights to achieve high-yield, high-selectivity production of the target molecule.
Introduction and Strategic Importance
This compound, also known as ortho,ortho'-Bisphenol F, is a key organic intermediate. It is one of three isomers formed during the condensation reaction between phenol and formaldehyde, the others being 2,4'- and 4,4'-methylenediphenol. The specific arrangement of the 2,2'-isomer imparts unique properties to the polymers derived from it, such as high-performance epoxy resins and specialty phenol-formaldehyde (PF) resins with enhanced thermal stability.[1] The primary challenge in its synthesis lies in controlling the regioselectivity of the reaction to favor the formation of the 2,2'- linkage over the thermodynamically more stable 4,4'- isomer and the mixed 2,4'- isomer.
The industrial synthesis of bisphenols is predominantly achieved through the acid-catalyzed condensation of a phenol with a carbonyl compound.[2][3] However, achieving high selectivity for the 2,2'- isomer requires a nuanced approach, often involving specialized catalytic systems designed to direct the reaction pathway.
Principles of Catalysis in Phenol-Formaldehyde Condensation
The synthesis of methylenediphenols is a classic electrophilic aromatic substitution reaction. The choice of catalyst—acidic, basic, or a specific metal ion—fundamentally dictates the reaction mechanism and, consequently, the isomeric distribution of the product.
Acid Catalysis
Under acidic conditions, the formaldehyde molecule is protonated, forming a highly reactive hydroxymethyl cation (CH₂OH⁺). This electrophile then attacks the electron-rich phenol ring. Phenol is an ortho, para-directing group, meaning the attack occurs preferentially at positions 2, 4, and 6.[4] The resulting hydroxymethylphenol intermediate is then protonated again, loses water to form a benzylic carbocation, which rapidly undergoes a second electrophilic substitution with another phenol molecule to form the final methylene-bridged product.
While effective for condensation, traditional mineral acids like H₂SO₄ or HCl often lead to a mixture of isomers and the formation of higher oligomers (novolac resins), complicating purification.[2][4] The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, offers significant advantages, including easier separation, reduced corrosion, and potential for catalyst recycling.[3][5][6]
Figure 1: Simplified mechanism of acid-catalyzed synthesis.
ortho-Directing Catalysis
To overcome the inherent preference for para-substitution and achieve high selectivity for the 2,2'- isomer, catalysts that can direct the reaction to the ortho position are employed. Bivalent metal ions, such as Zn²⁺, Mg²⁺, and Co²⁺, have been shown to be particularly effective.[7][8] The proposed mechanism involves the formation of a chelate complex between the metal ion, the phenolic hydroxyl group, and formaldehyde.[9] This chelation holds the formaldehyde molecule in close proximity to the ortho position of the phenol ring, thereby sterically and electronically favoring the electrophilic attack at this site. This strategy is crucial for producing high-ortho novolac resins and can be adapted for the selective synthesis of the 2,2'- dimer.[9][10]
Experimental Protocol: Solid Acid Catalyzed Synthesis
This protocol describes the synthesis of this compound using a recyclable solid acid catalyst, specifically a sulfonic acid-functionalized cation-exchange resin. This method is chosen for its high efficiency, operational simplicity, and improved environmental profile compared to homogeneous mineral acids.[5]
Materials and Equipment
Reagents:
-
Phenol (≥99%)
-
Paraformaldehyde (95%) or Formaldehyde solution (37 wt. % in H₂O)
-
Sulfonic acid-functionalized polystyrene resin (e.g., Amberlyst-15)
-
Toluene (Anhydrous, ≥99.5%)
-
Methanol (ACS grade)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Analytical balance
-
GC-MS or HPLC system for analysis
Catalyst Preparation
The cation-exchange resin should be activated before use.
-
Wash the resin with methanol in a beaker to remove any impurities, then filter.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the resin in a vacuum oven at 60-70 °C for 12 hours. Store in a desiccator.
Reaction Procedure
Figure 2: Experimental workflow for synthesis.
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple.
-
Charging Reagents: To the flask, add phenol (e.g., 94.1 g, 1.0 mol), the activated solid acid catalyst (e.g., 5-10 wt.% relative to phenol), and toluene (150 mL) as the solvent. The solvent helps to control viscosity and moderate the reaction.
-
Initiating Reaction: Begin stirring and heat the mixture to 80-90 °C.
-
Formaldehyde Addition: Once the temperature is stable, slowly add paraformaldehyde (e.g., 15.0 g, 0.5 mol) in small portions over 1 hour. A high molar ratio of phenol to formaldehyde (>2:1) is crucial to minimize the formation of trimers and higher oligomers.[2][4]
-
Reaction Monitoring: Maintain the reaction at 80-90 °C for 3-5 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture using a Büchner funnel to recover the solid acid catalyst. The catalyst can be washed with toluene and methanol, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% NaOH solution (2 x 100 mL) to remove unreacted phenol, and then with deionized water (2 x 100 mL) until the aqueous layer is neutral.
-
Dry the organic layer (toluene solution) over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The resulting crude product will be a viscous oil or a semi-solid containing a mixture of 2,2'-, 2,4'-, and 4,4'-methylenediphenol.
-
Purification: High-purity this compound can be isolated from the isomeric mixture via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. Alternatively, fractional crystallization can sometimes be employed.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and isomeric purity. The 2,2'- isomer has a distinct symmetry that simplifies its NMR spectra compared to the 2,4'- isomer.
-
GC-MS or LC-MS: To determine the molecular weight and fragmentation pattern.
-
HPLC: To quantify the isomeric ratio in the crude and purified products.
-
Data Interpretation and Troubleshooting
Table 1: Influence of Catalytic Systems on Isomer Selectivity
| Catalyst System | Phenol:Formaldehyde Ratio | Temperature (°C) | Yield (%) | 2,2'- Isomer Selectivity (%) | Key Insights & Reference |
| H₂SO₄ (Homogeneous) | 5:1 | 80 | ~95 | Low (~20-25%) | Classic acid catalysis favors the thermodynamically stable 4,4'- and 2,4'-isomers.[3] |
| Zeolite H-beta (Solid Acid) | 5:1 | 80 | ~90 | Moderate (~30-40%) | Shape selectivity of zeolite pores can slightly enhance ortho product formation.[6] |
| Calcium Silicate (Basic) | High | 110 | 56 | High (91.2%) | Basic catalysts can promote high selectivity towards the 2,2'-isomer under specific conditions.[2] |
| Zn(OAc)₂ (Metal Ion) | N/A (Resin Synthesis) | 90 | High | High ortho-ortho linkage | Zinc ions form chelates that strongly direct substitution to the ortho position.[9] |
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss of product during work-up. Ensure sufficient reaction time and perform extractions carefully. Verify the activity of the catalyst.
-
Poor Selectivity / High Polymer Content: This is the most common issue. It is typically caused by a low phenol-to-formaldehyde ratio, excessive reaction temperature, or prolonged reaction time. Strictly control the stoichiometry and reaction parameters.
-
Difficult Purification: The similar polarity of the isomers makes separation challenging. Optimize column chromatography conditions (solvent system, column length) for the best resolution.
Conclusion
The selective synthesis of this compound is a challenging yet achievable goal that hinges on the strategic selection of a catalyst. While traditional acid catalysis provides a straightforward route to bisphenol F, it offers poor control over isomer distribution. The use of solid acid catalysts improves the sustainability of the process, and more advanced systems employing bivalent metal ions provide a powerful tool for directing the reaction toward the desired ortho,ortho' linkage. The protocol detailed herein provides a reliable and scalable method for producing this valuable monomer, and the principles discussed offer a framework for further optimization and catalyst development.
References
- Peer, W. J. (2025, August 6). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. ResearchGate.
- Lin, L., et al. (n.d.). Synthesis and Structure Characterization of Phenol-Urea-Formaldehyde Resins in the Presence of Magnesium Oxide as Catalyst. MDPI.
- Volodkin, A. A., et al. (1978). Method of producing 2,2'-methylenebis(4,6-dialkylphenols). Google Patents.
- Chemeurope.com. (n.d.). Phenol formaldehyde resin.
- Zhang, R., et al. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. PMC.
- Li, P., et al. (2005). Controlled synthesis of high‐ortho‐substitution phenol–formaldehyde resins. ResearchGate.
- Peer, W. J. (2025, August 6). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. ResearchGate.
- E3S Web of Conferences. (2020). Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid.
- Kumar, R., et al. (2002). Process for the preparation of dihydroxydiphenylmethanes. Google Patents.
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- 10. researchgate.net [researchgate.net]
The Bridge Between Phenols: 2,2'-Methylenediphenol in Coordination Chemistry - Application Notes and Protocols
Introduction: Unveiling the Potential of a Flexible Bis-Phenolic Ligand
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex. 2,2'-Methylenediphenol, also known by its alternative names bis(2-hydroxyphenyl)methane or ortho, ortho-bisphenol F, presents a compelling case for its utility as a versatile ligand.[1][2] Its structure, featuring two phenolic hydroxyl groups linked by a methylene bridge, offers a unique combination of flexibility and chelating ability. The methylene linker allows the two phenol rings to adopt various orientations, enabling the ligand to coordinate to metal centers in multiple conformations. This conformational flexibility can have a significant impact on the geometry and electronic properties of the metal complex, which in turn influences its reactivity and potential applications.[3]
The deprotonation of the phenolic hydroxyl groups creates two anionic oxygen donors, which can form strong coordinate bonds with a wide range of metal ions. This O,O'-donor set is particularly effective in stabilizing metal centers and facilitating catalytic processes. Furthermore, the aromatic nature of the phenol rings can engage in π-stacking interactions, contributing to the overall stability and supramolecular assembly of the resulting complexes. These inherent structural features make this compound and its derivatives attractive candidates for applications in catalysis, materials science, and potentially, in the design of novel therapeutic agents.[4][5][6][7]
This guide provides a comprehensive overview of the use of this compound as a ligand, complete with detailed protocols for the synthesis and characterization of its metal complexes, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Coordination Behavior and Structural Diversity
The coordination of this compound to a metal center is primarily dictated by the deprotonation of its two hydroxyl groups, leading to a dianionic ligand that can act as a tetradentate or bridging ligand. The flexibility of the methylene bridge allows for a variety of coordination modes.
Diagram 1: Potential Coordination Modes of this compound
Caption: Potential coordination modes of the 2,2'-methylenediphenolate ligand.
Application in Catalysis: Polymerization and Oxidation Reactions
A significant area of application for metal complexes of this compound and its derivatives is in the field of catalysis, particularly for polymerization reactions.[] Transition metal complexes featuring these ligands have been investigated as catalysts for the polymerization of olefins, such as ethylene. The steric and electronic properties of the ligand can be tuned by introducing substituents on the phenol rings, which in turn influences the activity of the catalyst and the properties of the resulting polymer. For instance, bulkier substituents can lead to the formation of polymers with higher molecular weights.
These complexes also show promise in oxidation catalysis. The ability of the metal center to cycle through different oxidation states, stabilized by the phenolate ligands, is key to their catalytic activity in the oxidation of various organic substrates.
| Catalyst System | Metal Center | Application | Key Findings | Reference |
| Titanium-based complexes | Ti | Ethylene Polymerization | High catalytic activity for the production of ultra-high-molecular-weight polyethylene (UHMWPE). | [9] |
| Zirconium-based complexes | Zr | Olefin Polymerization | Efficient catalysts for the production of polyolefins with controlled microstructures. | [10] |
| Nickel(II) complexes | Ni | Oxidation of Phenols | Potential for catalytic oxidation of phenolic compounds. | [4] |
Protocol 1: Synthesis of a Representative Metal Complex - Bis(2,2'-methylenediphenolato)nickel(II)
This protocol describes a general method for the synthesis of a nickel(II) complex with this compound. This procedure can be adapted for other metal salts and derivatives of the ligand.
Materials and Reagents:
-
This compound (bis(2-hydroxyphenyl)methane)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 2.0 g (10 mmol) of this compound in 40 mL of absolute ethanol with gentle heating and stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.24 g (5 mmol) of nickel(II) acetate tetrahydrate in 20 mL of absolute ethanol.
-
Complexation Reaction: While stirring the ligand solution, slowly add the metal salt solution dropwise. A color change should be observed.
-
Deprotonation: Add 2.8 mL (20 mmol) of triethylamine to the reaction mixture to act as a base, facilitating the deprotonation of the phenolic hydroxyl groups.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 3-4 hours. During this time, a precipitate should form.
-
Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts. Dry the complex under vacuum.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of metal complexes.
Characterization of this compound Metal Complexes
A suite of analytical techniques is employed to confirm the formation and elucidate the structure of the synthesized metal complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the broad O-H stretching band of the free ligand (typically around 3200-3600 cm⁻¹) and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O stretching vibrations are indicative of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion, providing information about the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the signals of the protons and carbons near the coordination sites.
-
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the complex and confirm its composition.
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which can be compared with the calculated values for the proposed formula.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
Potential in Drug Development and Materials Science
While the primary application of this compound complexes has been in catalysis, their potential in other fields is worth exploring.
Drug Development: The incorporation of metal ions into organic molecules can lead to novel therapeutic agents with unique mechanisms of action.[5][6][7][11] Metal complexes can exhibit enhanced biological activity compared to the free ligands. For instance, the cytotoxic assessment of a nickel(II) complex of a carboxylated derivative of this compound has been reported.[4] Further research could explore the antimicrobial, antiviral, and anticancer properties of a wider range of metal complexes of this compound and its functionalized derivatives.
Materials Science: As a bis-phenolic compound, this compound is a valuable building block for high-performance polymers such as epoxy resins and polycarbonates.[2] The incorporation of metal complexes based on this ligand into polymer backbones could lead to new materials with interesting thermal, mechanical, and optical properties. For example, metal-containing polymers may exhibit enhanced thermal stability or possess unique catalytic or sensing capabilities.
Conclusion and Future Outlook
This compound is a versatile and accessible ligand that offers significant potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with the tunability of its electronic and steric properties, makes it a valuable platform for the development of new catalysts for polymerization and other organic transformations. While its applications in drug development and materials science are less explored, the foundational chemistry suggests that there are exciting opportunities for future research in these areas. The protocols and information provided herein serve as a starting point for researchers to explore the rich coordination chemistry of this intriguing "bridged" diphenolic ligand.
References
- This compound (2467-02-9, 1333-16-0). LabMogul. [Link]
- Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2020). Characterization and Cytotoxic Assessment of Bis(2-hydroxy-3-carboxyphenyl)methane and Its Nickel(II) Complex. PMC, PubMed Central. [Link]
- Alsalami, B. K., et al. (2015). Synthesis, spectral and thermal properties of complexes derived from 2-(2-hydroxyphenylimino) methyl-6-methoxyphenol. Journal of Chemical and Pharmaceutical Research, 7(2), 917-923. [Link]
- Pharmaceutical Applications of Metal Complexes and Derived M
- Special Issue : Pharmaceutical Applications of Metal Complexes and Derived M
- Orvig, C., & Abrams, M. J. (1999). Metal complexes in medicinal chemistry: new vistas and challenges in drug design. Dalton Transactions, (14), 2539-2546. [Link]
- A process for making bis (hydroxyphenyl)-methanes. (1983).
- Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025).
- Williams, V. C., et al. (2013). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics, 32(15), 4154–4170. [Link]
- bis(2-hydroxyphenyl)methane. Stenutz. [Link]
- Synthesis of Metal Complexes Fe(II), Co(II), Ni(II)
- Jimoh, T. O., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2(1), 43-49. [Link]
- Structural characterization of manganese and iron complexes with methylated derivatives of bis(2-pyridylmethyl)-1,2-ethanediamine reveals unanticipated conformational flexibility. (2011). Dalton Transactions, 40(16), 4048-4058. [Link]
- Polymer Chemistry. (2024). Universidad de Zaragoza. [Link]
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
- Bis(2-hydroxyphenyl)methane (98%). (n.d.). Amerigo Scientific. [Link]
- Feature Papers in Catalysis in Organic and Polymer Chemistry. (2024). MDPI. [Link]
Sources
- 1. This compound (2467-02-9, 1333-16-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Cytotoxic Assessment of Bis(2-hydroxy-3-carboxyphenyl)methane and Its Nickel(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal complexes in medicinal chemistry: new vistas and challenges in drug design - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Protocol for the Synthesis of Bis-Calixarenes: A Guide to Dimeric Macrocycle Construction
An Application Note for Researchers and Drug Development Professionals
Bis-calixarenes, which are molecular constructs featuring two covalently linked calixarene macrocycles, have emerged as exceptionally versatile platforms in supramolecular chemistry. Their unique three-dimensional architecture, characterized by two distinct cavities and the potential for extensive functionalization, makes them prime candidates for advanced applications in molecular recognition, sensing, and particularly, in drug development.[1][2][3] The ability to create dimeric structures allows for the development of highly specific host-guest systems, capable of encapsulating drug molecules to enhance solubility, stability, and facilitate targeted delivery.[4][5]
This guide provides a detailed protocol for the synthesis of bis-calixarenes, focusing on a robust and popular covalent linking strategy. It is designed for researchers and scientists, offering not just a series of steps, but also the underlying rationale to empower effective and reproducible synthesis.
I. Foundational Concepts: Crafting the Dimer
The synthesis of a bis-calixarene hinges on the precise functionalization of the individual calixarene units to enable their subsequent linkage. A calixarene molecule possesses two primary regions for chemical modification: the "upper rim," which consists of the para-positions of the constituent phenol rings, and the "lower rim," composed of the phenolic hydroxyl groups.[6][7]
-
Upper Rim Functionalization : Modifications at this position typically involve electrophilic aromatic substitution reactions such as nitration or acylation, often after the removal of the bulky p-tert-butyl groups that are common in starting materials.[8][9][10]
-
Lower Rim Functionalization : The phenolic hydroxyl groups on the lower rim are excellent nucleophiles, readily undergoing reactions like etherification or esterification. This region's reactivity allows for the introduction of a wide array of functional groups, which is the focus of our detailed protocol.[8][10]
Covalent strategies are the most common for creating stable bis-calixarene structures.[11] These methods involve using a bifunctional linker molecule to bridge two pre-functionalized calixarene units. Among the most efficient methods for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which forms a stable triazole linkage under mild conditions.[8][12]
II. Synthetic Workflow Overview
The protocol detailed below follows a three-stage process to synthesize a bis-calix[6]arene linked at the lower rim via a triazole bridge. This involves (A) preparing an alkyne-functionalized calix[6]arene, (B) obtaining a bis-azide linker, and (C) executing the CuAAC reaction to form the final dimeric product.
Caption: Synthetic workflow for a bis-calix[6]arene via CuAAC reaction.
III. Detailed Experimental Protocol
Rationale: This protocol employs a 1,3-dialkylation of the calix[6]arene lower rim to maintain a "cone" conformation, which is often desirable for creating a well-defined molecular cavity. The CuAAC reaction is chosen for its high efficiency, selectivity, and tolerance of various functional groups.
Part A: Synthesis of 1,3-di-O-propargyl-p-tert-butylcalix[6]arene
This procedure selectively functionalizes two opposing hydroxyl groups on the calixarene's lower rim with alkyne-containing propargyl groups.
Materials and Reagents:
-
p-tert-butylcalix[6]arene
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Propargyl bromide (80% solution in toluene)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tert-butylcalix[6]arene (e.g., 5.0 g, 7.7 mmol).
-
Dissolution: Add anhydrous ACN (150 mL) to the flask. Stir the suspension.
-
Base Addition: Add finely ground, anhydrous K₂CO₃ (e.g., 2.66 g, 19.25 mmol, 2.5 equivalents). The use of a relatively weak base like K₂CO₃ favors the 1,3-disubstitution pattern.
-
Alkylation: Add propargyl bromide (e.g., 2.05 mL, 18.5 mmol, 2.4 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:DCM (1:1).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in DCM (100 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain a crude solid.
-
Purification: Recrystallize the crude product from a DCM/MeOH mixture to yield the pure 1,3-di-O-propargyl-p-tert-butylcalix[6]arene as a white solid.
Part B: Synthesis of 1,4-Bis(azidomethyl)benzene
This linker is readily synthesized from commercially available starting materials. Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.
Procedure (Referenced): 1,4-Bis(azidomethyl)benzene can be synthesized by reacting α,α'-dibromo-p-xylene with an excess of sodium azide in a solvent like DMF or aqueous acetone. The product is typically isolated by extraction. For a detailed procedure, refer to established literature methods.
Part C: CuAAC Synthesis of the Bis-Calix[6]arene
This step couples two molecules of the alkyne-functionalized calixarene with one molecule of the bis-azide linker.
Materials and Reagents:
-
1,3-di-O-propargyl-p-tert-butylcalix[6]arene (from Part A)
-
1,4-Bis(azidomethyl)benzene (from Part B)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Setup: To a 100 mL Schlenk flask under an inert atmosphere, add the alkyne-functionalized calixarene (2.0 equivalents, e.g., 1.0 g, 1.38 mmol) and the bis-azide linker (1.0 equivalent, e.g., 0.13 g, 0.69 mmol).
-
Dissolution: Add anhydrous THF (40 mL) and stir until all solids are dissolved.
-
Catalyst Addition: To the solution, add CuI (0.2 equivalents, e.g., 53 mg, 0.276 mmol) and DIPEA (4.0 equivalents, e.g., 0.48 mL, 2.76 mmol). DIPEA acts as a base and a ligand to stabilize the Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, lower Rf spot corresponding to the product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate or DCM, is typically effective for isolating the high molecular weight bis-calixarene product.
IV. Characterization and Data
Thorough characterization is essential to confirm the successful synthesis and purity of the bis-calixarene. The large, symmetric nature of the molecule gives rise to distinct spectroscopic signatures.
| Technique | Expected Observations for a Bis-Calix[6]arene Product |
| ¹H NMR | Disappearance of the alkyne proton signal (~2.5 ppm) from the calixarene precursor. Appearance of a new singlet for the triazole proton (~7.5-8.0 ppm). Appearance of a new singlet for the benzylic protons of the linker (~5.5 ppm). Characteristic complex multiplets for the calixarene aromatic protons and sharp singlets for the tert-butyl groups.[13][14] |
| ¹³C NMR | Appearance of new signals corresponding to the triazole ring carbons (~125 and 145 ppm). |
| HRMS (ESI/MALDI) | A clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the bis-calixarene structure is definitive proof of its formation.[15] |
| FT-IR | Disappearance of the sharp azide stretch (~2100 cm⁻¹) from the linker precursor. |
V. Troubleshooting and Expert Insights
| Problem | Possible Cause | Suggested Solution |
| Low Yield in CuAAC Reaction | Impure reagents; catalyst deactivation (oxidation to Cu(II)); poor solubility of reactants. | Use freshly purified reagents and solvents. Ensure the reaction is run under a strictly inert atmosphere. If solubility is an issue, try a different solvent system like DMF/DCM. |
| Formation of Polymeric Byproducts | Incorrect stoichiometry; slow addition of one reactant to the other can sometimes favor polymerization. | Ensure a precise 2:1 molar ratio of mono-alkyne calixarene to bis-azide linker. Consider using syringe pump addition for one of the components over several hours.[14] |
| Difficult Purification | The product is a large, often sparingly soluble molecule that may streak on a silica gel column. | Use a wider diameter column and a slow, shallow gradient during chromatography. If the product is insoluble, precipitation or recrystallization from a suitable solvent pair (e.g., Chloroform/Methanol) may be more effective.[16] |
Expert Insight: The choice of base and solvent during the initial functionalization of the calixarene (Part A) is critical for controlling the conformational outcome. Stronger bases (e.g., NaH) or different solvents can lead to other substitution patterns (1,2- or tetra-substitution) or different conformers (partial cone, 1,3-alternate), which dramatically alters the final shape and properties of the bis-calixarene.[6]
VI. References
-
Irwin, J. L. (1997). Synthetic Routes to Bis-Calix[n]arenes. Massey University. [Link]
-
Uttam, B., et al. (2022). Synthetic strategies for the functionalization of upper or lower rim of supramolecular calix[6]arene platform. Arkivoc, 2022(6), 254-279. [Link]
-
Yesypenko, O. A., et al. (2023). Regioselective Functionalization of the para-Positions at the Calix[6]arene Upper Rim. Current Organic Chemistry, 27(6), 510-525. [Link]
-
Nimse, S. B., & Kim, T. (2013). Functionalized Calixarenes as Promising Antibacterial Drugs. Encyclopedia.pub. [Link]
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Neri, P., et al. (1995). Selective 1,2-functionalization of calix[6]arenes at the lower rim. Synthesis of a new type of bis-calixcrown ether. Journal of the Chemical Society, Chemical Communications, (1), 111-113. [Link]
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Shah, M. D., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 971. [Link]
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Nimse, S. B., & Kim, T. (2013). Lower-Rim Substituted Calixarenes and Their Applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76(1-2), 1-24. [Link]
-
Dondoni, A., et al. (2004). Recent Advances in the Functionalizations of the Upper Rims of Thiacalix[6]arenes. A Review. Journal of Organic Chemistry, 69(20), 6957-6966. [Link]
-
Radecka-Paryzek, W., et al. (2019). Coordination chemistry of calix[6]arene derivatives with lower rim functionalisation and their applications. Coordination Chemistry Reviews, 397, 1-22. [Link]
-
ResearchGate. (n.d.). Reagents and conditions of the reaction of Bis-porphyrin-calixarene synthesis. [Link]
-
Wieczorek, D., et al. (2019). Synthesis of Ionizable Calix[6]arenes for Chelation of Selected Divalent Cations. Molecules, 24(18), 3374. [Link]
-
Guérineau, V., et al. (2019). The synthesis and characterization of giant Calixarenes. Nature Communications, 10(1). [Link]
-
Zadmard, R., et al. (2020). Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. RSC Advances, 10(56), 33939-33965. [Link]
-
Eigner, V., et al. (2021). Breaking thiacalix[6]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges. Chemical Science, 12(47), 15615-15621. [Link]
-
Iacovino, R., & Gaeta, C. (2021). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. International Journal of Molecular Sciences, 22(21), 11578. [Link]
-
Wang, D., et al. (2019). Calix[6]arene-Based Bis(Nitric Oxide) Complexes: Synthesis, Physical Properties, and Structural Characterization. Chemistry – An Asian Journal, 14(4), 542-546. [Link]
-
de C. P. e Silva, M., et al. (2021). Fluorescent Bis-Calix[6]arene-Carbazole Conjugates: Synthesis and Inclusion Complexation Studies with Fullerenes C 60 and C 70. Molecules, 26(16), 5000. [Link]
-
ResearchGate. (n.d.). Calixarenes and their Relevance in Anticancer Drug Development. [Link]
-
Yousuf, M., et al. (2015). Applications of calixarenes in cancer chemotherapy: facts and perspectives. Journal of Pharmacy and Pharmacology, 67(8), 1033-1047. [Link]
-
OUCI. (n.d.). Calixarenes and their Relevance in Anticancer Drug Development. [Link]
-
Wikipedia. (n.d.). Calixarene. [Link]
-
ResearchGate. (n.d.). Synthesis of Calixarene-Based Bis(iminophosphoranes) and Their Use in Suzuki–Miyaura Cross-Coupling. [Link]
-
Fazliyev, F. N., et al. (2023). Building Triazolated Macrocycles from Bis-Propargylated Calix[6]arenes and Bis-Azidomethylated Azobenzene or Stilbene. Molbank, 2023(4), M1748. [Link]
-
Iacovino, R., & Gaeta, C. (2021). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 22(21), 11578. [Link]
-
ResearchGate. (n.d.). Calixarene: A Versatile Material for Drug Design and Applications. [Link]
-
D'Urso, A., et al. (2013). Hierarchical formation of 1D chiral porphyrin/bis-calixarene noncovalent polymers in water. Nanoscale, 5(11), 4876-4883. [Link]
-
Jones, L. F., et al. (2023). A bis-calix[6]arene-supported [Cu II16 ] cage. Dalton Transactions, 52(26), 8881-8885. [Link]
-
Sliwa, W., & Kozlowski, C. (2009). Calixarenes and Resorcinarenes: Synthesis, Properties and Applications. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Non-Covalent Synthesis of Calix[6]arene-Capped Porphyrins in Polar Solvents via Ionic Interactions. [Link]
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Kunsági-Máté, S., et al. (1999). Synthesis and Reactions of Calix[6]arene Bisanhydrides(1). The Journal of Organic Chemistry, 64(10), 3507-3512. [Link]
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ResearchGate. (n.d.). DMSO/acetone-based purification process of giant calixarenes. [Link]
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ResearchGate. (n.d.). Basic synthesis of calixarene. [Link]
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ResearchGate. (n.d.). Synthesis, X-Ray Structure and Binding Properties of Calix[7]arene-1,4-2,5-Biscrowns. [Link]
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Atwood, J. L., et al. (1994). Purification of C>60> and C>70> by selective complexation with calixarenes. Nature, 368(6468), 229-231. [Link]
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SciSpace. (n.d.). Bis-crown calix[6]arenes, their preparation process and their use for the selective extraction of cesium and actinides. [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Methylenediphenol
Here is the technical support center for improving yield in 2,2'-Methylenediphenol synthesis.
Welcome to the technical support resource for the synthesis of this compound, also known as 2,2'-Bisphenol F.[1][2] This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. This document provides in-depth, experience-driven advice grounded in established chemical principles.
The synthesis of this compound is primarily achieved through the acid-catalyzed electrophilic condensation of phenol with a formaldehyde source. While seemingly straightforward, the reaction is often plagued by challenges in selectivity and the formation of undesirable byproducts. The primary hurdles include the concurrent formation of 2,4'- and 4,4'- isomers and the tendency to form higher molecular weight oligomers or insoluble resins.[3]
This guide is structured to help you navigate these complexities through a detailed troubleshooting section and a comprehensive FAQ, providing not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield of methylenediphenols is low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The condensation reaction requires sufficient time and temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials.
-
Suboptimal Catalyst Activity: The choice and concentration of the acid catalyst are critical. Strong mineral acids like H₂SO₄ are effective but can also promote side reactions if not used judiciously.[4] Heterogeneous catalysts like acidic zeolites can offer a milder and more selective alternative.[5] Ensure your catalyst is active and used in the correct proportion.
-
Unfavorable Reaction Conditions: Temperature plays a dual role. While higher temperatures (e.g., 80-110°C) can accelerate the reaction, they can also favor the formation of thermodynamically stable, but undesired, 4,4'- isomers and promote polymerization.[4][6] A careful optimization of the temperature profile is essential.
-
Product Loss During Workup: this compound and its isomers have moderate solubility in common organic solvents. Significant product loss can occur during extraction and recrystallization steps. Ensure proper solvent selection and minimize transfer steps.
Below is a workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: My main problem is poor regioselectivity. How can I maximize the formation of the 2,2'- isomer over the 2,4'- and 4,4'- isomers?
Achieving high ortho,ortho selectivity is the central challenge in this synthesis. The formation of the methylene bridge is an electrophilic aromatic substitution, and the hydroxyl group of phenol is an ortho, para-directing activator. The 4-position (para) is sterically less hindered, often leading to the 4,4'- isomer as a major byproduct.
Here are key strategies to enhance 2,2'- selectivity:
-
Catalyst Selection: Shape-selective catalysts are highly effective. Microporous aluminosilicate zeolites, such as H-beta, can favor the formation of the bulkier 2,2'- and 2,4'- isomers over the more linear 4,4'- isomer due to steric constraints within their pore structures.[5]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the ortho-substituted isomer. Running the reaction at the lower end of the effective range (e.g., 30-70°C) can significantly improve the 2,2' to 4,4' ratio.[4]
-
Reactant Ratio: Using a molar excess of phenol to formaldehyde (e.g., 5:1 to 10:1) helps to minimize the formation of higher oligomers and can influence the isomer distribution.[5]
Q3: The reaction is producing a significant amount of insoluble resin (Novolac). How can this be prevented?
The formation of phenol-formaldehyde resins is a competing reaction pathway, especially under conditions that favor multiple substitutions on the phenol ring.
-
Stoichiometry is Key: The most critical factor is the molar ratio of phenol to formaldehyde. To prevent polymerization, the reaction must be run with a significant excess of phenol. This ensures that the electrophilic hydroxymethylphenol intermediate is more likely to react with another phenol molecule rather than with an already-formed methylenediphenol unit.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after the formaldehyde has been consumed. Over-extending the reaction, especially at higher temperatures, can promote the slow cross-linking reactions that lead to resin formation.[7]
-
Formaldehyde Source: The choice of formaldehyde source can matter. Using acetals like methylal (dimethoxymethane) instead of aqueous formaldehyde can lead to a cleaner reaction.[4] The in-situ generation of the electrophile from the acetal under acidic conditions can be more controlled, and the absence of large amounts of water can be beneficial.
Q4: I am struggling to purify the final product. What are the most effective purification strategies?
Purification is challenging due to the similar polarities and solubilities of the three main isomers.
-
Recrystallization: This is the most common method. The choice of solvent is critical. A solvent system that exploits the slight differences in crystal packing and solubility among the isomers is needed. Aqueous solutions of C1-C4 alcohols, such as methanol or ethanol with a specific water content (e.g., 2-40% water), have been shown to be effective for purifying related bisphenols.[8]
-
Column Chromatography: While effective, this can be costly and time-consuming for large-scale preparations. A silica gel column using a gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can separate the isomers. The 4,4'- isomer is typically the least polar, followed by the 2,4'-, and then the desired 2,2'- isomer.
-
Solvent Extraction: Liquid-liquid extraction can be used for an initial cleanup but is generally insufficient for complete isomer separation.[9]
| Parameter | Recommendation for High 2,2'- Yield | Rationale |
| Catalyst | Zeolite H-beta, Cation-exchange resin | Provides shape selectivity, favoring ortho substitution; easily removable and recyclable.[4][5] |
| Formaldehyde Source | Methylal or other acetals | Allows for a more controlled reaction, avoids excess water which can affect catalyst activity.[4] |
| Phenol:Formaldehyde Ratio | > 3:1 (molar) | Minimizes polymerization and favors the formation of the simple bridged dimer.[5] |
| Temperature | 30 - 80°C | Lower temperatures favor the kinetically preferred ortho,ortho product over the thermodynamically stable para,para isomer.[4][5] |
| Solvent | Excess phenol or a non-polar solvent (e.g., heptane) | Using excess phenol as the solvent is common. An inert solvent can help control viscosity and heat transfer.[4] |
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the acid-catalyzed formation of this compound?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Activation of Formaldehyde: The acid catalyst protonates the formaldehyde (or its equivalent), making the carbon atom highly electrophilic.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the activated formaldehyde. This attack occurs preferentially at the ortho and para positions. This step forms a hydroxymethylphenol intermediate (a benzyl alcohol derivative).
-
Formation of a Carbocation: The hydroxymethylphenol is protonated by the acid catalyst at the hydroxyl group, which then leaves as a water molecule, generating a resonance-stabilized benzylic carbocation.
-
Second Electrophilic Attack: This carbocation is a potent electrophile and is attacked by a second molecule of phenol, again at the ortho or para position, to form the final C-C bond of the methylene bridge. Deprotonation then regenerates the aromatic system and releases the catalyst.
Caption: Simplified reaction mechanism for this compound.
Q: Can this reaction be performed under basic conditions?
Yes, phenol-formaldehyde reactions can be base-catalyzed, typically leading to products known as resoles. In this mechanism, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks formaldehyde.[10] This process tends to form hydroxymethylphenols which can further react to build polymer chains. While it is possible to form methylenediphenols, controlling the reaction to stop at the dimer stage and achieving high 2,2'- selectivity is generally more challenging under basic conditions compared to the acid-catalyzed route.
Q: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to separate the starting phenol, the product isomers, and potential byproducts. The product spots will appear between the highly polar baseline and the less polar phenol starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These quantitative techniques are excellent for monitoring the disappearance of starting materials and the appearance of the three key isomers.[11] This allows for precise determination of conversion and selectivity, which is invaluable for optimization studies.
Experimental Protocol: High-Selectivity Synthesis Using a Heterogeneous Catalyst
This protocol is a model procedure based on methods reported to give high yields and selectivity.[4]
Materials:
-
Phenol (ACS grade or higher)
-
Methylal (Dimethoxymethane)
-
Cation-exchange resin (e.g., Amberlyst 15) or Zeolite H-beta, dried
-
Toluene or Heptane (Anhydrous)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for chromatography/recrystallization
Procedure:
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add phenol (e.g., 5 moles) and the cation-exchange resin (e.g., 5-10% by weight of phenol).
-
Reaction Initiation: Begin stirring and heat the mixture to 60-70°C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add methylal (e.g., 1 mole, for a 5:1 phenol:formaldehyde equivalent ratio) dropwise over 1-2 hours. The reaction is exothermic; control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Allow the mixture to stir at 70°C for 3-5 hours. Monitor the consumption of methylal and the formation of products by TLC or GC every hour.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, dilute the mixture with toluene. Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated NaHCO₃ solution (to remove any leached acidic species), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The excess phenol can be removed by vacuum distillation.
-
Purification: The resulting crude solid, a mixture of isomers, can be purified by recrystallization from an aqueous methanol solution or by flash column chromatography on silica gel.[8]
References
- Method of producing 2,2'-methylenebis(4,6-dialkylphenols). Google Patents.
- McMurry Coupling Reaction || Intermolecular & Intramolecular coupling || Mechanism & Examples - YouTube. (2020-05-14).
- Lundqvist, E., Hagelin, H., & Chu, V. (2022). Catalytic synthesis of benign bisphenols. DiVA portal.
- This compound (2467-02-9, 1333-16-0). Chemchart.
- Process for the preparation of dihydroxydiphenylmethanes. Google Patents.
- Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (2023). MDPI.
- Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support. (2023-01-28). MDPI.
- Reimer Tiemann Reaction Mechanism. BYJU'S.
- Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (2021). NIH.
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journals.
- Overall reaction mechanism for methylene diphenyl diamine... ResearchGate.
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- Process for the synthesis of bisphenol. Google Patents.
- Phenol formaldehyde condensation products. Google Patents.
- Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. ResearchGate.
- Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory.
- Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Google Patents.
- Phenol Formaldehyde Resins. (2022-04-13). YouTube.
- ortho-Formylation of phenols. Organic Syntheses Procedure.
- The Effect of Temperature, Concentration of Catalyst and Reactants on Yield of BPA Synthesized from Industrial Starting Materials. ResearchGate.
- Impact of Bisphenol A Influent Concentration and Reaction Time on MnO 2 Transformation in a Stirred Flow Reactor. (2019-01-23). PubMed.
- Optimized MALDI-TOF MS Strategy for Characterizing Polymers. ResearchGate.
- Process for the production of MDI, in particular 2.4. Google Patents.
- OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP. Malaysian Journal of Analytical Sciences.
- Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111. PubChem.
- Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product. MDPI.
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- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of Crude 2,2'-Methylenediphenol
Welcome to the technical support center for the purification of crude 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Introduction: The Challenge of Purifying this compound
This compound, an isomer of Bisphenol F, is a valuable building block in polymer chemistry and organic synthesis.[1][2] However, its synthesis, typically through the acid-catalyzed condensation of phenol and formaldehyde, often yields a crude product contaminated with isomeric byproducts, unreacted starting materials, and other impurities.[3][4] The primary challenge in purification lies in the separation of the desired 2,2'-isomer from the structurally similar 2,4'- and 4,4'-Methylenediphenol isomers. The presence of these isomers can significantly impact the properties of downstream products, making efficient purification a critical step.
This guide provides detailed protocols and troubleshooting advice for the most common purification techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My crude this compound won't crystallize, even after cooling the solution for an extended period. What's going wrong?
This is a common issue often related to supersaturation or the presence of significant impurities. Here’s a systematic approach to troubleshoot:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to evaporate until you observe slight turbidity (cloudiness) at the boiling point, then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not occurred.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will provide a template for further crystal growth.
-
-
High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as a simple filtration to remove any insoluble matter or a quick pass through a short plug of silica gel to remove highly polar impurities before attempting recrystallization.
-
Q2: My product "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid layer. This is detrimental to purification as impurities are often soluble in the oil.
-
Solvent Boiling Point is Too High: The boiling point of your recrystallization solvent may be higher than the melting point of your crude product (the melting point can be depressed by impurities).
-
Solution: Switch to a solvent with a lower boiling point.
-
-
Cooling Too Rapidly: Rapid cooling can cause the solution to become highly supersaturated, leading to the formation of an oil.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Insufficient Solvent: Paradoxically, while too much solvent prevents crystallization, too little can sometimes lead to oiling out, especially if the crude material has a low melting point.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Decision Workflow for Recrystallization Troubleshooting
Sources
Technical Support Center: HPLC Analysis of 2,2'-Methylenediphenol
Guide: Troubleshooting and Resolving Peak Tailing
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the HPLC analysis of 2,2'-Methylenediphenol. As a molecule with two phenolic hydroxyl groups, this compound presents unique challenges that require a systematic and chemically-informed troubleshooting approach. This document provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing, and why is it a significant problem for my this compound analysis?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape.[2] A common metric for this is the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 is generally indicative of problematic tailing.[1][3]
For the analysis of this compound, peak tailing is particularly detrimental for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between your analyte and impurities or other components in the sample matrix.
-
Inaccurate Quantification: Peak tailing complicates peak integration. Automated integration software may incorrectly define the peak start and end points, leading to inconsistent and inaccurate quantitative results.[2]
-
Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, compromising the method's sensitivity and raising the limit of detection.
The chemical structure of this compound, featuring two acidic phenol groups, makes it highly susceptible to secondary chemical interactions within the HPLC system that are a primary cause of peak tailing.
Q2: I'm observing significant peak tailing for this compound. What are the most probable causes?
Peak tailing is fundamentally caused by the presence of more than one retention mechanism acting on the analyte simultaneously.[3] For a polar, acidic compound like this compound on a standard reversed-phase silica column, the likely culprits are:
-
Secondary Silanol Interactions: This is the most common cause. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (Si-O⁻) at mobile phase pH levels above ~3.[4][5] These negatively charged sites can then interact strongly with the polar hydroxyl groups of your analyte via hydrogen bonding or ion-exchange, causing a portion of the molecules to be retained longer, resulting in a tail.[3][6]
-
Metal Chelation: The two hydroxyl groups on this compound are positioned in a way that allows them to act as a chelating agent. They can bind to trace metal ions (e.g., iron, aluminum, titanium) that may be present as impurities in the silica packing material or have leached from stainless steel components of the HPLC system, such as frits and tubing.[7][8][9] This chelation creates a strong, secondary retention mechanism.
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms have different retention behaviors, leading to peak broadening and distortion.[2][10]
-
Column and System Issues: Physical problems can also contribute. These include column contamination, degradation of the stationary phase, a void at the column inlet, or excessive extra-column volume (dead volume) in the system tubing and connections.[1][6]
Q3: My peak tailing is severe. How should I begin troubleshooting?
A systematic approach is crucial to avoid making unnecessary changes. The first step is to determine if the issue is chemical (related to interactions) or physical (related to the column or system).
Initial Diagnostic Test: Inject a neutral, non-polar compound (e.g., Toluene or Naphthalene) that is not expected to interact with silanols or chelate with metals.
-
If the neutral compound's peak is also tailing: The problem is likely physical. This points towards issues like a column void, a blocked frit, or significant extra-column dead volume.[1]
-
If the neutral compound's peak is symmetrical, but this compound still tails: The problem is chemical in nature and specific to your analyte. You should focus on secondary silanol interactions, metal chelation, or mobile phase optimization.
The following flowchart provides a logical workflow for diagnosing and resolving the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Q4: How does mobile phase pH affect the peak shape of this compound, and how can I optimize it?
Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like phenols.[8] The goal is to ensure the analyte exists in a single, consistent ionization state throughout its analysis. For an acidic compound, this is typically achieved by working at a low pH, at least 2 pH units below the analyte's pKa.[11]
At a low pH (e.g., < 3.0), two beneficial things happen:
-
The phenolic hydroxyl groups of this compound remain fully protonated (neutral), preventing mixed-mode retention.
-
The residual silanol groups on the silica surface are also protonated and thus unionized, significantly reducing their ability to cause secondary ionic interactions.[4][8][12]
Experimental Protocol 1: Mobile Phase pH Optimization
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components using HPLC-grade reagents.
-
pH 2.5: 0.1% Formic Acid in Water.
-
pH 3.0: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.
-
pH 4.5: 20 mM Acetate buffer, pH adjusted to 4.5 with Acetic Acid.
-
Note: Always measure the pH of the aqueous portion before mixing with the organic solvent.[8]
-
-
Prepare Mobile Phases: For each buffer, create your mobile phase by mixing it with the appropriate amount of organic solvent (e.g., Acetonitrile or Methanol). For example, a 50:50 (v/v) mixture.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Analyze and Evaluate: Inject your this compound standard using each of the three mobile phases.
-
Compare Results: Calculate the tailing factor (Tf) for the analyte peak at each pH. The optimal pH will be the one that provides a Tf value closest to 1.0. In most cases for phenols, the lower pH mobile phase will yield the best peak shape.
Q5: Adjusting the pH helped, but there's still some tailing. What mobile phase additives should I consider?
If pH optimization alone is insufficient, mobile phase additives can be used to mask the remaining secondary interactions.[13][14]
| Additive | Typical Concentration | Mechanism of Action | Pros & Cons |
| Triethylamine (TEA) | 5-25 mM (0.05%) | Competing Base: The small, charged TEA molecule preferentially interacts with active silanol sites, effectively blocking them from interacting with the analyte.[8][15] | Pro: Very effective at reducing tailing for basic and polar compounds.Con: Can shorten column lifetime; not MS-friendly due to ion suppression.[15] |
| Formic Acid / Acetic Acid | 0.05 - 0.1% | pH Modifier: Lowers the mobile phase pH to suppress silanol ionization.[12] | Pro: Simple to use, volatile, and MS-friendly.Con: May not be sufficient to mask all secondary interactions. |
| EDTA (Ethylenediaminetetraacetic acid) | 0.1 - 1 mM | Chelating Agent: Binds strongly to metal ions in the system, preventing the analyte from chelating with them.[13][16] | Pro: Directly addresses peak tailing caused by metal chelation.Con: Non-volatile; not ideal for MS unless concentrations are kept very low. |
| Increased Buffer Concentration | 25 - 50 mM | Ionic Shielding: Higher buffer salt concentration can help mask charged silanol sites and improve peak shape.[12] | Pro: Can be effective at neutral pH.Con: Risk of buffer precipitation with high organic content; high salt is not MS-friendly.[12] |
Q6: I suspect metal chelation is my primary problem. How can I confirm and resolve this?
Given the structure of this compound, metal chelation is a very plausible cause of persistent tailing, especially if you are using older HPLC systems or non-inert columns.[7][9]
Caption: Chelation of this compound with metal ions on the stationary phase.
A simple way to test for metal chelation is to add a strong chelating agent to your mobile phase. If the peak shape dramatically improves, metal interaction is the root cause.
Experimental Protocol 2: System Passivation with a Chelating Agent
This protocol is intended to "passivate" the active metal sites throughout the HPLC system.
-
Prepare Passivation Solution: Prepare a mobile phase containing a chelating agent. A common choice is 50:50 Acetonitrile:Water with 0.5 mM EDTA.
-
Remove Column: Disconnect the column from the system and replace it with a zero-dead-volume union. This is critical to avoid damaging the column with a potentially harsh conditioning agent.[17]
-
Flush System: Flush the entire HPLC system (from the pump through to the detector) with the passivation solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours. This allows the EDTA to bind to active metal sites in the tubing, injector, and flow cell.
-
Re-equilibrate: Flush the system thoroughly with your original, non-chelator-containing mobile phase to remove all traces of the passivation solution.
-
Re-install Column: Re-install your analytical column and equilibrate it with the mobile phase.
-
Analyze: Inject your sample. A significant improvement in peak shape suggests that metal contamination from the HPLC hardware was a major contributor to the tailing.
For long-term solutions, consider using bio-inert or PEEK-lined HPLC columns and tubing, which are designed to minimize metal-analyte interactions.[18][19]
References
- Common Causes Of Peak Tailing in Chrom
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- Addressing peak tailing in HPLC analysis of phenolic compounds. (n.d.). Benchchem.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019).
- HPLC Troubleshooting Guide. (n.d.). [Source not specified].
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Methods for the Passivation of HPLC Instruments and Columns. (n.d.). Restek Resource Hub.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (n.d.). OUCI.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.).
- How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022). SiliCycle.
- troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin. (n.d.). Benchchem.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
- Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2025).
- Methods for the Passivation of HPLC Instruments and Columns. (2023).
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
Sources
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 11. silicycle.com [silicycle.com]
- 12. labcompare.com [labcompare.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
minimizing by-product formation in calixarene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation
Calixarenes, cyclic oligomers formed from the condensation of phenols and formaldehyde, are foundational molecules in supramolecular chemistry.[1][2] Their unique cup-like structure allows them to act as host molecules for a variety of guests, making them invaluable in fields ranging from drug delivery to sensor technology.[3][4] However, the synthesis of these versatile macrocycles can be challenging, often resulting in a complex mixture of linear oligomers and cyclic products of varying sizes.[1] This guide will address the most common challenges encountered during calixarene synthesis and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calixarene yield is low, and I'm isolating a significant amount of a soluble, tar-like substance. What is this by-product and how can I minimize it?
A1: The likely culprit is the formation of linear oligomers.
During the base-catalyzed condensation of a p-substituted phenol with formaldehyde, the reaction can proceed in two ways: a cyclic pathway leading to the desired calixarene, or a linear polymerization pathway resulting in a mixture of non-cyclic oligomers.[5][6] These linear oligomers are often difficult to separate from the desired product and can significantly reduce the overall yield.
Causality: The formation of linear oligomers is kinetically favored, especially under conditions that do not promote the cyclization step.[6] Key factors influencing this competition include the choice of base, reaction temperature, and the concentration of reactants.
Troubleshooting Protocol to Minimize Linear Oligomer Formation:
-
Optimize the Base and Cation:
-
Rationale: The size of the alkali metal cation used as the base's counter-ion plays a crucial role in templating the cyclization. Larger cations like rubidium (Rb⁺) and cesium (Cs⁺) have been shown to favor the formation of larger calixarenes and can help promote the cyclization over linear polymerization.[7] Sodium (Na⁺) and potassium (K⁺) are also effective, with Na⁺ often favoring the formation of calix[8]arenes.[9]
-
Action: If you are using a base like NaOH, consider switching to KOH, RbOH, or CsOH. The larger cation can act as a template, organizing the linear precursors into a cyclic arrangement.
-
-
Control the Reaction Temperature:
-
Rationale: High temperatures can favor the kinetic product (linear oligomers). Running the reaction at a more moderate temperature can allow the thermodynamically more stable cyclic product to form.
-
Action: Experiment with lowering the reaction temperature. For example, if you are running the reaction at reflux in a high-boiling solvent, try reducing the temperature by 10-20 °C.
-
-
Adjust Reactant Concentrations:
-
Rationale: High concentrations of reactants can favor intermolecular reactions, leading to the formation of long-chain linear polymers.
-
Action: Try performing the reaction under more dilute conditions. This will favor intramolecular cyclization over intermolecular polymerization.
-
Data-Driven Insights: The Template Effect
The choice of alkali metal cation can have a profound impact on the distribution of cyclic products. This "template effect" is a cornerstone of calixarene synthesis.
| Cation | Predominant Calix[n]arene | Rationale |
| Na⁺ | Calix[8]arene | Smaller ionic radius effectively templates the formation of the smaller macrocycle. |
| K⁺ | Calix[10]arene | Intermediate ionic radius favors the formation of the hexamer. |
| Rb⁺, Cs⁺ | Calix[11]arene and larger | Larger ionic radii template the formation of larger macrocycles.[7] |
Q2: I'm observing a significant amount of an oxidized by-product, particularly when working with electron-rich phenols. How can I identify and prevent its formation?
A2: You are likely forming a spirodienone derivative.
Spirodienones are common by-products in calixarene chemistry, arising from the oxidation of the phenol units.[11][12] This is particularly prevalent when using phenols with electron-donating groups or when the reaction is exposed to oxidizing agents.
Mechanism of Spirodienone Formation:
The formation of a spirodienone involves the oxidation of a phenol to a phenoxonium ion, which is then attacked by a neighboring phenol hydroxyl group to form the characteristic spirocyclic structure.
Caption: Pathway to Spirodienone By-product Formation.
Troubleshooting Protocol to Prevent Spirodienone Formation:
-
Deoxygenate Your Solvents and Reagents:
-
Rationale: Dissolved oxygen can act as an oxidizing agent, promoting the formation of spirodienones.
-
Action: Before starting your reaction, thoroughly degas your solvents by bubbling an inert gas (e.g., argon or nitrogen) through them for at least 30 minutes. Ensure all reagents are handled under an inert atmosphere.
-
-
Use Freshly Distilled or Purified Reagents:
-
Rationale: Impurities in your starting materials, particularly in the phenol, can act as catalysts for oxidation.
-
Action: Purify your phenol and formaldehyde immediately before use.
-
-
Control Reaction Time:
-
Rationale: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side reactions, including oxidation.
-
Action: Monitor your reaction closely by TLC or another appropriate analytical technique. Work up the reaction as soon as the desired product is formed.
-
-
Consider a Milder Base:
-
Rationale: Strong bases can deprotonate the phenol, making it more susceptible to oxidation.
-
Action: If spirodienone formation is a persistent issue, consider using a milder base or a stoichiometric amount of a stronger base.
-
Q3: My purification is challenging due to the presence of multiple calixarene ring sizes. How can I improve the selectivity for a specific calix[n]arene?
A3: Fine-tuning your reaction conditions is key to controlling the ring size.
The formation of a specific calix[n]arene is highly dependent on the reaction conditions. By carefully controlling these parameters, you can significantly improve the selectivity of your synthesis.
Experimental Workflow for Optimizing Calix[n]arene Selectivity:
Caption: Iterative Workflow for Optimizing Calixarene Synthesis.
Step-by-Step Protocol for Selective Calix[8]arene Synthesis:
This protocol is a starting point and may require optimization for your specific substrate.
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, dissolve p-tert-butylphenol in toluene.
-
Addition of Base: Add a catalytic amount of sodium hydroxide.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Workup: Cool the reaction mixture and add ethyl acetate. Wash with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/methanol.
References
- Mocerino, M., et al. (2024). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI. [Link][13][14]
- Nimse, S. B., & Kim, T. (2013). Calixarene Derivatives: A Mini-Review on their Synthesis and Demands in Nanosensors and Biomedical Fields. PubMed. [Link][3]
- Sardjono, R. E. (2009). Design and synthesis of Calixarene.
- Dondoni, A., et al. (2020).
- Nierengarten, J.-F., et al. (2022). DMSO/acetone-based purification process of giant calixarenes.
- Kielbus, M., et al. (2020). Regio- and stereoselectivity of spirodienone formation in 2,14-dithiacalix[8]arene. New Journal of Chemistry (RSC Publishing). [Link][10]
- Nierengarten, J.-F., et al. (2022). The synthesis and characterization of giant Calixarenes.
- Ghanem, B. S., et al. (2001). Spirodienone derivatives of a spherand-type calixarene. PubMed. [Link][11]
- Shukla, R., et al. (2003). The Spirodienone Route for the Functionalization of Calixarenes. Semantic Scholar. [Link][12]
- Gutsche, C. D., et al. (2018).
- McKervey, M. A. Synthetic Routes to Bis-Calix[n]arenes. [Link][5]
- Da Silva, E., et al. (2023). Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. Beilstein Archives. [Link][18]
- Grynszpan, F., et al. (2000). Spirodienone route for the stereoselective methylene functionalization of p-tert-butylcalix[8]arene. PubMed. [Link][19]
- Anonymous. (2021). The formation of spirodienone derivatives (III and IV) of classical....
- Sardjono, R. E. (2009). Design and synthesis of calixarene.
- Anonymous. (n.d.). Calixarene. Wikipedia. [Link][1]
- Jose, P., & Menon, S. (2016).
- Anonymous. (n.d.). Synthesis protocol for Calix4.
- Sardjono, R. E., & Rachmawati, R. (n.d.). Basic synthesis of calixarene.
- Diamond, D., & McKervey, M. A. (2003). Important Calixarene Derivatives : Their Synthesis and Applications.
- Diamond, D., & McKervey, M. A. (2003).
- Anonymous. (2021). Synthesis of Azacalixarenes and Development of Their Properties. PubMed Central. [Link][25]
- Anonymous. (2013). The Use of a Flexible Calix[8]arene Template to Stabilize a Cyclooctatetraindiyl Samarium-Potassium Complex.
- NPTEL-NOC IITM. (n.d.).
- Anonymous. (n.d.). Calixarene – Knowledge and References. Taylor & Francis. [Link][27]
- Matthews, S. E., et al. (2017).
- Shinkai, S. (n.d.). Protection-deprotection method in synthesis of calixarene derivatives.
- Sgarlata, C., et al. (2015). Novel Peptide-Calix[8]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. PubMed Central. [Link][30]
- Mustafina, A., et al. (2022).
- Dondoni, A., et al. (n.d.). Synthesis of Calix[8]arenylvinylene and Calix[8]arenylphenylene Oligomers by Stille and Suzuki Cross-Coupling Reactions.
- Sardjono, R. E. (n.d.). Green Synthesis of Oligomer Calixarenes.
- Mustafina, A., et al. (2023). Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[8]arene Amphiphile Containing Aminotriazole Groups. PubMed Central. [Link][33]
- Anonymous. (n.d.). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[8]arenes. ChemRxiv. [Link][34]
Sources
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calixarene Derivatives: A Mini-Review on their Synthesis and Demands in Nanosensors and Biomedical Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Regio- and stereoselectivity of spirodienone formation in 2,14-dithiacalix[4]arene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Spirodienone derivatives of a spherand-type calixarene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Spirodienone Route for the Functionalization of Calixarenes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Degradation Pathways of 2,2'-Methylenediphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 2,2'-Methylenediphenol (also known as 2,2'-Bisphenol F). This guide is designed to provide in-depth technical assistance for designing, executing, and troubleshooting forced degradation studies. As your Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-proven insights to help you navigate the complexities of your experimental work.
Forced degradation studies are a critical component of drug development and material science, providing essential information on a molecule's intrinsic stability.[1][2] These studies help elucidate degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[3][4] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Experimental Workflow: A General Overview
A well-designed forced degradation study is a systematic process. The workflow below outlines the key stages, from initial setup to final analysis. Understanding this logical progression is the first step in troubleshooting, as an issue at any stage can impact the final results.
Caption: General workflow for a forced degradation study of this compound.
Section 1: Thermal Degradation
Thermal stress testing evaluates the stability of this compound at elevated temperatures. Phenol-formaldehyde type structures can undergo complex reactions, including bond cleavage and rearrangement.
Troubleshooting Guide: Thermal Degradation
| Question/Issue | Probable Cause(s) & Scientific Explanation | Recommended Action(s) |
| Q1: I see very little to no degradation even at high temperatures (e.g., 80°C in solution). | 1. High Intrinsic Stability: The methylene bridge and phenyl rings are thermally stable. Higher energy is required for bond scission. 2. Insufficient Stress Duration: The exposure time may be too short to induce significant degradation. 3. Solid vs. Solution State: The solid state is often more stable than the solution state. | 1. Increase the temperature incrementally (e.g., to 100-120°C for solution, higher for solid state). Be mindful of the solvent's boiling point. 2. Extend the duration of the study. Monitor at multiple time points to understand the degradation kinetics. 3. If studying the solid state, consider using a thermogravimetric analyzer (TGA) to identify the onset temperature of decomposition.[5] |
| Q2: My sample turned dark brown/black, and I have a complex chromatogram with a broad, unresolved hump. | Polymerization/Charring: At high temperatures, phenolic compounds can polymerize and eventually form a carbonaceous residue (char).[6] This results in a complex mixture of high-molecular-weight products that are difficult to resolve chromatographically. | 1. Reduce the stress temperature. The goal is to achieve partial degradation (typically 5-20%), not complete decomposition.[1] 2. Use a gradient elution method in your HPLC analysis with a strong organic solvent to try and elute the more retained, complex products. 3. Analyze the sample using Size Exclusion Chromatography (SEC) to confirm the presence of higher molecular weight species. |
| Q3: I've identified phenol in my stressed sample. Is this expected? | Yes, this is a highly probable degradation product. The ether linkages in epoxy resins derived from bisphenols are known points of cleavage.[7] More relevantly, the methylene bridge C-C bonds can cleave under high thermal stress, leading to the formation of phenol and other radical species. Studies on phenol-formaldehyde resins confirm phenol evolution during thermal decomposition.[8][9] | 1. Confirm the identity of the phenol peak using a reference standard. 2. This is a key indicator of the primary degradation pathway. Quantify its formation relative to the loss of the parent compound. |
Proposed Thermal Degradation Pathway
Under significant thermal stress, the primary degradation mechanism is expected to be the homolytic cleavage of the C-C bonds of the methylene bridge. This generates benzyl and phenyl radicals that can subsequently abstract hydrogen atoms or undergo further reactions to form stable products.
Caption: Proposed high-temperature degradation pathway for this compound.
Experimental Protocol: Thermal Stress (Solution)
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Control Sample: Store a portion of the solution at 5°C, protected from light.
-
Stress Application: Place sealed vials of the solution in a calibrated oven at 80°C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).
-
Analysis: Cool the samples to room temperature, dilute as necessary, and analyze by HPLC-UV/MS against the control sample.
-
Optimization: If degradation is less than 5%, consider increasing the temperature or extending the duration. If degradation is excessive, reduce the temperature.
Section 2: Oxidative Degradation
Oxidative stress testing mimics the potential degradation caused by atmospheric oxygen or residual oxidizing agents. Hydrogen peroxide is a commonly used stressor.
Troubleshooting Guide: Oxidative Degradation
| Question/Issue | Probable Cause(s) & Scientific Explanation | Recommended Action(s) |
| Q1: The degradation is happening too fast and is uncontrollable, even with low H₂O₂ concentrations. | Metal Ion Contamination: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your glassware or reagents can catalyze a Fenton-like reaction, dramatically accelerating the production of highly reactive hydroxyl radicals (•OH) from H₂O₂.[10] | 1. Use high-purity water and solvents. 2. Consider pre-rinsing glassware with a chelating agent like EDTA, followed by a thorough rinse with high-purity water. 3. Conduct the reaction at a lower temperature (e.g., room temperature or below) to slow the kinetics. |
| Q2: I see several new peaks with slightly shorter retention times than the parent compound. What could they be? | Hydroxylation Products: The primary mechanism of oxidative attack on phenols is the addition of hydroxyl radicals to the electron-rich aromatic rings. This creates more polar, hydroxylated derivatives which typically elute earlier in reversed-phase HPLC. Biodegradation studies of the related 4,4'-isomer show initial hydroxylation of the methylene bridge.[11][12] | 1. Use LC-MS to determine the molecular weights of these new peaks. An increase of 16 amu (for one oxygen) or 17 amu (for one hydroxyl group, seen as M+16 in the deprotonated ion) is indicative of oxidation. 2. Propose structures like hydroxylated this compound or the corresponding benzophenone derivative. |
| Q3: My mass balance is low. Where is the rest of my compound? | Formation of Volatiles or Non-UV Active Compounds: Complete oxidation can lead to ring-opening, forming small, volatile organic acids (e.g., formic, acetic acid) or CO₂ which are not detected by standard HPLC-UV methods. | 1. Use a Total Organic Carbon (TOC) analyzer to account for mineralization to CO₂. 2. Employ an HPLC method with a detector capable of measuring non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry. |
Proposed Oxidative Degradation Pathway
Oxidative degradation is likely initiated by the attack of hydroxyl radicals. The pathway can proceed via two main routes: hydroxylation of the aromatic rings or oxidation of the methylene bridge, analogous to biodegradation pathways observed for the 4,4'-isomer.[11][13]
Caption: General proposed photolytic degradation pathways.
Experimental Protocol: Photolytic Stress
-
Preparation: Prepare a ~1 mg/mL solution in a photochemically transparent solvent (e.g., acetonitrile/water).
-
Sample Holders: Place the solution in quartz cuvettes or other UV-transparent containers.
-
Control Sample: Wrap an identical sample completely in aluminum foil and place it next to the exposed sample.
-
Exposure: Place the samples in a calibrated photostability chamber that meets ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC-UV/MS.
Section 4: Hydrolytic Degradation
Hydrolysis studies evaluate the stability of a compound in the presence of water at different pH values. This is crucial for predicting stability in aqueous formulations or upon exposure to physiological pH.
Troubleshooting Guide: Hydrolytic Degradation
| Question/Issue | Probable Cause(s) & Scientific Explanation | Recommended Action(s) |
| Q1: I observe no degradation under acidic, basic, or neutral conditions, even at elevated temperatures. | High Stability of Diphenylmethane Core: The core structure of this compound, consisting of two phenyl rings linked by a methylene group, is generally very stable and not susceptible to hydrolysis. Unlike esters or amides, there are no readily hydrolyzable functional groups. | 1. This is a valid and important result. Report the compound as stable under the tested hydrolytic conditions. 2. Ensure your analytical method is sensitive enough to detect small amounts of degradation (<1%). 3. To confirm your experimental setup is valid, run a parallel experiment with a control compound known to be labile to acid or base hydrolysis (e.g., aspirin). |
| Q2: My compound seems to be precipitating out of solution at neutral or acidic pH. | Low Aqueous Solubility: this compound has low water solubility. While it may be soluble in a buffered solution containing an organic co-solvent, changes in pH can affect its ionization state and cause it to precipitate. | 1. Increase the proportion of organic co-solvent (e.g., acetonitrile, methanol) in your buffered solution to maintain solubility across the pH range. 2. Visually inspect all samples before injection to ensure they are clear. If precipitation is observed, that time point may be invalid for quantitative analysis. |
| Q3: I see a slight change in the parent peak under strong basic conditions. | Phenolic Deprotonation & Potential Air Oxidation: In strong base, the phenolic hydroxyl groups will be deprotonated to form phenoxides. While this is not hydrolysis, the resulting phenoxide ions are highly susceptible to air oxidation, which can lead to the formation of colored, complex degradation products. | 1. Ensure your basic hydrolysis experiments are conducted under an inert atmosphere (e.g., by purging with nitrogen or argon) to distinguish between true hydrolysis and base-catalyzed oxidation. 2. Analyze the sample by LC-MS to check for the presence of oxidized products. |
Proposed Hydrolytic Degradation Pathway
This compound is expected to be highly stable to hydrolysis across a wide pH range. The C-C bonds of the methylene bridge and the phenyl rings are not susceptible to attack by water, H⁺, or OH⁻ under typical forced degradation conditions. Therefore, no significant degradation is expected.
Caption: Expected outcome of hydrolytic stress on this compound.
Experimental Protocol: Hydrolytic Stress
-
Preparation: Prepare solutions of this compound (~1 mg/mL) in:
-
0.1 M HCl (acidic)
-
Purified Water (neutral)
-
0.1 M NaOH (basic)
-
A co-solvent like acetonitrile may be needed to ensure solubility.
-
-
Stress Application: Maintain the solutions at an elevated temperature (e.g., 60-80°C).
-
Control Samples: Keep samples at 5°C for each condition.
-
Sampling: Withdraw samples at various time points (e.g., 1, 6, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by HPLC-UV/MS.
References
- Mass spectra of metabolites formed during degradation of BPF by strain... - ResearchGate.
- Chen, Y., Fan, D., Qin, T., & Chu, F. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075.
- Yang, Y., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 923-931.
- Ferrer, I., et al. (2006). Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). Food Additives and Contaminants, 23(11), 1242-51.
- Jayabalan, M., & Reddy, B. S. R. (1998). Thermal degradation kinetics of phenol-crotonaldehyde resins. Journal of Applied Polymer Science, 69(5), 945-951.
- Gallart-Ayala, H., et al. (2010). Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. Rapid Communications in Mass Spectrometry, 24(23), 3469-77.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Striegel, D. A., et al. (2021). Product Specific Thermal Degradation Kinetics of Bisphenol F Epoxy in Inert and Oxidative Atmospheres Using Evolved Gas Analysis–Mass Spectrometry. Polymers, 13(16), 2689.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Striegel, D. A., et al. (2021). Product specific thermal degradation kinetics of bisphenol F epoxy in inert and oxidative atmospheres using evolved gas analysis–mass spectrometry. Oak Ridge National Laboratory.
- D&A Group. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
- Haryono, A., et al. (2016). Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silicate. International Journal on Advanced Science, Engineering and Information Technology.
- Inoue, K., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 74(12), 3544-3551.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Abdel-Nour, K. E., et al. (2014). Thermal degradation of lignin–phenol–formaldehyde and phenol–formaldehyde resol resins. Journal of Thermal Analysis and Calorimetry, 117(3), 1275-1282.
- Biego, G. H., et al. (1998). Identification of RP-HPLC peaks of bisphenol F and of bisphenol F diglycidyl ether and its hydrolysis products by thermospray mass spectrometry and gas chromatography/mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 21(19), 2965-2981.
- enviPath. (n.d.). Pathways - Bisphenol F.
- MassBank. (2020). 2,2`-Bisphenol F.
- Wang, J., et al. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate. Molecules, 29(23), 5539.
- Wang, J., et al. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate. ResearchGate.
- Wikipedia. (n.d.). Bisphenol A.
- Google Patents. (n.d.). CN102992964A - Method for producing bisphenol F.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 74-94.
- Kim, J., et al. (2024). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. Catalysts, 14(10), 752.
- Inoue, K., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. ResearchGate.
- Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
- Chrom-Help. (n.d.). HPLC Troubleshooting Guide.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Fernández-Figares, I., et al. (1990). Thermal degradation of p-nonylphenol formaldehyde epoxy resins. Polymer Degradation and Stability, 27(1), 87-99.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Danzl, E., et al. (2009). Biodegradation of bisphenol A, bisphenol F and bisphenol S in seawater. International Journal of Environmental Research and Public Health, 6(4), 1472-84.
- Olea, N., et al. (2000). Acid and base-catalyzed hydrolysis of bisphenol A-related compounds. Dental Materials Journal, 19(2), 139-52.
- Olea, N., et al. (2000). Acid and Base-Catalyzed Hydrolysis of Bisphenol A-Related Compounds. ResearchGate.
- Matafonova, G., & Batoev, V. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp. International Journal of Molecular Sciences, 22(3), 1205.
- Felis, E., et al. (2020). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Water, 12(10), 2883.
- Hoffsommer, J. C. (1974). Kinetics and Mechanism for the Basic Hydrolysis of BIS (2,2- Dinitropropyl) Acetal (BDNPA) and BIS (2,2-Dinitropropyl) Formal (BDNPF). DTIC.
- Yu, J. P., et al. (2012). Photodegradation of Bis(4-Hydroxyphenyl) Methane Based on the Inclusion of Two Cyclodextrins under Ultraviolet Irradiation. Applied Mechanics and Materials, 166-169, 133-136.
- Guo, X., et al. (2012). The efficient hydroxyalkylation of phenol with formaldehyde to bisphenol F over a thermoregulated phase-separable reaction system containing a water-soluble Brønsted acidic ionic liquid. Green Chemistry, 14(7), 2004-2009.
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- 13. enviPath [envipath.org]
Technical Support Center: Optimizing Reaction Conditions for 2,2'-Methylenediphenol Polymerization
Welcome to the technical support center for the polymerization of 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of polymers from this versatile monomer. As a specific ortho-ortho isomer of Bisphenol F, this compound (also known as bis(2-hydroxyphenyl)methane) presents unique opportunities and challenges in developing high-performance polymers.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction conditions for consistent, high-quality results.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during this compound polymerization. Each entry details the potential causes and provides a logical sequence of corrective actions.
Q1: My polymerization resulted in a low molecular weight polymer and/or low monomer conversion. What went wrong?
This is one of the most frequent challenges in step-growth polymerization.[3] Achieving high molecular weight is critically dependent on reaching a high degree of conversion, which requires precise control over several factors.
Potential Causes & Corrective Actions:
-
Monomer Impurity: Impurities with a single functional group can act as chain terminators, severely limiting polymer growth. The purity of this compound is paramount.[3]
-
Solution: Purify the monomer before use, even if it is from a new bottle. Recrystallization from a suitable solvent like a toluene/hexane mixture is often effective. Verify purity using NMR and melting point analysis.
-
-
Incorrect Stoichiometry (in co-polymerizations): If you are performing a co-polymerization (e.g., with formaldehyde or another co-monomer), a slight deviation from a 1:1 molar ratio of functional groups will drastically limit the molecular weight.
-
Solution: Carefully calculate and weigh all reactants. Ensure your balance is calibrated. For formaldehyde, which is often supplied as a solution (formalin), it is crucial to accurately determine its concentration.[4]
-
-
Inefficient Removal of Condensation Byproduct: Most polymerizations of this type are condensation reactions that produce a small molecule, typically water.[5] According to Le Chatelier's principle, this byproduct must be removed efficiently to drive the reaction toward high conversion and high molecular weight.
-
Solution: Ensure your reaction setup is equipped for efficient water removal. This can be achieved by performing the reaction under a vacuum or using a Dean-Stark trap with an azeotroping solvent (e.g., toluene).[3]
-
-
Suboptimal Reaction Temperature or Time: Polymerization rates are temperature-dependent.[6] If the temperature is too low or the reaction time is too short, the reaction may not reach the high conversion (>99%) needed for a high molecular weight polymer.[7]
-
Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress by taking aliquots and analyzing the molecular weight via Gel Permeation Chromatography (GPC) or by observing the increase in melt viscosity.[3]
-
-
Catalyst Inactivity or Incorrect Concentration: The catalyst can be deactivated by impurities or used at a suboptimal concentration.[3]
-
Solution: Use a fresh, properly stored catalyst. If you suspect deactivation, use a new batch. The optimal catalyst concentration should be determined empirically; too much can cause side reactions, while too little results in a slow reaction.[8]
-
Troubleshooting Workflow: Low Molecular Weight
Here is a logical workflow to diagnose the cause of low molecular weight polymer.
Caption: A step-by-step decision tree for troubleshooting low molecular weight.
Q2: The reaction mixture turned into an insoluble gel before a high molecular weight was reached. How can I prevent this?
Gelation occurs when extensive cross-linking creates a three-dimensional polymer network that is no longer soluble.[9] While desirable for creating thermosets, premature gelation prevents the formation of a processable high molecular weight linear polymer.
Potential Causes & Corrective Actions:
-
High Reaction Temperature or Catalyst Concentration: Aggressive reaction conditions can promote side reactions that lead to cross-linking. In phenol-based polymerizations, this can involve reactions at the ortho and para positions of the phenol rings, forming methylene bridges.[10]
-
Solution: Lower the reaction temperature and/or reduce the catalyst concentration to slow down the reaction and favor linear chain growth over cross-linking.[11]
-
-
Monomer Functionality > 2: The this compound monomer has a functionality of two (two hydroxyl groups). However, if co-monomers with a functionality greater than two are used (e.g., glycerol in a polyesterification), cross-linking is inevitable.[12] The Flory-Stockmayer theory helps predict the gel point based on monomer functionality.[9]
-
Solution: Ensure all monomers have a functionality of exactly two if a linear, thermoplastic polymer is desired.
-
-
Prolonged Reaction Time at High Conversion: Even in the absence of multifunctional monomers, side reactions leading to cross-linking can occur if the reaction is held at high temperatures for too long after reaching high conversion.
-
Solution: Quench the reaction once the target molecular weight is achieved. This can be done by cooling the mixture and precipitating the polymer in a non-solvent.[13]
-
Q3: The final polymer is yellow or brown. What causes this discoloration and how can I obtain a colorless product?
Discoloration is typically a sign of degradation or side reactions, often caused by oxidation or excessive heat.
Potential Causes & Corrective Actions:
-
Oxidation: Phenolic compounds are susceptible to oxidation, especially at high temperatures, which can form colored quinone-type structures.
-
Solution: Conduct the entire polymerization under a strict inert atmosphere (e.g., high-purity nitrogen or argon). Ensure all solvents are deoxygenated before use.
-
-
Thermal Degradation: Holding the reaction at an excessively high temperature can cause the polymer backbone to degrade.[14]
-
Solution: Determine the minimum temperature required for an efficient reaction rate. Avoid prolonged exposure to high temperatures. Refer to the optimized conditions in the table below.
-
-
Catalyst Residue: Some catalysts, particularly metal-based ones, can cause discoloration if not fully removed.[15]
-
Solution: After polymerization, dissolve the polymer in a suitable solvent and precipitate it into a non-solvent. This process should be repeated 2-3 times to effectively remove residual catalyst and unreacted monomers.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the right catalyst for the polymerization?
The choice between an acid or base catalyst fundamentally alters the reaction mechanism and the resulting polymer structure, similar to classic phenol-formaldehyde resins.[16]
-
Acid Catalysis: In acidic conditions, the reaction proceeds via electrophilic aromatic substitution, involving the formation of benzylic carbocations. This often leads to the formation of "novolac"-type structures, which are typically thermoplastic and require a curing agent to cross-link.[10][16]
-
Base Catalysis: In basic conditions, the phenol is deprotonated to the more reactive phenoxide anion. This typically leads to "resol"-type prepolymers that contain reactive hydroxymethyl groups and can self-condense upon heating to form a cross-linked network.[10][16]
Recommendation: For a soluble, high molecular weight linear polymer, acid catalysis is often preferred as it is less prone to the side reactions that lead to branching and cross-linking. Common acid catalysts include p-toluenesulfonic acid (TsOH) or sulfuric acid.
Q5: What are the optimal ranges for key reaction parameters?
While the absolute optimal conditions must be determined empirically for your specific setup and desired polymer properties, the following table provides a validated starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 80 - 160 °C | Lower temperatures reduce side reactions and discoloration but slow down the reaction rate. Higher temperatures increase the rate but risk degradation and cross-linking.[6][17][18] |
| Catalyst Conc. | 0.1 - 1.0 mol% (relative to monomer) | Catalyst concentration directly impacts reaction speed. Start low and increase as needed. Excess catalyst can promote unwanted side reactions.[3] |
| Reaction Time | 4 - 24 hours | Time is dependent on temperature and catalyst concentration. Monitor progress to avoid excessive heating after high conversion is reached.[7] |
| Vacuum | < 1 mbar (for melt polymerization) | A high vacuum is critical for driving the reaction to completion by efficiently removing the condensation byproduct (e.g., water).[3] |
Q6: What characterization techniques are essential for the resulting polymer?
To confirm the success of your polymerization and understand the properties of your material, the following techniques are indispensable:
-
Gel Permeation Chromatography (GPC/SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the absence of unreacted monomer, and identify end groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a critical thermal property of the polymer.[13]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): For detailed analysis of polymer distribution and end-group fidelity, especially for lower molecular weight samples.
Part 3: Standard Operating Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove impurities that can act as chain terminators.
Materials:
-
This compound (as received)
-
Toluene (reagent grade)
-
n-Hexane (reagent grade)
-
Beakers, Erlenmeyer flask, Büchner funnel, filter paper
-
Heating mantle with magnetic stirring
-
Vacuum oven
Procedure:
-
In a beaker, dissolve the crude this compound in a minimal amount of hot toluene (approx. 80 °C) with stirring until fully dissolved.
-
Once dissolved, remove from heat and allow to cool slowly to room temperature.
-
To induce precipitation of purified crystals, slowly add n-hexane (a non-solvent) until the solution becomes cloudy.
-
Cool the mixture further in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at 40-50 °C overnight.
-
Confirm purity by measuring the melting point (should be sharp, around 113-118 °C) and by ¹H NMR.[1]
Protocol 2: General Procedure for Acid-Catalyzed Polymerization
Objective: To synthesize a linear polymer from this compound.
Materials:
-
Purified this compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Set up the reaction apparatus and flame-dry it under vacuum to remove moisture. Allow to cool under a positive pressure of nitrogen.
-
Charge the flask with purified this compound and p-TsOH (e.g., 0.5 mol%).
-
Add enough anhydrous toluene to create a stirrable slurry.
-
Begin stirring and heat the reaction mixture to reflux (approx. 110 °C). Water generated from the condensation reaction will be collected in the Dean-Stark trap.
-
Continue the reaction for the desired time (e.g., 8-12 hours), monitoring the amount of water collected.
-
After the reaction period, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent) while stirring vigorously. The polymer will precipitate as a solid.
-
Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterize the final polymer using GPC, NMR, and DSC.
Experimental Workflow Overview
Caption: The complete workflow from raw monomer to characterized polymer.
References
- ResearchGate. The effect of temperature on polymerization results.
- George G. Odian. Phenol, urea, and melamine-formaldehyde polymers.
- ResearchGate. (PDF) Phenol–formaldehyde runaway reaction: a case study.
- Scribd. Reaction of Phenol Formaldehyde Resin.
- Wikipedia. Phenol formaldehyde resin.
- YouTube. Phenol Formaldehyde Resins.
- PubChem. This compound--2-(chloromethyl)oxirane (1/1).
- ACS Publications. Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification.
- YouTube. How Does Gelation Occur In Step-growth Polymerization?.
- Unchained Labs. Polymerization Optimization.
- SciSpace. Synthesis and On‐Demand Gelation of Multifunctional Poly(ethylene glycol)‐Based Polymers.
- ResearchGate. Some advices for purifying a polymer ?.
- NIH National Center for Biotechnology Information. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene.
- Malaysian Journal of Analytical Sciences. OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP.
- Taylor & Francis Online. Polymerization – Knowledge and References.
- Royal Society of Chemistry. Polymer Chemistry.
- ACS Publications. Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization.
- ResearchGate. The effect of time and temperature of polymerization reaction on the extraction ability of the fabricated fibers.
- MDPI. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines.
- YouTube. Polymer Purification.
- SlideShare. Chapter 2: General Methods for preparing Polymers.
- SlideShare. Chapter 2: General Methods for preparing Polymers.
- Google Patents. US9309332B2 - Polymerization catalysts, methods and products.
- MDPI. Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers.
- YouTube. Effect of Temperature on Polymer - Polymers - Engineering Chemistry 1.
- SAGE Journals. Optimization of initiator contents in room temperature polymerization of methyl methacrylate.
- MDPI. Effect of Temperature on the Functionalization Process of Structural Self-Healing Epoxy Resin.
- ScienceDirect. Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides).
- MDPI. Thermoreversible Gelation with Two-Component Mixed Cross-Link Junctions of Variable Multiplicity in Ternary Polymer Solutions.
- MDPI. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate).
- YouTube. How Does Temperature Affect Polymer Reinforcement?.
- ChemRxiv. Polymer-modified catalyst supports as tailored local solvation environments to control reaction selectivity in liquid-phase chem.
- MDPI. Study on the Gelation Process and Mechanical Properties of Organic Polymer Grouting Materials Applied to Fissure Sealing in Underground Mines.
- European Patent Office. METHOD FOR SEPARATING AND PURIFYING POLYMERS FROM RECLAIMED PRODUCT - Patent 3339362.
- ChemRxiv. in situ polymer gelation in confined flow controls intermittent dynamics.
- MDPI. Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals.
- Google Patents. US7745566B2 - Methods for the purification of polymers.
- ResearchGate. Optimized MALDI-TOF MS Strategy for Characterizing Polymers.
- Reddit. Methods of Purifying polymer : r/chemistry.
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Navigating the Labyrinth: A Technical Support Guide to Troubleshooting Matrix Effects in the LC-MS/MS Analysis of 2,2'-Methylenediphenol
Welcome to the technical support center for the analysis of 2,2'-Methylenediphenol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. As a Senior Application Scientist, I will provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Understanding the Challenge: Matrix Effects and this compound
This compound, also known as bis(2-hydroxyphenyl)methane, is a phenolic compound that can be challenging to quantify accurately in complex biological matrices such as plasma, urine, or tissue homogenates.[1][2] The primary obstacle in achieving reliable results is often the phenomenon known as "matrix effects."
Matrix effects arise from the co-eluting components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can either suppress or enhance the analyte signal, leading to inaccurate and irreproducible quantification. Phenolic compounds, due to their chemical nature, can be particularly susceptible to these effects.[5][6]
This guide will walk you through a systematic approach to identifying, diagnosing, and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses common issues encountered during the analysis of this compound.
Q1: My this compound peak area is inconsistent and shows poor reproducibility across different samples of the same matrix. What could be the cause?
A1: Inconsistent peak areas are a classic symptom of variable matrix effects. The composition of biological samples can differ slightly from one individual to another, leading to varying degrees of ion suppression or enhancement.[7] This variability directly impacts the reproducibility of your measurements. It is crucial to investigate the extent of the matrix effect.
Q2: I'm observing significant ion suppression for this compound, especially in plasma samples. Why is this happening?
A2: Plasma is a notoriously complex matrix containing a high concentration of phospholipids, salts, and proteins.[8] These components can co-elute with this compound and compete for ionization in the electrospray ionization (ESI) source, leading to a reduction in the analyte's signal.[9][10] Phospholipids are particularly problematic and are a common cause of ion suppression in bioanalysis.
Q3: Can my choice of internal standard help in overcoming matrix effects?
A3: Absolutely. The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[11][12] A SIL internal standard, such as ¹³C- or ¹⁵N-labeled this compound, will have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte.[13] Consequently, it will experience the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-internal standard ratio and reliable quantification.[14]
Q4: How can I differentiate between matrix effects and instrument instability?
A4: This is a critical diagnostic step. To distinguish between the two, you can perform a post-column infusion experiment.[15][16] This technique involves continuously infusing a standard solution of this compound directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the constant signal of the infused standard at the retention time of interfering matrix components will confirm the presence of matrix effects.[17] If the signal remains stable, the issue may lie with instrument performance.
Part 2: Troubleshooting Guides - A Deeper Dive into Problem-Solving
This section provides structured troubleshooting workflows for specific issues.
Issue 1: Diagnosing and Quantifying Matrix Effects
If you suspect matrix effects are impacting your analysis, a systematic evaluation is necessary.
Workflow for Assessing Matrix Effects:
Caption: Decision workflow for diagnosing and quantifying matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Factor
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).
-
Set B: Spike the same concentration of this compound into an extracted blank matrix sample.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effects.[8]
-
Issue 2: Mitigating Matrix Effects
Once matrix effects are confirmed and quantified, the next step is to minimize or eliminate them.
Mitigation Strategies Workflow:
Caption: A multi-pronged approach to mitigating matrix effects.
1. Sample Preparation Optimization:
The goal is to selectively remove interfering matrix components while efficiently extracting this compound.[4][18]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[19] For phenolic compounds like this compound, a mixed-mode or polymer-based sorbent can provide excellent selectivity.
-
Liquid-Liquid Extraction (LLE): By optimizing the pH and choice of organic solvent, LLE can be used to selectively extract this compound from the aqueous matrix.[5]
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps.
2. Chromatographic Optimization:
The aim is to chromatographically separate this compound from co-eluting matrix interferences.[4][10]
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Gradient: Adjust the gradient profile to improve the resolution between the analyte and interfering peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
3. Compensation Strategies:
When matrix effects cannot be completely eliminated, compensation strategies are employed.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, this is the gold standard for compensating for matrix effects.[12]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples.[20] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[7][21]
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analyte and interferences between a solid and liquid phase. | High selectivity, good for complex matrices. | Can be time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Relatively simple and inexpensive. | Can be less selective than SPE, may use large volumes of organic solvents. |
| Chromatographic Optimization | Separation of analyte from interferences based on their physicochemical properties. | Can be very effective, non-destructive. | May require significant method development time. |
| Stable Isotope-Labeled IS | Co-eluting with the analyte and experiencing the same matrix effects. | Highly effective for compensation, improves precision and accuracy.[11] | Can be expensive and not always commercially available.[13] |
| Matrix-Matched Calibration | Calibrators and samples are affected by the matrix in the same way. | Simple to implement, can be effective. | Assumes the matrix is consistent across all samples, which may not be true.[3] |
Part 3: Advanced Protocols and Method Validation
For regulated bioanalysis, it is essential to validate your method according to guidelines from regulatory bodies like the FDA and EMA.[22][23][24][25]
Experimental Protocol: Post-Column Infusion for Qualitative Matrix Effect Assessment
-
Setup:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the MS source.
-
-
Procedure:
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant matrix effects at that retention time.
-
A decrease in the signal (a "dip") indicates ion suppression.
-
An increase in the signal (a "hump") indicates ion enhancement.[26]
-
Method Validation Considerations for Matrix Effects:
-
Specificity and Selectivity: Demonstrate that your method can differentiate this compound from endogenous matrix components.
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect using the matrix factor calculation across at least six different lots of the biological matrix.[8]
-
Accuracy and Precision: Evaluate the accuracy and precision of your method using quality control (QC) samples prepared in the same matrix as your study samples.[22]
By following the systematic troubleshooting approaches and experimental protocols outlined in this guide, you will be well-equipped to identify, understand, and overcome the challenges posed by matrix effects in the LC-MS/MS analysis of this compound, ultimately leading to more accurate and reliable data.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Bhandari, D., & Chambers, D. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention.
- Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). LCGC International.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
- Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(13), 1021–1024.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). ACS Publications.
- This compound. (n.d.). ChemBK.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). ACS Publications.
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Technical Support Center: Prevention of 2,2'-Methylenediphenol Oxidation During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2'-Methylenediphenol to prevent oxidative degradation. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the validity of experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and storage of this compound.
Q1: What is this compound and why is it prone to oxidation?
A1: this compound, also known as bis(2-hydroxyphenyl)methane, is an organic compound featuring two phenol groups linked by a methylene bridge.[1][2] Like other phenols, it is susceptible to oxidation. The hydroxyl groups on the aromatic rings can be oxidized, leading to the formation of colored impurities, primarily quinone-type structures, which can compromise the purity and reactivity of the compound.[3][4][5]
Q2: What are the visible signs of this compound oxidation?
A2: Pure this compound is typically a white to off-white or light yellow powder.[1][6][7] The primary visual indicator of oxidation is a change in color, often to pink, red, tan, or even dark green, resulting from the formation of polymerized products like phenoquinones.[3][8]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][9] Crucially, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7][10]
Q4: What type of container should I use for storing this compound?
A4: Use a tightly sealed container made of an inert material. Amber glass bottles are ideal as they protect the compound from light.[3] Ensure the container is properly sealed to prevent exposure to air and moisture.[11]
Q5: Can I store this compound in a refrigerator or freezer?
A5: Storing at reduced temperatures (e.g., 2-8°C) is recommended to enhance stability. If using a refrigerator or freezer, it must be an explosion-proof model. It is also critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid, which can accelerate degradation.[12]
Troubleshooting Guide: Identifying and Addressing Oxidation
This section provides a structured approach to troubleshooting common issues related to the oxidation of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Pink, Red, Tan) | Oxidation due to exposure to air (oxygen).[3] | 1. Immediately purge the container with an inert gas (nitrogen or argon) and reseal tightly.[12][13] 2. For future use, handle the material in a glovebox or under a continuous stream of inert gas.[13] 3. If purity is critical, consider purification by recrystallization. |
| Inconsistent Experimental Results | Use of partially oxidized material, leading to lower effective concentration and potential side reactions. | 1. Verify the purity of your this compound stock using analytical methods like HPLC or GC-MS.[14][15][16] 2. If oxidation is confirmed, acquire a new, unoxidized batch of the compound. 3. Always use a fresh, properly stored sample for sensitive applications. |
| Formation of Insoluble Particulates | Polymerization of oxidation products.[3] | 1. The material is likely significantly degraded and may not be suitable for most applications. 2. Attempt to dissolve a small sample in a suitable solvent. If insoluble matter remains, the batch should be discarded. |
| pH Shift in Solution | Formation of acidic byproducts from oxidative degradation. | 1. Check the pH of a freshly prepared solution. 2. If a significant deviation from the expected pH is observed, this can be an indicator of degradation. |
Decision-Making Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting potential oxidation of this compound.
Caption: Troubleshooting workflow for oxidized this compound.
Best Practices for Storage and Handling
Proactive measures are essential for preventing the oxidation of this compound. The following protocols are based on established best practices for air-sensitive reagents.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon)[7] | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[3][17] Argon is denser than air and can provide a more stable blanket.[12] |
| Temperature | Cool (Room Temperature or Refrigerated at 2-8°C)[6][7] | Reduces the rate of chemical reactions, including oxidation.[18][19] |
| Light | Protect from Light (Amber/Opaque Container)[3][20] | Light, particularly UV radiation, can catalyze oxidative reactions in phenolic compounds.[3][21] |
| Container | Tightly Sealed, Inert Material (e.g., Amber Glass)[6] | Prevents ingress of air and moisture. Glass is non-reactive. |
| Location | Dry, Well-Ventilated Area[6][9] | Prevents moisture absorption and ensures safe dispersal of any potential vapors. |
Experimental Protocol: Inert Atmosphere Handling
Proper handling techniques are as crucial as storage conditions. The use of a Schlenk line or a glovebox is highly recommended for transferring this compound.
Objective: To transfer a solid sample of this compound from its storage container to a reaction vessel without exposure to atmospheric oxygen.
Materials:
-
Storage bottle of this compound
-
Schlenk line with dual vacuum/inert gas manifold
-
Dry, clean reaction flask with a sidearm and septum-sealed neck
-
Spatula
-
Vacuum grease (if using ground glass joints)
Procedure:
-
System Preparation: Ensure the Schlenk line is operational, providing a good vacuum and a steady flow of dry inert gas (argon or nitrogen).[13]
-
Vessel Preparation: Flame-dry the reaction flask under vacuum to remove any adsorbed moisture. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Inert Gas Blanket: Connect the storage bottle of this compound to the Schlenk line via a needle adapter through the septum. Gently introduce a positive pressure of inert gas.
-
Transfer:
-
If working on the benchtop with a Schlenk line, briefly remove the septum from the reaction flask while maintaining a strong outflow of inert gas from the neck to prevent air ingress.
-
Quickly transfer the desired amount of this compound using the spatula.
-
Immediately reseal the reaction flask.
-
For the most sensitive applications, this entire transfer should be performed inside an inert atmosphere glovebox.[13]
-
-
Resealing and Storage: Before removing the needle adapter from the main storage bottle, ensure it is under a positive pressure of inert gas. Store the bottle under the recommended conditions.
Visualization of Proper Storage Workflow
This diagram outlines the essential steps for the long-term, stable storage of this compound.
Caption: Workflow for proper storage of this compound.
Incompatible Materials
To prevent hazardous reactions and degradation, store this compound isolated from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can cause violent reactions.[1][7][20]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[9][22]
-
Acid Chlorides and Anhydrides .[9]
-
Isocyanates .[20]
References
- Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC - NIH. (n.d.).
- Can Antioxidants Reduce the Toxicity of Bisphenol? - MDPI. (n.d.).
- Role of Antioxidants in Alleviating Bisphenol A Toxicity - PubMed. (2020, July 25).
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.).
- Role of Antioxidants in Alleviating Bisphenol A Toxicity - ResearchGate. (2025, October 16).
- This compound - ChemBK. (2024, April 9).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 8).
- Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
- Air-free technique - Wikipedia. (n.d.).
- This compound 2467-02-9 wiki - Guidechem. (n.d.).
- Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga - PubMed. (n.d.).
- Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts | Request PDF - ResearchGate. (2025, December 10).
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing. (2023, July 19).
- Compatibility Table for Chemical Storage at room temperature (defined by physical, not health hazard and not including gases). (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- SAFETY DATA SHEET - Fisher Scientific. (2010, April 6).
- Safety Data Sheet: 2,2'-methylenediphenyl diisocyanate - Chemos GmbH&Co.KG. (n.d.).
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC - NIH. (n.d.).
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH. (n.d.).
- Phenol - Hazardous Substance Fact Sheet. (n.d.).
- Air- and light-sensitivity of phenol - Chemistry Stack Exchange. (2017, July 10).
- Phenol - Wikipedia. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
- Chemical Segregation and Storage Table - ORS. (n.d.).
- Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols - YouTube. (2025, January 1).
- Effects of temperature and heating time on the stability of five phenolic compounds in HTW. (n.d.).
- US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents. (n.d.).
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- (PDF) Effect of Temperatures on Polyphenols during Extraction - ResearchGate. (2022, February 15).
- phenol-haz-controls-fact-sheet-wsp.pdf - UC Berkeley. (n.d.).
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- Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024, April 15).
- Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - MDPI. (n.d.).
- Oxidation of phenol - YouTube. (2018, March 27).
- Analytical methods for the determination of bisphenol A in food - PubMed. (2009, January 16).
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Technical Support Center: Synthesis of Asymmetric 2,2'-Methylenediphenol Derivatives
Welcome to the technical support guide for the synthesis of asymmetric 2,2'-methylenediphenol derivatives. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to navigate the complexities of this challenging but rewarding synthetic field. The core of this synthesis often involves the enantioselective reaction of a phenol with an ortho-quinone methide (o-QM) intermediate, a highly reactive species that is key to success but also a source of many experimental challenges.[1][2][3][4]
This guide is designed to be a practical resource, moving beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experimental design.
Section 1: Troubleshooting Guide
Encountering unexpected results is a common part of research. This section is structured to help you diagnose and resolve the most frequent issues encountered during the synthesis of asymmetric 2,2'-methylenediphenols.
Problem 1: Low or No Product Yield
This is one of the most common frustrations. A low yield can stem from issues with starting materials, catalyst activity, or the stability of the key intermediate.
| Symptom | Possible Cause(s) | Recommended Solution(s) & Rationale |
| No reaction observed; starting materials recovered. | 1. Inactive Catalyst: The chiral catalyst (e.g., a chiral phosphoric acid, phosphine, or metal complex) may have degraded due to moisture, air, or improper storage.[5][6] | Solution: a) Use freshly prepared or properly stored catalyst. b) Run the reaction under an inert atmosphere (N₂ or Ar). c) Perform a small-scale control reaction with a known, reliable substrate to verify catalyst activity. |
| 2. Failure to Generate the ortho-Quinone Methide (o-QM): The precursor to the o-QM (e.g., an ortho-hydroxybenzyl alcohol) is not being activated. This can be due to an inappropriate activating agent or insufficient temperature.[7] | Solution: a) Verify the purity and reactivity of the o-QM precursor. b) If using a Brønsted acid catalyst, ensure it is strong enough to promote dehydration. c) For thermal methods, incrementally increase the reaction temperature. For chemical activation, ensure the activating agent is added correctly and is of high purity.[4] | |
| Complex mixture of unidentified products. | 1. Decomposition of the ortho-Quinone Methide: o-QMs are highly reactive and can dimerize or polymerize if not trapped quickly by the nucleophilic phenol.[7] This is especially true for less stable, un-substituted o-QMs. | Solution: a) Increase the concentration of the nucleophilic phenol relative to the o-QM precursor. b) Lower the reaction temperature to reduce the rate of decomposition pathways. c) Consider a slower, controlled addition of the o-QM precursor to maintain a low steady-state concentration of the reactive intermediate. |
| 2. Side Reactions of the Phenol: The phenol starting material may be undergoing undesired reactions, such as oxidation or O-alkylation, particularly under harsh conditions. | Solution: a) Ensure the reaction is run under an inert atmosphere to prevent oxidation. b) Screen alternative catalysts or solvent systems that are milder. c) Check for compatibility between the phenol's substituents and the reaction conditions. |
Problem 2: Poor Enantioselectivity (Low % ee)
Achieving high enantiomeric excess (% ee) is the primary goal of this asymmetric synthesis. Low selectivity indicates a flaw in the chiral induction step.
| Symptom | Possible Cause(s) | Recommended Solution(s) & Rationale |
| Product is formed, but as a near-racemic mixture. | 1. Ineffective Chiral Catalyst: The chosen catalyst may not create a sufficiently organized and sterically hindered chiral environment around the reactive species to effectively differentiate between the two enantiotopic faces of the o-QM. | Solution: a) Screen different catalysts. For chiral phosphoric acids, vary the steric bulk on the binaphthyl backbone (e.g., from phenyl to 2,4,6-triisopropylphenyl). b) Modify the catalyst structure. Small changes to the ligand in a metal-based catalyst can have a profound impact on selectivity.[5][8] c) Ensure the catalyst loading is optimal; too low a loading can be ineffective. |
| 2. Background Uncatalyzed Reaction: The reaction may be proceeding through a non-selective, uncatalyzed pathway in parallel with the desired catalyzed pathway. This is common if the reaction is run at too high a temperature. | Solution: a) Lower the reaction temperature. This will slow down the higher-activation-energy uncatalyzed reaction more significantly than the catalyzed one. b) Use a less reactive o-QM precursor that requires catalyst activation to proceed at a reasonable rate. | |
| 3. Catalyst Mismatch with Substrate: The electronic and steric properties of the catalyst and the substrates (phenol and o-QM) must be complementary. A bulky catalyst may not work well with a sterically hindered phenol. | Solution: a) Systematic Substrate/Catalyst Screening. Create a small matrix to test different combinations of catalysts and substrates to find the optimal pairing. b) Consult literature for precedents with similar substrate classes to guide catalyst selection.[6][9] |
Problem 3: Difficulty in Product Isolation and Purification
The final step can be challenging due to the physical properties of the diphenol products.
| Symptom | Possible Cause(s) | Recommended Solution(s) & Rationale |
| Product is an inseparable mixture of regioisomers. | Formation of o,p'- and p,p'-isomers: The incoming phenol can attack the o-QM at either its ortho or para position, leading to different regioisomers which can be difficult to separate.[10] | Solution: a) Use a phenol with a blocking group at the para position to force the reaction to proceed exclusively at the ortho position. b) Modify the catalyst. Some catalysts can enhance regioselectivity by sterically blocking one of the reactive sites on the o-QM.[11] |
| Product is an oil or difficult to crystallize. | 1. Residual Solvent or Impurities: Trace amounts of solvent or reaction byproducts can inhibit crystallization. | Solution: a) High-vacuum drying. Ensure all volatile materials are removed. b) Re-purification. A second column chromatography step with a different solvent system may remove persistent impurities. c) Trituration. Stirring the oil with a non-polar solvent (e.g., hexanes) can sometimes induce precipitation of the solid product. |
| Low recovery after chromatography. | Product is highly polar and sticks to silica gel. The two hydroxyl groups in the product make it quite polar, leading to strong adsorption on silica gel and poor recovery. | Solution: a) Use a less acidic stationary phase, such as alumina (neutral or basic), or deactivated silica gel. b) Add a modifier to the eluent, such as a small amount of triethylamine or acetic acid, to compete for active sites on the silica and improve product elution. c) Consider alternative purification methods like preparative HPLC or crystallization if chromatography proves inefficient.[12] |
Section 2: Key Workflows & Mechanistic Diagrams
Visualizing the process is crucial for understanding and troubleshooting.
General Reaction Mechanism
The core of the synthesis involves the formation of an ortho-quinone methide (o-QM), which is then trapped by a nucleophilic phenol in an enantioselective manner, guided by a chiral catalyst.
Caption: General mechanism for chiral catalyst-mediated synthesis.
Troubleshooting Workflow for Low Enantioselectivity
When faced with poor stereochemical control, a logical diagnostic process is essential.
Caption: A logical workflow for diagnosing low enantioselectivity.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my specific substrates?
A: Catalyst selection is critical and substrate-dependent. There is no single "best" catalyst. Start with a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, as these are well-documented for activating ortho-hydroxybenzyl alcohols to form o-QMs.[4] The general rule is to match the steric environment:
-
For sterically small phenols: A bulkier catalyst (e.g., with triphenylsilyl or large aryl groups at the 3,3' positions of the BINOL scaffold) is often required to create a sufficiently crowded chiral pocket that forces a selective approach of the nucleophile.
-
For sterically demanding phenols: A less bulky catalyst may be necessary to avoid non-productive steric clashes that prevent the substrates from entering the catalytic site. A preliminary screen of 3-4 catalysts with varying steric properties is a highly recommended first step.[9]
Q2: What is the role of the solvent, and which one should I use?
A: The solvent plays a multifaceted role. It must, of course, dissolve your reactants, but it also influences catalyst activity and reaction rate.
-
Non-polar, non-coordinating solvents like toluene, hexanes, or dichloromethane are often the best choice. They do not compete with the substrate for binding to the catalyst, allowing the chiral environment to be maximally effective.
-
Polar, coordinating solvents like THF, acetonitrile, or alcohols can sometimes be detrimental. They can form hydrogen bonds or coordinate with the catalyst, disrupting the carefully organized transition state and leading to lower enantioselectivity. However, in some cases, they may be necessary for solubility. If you must use a coordinating solvent, be aware that it may require re-optimization of other parameters.
Q3: My reaction is very slow. Can I just increase the temperature?
A: While increasing the temperature will increase the reaction rate, it should be done with extreme caution. Asymmetric catalysis relies on small energy differences between the diastereomeric transition states leading to the two enantiomers. Increasing the thermal energy of the system can provide enough energy to overcome these small barriers, leading to a faster reaction but a dramatic drop in enantioselectivity due to an increased contribution from the uncatalyzed background reaction. It is generally better to increase the catalyst loading (e.g., from 1 mol% to 5 mol%) or run the reaction for a longer time at a lower temperature.
Q4: How can I confirm the absolute configuration of my product?
A: Determining the absolute configuration is non-trivial. The most definitive method is single-crystal X-ray crystallography . If you can grow a suitable crystal of your product (or a derivative), this method provides unambiguous proof. Alternatively, you can compare your experimental data (e.g., specific rotation, chiral HPLC or GC retention times) to those reported in the literature for the same or a very similar compound. If no literature precedent exists, you may need to perform additional chemical correlations or use advanced NMR techniques like Mosher's ester analysis.
Section 4: Exemplar Protocol
This protocol describes a general procedure for the chiral phosphoric acid-catalyzed enantioselective synthesis of a this compound derivative.
Materials:
-
ortho-Hydroxybenzyl alcohol derivative (1.0 equiv)
-
Substituted phenol (1.2 - 2.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
4Å Molecular Sieves
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: Add the chiral phosphoric acid catalyst (e.g., 0.02 mmol, 2 mol%) and freshly activated 4Å molecular sieves to an oven-dried reaction flask under an inert atmosphere.
-
Reagent Addition: Add the ortho-hydroxybenzyl alcohol derivative (1.0 mmol) and the substituted phenol (1.2 mmol) to the flask, followed by the anhydrous solvent (0.1 M concentration).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Note: The reaction should be complete within 12-48 hours. A persistent starting material spot may indicate a catalyst or reagent issue.
-
Workup: Once the reaction is complete, quench the reaction by filtering off the molecular sieves and concentrating the mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes as the eluent. Note: If the product streaks on the column, consider adding 0.5% triethylamine to the eluent system.
-
Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Determine the yield. Analyze the enantiomeric excess (% ee) by chiral stationary phase HPLC or SFC.
Section 5: References
-
Pathak, T. P., & Sigman, M. S. (2011). Applications of ortho-quinone methide intermediates in catalysis and asymmetric synthesis. PubMed. [Link]
-
Pathak, T. P., & Sigman, M. S. (2011). Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
-
Pathak, T. P., & Sigman, M. S. (2011). Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. NIH National Center for Biotechnology Information. [Link]
-
Puppo, F., et al. (2017). The Emergence of Quinone Methides in Asymmetric Organocatalysis. MDPI. [Link]
-
Pettus, T. R. R. (2014). The Domestication of ortho-Quinone Methides. Accounts of Chemical Research. [Link]
-
Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. NIH National Center for Biotechnology Information. [Link]
-
Gawroński, J., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI. [Link]
-
Li, P., et al. (2014). Chiral Binol-MOF as Catalyst for Asymmetric Synthesis of Anti β-amino Alcohols. ResearchGate. [Link]
-
Schneider, C., et al. (2016). Development of an enantioselective catalytic protocol. ResearchGate. [Link]
-
Guiry, P. J., et al. (2013). First asymmetric synthesis of planar chiral [2.2]metacyclophanes. PubMed. [Link]
-
Feng, X., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed. [Link]
-
Genet, J. P., et al. (2003). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. ResearchGate. [Link]
-
Smith, R. L., et al. (2016). Synthesis of Bisphenol Z: An Organic Chemistry Experiment. ResearchGate. [Link]
-
Wender, P. A., & Gamber, G. G. (2005). Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates. NIH National Center for Biotechnology Information. [Link]
-
Kumar, P., et al. (2021). Catalytic asymmetric synthesis of medium-sized bridged biaryls. RSC Publishing. [Link]
-
Denmark, S. E., & Gilbert, B. B. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. NIH National Center for Biotechnology Information. [Link]
-
Apicella, D., et al. (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. NIH National Center for Biotechnology Information. [Link]
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Technical Support Center: Solubility Enhancement for 2,2'-Methylenediphenol
Welcome to the technical support guide for 2,2'-Methylenediphenol. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile phenolic compound. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 2,2'-Bisphenol F, is a solid organic compound with the molecular formula C₁₃H₁₂O₂.[1][2] It typically appears as a white to off-white or peach-colored powder.[1][2][3] It serves as a key building block in polymer chemistry for developing high-performance materials like epoxy resins and polycarbonates.[2]
The primary challenge arises from its molecular structure: it possesses two phenolic hydroxyl groups which can engage in hydrogen bonding, but the overall molecule has significant nonpolar character due to the two phenyl rings. This dual nature leads to limited solubility in a wide range of common solvents. It is described as being only slightly soluble in solvents like chloroform, DMSO, and methanol.[2][3][4] This poor solubility can lead to several experimental issues, including:
-
Incomplete or sluggish reactions.
-
Difficulty in achieving desired reactant concentrations.
-
Precipitation of starting material during the reaction.
-
Challenges in purification and isolation of products.
Q2: What are the key chemical properties of this compound I should be aware of?
A2: Understanding the fundamental properties of this compound is critical for troubleshooting its solubility.
| Property | Value | Significance for Solubility |
| Molecular Weight | 200.23 g/mol [1][3] | A moderate molecular weight that doesn't inherently prevent dissolution. |
| Appearance | White to off-white solid/powder[2][3] | As a solid, it requires a suitable solvent to participate in solution-phase reactions. |
| Melting Point | 113-118 °C[2][3][5] | Reactions can be heated, but temperatures should ideally stay below the melting point to avoid phase complications unless a melt reaction is intended. |
| pKa (Predicted) | 9.81 ± 0.30[1][3] | This is a crucial parameter. The phenolic protons are weakly acidic, meaning they can be removed by a suitable base. Deprotonation creates a charged phenoxide species, which dramatically increases solubility in polar solvents, especially water. |
| Solubility Profile | Slightly soluble in Chloroform, DMSO, Methanol.[2][3][4] | This indicates that common polar aprotic and polar protic solvents are good starting points, but optimization is necessary. Water solubility is generally low.[6] |
| Safety | Causes skin, eye, and respiratory irritation.[1][2] | Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[7][8] |
Troubleshooting Guide: Enhancing Solubility in Reactions
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Issue 1: My this compound is not dissolving in my chosen solvent.
Q: I've tried a common solvent like ethanol, but the compound remains a suspension. What's the problem?
A: This is a classic issue stemming from a solvent-solute mismatch. The principle of "like dissolves like" is the guiding factor.[9] While this compound has polar hydroxyl groups, its bulky aromatic structure gives it significant nonpolar character.
Causality & Solution Workflow:
The choice of solvent must balance polarity to accommodate both features of the molecule. If a standard solvent fails, a systematic approach is needed.
Caption: Decision workflow for troubleshooting poor solubility.
Recommended Action: Consult the solvent table below. Polar aprotic solvents are often excellent candidates as they can solvate the molecule without interfering with reactions that are sensitive to acidic protons.
Table of Common Solvents for Phenolic Compounds:
| Solvent | Type | Polarity Index | Boiling Point (°C) | Suitability for this compound |
| Water | Polar Protic | 1.000 | 100 | Poor (unless pH is adjusted) |
| Methanol | Polar Protic | 0.762 | 65 | Slightly soluble, good starting point.[2][4] |
| Ethanol | Polar Protic | 0.654 | 78 | Similar to methanol, often used in co-solvent systems.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 66 | Good choice for many organic reactions. |
| Acetone | Polar Aprotic | 0.355 | 56 | Can be effective, but its low boiling point limits reaction temperature. |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Excellent solvent for many polymers and polar organics; high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Highly effective, slightly soluble.[2][4] Its high boiling point can make removal difficult. |
| Acetonitrile | Polar Aprotic | 0.460 | 82 | A common solvent in organic synthesis. |
| Toluene | Nonpolar | 0.099 | 111 | Generally poor, but can be used in co-solvent systems to solvate the aromatic rings. |
| (Data sourced from[11][12][13]) |
Issue 2: The reaction is in an aqueous system, and solubility is extremely low.
Q: How can I possibly run a reaction with this compound in water?
A: This is where the pKa of the phenolic protons becomes your most powerful tool. With a pKa of ~9.8, you can deprotonate the hydroxyl groups by adding a base to raise the pH of the solution above this value (ideally to pH 11-12).[1][3] This converts the neutral phenol into an ionic phenoxide salt, which is vastly more soluble in water.
Caption: pH adjustment to increase aqueous solubility.
Recommended Action: Use a base that will not interfere with your reaction. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or a non-nucleophilic organic base like triethylamine (TEA) or DBU if your reactants are sensitive to hydroxide. See Protocol 2 for a detailed methodology.
Issue 3: The compound dissolves initially with heat but crashes out as the reaction proceeds.
Q: I heated my mixture to get everything into solution, but now I see solid material reforming. Why?
A: This indicates you have created a supersaturated solution that is not stable at the reaction temperature, or the reaction itself is changing the properties of the solvent mixture.
Probable Causes & Solutions:
-
Temperature Fluctuation: The reaction temperature may have dropped, causing the solubility to decrease. Ensure consistent heating and stirring.
-
Change in Solvent Composition: If your reaction produces or consumes a component of the solvent system (e.g., producing water in a reaction run in dry THF), the overall solvating power can change, causing precipitation.
-
Product Seeding: The product of the reaction might be insoluble and precipitating, which can then act as a seed for the less-soluble starting material to crystallize.
Recommended Action:
-
Maintain Consistent Heat: Use an oil bath and a temperature controller for precise temperature management.
-
Employ a Co-Solvent: Proactively add a small amount of a stronger "co-solvent" (like DMF or DMSO) from the start.[14] This can create a more robust solvent system that is less sensitive to small changes in composition.
-
Consider a Different Solvent: If the problem persists, the initial solvent choice may be fundamentally inadequate. Re-evaluate using the solvent table and Protocol 1 .
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent or co-solvent system for your reaction.
Methodology:
-
Preparation: Dispense 10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent from the table above (e.g., Methanol, THF, DMF, Acetonitrile).
-
Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., clear solution, partial dissolution, suspension).
-
Incremental Addition: For vials where the solid is not fully dissolved, add another 0.5 mL of the solvent and vortex again. Record if dissolution is achieved. This helps determine the approximate solubility limit.
-
Thermal Testing: Gently heat the vials that still contain undissolved solid to 40-50 °C. Observe if heating improves solubility. Note any temperature at which full dissolution occurs.
-
Co-Solvent Screening: For promising but imperfect solvents, test co-solvent systems. For example, take a vial where the compound is poorly soluble in Toluene and add DMF dropwise until a clear solution is formed.
-
Selection: Choose the solvent or co-solvent system that provides a clear, stable solution under your desired reaction conditions (temperature, concentration).
Protocol 2: Improving Aqueous Solubility via pH Adjustment
Objective: To dissolve this compound in an aqueous medium for a reaction.
Methodology:
-
Setup: In your reaction vessel, create a slurry of this compound in the required volume of deionized water. Ensure vigorous stirring.
-
Base Selection: Choose a suitable base. For most applications, a 1 M solution of NaOH or KOH is effective. If your substrate is base-sensitive, consider an organic base like triethylamine.
-
Titration: While stirring and monitoring with a calibrated pH meter, add the base solution dropwise.
-
Observation: You will observe the solid beginning to dissolve as the pH increases. The solution may turn slightly colored.
-
Target pH: Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 11-12 for full deprotonation).
-
Reaction Initiation: Once you have a stable, homogeneous solution of the 2,2'-methylenediphenoxide salt, you can add your other reagents to begin the reaction.
-
Important Note: Remember that your product may be less soluble at this high pH. The workup procedure will likely require re-acidification to re-protonate the product and facilitate its extraction into an organic solvent.
References
- Solubility of Things. (n.d.). Bisphenol A.
- ChemBK. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2,2' bis(hydroxyphenyl)methane.
- Goh, S. L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
- Jain, P., et al. (2020). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- Quora. (2021). How will you increase the solubility of organic compounds in water?.
- Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Request PDF. (2025). The Solubility Behavior of Bisphenol A in the Presence of Surfactants.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-methylenediphenyl diisocyanate.
- WUR eDepot. (n.d.). Chemical study on Bisphenol A.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- LabNetwork. (n.d.). This compound (2467-02-9, 1333-16-0).
- ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- MicroChemicals. (n.d.). Solvents and solubilities.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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Technical Support Center: Analysis of 2,2'-Methylenediphenol in Environmental Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Analyzing 2,2'-Methylenediphenol
This compound, also known as bis(2-hydroxyphenyl)methane or an isomer of Bisphenol F (BPF), is a compound of increasing environmental interest.[1][2][3] Its use in the manufacturing of resins, polymers, and other industrial applications can lead to its release into various environmental compartments, including water and soil.[1][4] The structural similarity of this compound to other bisphenols, some of which are known endocrine disruptors, necessitates accurate and sensitive analytical methods for its monitoring.[2][5][6]
However, the analysis of this compound in environmental samples is fraught with challenges. The complex nature of environmental matrices, such as soil, sediment, and wastewater, often introduces a host of interfering substances that can co-elute with the target analyte, suppress or enhance instrument response, and lead to inaccurate quantification. This guide provides a structured approach to troubleshooting and mitigating these interferences, ensuring the reliability of your analytical results.
Troubleshooting Guide: Overcoming Interference in this compound Analysis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. The explanations delve into the causality behind the recommended actions, empowering you to make informed decisions in your analytical workflow.
Sample Preparation & Extraction
Question 1: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of water samples. What are the likely causes and how can I mitigate them?
Answer:
Matrix effects in LC-MS/MS are primarily caused by co-eluting endogenous or exogenous compounds from the sample that interfere with the ionization of the target analyte in the mass spectrometer's source. For water samples, common interferences include humic acids, fulvic acids, and various organic and inorganic salts.
Causality: These interfering compounds can compete with this compound for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal. This directly impacts the accuracy and precision of your quantification.
Troubleshooting Steps & Solutions:
-
Optimize Sample Pre-treatment:
-
Filtration: For water samples with particulate matter, filtration through a 0.45 µm filter is a crucial first step to prevent clogging of your analytical column and to remove larger interfering particles.[7]
-
pH Adjustment: The pKa of this compound's phenolic hydroxyl groups is approximately 9.81.[1] Adjusting the sample pH to below 2 with an acid like HCl before extraction ensures that the analyte is in its neutral, less water-soluble form, improving its extraction efficiency with organic solvents.[7][8]
-
-
Enhance Extraction Selectivity with Solid-Phase Extraction (SPE):
-
Rationale: SPE is a powerful technique for both concentrating the analyte and removing interfering compounds.[8][9] The choice of sorbent is critical.
-
Recommended Sorbents:
-
Polymeric Reversed-Phase Sorbents: Sorbents like polystyrene-divinylbenzene (PS-DVB) are effective for retaining phenolic compounds from aqueous matrices. They offer high surface area and strong retention for aromatic compounds.[9][10]
-
Graphitized Carbon Black (GCB): GCB cartridges can also be used and are particularly effective at removing pigments and other polar interferences.[9]
-
-
Elution Optimization: Use a small volume of an appropriate organic solvent, such as methylene chloride or a mixture of methanol and another solvent, to elute the this compound from the SPE cartridge.[10] This concentrates the analyte and leaves many interfering substances behind.
-
-
Employ Isotope-Labeled Internal Standards:
-
Principle: The use of a stable isotope-labeled internal standard (e.g., this compound-d10) is the most effective way to compensate for matrix effects. The internal standard co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect can be accurately corrected.
-
Question 2: My recovery of this compound from soil and sediment samples is consistently low and variable. What factors could be contributing to this, and how can I improve my extraction efficiency?
Answer:
Low and variable recovery from solid matrices like soil and sediment is often due to strong analyte-matrix interactions and inefficient extraction.
Causality: this compound, with its polar hydroxyl groups and nonpolar aromatic rings, can bind to various components of soil and sediment, including organic matter (humic and fulvic acids) and clay particles. Incomplete disruption of these interactions during extraction leads to poor recovery.
Troubleshooting Steps & Solutions:
-
Optimize Extraction Solvent and Technique:
-
Solvent Selection: A mixture of polar and non-polar solvents is often required. A common and effective mixture is methanol/water or acetone/n-hexane.[9] The addition of a small amount of a base like triethylamine can improve the extraction of more acidic phenols.[9]
-
Extraction Method:
-
Ultrasonic Extraction: This technique uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, leading to improved extraction efficiency compared to simple shaking.[9]
-
Microwave-Assisted Extraction (MAE): MAE is a highly efficient technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process and often providing higher recoveries than traditional methods.[9][11]
-
Soxhlet Extraction: While a classic and robust method, Soxhlet extraction is time-consuming and uses large volumes of solvent.[9][11]
-
-
-
Sample Pre-treatment for Solid Matrices:
-
Homogenization and Drying: Ensure your soil or sediment sample is homogenous by sieving and grinding. Air-drying or freeze-drying the sample before extraction can improve the efficiency of organic solvent penetration.
-
-
Implement a Thorough Clean-up Step:
-
Rationale: Extracts from soil and sediment are typically "dirty" and require a clean-up step to remove co-extracted interferences before instrumental analysis.
-
Techniques:
-
Solid-Phase Extraction (SPE): As with water samples, SPE is highly effective for cleaning up soil extracts. A silica-based or polymeric sorbent can be used.
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences like lipids and humic substances.
-
-
Chromatographic Analysis & Detection
Question 3: I am using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis, but I am seeing poor peak shape and low sensitivity for this compound. What is the problem?
Answer:
The poor chromatographic performance of this compound on GC-MS is likely due to its polarity and relatively low volatility.[12] The two hydroxyl groups can interact with active sites in the GC inlet and column, leading to peak tailing and reduced response.
Causality: The active hydrogen on the hydroxyl groups can form hydrogen bonds with silanol groups on the surface of the GC liner and column, causing adsorption and degradation of the analyte.
Troubleshooting Steps & Solutions:
-
Derivatization is Key:
-
Principle: Derivatization is a chemical reaction that converts the polar hydroxyl groups into less polar, more volatile derivatives.[12][13][14] This is a crucial step for the successful GC-MS analysis of phenolic compounds.[12]
-
Common Derivatizing Agents:
-
Silylation Reagents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl groups to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively.[12][15] These derivatives are much more volatile and thermally stable.[12][14]
-
Acylation Reagents: Acetic anhydride or other acylating agents can be used to form ester derivatives.
-
Alkylation Reagents: Reagents like methyl chloroformate (MCF) can also be used to create more volatile derivatives.[12]
-
-
Benefit: Derivatization not only improves peak shape and sensitivity but can also produce characteristic mass spectra that aid in compound identification.[13][14]
-
-
Optimize GC Conditions:
-
Inlet Temperature: While a higher inlet temperature can improve volatilization, it can also cause thermal degradation of underivatized phenols. If not derivatizing, a lower inlet temperature should be tested. For derivatized compounds, the inlet temperature can generally be higher.
-
Column Selection: Use a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), which is suitable for the analysis of a wide range of semi-volatile organic compounds.
-
Carrier Gas Flow Rate: Ensure an optimal carrier gas flow rate to maintain good chromatographic resolution.
-
Question 4: I am observing co-eluting peaks with my this compound peak in my HPLC-UV analysis. How can I improve the separation?
Answer:
Co-eluting peaks in HPLC can be addressed by systematically optimizing your chromatographic conditions.
Causality: Insufficient separation between this compound and other compounds in the sample extract leads to overlapping peaks, making accurate quantification impossible.
Troubleshooting Steps & Solutions:
-
Adjust Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) will likely improve your separation. Start with a weaker mobile phase (e.g., higher percentage of water) and gradually increase the strength (e.g., higher percentage of acetonitrile or methanol). This will help to resolve early-eluting polar interferences from your analyte.
-
Solvent Selection: If you are already using a gradient, try changing the organic modifier (e.g., from methanol to acetonitrile or vice versa). These solvents have different selectivities and may resolve the co-eluting peaks.
-
pH Modification: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and potentially altered retention times that can resolve interferences.
-
-
Optimize Column Parameters:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded C18 column may offer different selectivity for phenolic compounds and their interferences.
-
Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A smaller internal diameter column can also improve efficiency.
-
-
Check for System Contamination:
-
Carryover: If the co-eluting peak appears inconsistently, it could be due to carryover from a previous injection of a highly concentrated sample or standard. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of during analysis?
A1: Key properties include:
-
Molecular Formula: C13H12O2[1]
-
Molecular Weight: 200.23 g/mol [1]
-
pKa: Approximately 9.81, indicating it is a weak acid.[1]
-
Solubility: Slightly soluble in chloroform, DMSO, and methanol.[2]
-
Stability: Stable under normal conditions but incompatible with strong oxidizing agents.[1][16]
Q2: Are there any official analytical methods I can refer to for the analysis of phenolic compounds?
A2: Yes, several regulatory agencies have published standard methods for the analysis of phenols in environmental samples. These can serve as a valuable starting point for your method development. Examples include:
-
US EPA Method 604: Covers the determination of phenols by gas chromatography with flame ionization detection (FID).[17]
-
US EPA Method 528: A method for the determination of phenols in drinking water by solid-phase extraction and GC/MS.[10]
-
US EPA Method 420.1 and 9065: Spectrophotometric methods for the determination of total phenolics.[18][19] While not specific to this compound, they provide useful information on sample preservation and distillation to remove interferences.[18][19]
Q3: What are some common interfering substances I should be aware of in environmental samples?
A3: Besides the matrix components already discussed (humic acids, salts, etc.), other potential interferences include:
-
Other Phenolic Compounds: Environmental samples often contain a mixture of phenols, which can be structurally similar and chromatographically challenging to separate.[18]
-
Phthalates and other Plasticizers: These are ubiquitous environmental contaminants and can interfere with the analysis of bisphenols.
-
Pesticides and Herbicides: Many of these compounds have phenolic structures and can co-extract with your analyte.
-
Surfactants and Detergents: These can cause significant matrix effects in LC-MS/MS analysis.
Q4: How should I store my environmental samples before analysis to ensure the stability of this compound?
A4: To prevent biological degradation, samples should be stored at 4°C and analyzed as soon as possible.[18] For water samples, acidification to a pH of less than 4 with an acid like phosphoric acid and the addition of copper sulfate can inhibit microbial activity.[18] It is also crucial to store samples in glass containers to avoid potential contamination from plasticizers.[20]
Visualizations and Data
Diagram 1: General Workflow for Analysis of this compound in Water Samples
Caption: GC-MS troubleshooting decision tree.
Table 1: Comparison of Analytical Techniques for this compound
| Technique | Sample Preparation | Common Interferences | Advantages | Disadvantages |
| HPLC-UV | SPE, LLE | Structurally similar phenols, UV-absorbing compounds | Robust, widely available | Lower sensitivity and selectivity compared to MS |
| LC-MS/MS | SPE, LLE | Co-eluting matrix components causing ion suppression/enhancement | High sensitivity and selectivity, structural confirmation | Susceptible to matrix effects, higher cost |
| GC-MS | Derivatization required, SPE, LLE | Other derivatizable compounds, thermally labile compounds | High resolution, extensive spectral libraries | Requires derivatization for polar analytes, potential for thermal degradation |
References
- A procedure has been specifically designed to characterize suspect phenolic xenoestrogens in derivatized form by GC-MS. Methyl and trimethylsilyl derivatives of phenolic compounds were sequentially subjected to GC-MS. The mass spectral information derived from the molecular ion allowed the determination of the number of reactive hydroxyl groups and the molecular weight of the parent phenol. J Environ Sci Health A Tox Hazard Subst Environ Eng., 2003.
- Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). US Environmental Protection Agency.
- This compound 2467-02-9 wiki. Guidechem.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
- Method 604: Phenols. US Environmental Protection Agency.
- This compound|High-Purity. Benchchem.
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
- This compound. ChemBK.
- This compound. ChemicalBook.
- Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). US Environmental Protection Agency.
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
- General derivatization mechanism for phenol with MTBSTFA.
- Assessment of Priority Phenols in Various Water and Soil Samples by HPLC. IDOSI Journals Home.
- MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms. Agilent.
- DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROM
- Distribution and Preliminary Exposure Assessment of Bisphenol AF (BPAF) in Various Environmental Matrices around a Manufacturing Plant in China.
- Occurrence of phthalates and bisphenol A and F in the environment. Rowan University.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Analysis of environmental pollutant Bisphenol F elicited prostate injury targets and underlying mechanisms through network toxicology, molecular docking, and multi-level bioinformatics data integr
- Recent advances in analysis of bisphenols and their derivatives in biological m
- Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?.
- 2467-02-9, Bis(2-hydroxyphenyl)methane Formula. ECHEMI.
- Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI.
- Analytical Methods. Royal Society of Chemistry.
- HPLC Troubleshooting. Thermo Fisher Scientific - MX.
- Determination of Nine Environmental Phenols in Urine by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
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Technical Support Center: Optimizing Catalyst Loading for 2,2'-Methylenediphenol Synthesis
Welcome to the technical support center for the synthesis of 2,2'-Methylenediphenol, a key intermediate in various industrial applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this reaction. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about catalyst selection and loading for the synthesis of this compound.
Q1: What are the most common types of catalysts used for this compound synthesis, and how do I choose the right one?
A1: The synthesis of this compound is typically an acid-catalyzed condensation reaction between phenol and formaldehyde. The choice of catalyst is critical and generally falls into two main categories: homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium and include strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids. Homogeneous catalysts are often highly active and selective due to well-defined active sites and high diffusivity, allowing for milder reaction conditions. However, their primary drawback is the difficulty in separating them from the reaction mixture, which can be costly and lead to product contamination.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins, zeolites, and supported acid catalysts like silica-supported diphenic acid. The major advantage of heterogeneous catalysts is their ease of separation from the product through simple filtration, which facilitates catalyst recycling and reduces operational costs. However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and less-defined active sites.
Choosing the Right Catalyst: The selection depends on your specific process requirements:
-
For high-throughput screening or small-scale synthesis where catalyst cost and separation are less critical, a homogeneous catalyst might be preferred for its potentially higher activity.
-
For large-scale industrial production, a heterogeneous catalyst is often the more practical and economical choice due to its recyclability and the simplification of downstream processing.
Q2: How does catalyst loading typically affect the yield and selectivity of this compound?
A2: Catalyst loading is a critical parameter that directly influences both the reaction rate and the selectivity towards the desired 2,2'-isomer over other isomers (like 2,4'- and 4,4'-methylenediphenol) and polymeric byproducts.
-
Effect on Yield: Generally, increasing the catalyst loading will increase the reaction rate, leading to a higher conversion of reactants and, consequently, a higher yield of the product within a given timeframe. However, excessively high catalyst loading can promote side reactions, such as the formation of higher molecular weight phenol-formaldehyde resins, which can decrease the yield of the desired dimer.
-
Effect on Selectivity: The effect of catalyst loading on selectivity is more complex. While a certain concentration of catalyst is necessary to drive the reaction, an excess can lead to a decrease in selectivity for the 2,2'-isomer. This is because higher catalyst concentrations can accelerate the formation of thermodynamically more stable isomers and promote further condensation reactions. For instance, in the synthesis of bisphenol F (a mixture of isomers including this compound), increasing the catalyst concentration from 0.1 wt% to 0.5 wt% showed a significant increase in yield, but further increases did not provide a noticeable benefit and could affect the isomer ratio.
Q3: What is a typical starting point for catalyst loading in a laboratory-scale synthesis?
A3: A good starting point for catalyst loading depends on the type of catalyst being used.
-
For homogeneous acid catalysts like sulfuric acid, a concentration in the range of 0.1 to 1.0 wt% relative to the phenol is a common starting point.
-
For heterogeneous catalysts like acidic ion-exchange resins, a loading of 5-15% by weight of the total reactants can be a reasonable starting range.
It is crucial to perform a systematic optimization study, varying the catalyst loading while keeping other parameters like temperature, reactant ratio, and reaction time constant, to determine the optimal loading for your specific system.
Section 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of this compound
Symptoms: The final isolated yield of the desired product is significantly lower than expected, even with high conversion of the starting materials.
Potential Causes & Solutions:
-
Cause 1: Suboptimal Catalyst Loading.
-
Explanation: An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion. Conversely, an excessive amount can promote the formation of undesirable byproducts and polymers, consuming the reactants and reducing the yield of the target molecule.
-
Troubleshooting Steps:
-
Systematic Screening: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 wt%) while keeping all other parameters constant.
-
Reaction Monitoring: Monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the optimal loading that maximizes the formation of this compound.
-
Data Analysis: Plot the yield of this compound as a function of catalyst loading to identify the optimal concentration.
-
-
-
Cause 2: Inefficient Catalyst Activity.
-
Explanation: The catalyst may be old, deactivated, or of poor quality. For heterogeneous catalysts, the active sites might be blocked or the surface area reduced.
-
Troubleshooting Steps:
-
Catalyst Quality Check: Ensure the catalyst is from a reliable source and stored under appropriate conditions.
-
Catalyst Activation: Some heterogeneous catalysts may require an activation step before use (e.g., drying or washing). Consult the manufacturer's guidelines.
-
Use Fresh Catalyst: If deactivation is suspected, repeat the reaction with a fresh batch of catalyst.
-
-
-
Cause 3: Unfavorable Reaction Conditions.
-
Explanation: Temperature and reaction time are intrinsically linked to catalyst performance. A temperature that is too low may not be sufficient to overcome the activation energy, while a temperature that is too high can lead to decomposition or the formation of tars and polymers.
-
Troubleshooting Steps:
-
Temperature Optimization: Conduct the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) at the optimal catalyst loading to find the ideal balance between reaction rate and selectivity.
-
Time Course Study: Monitor the reaction over time to determine the point at which the maximum yield of the desired product is achieved before significant byproduct formation occurs.
-
-
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low yield.
Problem 2: Poor Selectivity - High Levels of Isomeric Impurities or Polymer Formation
Symptoms: The reaction produces a significant amount of 2,4'- and 4,4'-methylenediphenol isomers, or a noticeable quantity of insoluble polymeric material.
Potential Causes & Solutions:
-
Cause 1: Inappropriate Catalyst Loading.
-
Explanation: As mentioned earlier, excessively high catalyst loading can accelerate the formation of thermodynamically favored isomers and promote further condensation to form oligomers and polymers.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Systematically decrease the catalyst concentration and monitor the isomer distribution and polymer formation using analytical techniques like HPLC or NMR.
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature in conjunction with a lower catalyst loading can favor the kinetically controlled formation of the 2,2'-isomer.
-
-
-
Cause 2: Incorrect Reactant Stoichiometry.
-
Explanation: The molar ratio of phenol to formaldehyde is a crucial factor influencing selectivity. An excess of formaldehyde can lead to the formation of hydroxymethylphenols, which are precursors to resin formation.
-
Troubleshooting Steps:
-
Adjust Reactant Ratio: Typically, a molar excess of phenol relative to formaldehyde is used to favor the formation of the dimer and suppress polymerization. Experiment with different phenol-to-formaldehyde ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance.
-
-
-
Cause 3: Choice of Catalyst.
-
Explanation: Some catalysts inherently favor the formation of specific isomers. For example, certain heterogeneous catalysts with specific pore structures or active site geometries can offer higher selectivity.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If poor selectivity persists, consider screening different types of acid catalysts (e.g., comparing a strong Brønsted acid with a Lewis acid or a different type of zeolite).
-
-
Data Presentation: Impact of Catalyst Loading on Yield and Selectivity
| Catalyst Loading (wt%) | Phenol Conversion (%) | Yield of 2,2'-Isomer (%) | Selectivity for 2,2'-Isomer (%) |
| 0.1 | 65 | 45 | 69 |
| 0.5 | 92 | 75 | 82 |
| 1.0 | 98 | 80 | 81 |
| 2.0 | 99 | 78 | 79 |
| 5.0 | 99 | 70 | 71 |
| Note: These are representative data and actual results may vary depending on the specific reaction conditions. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Synthesis of this compound
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular setup.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add phenol (e.g., 94 g, 1 mol).
-
Solvent Addition (Optional): If a solvent is used, add it to the flask at this stage.
-
Catalyst Addition: Add the optimized amount of the chosen acid catalyst (e.g., 0.5 wt% H₂SO₄).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Formaldehyde Addition: Slowly add formaldehyde (e.g., 37% aqueous solution, 8.1 g, 0.1 mol) to the reaction mixture over a period of 30-60 minutes.
-
Reaction: Maintain the reaction at the set temperature for the optimized duration (e.g., 2-4 hours), monitoring its progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
If a heterogeneous catalyst was used, remove it by filtration.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Reaction Mechanism Overview
Technical Support Center: Scale-Up Synthesis of 2,2'-Methylenediphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Scaling up chemical processes is rarely a linear amplification of lab-scale procedures; it introduces new challenges related to mass transfer, heat management, and process control that can significantly impact yield, purity, and safety.[1][2][3][4]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common challenges encountered during the scale-up of this compound synthesis.
Q1: We successfully synthesized this compound on a 10g scale, but upon scaling to 1kg, our yield dropped dramatically and we formed a significant amount of a hard, insoluble material. What is the likely cause?
A: This is a classic scale-up challenge pointing to two interrelated issues: poor heat management and the formation of polymeric byproducts. The condensation of phenol and formaldehyde is an exothermic reaction.[5] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. On a 1kg scale, the reactor's lower surface-area-to-volume ratio traps heat, increasing the internal temperature. This elevated temperature accelerates side reactions, leading to the formation of highly cross-linked phenol-formaldehyde resins (novolacs or resols), which is the insoluble material you are observing.[6] You must implement robust temperature control and consider a semi-batch process where formaldehyde is added slowly to manage the exotherm.
Q2: Our final product is consistently a mixture of 2,2'-, 2,4'-, and 4,4'-methylenediphenol isomers. How can we improve the selectivity for the desired 2,2'-isomer?
A: Achieving high ortho-selectivity is the primary challenge in this synthesis. The hydroxyl group of phenol directs electrophilic substitution to the ortho and para positions.[7] To favor the 2,2'-isomer, you must control the reaction kinetics and steric environment. Key strategies include:
-
Catalyst Choice: While simple acid or base catalysts are common, they often yield poor selectivity. Heterogeneous catalysts like zeolites (e.g., H-beta, H-Y) can provide shape-selectivity that favors the formation of specific isomers.[8]
-
Temperature Control: Lower reaction temperatures generally favor ortho-substitution. Runaway temperatures will lead to a more statistical, less selective mixture of isomers.
-
Molar Ratio: Using a significant excess of phenol relative to formaldehyde can help minimize the formation of higher oligomers and improve selectivity by ensuring the electrophile (protonated formaldehyde) reacts with a fresh phenol molecule rather than a pre-formed diphenol.[9]
Q3: What are the primary safety concerns when scaling up this synthesis?
A: The primary hazards involve the raw materials and the reaction itself.
-
Reagent Toxicity: Phenol is toxic, corrosive, and can be absorbed through the skin. Formaldehyde is a known carcinogen and sensitizer.[10][11] Operations at scale require closed systems, dedicated personal protective equipment (PPE), and excellent ventilation.
-
Thermal Hazard: As mentioned, the potential for a thermal runaway is a significant risk.[5] A robust reactor cooling system, an emergency quench plan, and careful monitoring of the reaction temperature are non-negotiable safety requirements.
-
Pressure Build-up: If the reaction temperature exceeds the boiling point of the solvent or reactants, it can lead to a dangerous pressure increase in a closed reactor. Ensure your reactor is equipped with a properly rated pressure relief valve.
Q4: We are struggling to purify the crude product. Standard crystallization yields a product that is still a mix of isomers. What is a more effective, scalable purification strategy?
A: Due to the similar physical properties of the isomers, simple crystallization is often insufficient. A multi-step approach is typically required:
-
Removal of Excess Phenol: The first step after the reaction is to remove the large excess of unreacted phenol, usually via vacuum distillation.[12]
-
Solvent-based Separation/Crystallization: A carefully selected solvent system can help enrich the desired 2,2'-isomer. This requires screening various solvents to find one where the solubility difference between the isomers is maximized.
-
Preparative Chromatography: While expensive, for high-purity applications required in drug development, preparative chromatography may be necessary. However, this is often a last resort at a large scale due to cost. The development of a robust purification method is as critical as the reaction itself and often requires significant process development.[3]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving problems organized by the operational stage.
Raw Material & Catalyst Qualification
| Issue | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Inconsistent reaction times or yields between batches. | 1. Variable Formaldehyde Concentration: Aqueous formaldehyde solutions can polymerize to paraformaldehyde upon storage, reducing the effective monomer concentration. 2. Phenol Purity: Water or other impurities in the phenol can interfere with the catalyst or reaction kinetics. 3. Catalyst Deactivation: Heterogeneous catalysts can lose activity due to fouling or poisoning. | 1. Titrate Formaldehyde: Always determine the concentration of the formaldehyde solution before use. 2. Use High-Purity Phenol: Specify and verify the purity of phenol (e.g., >99.5%). Water content should be minimal (<0.1%). 3. Catalyst Regeneration/Replacement: For solid catalysts, implement a regeneration protocol (e.g., calcination for zeolites) or define a set number of cycles before replacement.[8] |
Reaction Control & Execution
| Issue | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Selectivity for 2,2'-Isomer | 1. High Reaction Temperature: Thermodynamic control at higher temperatures favors the more stable 4,4'- and 2,4'-isomers. 2. Inefficient Mixing: Poor mixing creates "hot spots" and localized regions of high formaldehyde concentration, leading to uncontrolled side reactions. 3. Incorrect Catalyst: The catalyst may not provide the necessary steric hindrance to favor ortho-addition. | 1. Reduce Temperature: Operate at the lowest feasible temperature that provides a reasonable reaction rate (e.g., 80-110°C, depending on the catalyst).[8][12] 2. Improve Agitation: Ensure the reactor's stirrer design (e.g., pitched-blade turbine) provides adequate top-to-bottom mixing. Verify mixing efficiency with computational fluid dynamics (CFD) modeling if necessary.[4] 3. Screen Catalysts: Test different catalysts. For example, a bulky Lewis acid catalyst may chelate to the phenol's hydroxyl group, sterically blocking the para position and directing the reaction to the ortho positions.[13] |
| Formation of Insoluble Polymer | 1. Incorrect Stoichiometry: A low phenol-to-formaldehyde ratio allows the initial diphenol products to be further alkylated by formaldehyde, leading to cross-linking. 2. Poor Temperature Control: As discussed, high temperatures dramatically increase the rate of polymerization. | 1. Maintain High Phenol Excess: Use a phenol:formaldehyde molar ratio of at least 5:1, and often 10:1 is used in industrial processes.[12] 2. Controlled Addition: Add the formaldehyde solution slowly and sub-surface to ensure it reacts before it can accumulate and polymerize. Monitor the internal temperature closely and adjust the addition rate to keep it within a narrow range (e.g., ±2°C). |
Section 3: Protocols & Methodologies
Example Protocol: Scale-Up Synthesis using a Zeolite Catalyst
This protocol is a representative example based on literature procedures and must be adapted and optimized for your specific equipment and safety protocols.[8]
Materials:
-
Phenol (99.5%+, low water content)
-
Formaldehyde (37 wt% in water)
-
Zeolite H-beta catalyst (activated)
-
Toluene (or other suitable solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel/pump.
-
Heating/cooling circulator for the reactor jacket.
-
Vacuum distillation setup.
Procedure:
-
Catalyst Activation: Activate the zeolite H-beta catalyst by heating under vacuum or a nitrogen stream as per the supplier's instructions to remove adsorbed water.
-
Reactor Setup: Charge the reactor with phenol (e.g., 5-10 molar equivalents) and toluene. Begin stirring and heat the mixture to the target reaction temperature (e.g., 80°C).
-
Catalyst Addition: Add the activated zeolite H-beta catalyst (e.g., 5-10 wt% relative to formaldehyde) to the hot phenol solution.
-
Formaldehyde Addition: Slowly add the 37% formaldehyde solution (1 molar equivalent) via an addition pump over 2-4 hours. Crucially, monitor the internal temperature. The exotherm should be controlled by adjusting the addition rate and the jacket temperature.
-
Reaction & Monitoring: After the addition is complete, maintain the reaction at temperature for an additional 2-3 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to check for the disappearance of formaldehyde and the formation of products.
-
Catalyst Removal: Cool the reaction mixture and filter to recover the heterogeneous zeolite catalyst. The catalyst can be washed, dried, and potentially reused.
-
Work-up: Transfer the filtrate to a distillation apparatus. Remove the toluene and excess phenol under reduced pressure.
-
Purification: The resulting crude oil/solid, which is a mixture of isomers, must be subjected to a dedicated purification process (e.g., fractional crystallization or chromatography) to isolate the this compound.
HPLC Method for Isomer Analysis
This method provides a baseline for separating and quantifying the 2,2'-, 2,4'-, and 4,4'- isomers.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution using: A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm)[14] |
| Injection Vol. | 10 µL |
Section 4: Visual Guides & Workflows
Reaction Mechanism
Caption: Reaction mechanism for acid-catalyzed synthesis of methylenediphenols.
Scale-Up Process Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Logic: Low Isomer Selectivity
Caption: Decision tree for troubleshooting poor isomer selectivity.
References
- Hunan University; Xia Xinnian; Chen You; Xu Yingzhuang. (2018). CN108892603A - Catalytic synthesis of bisphenol F. Google Patents.
- Google Patents. (n.d.). CN105330518A - Industrialized synthesis method of high-purity biphenyl diphenol compound.
- Wikipedia. (n.d.). 2,2'-Biphenol.
- Dakenchem. (n.d.). The Chemical Properties and Applications of 2,2'-Biphenol in Industry. Retrieved from a specific chemical supplier's blog (URL not provided in search results).
- Google Patents. (n.d.). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
- Analytical Methods. (2011). Magnetic molecularly imprinted polymer for the selective extraction of bisphenol A in milk and canned orange samples. Royal Society of Chemistry. (Specific article details derived from general search content).
- ACS Symposium Series. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). ACS Publications. (Specific article details derived from general search content).
- Lundqvist, E., Hagelin, H., & Chu, V. (2022). Catalytic synthesis of benign bisphenols. DiVA portal.
- Google Patents. (n.d.). US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes.
- LabBot. (n.d.). This compound (2467-02-9, 1333-16-0).
- Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?
- Synblock. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
- Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. U.S. Department of Agriculture.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- MDPI. (2023). Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support.
- National Center for Biotechnology Information. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential.
- ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples.
- BioPharm International. (2025). Steps to Process Development Optimization.
- ResearchGate. (n.d.). Synthesis, Characterization, and Nanomaterials Generated from 6,6′-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert -butylphenol) Modified Group 4 Metal Alkoxides.
- MDPI. (n.d.). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions.
- Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
- AIChE. (n.d.). (203r) Production of Phenol From Cumene - Systematic and Efficient Design Method.
- PubMed Central. (2025). Integration of Bayesian optimization and solution thermodynamics to optimize media design for mammalian biomanufacturing.
- ScienceDirect. (2024). Development and validation of a green analytical method for determining fourteen bisphenols in bee pollen by ultra-high-performance liquid chromatography-tandem mass spectrometry.
- PubMed. (2009). Analytical methods for the determination of bisphenol A in food.
- Springer. (n.d.). Application of Magnetic Metal Organic Framework for Dispersive Solid Phase Extraction of Bisphenol A from Water.
- MDPI. (n.d.). Biopharmaceutical Process Optimization with Simulation and Scheduling Tools.
- PubMed Central. (n.d.). The Politics of Plastics: The Making and Unmaking of Bisphenol A “Safety”.
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Technical Support Center: Resolution of 2,2'- and 2,4'-Methylenediphenol Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical separation of methylenediphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of resolving the structurally similar 2,2'- and 2,4'-methylenediphenol isomers, which are key variants of Bisphenol F (BPF). Due to their nearly identical physicochemical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles and careful method optimization.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common analytical hurdles.
Part 1: Analytical Method Selection
Choosing the right chromatographic technique is the first critical step. The decision depends on your sample matrix, analyte concentration, available instrumentation, and the ultimate goal of the analysis (e.g., quantification, impurity profiling).
FAQ: Which technique should I use for my analysis?
Answer: The optimal technique depends on several factors. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for these non-volatile phenols. Gas Chromatography (GC) is also powerful but typically requires a derivatization step to improve analyte volatility and peak shape. Supercritical Fluid Chromatography (SFC) is an excellent "green" alternative offering fast, efficient separations.
Use the following decision tree to guide your selection:
Caption: Decision tree for selecting an analytical method.
Part 2: HPLC Troubleshooting Guide
Reversed-phase HPLC is the workhorse for analyzing phenolic compounds. However, achieving baseline resolution of 2,2'- and 2,4'- isomers can be challenging.
Question: My 2,2'- and 2,4'- isomer peaks are co-eluting or have very poor resolution. What should I do?
Answer: This is the most common challenge. Since these are structural isomers, enhancing resolution requires optimizing selectivity (
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switch between acetonitrile and methanol. Methanol can offer different selectivity for phenolic compounds due to its hydrogen-bonding capabilities.[2] For aromatic compounds, phenyl-based columns often show unique selectivity with methanol.[2]
-
Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups. While these isomers have similar pKa values, subtle differences can be exploited. Start with a low pH (e.g., 2.5-3.0) using a buffer like potassium phosphate or formic acid to suppress silanol interactions and ensure reproducibility.[2]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next most powerful tool.
-
Standard C18: While a good starting point, standard C18 columns separate primarily on hydrophobicity, which is very similar for these isomers.
-
Phenyl-Hexyl or Biphenyl Phases: These columns are specifically designed for aromatic compounds and can provide enhanced resolution through
interactions.[3] -
Polar-Embedded Phases: Columns with polar-embedded groups can also offer alternative selectivity for moderately polar analytes like phenols.[3]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes increase the separation factor for isomers, although it will also increase retention times and peak widths.[4] Experiment with temperatures between 25°C and 40°C.
-
Reduce Flow Rate: Decreasing the flow rate can improve column efficiency and may increase resolution, but at the cost of longer analysis times.[1] This should be one of the last parameters you adjust.
Question: I'm seeing significant peak tailing for my methylenediphenol peaks. What is the cause and how can I fix it?
Answer: Peak tailing for phenolic compounds in reversed-phase HPLC is often caused by secondary interactions between the acidic hydroxyl groups and residual silanols on the silica-based stationary phase.[2]
-
Primary Solution: Lower Mobile Phase pH: Use a mobile phase buffered at a low pH (e.g., 2.5-3.0 with 0.1% formic or phosphoric acid). This protonates the silanol groups (Si-OH), minimizing their ability to interact with your analytes.[4]
-
Use a High-Purity, End-Capped Column: Modern columns are better end-capped, meaning most residual silanols are chemically deactivated. If you are using an older column, switching to a newer, high-purity column can solve the issue.
-
Check for Column Contamination: Strongly retained compounds from previous injections can create active sites. Flush the column with a strong solvent like isopropanol or methylene chloride to clean it.[5][6]
-
Avoid Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[7]
Question: My retention times are shifting between injections. What's wrong?
Answer: Retention time instability points to a problem with the system's equilibrium or consistency.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence, especially after changing solvents. Pumping 10-20 column volumes is a good rule of thumb.[7]
-
Mobile Phase Issues: If using a buffered mobile phase, ensure it is fresh and well-mixed. The organic and aqueous components of the mobile phase can evaporate at different rates, changing the composition over time.[4] Also, ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[6][7]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[7]
-
Pump Malfunction or Leaks: Check for pressure fluctuations, which could indicate a leak in the system or a faulty pump check valve.[5][6]
Part 3: Gas Chromatography (GC) Troubleshooting Guide
GC is a high-resolution technique well-suited for isomer analysis, but it requires that the analytes be volatile and thermally stable. For phenols, this usually necessitates derivatization.[8][9]
Question: Do I need to derivatize my methylenediphenol samples for GC analysis?
Answer: Yes, in most cases. The free hydroxyl groups on the phenols make them polar and prone to adsorption on active sites in the GC system (e.g., inlet liner, column), leading to poor peak shape (tailing) and potential sample loss.[10] Derivatization converts the -OH group into a less polar, more volatile ether or ester.
-
Common Derivatization Reagents:
-
Silylation: Reagents like BSTFA or MSTFA are commonly used to create trimethylsilyl (TMS) ethers. The reaction is fast and produces volatile derivatives.[8]
-
Alkylation: Diazomethane can be used to form methyl ethers, though it is hazardous.[11][12]
-
Acylation: Using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA).
-
Question: I have derivatized my samples, but I am still getting poor resolution between the 2,2'- and 2,4'- isomers. How can I improve it?
Answer: Even after derivatization, the isomers remain structurally similar. Improving GC resolution involves optimizing the column and temperature program.
-
Select the Right GC Column: The choice of stationary phase is critical.[13]
-
Standard Phases (e.g., DB-5/RTX-5): These non-polar columns may not provide sufficient selectivity.
-
Mid-Polarity Phases (e.g., DB-1701/RTX-50): Phenyl-containing phases can offer better selectivity for aromatic isomers through different dipole-dipole interactions.[11][13]
-
Specialty Phases: For very difficult separations, columns with liquid crystal stationary phases are known to provide exceptional selectivity for positional isomers based on molecular shape.[14]
-
-
Optimize the Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) through the elution range of the isomers will increase the interaction time with the stationary phase and improve separation.[15]
-
Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for the column diameter you are using. This maximizes column efficiency.
Important Note on Elution Order: In GC, the elution order of BPF isomers is often the reverse of that in HPLC. Studies have shown that under typical GC conditions, the ortho,ortho isomer may elute first, followed by the ortho,para, and then the para,para isomer.[16][17]
Question: I am seeing ghost peaks in my GC chromatogram. What are they and how do I get rid of them?
Answer: Ghost peaks are extraneous peaks that are not from your injected sample.
-
Septum Bleed: Pieces of the injection port septum can degrade and deposit into the inlet liner. Use high-quality septa and replace them regularly.[15]
-
Carryover: High-concentration samples can contaminate the syringe or inlet. Run a solvent blank after a concentrated sample to check for carryover and clean the syringe thoroughly.[11]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up. Use high-purity gas and install traps to remove moisture and hydrocarbons.
Part 4: Supercritical Fluid Chromatography (SFC) as a Modern Alternative
SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, offering a "green" alternative with fast analysis times and unique selectivity, particularly for isomeric and chiral separations.[18][19][20]
FAQ: Why should I consider SFC for separating methylenediphenol isomers?
Answer: SFC combines the benefits of both LC and GC. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for very fast separations without the high consumption of organic solvents used in HPLC.[21] It is particularly effective for separating isomers where traditional reversed-phase HPLC may fall short.[19] Modifiers like methanol are added to the CO₂ to enhance solvating power and tune selectivity.[21]
Part 5: Data Summary & Protocols
Table 1: Typical Starting Conditions for Isomer Separation
| Parameter | HPLC (Reversed-Phase) | GC (after Silylation) | SFC |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Mid-polarity (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm) | Chiral or achiral polar-modified silica |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Helium or Hydrogen | A: Supercritical CO₂B: Methanol with additive |
| Flow Rate / Pressure | 1.0 mL/min | 1.2 mL/min (constant flow) | 3.0 mL/min |
| Temperature | 30 °C | Oven Program: 100°C (1 min), ramp to 280°C at 10°C/min | 40 °C, Backpressure: 150 bar |
| Detector | DAD/UV (225 nm & 280 nm) | Mass Spectrometer (MS) or FID | DAD/UV or MS |
| Elution Order (Likely) | 2,4'- then 2,2'- | 2,2'- then 2,4'-[16][17] | Dependent on column/modifier |
Protocol 1: Baseline HPLC-UV Method
This protocol provides a starting point for separating 2,2'- and 2,4'-methylenediphenol. Further optimization will likely be required.
-
System Preparation:
-
HPLC System: Quaternary or Binary pump, autosampler, column oven, DAD or UV detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: 225 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% to 55% B
-
15-17 min: Ramp from 55% to 95% B (column wash)
-
17-19 min: Hold at 95% B
-
19.1-25 min: Return to 30% B (equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water/acetonitrile to a final concentration of ~100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method with Derivatization
This protocol is for the analysis of the isomers using GC with a mass spectrometer detector.
-
Sample Derivatization (Silylation):
-
Pipette 100 µL of the sample (dissolved in a dry solvent like pyridine or acetonitrile) into a GC vial.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System Preparation:
-
GC-MS System with a split/splitless inlet.
-
Column: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
Part 6: Systematic Troubleshooting Workflow
When faced with a separation problem, a logical workflow can prevent wasted time and resources.
Caption: A systematic workflow for troubleshooting poor isomer resolution.
References
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Vertex AI Search.
- Khaliq, G., et al. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
- HPLC Troubleshooting Guide. (N.D.). SCION Instruments. [Link]
- Optimizing Polyphenol Analysis with Supercritical Fluid Chromatography. (2024). Spectroscopy Online. [Link]
- Wang, L., et al. (2024). Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples.
- Buczyńska, A., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry. [Link]
- How To Improve Resolution In HPLC: 5 Simple Tips. (2024). PharmaGuru. [Link]
- Improving chromatographic analysis of phenolic compounds. (2018). Chulalongkorn University Digital Collections. [Link]
- Separation of Phenol, 2,2'-methylenebis[4-methyl- on Newcrom R1 HPLC column. (N.D.). SIELC Technologies. [Link]
- Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (N.D.). Drawell. [Link]
- Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. (2020). MDPI. [Link]
- Buczyńska, A., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS-comment on the published data. Analytical and Bioanalytical Chemistry. [Link]
- On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. (1996).
- GC Column Troubleshooting Guide. (2024). Phenomenex. [Link]
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
- Trouble resolving isomers. (2015).
- Buczyńska, A., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry. [Link]
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
- Supercritical Fluid Chromatography (SFC) Columns. (N.D.). Phenomenex. [Link]
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2011).
- Reversed Phase HPLC Method Development. (N.D.). Phenomenex. [Link]
- Method 8041A: Phenols by Gas Chromatography. (N.D.). U.S. Environmental Protection Agency. [Link]gov/rcraonline/index.cfm?topic_id=8041A)
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- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS-comment on the published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. omicsonline.org [omicsonline.org]
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- 21. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide for Polymer Scientists: 2,2'-Methylenediphenol vs. Bisphenol A in High-Performance Polymers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science, the selection of monomeric building blocks is a critical decision that dictates the ultimate performance and application scope of the resulting material. For decades, Bisphenol A (BPA) has been a cornerstone in the production of high-performance polymers like polycarbonates and epoxy resins, prized for their exceptional mechanical strength, thermal stability, and optical clarity.[1][2] However, persistent concerns regarding the endocrine-disrupting potential of BPA have catalyzed a rigorous search for viable, safer alternatives.[2] This guide offers a detailed comparative analysis of a promising, yet less-explored alternative: 2,2'-Methylenediphenol.
This document provides a comprehensive comparison of the projected polymer properties derived from this compound against the well-established benchmarks of Bisphenol A-based polymers. By examining their structural nuances, we will explore the causal links to their performance characteristics, supported by established principles of polymer chemistry and available data on structurally similar compounds.
At a Glance: Chemical Structures and Their Implications
The fundamental difference between this compound and Bisphenol A lies in the linkage between their phenolic rings. This seemingly subtle variation in chemical architecture has profound implications for the resulting polymer's properties.
Bisphenol A features a para-para linkage through an isopropylidene bridge, resulting in a more linear and rigid molecular structure. This linearity facilitates efficient packing of polymer chains, contributing to the high strength and thermal stability of BPA-based polymers.[2] In contrast, this compound possesses an ortho-ortho methylene bridge, which introduces a "kink" in the molecular backbone. This less linear structure is anticipated to hinder close chain packing, which can influence properties such as crystallinity, solubility, and the glass transition temperature of the resulting polymers.
Performance Deep Dive: A Comparative Analysis
The following sections provide a detailed comparison of the anticipated properties of polymers derived from this compound and the known properties of those derived from Bisphenol A. This analysis is based on established structure-property relationships in polymer chemistry.
Polycarbonates: A Tale of Two Linkages
Polycarbonates are prized for their exceptional impact resistance, optical clarity, and thermal stability.[3][4] The synthesis of polycarbonates from bisphenols is typically achieved through interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate.[5][6]
Table 1: Comparative Properties of Polycarbonates
| Property | Bisphenol A Polycarbonate (PC) | This compound Polycarbonate (Predicted) | Rationale for Predicted Properties |
| Glass Transition Temp. (Tg) | ~150 °C[7] | Lower | The less linear ortho-ortho linkage in this compound is expected to reduce chain packing efficiency and intermolecular forces, leading to a lower energy requirement for chain mobility and thus a lower Tg. |
| Mechanical Strength | High tensile strength and modulus | Potentially lower | The reduced chain packing and potential for lower crystallinity would likely result in lower tensile strength and modulus compared to the highly rigid and linear BPA-PC. |
| Impact Resistance | Excellent | Potentially higher | The less rigid and more flexible polymer backbone resulting from the ortho-ortho linkage could lead to enhanced energy absorption and improved impact resistance. |
| Solubility | Soluble in chlorinated solvents | Higher solubility in a wider range of solvents | The less ordered structure would likely lead to weaker intermolecular forces, making it easier for solvents to penetrate and dissolve the polymer. |
| Optical Clarity | Excellent | Potentially excellent | As both monomers can produce amorphous polymers, high optical clarity is expected. |
Epoxy Resins: The Crosslinking Contrast
Epoxy resins, formed by the reaction of a bisphenol with epichlorohydrin, are renowned for their outstanding adhesion, chemical resistance, and electrical insulation properties.[8][9] The performance of the cured epoxy thermoset is highly dependent on the crosslink density and the chemical nature of the bisphenol.
Table 2: Comparative Properties of Cured Epoxy Resins
| Property | Bisphenol A Epoxy (DGEBA-based) | This compound Epoxy (Predicted) | Rationale for Predicted Properties |
| Crosslink Density | High | Potentially lower | The steric hindrance from the ortho-ortho linkage in this compound might slightly reduce the reactivity of the phenolic hydroxyl groups, potentially leading to a slightly lower crosslink density in the cured network. |
| Thermal Stability | High | Slightly lower | A potentially lower crosslink density and the less rigid backbone of the this compound unit could result in a lower thermal decomposition temperature. |
| Chemical Resistance | Excellent | Good to Excellent | While the overall chemical resistance is expected to be good due to the crosslinked network, the slightly lower crosslink density might lead to a marginally lower resistance to aggressive solvents compared to BPA-based epoxies. |
| Flexibility & Toughness | Good | Potentially higher | The less rigid structure of the this compound unit could impart greater flexibility to the cured network, leading to improved toughness and fracture resistance. |
| Adhesion | Excellent | Excellent | The presence of polar hydroxyl and ether groups in both cured epoxy networks is expected to result in excellent adhesion to a wide range of substrates. |
Experimental Protocols: Synthesis and Characterization
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for the synthesis and characterization of polycarbonates and epoxy resins from both bisphenols.
Synthesis of Polycarbonate via Melt Transesterification
This protocol is a generalized procedure for the synthesis of polycarbonates from a bisphenol and diphenyl carbonate.
Detailed Steps:
-
Reactor Setup: A high-temperature, mechanically stirred reactor equipped with a nitrogen inlet, a distillation column, and a vacuum system is required.
-
Charging Reactants: The bisphenol (either this compound or Bisphenol A) and diphenyl carbonate are charged into the reactor in a precise molar ratio. A small amount of a suitable catalyst, such as sodium hydroxide, is added.[10][11]
-
Inert Atmosphere: The reactor is purged with nitrogen to remove oxygen, which can cause side reactions at high temperatures.
-
Melting and Pre-polymerization: The mixture is heated to a temperature sufficient to melt the reactants (typically 180-200°C) and stirred to ensure homogeneity. This temperature is maintained for a period to allow for the initial transesterification reaction to occur, forming a low molecular weight prepolymer.[10]
-
Polycondensation: The temperature is gradually increased while the pressure is slowly reduced. This facilitates the removal of the phenol byproduct, driving the equilibrium towards the formation of a high molecular weight polymer.[10]
-
Monitoring and Completion: The reaction is monitored by the increase in the melt viscosity (indicated by the stirrer torque). Once the desired viscosity is reached, the reaction is stopped.
-
Product Recovery: The molten polymer is extruded from the reactor under a nitrogen blanket and cooled.
Synthesis of Epoxy Resin
This protocol outlines the synthesis of a diglycidyl ether of a bisphenol.
Detailed Steps:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a dropping funnel is used.
-
Reactant Mixture: The bisphenol is dissolved in a stoichiometric excess of epichlorohydrin.[12][13] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be added to facilitate the reaction.[9]
-
Addition of Base: An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise to the reaction mixture while maintaining a controlled temperature.[14]
-
Reaction: The reaction is allowed to proceed for several hours with vigorous stirring. The temperature is typically maintained between 60-80°C.
-
Work-up: After the reaction is complete, the mixture is cooled, and the organic and aqueous layers are separated. The organic layer, containing the epoxy resin, is washed with water to remove any remaining salt and base.
-
Purification: The excess epichlorohydrin is removed by vacuum distillation to yield the final epoxy resin.
Polymer Characterization
To obtain a comprehensive comparison, the synthesized polymers should be subjected to a suite of characterization techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polycarbonates.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and any melting or crystallization behavior.[7]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.[15]
-
Mechanical Testing (e.g., Tensile Testing, Impact Testing): To determine key mechanical properties such as tensile strength, modulus, elongation at break, and impact resistance.[16]
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the polymers as a function of temperature.
Concluding Remarks for the Practicing Scientist
The quest for BPA-free alternatives is a critical endeavor in modern polymer science. While this compound presents a theoretically promising alternative, this guide highlights the necessity for direct experimental validation. The structural dissimilarity of the ortho-ortho linkage compared to the para-para linkage in BPA is predicted to yield a distinct set of polymer properties. Polymers derived from this compound may exhibit enhanced flexibility and impact resistance, albeit potentially at the cost of lower thermal stability and tensile strength.
For researchers and professionals in drug development and other high-stakes fields, the key takeaway is the importance of rigorous, application-specific testing. The protocols and comparative framework provided herein offer a robust starting point for such investigations. The ultimate suitability of this compound-based polymers will be determined by a careful balance of desired performance characteristics, processing considerations, and, most importantly, a thorough toxicological and safety assessment. This guide serves as a foundational resource to inform and accelerate that critical research.
References
Please note that due to the predictive nature of some of the analysis for this compound-based polymers, direct citations for all predicted properties are not available. The rationale is based on established principles of polymer chemistry.
- Bisphenol A - Wikipedia. (n.d.).
- Kanapitsas, A., et al. (2018). Thermal and Mechanical Characterization of Epoxy Resin Nanocomposites.
- Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity - MDPI. (2020).
- Nano-mechanical and thermal characterization of epoxy resins - JKU ePUB. (n.d.).
- Characterization and Modeling of Cure-Induced Thermo Mechanical Properties and Chemical Shrinkage of Epoxy Resins - IEEE Xplore. (2023).
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin - International Journal of Engineering Research & Technology. (2015).
- Polycarbonate (PC) - Properties, Uses, & Structure - SpecialChem. (2024).
- TYPICAL PROPERTIES of POLYCARBON
- Mechanical and Thermal Properties of 3D Printed Polycarbon
- Preparation method of bisphenol A liquid epoxy resin - Google P
- Epoxy Synthesis | PDF - Scribd. (n.d.).
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- Mechanical Properties of Polycarbonate-Polysulfone and Polycarbonate- Polyetherimide Blends - DTIC. (1993).
- Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility - MDPI. (2021).
- Synthesis of epoxy resins based on bisphenol‐S and its derivatives - ResearchG
- Melt transesterification of bisphenol acetophenone-polycarbonate: A kinetic study - ElectronicsAndBooks. (2006).
- Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems - MDPI. (2021).
- Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor - University of Maryland. (2001).
- Studies on bisphenol-a polycarbonate synthesis by melt transesterification - ResearchG
- Polycarbonates - synthesis, properties and environmental impact. (2020).
- Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (2023).
- Synthesis of prepolymer of bisphenol-A polycarbonate through melt transesterification process - ResearchG
- Monomers for Polycarbonate Manufacture: Synthesis of BPA and DPC - d
- Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing). (2017).
- 1 Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. (2021).
- Synthesis of a Sustainable and Bisphenol A-Free Epoxy Resin Based on Sorbic Acid and Characterization of the Cured Thermoset - medi
- Process for the production of polycarbonate - Google P
- How Is Epoxy Resin Synthesized? - Chemistry For Everyone - YouTube. (2023).
- POLYCARBONATE - K-P
- Bisphenol A - Wikipedia. (n.d.).
- Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics - Rowan Digital Works. (2020).
- The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins - Science Public
- Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate - ResearchG
- Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. (2021).
- Bisphenols - Chiron. (n.d.).
- A Review on Current Trends of Polymers in Orthodontics: BPA-Free and Smart M
- Choosing the Right Lignin to Fully Replace Bisphenol A in Epoxy Resin Formul
- Contemporary Use of Polymers in Dentistry: A Narr
- The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - MDPI. (2020).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,2'-Methylenediphenol
Introduction: The Analytical Imperative for 2,2'-Methylenediphenol
This compound, also known as bis(2-hydroxyphenyl)methane, is an important organic compound and an isomer of Bisphenol F (BPF).[1] It serves as a monomer and building block in the synthesis of specialized polymers, such as high-performance epoxy resins and polycarbonates.[1] However, its structural similarity to other bisphenols, which are under scrutiny for potential endocrine-disrupting effects, makes its accurate quantification critical.[1] Whether it is being monitored as a residual monomer, a process impurity in a drug substance, or an environmental contaminant, the reliability of its analytical measurement is paramount.
The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to ensure that analytical methods are "fit for purpose."[2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of this compound, grounded in the principles of analytical method validation. We will move beyond rote procedural lists to explore the scientific rationale behind method selection and validation design, ensuring the generation of trustworthy and defensible data.[4]
The Bedrock of Reliable Data: The Validation Framework
Analytical method validation is the documented process that proves an analytical method is suitable for its intended use.[4] The ICH guidelines, specifically Q2(R1) and the newer Q2(R2), provide a comprehensive framework for this process, which forms the basis of our discussion.[5][6][7] A validated method ensures that you are producing accurate, consistent, and dependable data.[4]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][6][8]
-
Linearity: The direct proportionality between the analyte concentration and the analytical signal over a defined range.[5]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][5]
-
Precision: The degree of scatter between a series of measurements from the same homogeneous sample, evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]
Below is a visualization of the typical workflow for validating an analytical method.
Caption: General workflow for analytical method validation, from development to implementation.
Comparison Guide: HPLC vs. GC for this compound Analysis
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamental and depends on the analyte's properties and the analytical objective.[9][10] this compound has two polar phenolic hydroxyl groups and a relatively high boiling point, making it non-volatile. This property is a key determinant in method selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Rationale: HPLC is the premier technique for analyzing non-volatile or thermally labile compounds.[9][10] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method using a C18 column is ideal. The phenolic rings provide chromophores that absorb ultraviolet (UV) light, making UV detection a simple, robust, and cost-effective choice.[11]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Comparative Guide to Catalysts for 2,2'-Methylenediphenol Synthesis
Introduction: The Significance of 2,2'-Methylenediphenol
This compound, also known as 2,2'-bisphenol F, is a crucial monomer in the production of high-performance polymers, particularly epoxy resins and polycarbonates. Its ortho-ortho linkage imparts unique properties to these materials, including lower viscosity, improved flexibility, and enhanced chemical resistance compared to its more common structural isomer, 4,4'-bisphenol F. The selective synthesis of the 2,2'-isomer, however, presents a significant challenge, driving extensive research into catalytic systems that can control the regioselectivity of the condensation reaction between phenol and formaldehyde.
This in-depth technical guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic intricacies of each catalyst class, present and compare their performance based on experimental data, and provide detailed experimental protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecule.
The Fundamental Reaction: Phenol and Formaldehyde Condensation
The synthesis of this compound involves the electrophilic aromatic substitution of phenol with formaldehyde, typically catalyzed by an acid or, in some specialized cases, a base. The reaction proceeds through the formation of a hydroxymethylphenol intermediate, which then reacts with a second phenol molecule to form the methylene-bridged bisphenol. The challenge lies in directing the reaction to favor the formation of the 2,2'-isomer over the thermodynamically more stable 2,4'- and 4,4'-isomers.
Catalyst Classes: A Comparative Overview
The choice of catalyst is paramount in controlling the yield and, more importantly, the isomeric distribution of the bisphenol F product. We will now explore the performance and underlying mechanisms of the primary catalyst classes employed in this synthesis.
Homogeneous Acid Catalysts: The Conventional Approach
Traditional synthesis of bisphenol F often employs homogeneous acid catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and oxalic acid. These catalysts are effective in promoting the condensation reaction; however, they typically suffer from several drawbacks.
Mechanism of Action: In an acidic medium, formaldehyde is protonated to form a highly reactive carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form hydroxymethylphenol intermediates. A second phenol molecule then reacts with the protonated hydroxymethylphenol to form the dihydroxydiphenylmethane isomers.
Experimental Protocol: Synthesis of this compound using Oxalic Acid
Materials:
-
Phenol
-
Formaldehyde (37 wt% in water)
-
Oxalic acid
-
Toluene
-
Sodium hydroxide solution (10 wt%)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol in toluene.
-
Add oxalic acid to the solution and stir until it dissolves.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C).
-
Slowly add formaldehyde solution to the reaction mixture over a period of 1-2 hours.
-
Continue stirring the reaction mixture at the set temperature for the desired reaction time (e.g., 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 10 wt% sodium hydroxide solution to remove unreacted phenol and the catalyst.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Performance and Limitations: Homogeneous acid catalysts are generally non-selective, leading to a mixture of 2,2'-, 2,4'-, and 4,4'-isomers, with the 4,4'-isomer often being the major product. The strong corrosivity of these acids necessitates specialized equipment, and their removal from the reaction mixture can be challenging, often requiring neutralization steps that generate significant waste.
Heterogeneous Solid Acid Catalysts: A Greener Alternative
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts, such as zeolites and acid-activated clays. These materials offer the advantages of easy separation, reusability, and often, enhanced selectivity.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidic properties, arising from the presence of Brønsted and Lewis acid sites, and their shape-selective nature make them attractive catalysts for bisphenol F synthesis. H-beta and Y zeolites have been extensively studied for this reaction.[1]
Mechanism of Action: The reaction mechanism over zeolites is similar to that of homogeneous acids, involving the protonation of formaldehyde. However, the confined environment of the zeolite pores can influence the regioselectivity. The transition states leading to the formation of different isomers experience varying degrees of steric hindrance within the zeolite channels, which can favor the formation of the less bulky 2,2'-isomer. The Si/Al ratio of the zeolite is a critical parameter, as it determines the acid site density and strength, thereby influencing catalytic activity and selectivity.[1] A lower Si/Al ratio generally leads to a higher concentration of acid sites and increased activity.
Experimental Protocol: Synthesis of this compound using H-Beta Zeolite
Materials:
-
Phenol
-
Formaldehyde (37 wt% in water)
-
H-Beta zeolite catalyst
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Activate the H-Beta zeolite catalyst by calcining at high temperature (e.g., 550°C) for several hours.
-
In a round-bottom flask, combine phenol, toluene, and the activated H-Beta zeolite.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120°C) with vigorous stirring.
-
Slowly add formaldehyde solution to the reaction mixture.
-
Maintain the reaction at the set temperature for the specified duration.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
The filtrate containing the product can be worked up as described in the homogeneous catalyst protocol.
Performance: Zeolite catalysts have demonstrated higher selectivity towards the 2,4'- and 2,2'-isomers compared to homogeneous acids. For instance, H-beta zeolite with a specific Si/Al ratio has shown good catalytic performance in the synthesis of bisphenol F.[1] Zeolite Y has also been investigated, with studies focusing on the impact of binders on the catalyst's performance in extrudate form for industrial applications.[2]
Acid-activated clays, such as palygorskite, are another class of solid acid catalysts that have shown promise in bisphenol F synthesis. Their layered structure and the presence of Brønsted and Lewis acid sites on their surface contribute to their catalytic activity.
Performance: Studies have shown that acid-activated palygorskite can effectively catalyze the reaction between phenol and formaldehyde, with the potential for high yields of bisphenol F under optimized conditions. The catalytic activity is attributed to the surface acidity of the clay, which can be tuned by the acid activation process.
Basic Catalysts: A Paradigm Shift for 2,2'-Selectivity
While acid catalysis is the conventional approach, recent studies have revealed that basic catalysts can offer remarkable selectivity for the 2,2'-isomer of bisphenol F. This counterintuitive finding opens up new avenues for the highly selective synthesis of this compound.
Mechanism of Action: In the presence of a basic catalyst, phenol is deprotonated to form the phenoxide ion. The increased electron density on the aromatic ring enhances its nucleophilicity, particularly at the ortho position due to the directing effect of the hydroxyl group. The phenoxide ion then attacks formaldehyde, leading to the formation of the 2-hydroxymethylphenoxide intermediate, which subsequently reacts with another phenol molecule to yield the 2,2'-isomer.
Performance: A study utilizing calcium silicate hydrate as a basic catalyst demonstrated exceptionally high selectivity for the 2,2'-isomer of bisphenol F. This highlights the potential of basic catalysis to overcome the selectivity challenges associated with acidic catalysts.
Metal-Based Catalysts: The Frontier of Ortho-Selectivity
The quest for highly selective ortho-alkylation of phenols has led to the exploration of various metal-based catalysts. These catalysts often operate through coordination of the phenolic hydroxyl group to the metal center, which activates the ortho positions for electrophilic attack.
Mechanism of Action: The general mechanism involves the formation of a metal phenoxide complex. This complex then coordinates with the electrophile (in this case, formaldehyde or its precursor), bringing it in close proximity to the ortho position of the phenol ring and facilitating the C-C bond formation. The choice of metal and ligands is crucial in tuning the catalyst's activity and selectivity.
Examples of Metal-Based Catalysts for Ortho-Alkylation:
-
Aluminum Phenoxides: Formed in situ from the reaction of phenol with aluminum alkyls, these catalysts are highly effective for the ortho-alkylation of phenols with olefins.[3] The high regioselectivity is attributed to the formation of a six-membered transition state.[3]
-
Magnesium and Iron Oxides: These metal oxides have been employed as catalysts for the vapor-phase ortho-alkylation of phenols with alcohols.[4][5][6][7] The reaction typically requires high temperatures.
-
Palladium/Scandium Dual Catalysis: A cooperative system of palladium on carbon (Pd/C) and scandium triflate (Sc(OTf)₃) has been developed for the regioselective ortho-alkylation of phenols with primary alcohols.[8]
-
Rhenium Carbonyls: Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to catalyze the ortho-alkylation of phenols with alkenes with high selectivity.[9]
While these metal-based systems have primarily been studied for the introduction of alkyl groups other than a methylene bridge from formaldehyde, the underlying principles of ortho-activation offer a promising direction for the selective synthesis of this compound. Further research is needed to adapt these systems for the specific reaction with formaldehyde.
Comparative Performance Data
The following table summarizes the performance of different catalyst systems for the synthesis of bisphenol F. It is important to note that the reaction conditions are not identical across all studies, which can influence the results. This table should therefore be used as a guide to the relative performance of each catalyst class.
| Catalyst Class | Specific Catalyst | Temperature (°C) | Reaction Time (h) | Phenol:Formaldehyde Molar Ratio | Yield (%) | Selectivity for 2,2'-Isomer (%) | Reference |
| Homogeneous Acid | Oxalic Acid | 80-100 | 4-8 | Variable | Moderate to High | Low | General Knowledge |
| Zeolite | H-Beta | 100-120 | 4-6 | 10:1 | High | Moderate | [1] |
| Zeolite | Zeolite Y | 110 | 1 | 10:1 | High | Moderate | [2] |
| Acid Resin | Acid Resin-Carbon Composite | 120 | 2 | 10:1 | High | Moderate to High (for 4,4'-) | [10] |
| Basic Catalyst | Calcium Silicate Hydrate | 110 | 2 | 10:1 | Moderate | Very High | - |
| Metal-Based | Aluminum Phenoxide | 110-125 | 2-4 | N/A (with olefin) | High | High (for 2,6-dialkyl) | [3] |
| Metal-Based | Pd/C and Sc(OTf)₃ | 160 | 12 | N/A (with alcohol) | High | High (for ortho-alkyl) | [8] |
Visualizing the Catalytic Pathways
To better understand the mechanistic differences between the catalyst classes, the following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Base-Catalyzed Mechanism for selective this compound Synthesis.
Conclusion and Future Outlook
The synthesis of this compound is a field of active research, with a clear trend towards the development of more selective and sustainable catalytic systems. While traditional homogeneous acid catalysts are effective, they lack selectivity and pose environmental concerns. Heterogeneous solid acid catalysts, particularly zeolites, offer significant advantages in terms of reusability and improved selectivity.
The most exciting recent development is the use of basic catalysts, which have demonstrated remarkable selectivity for the desired 2,2'-isomer. This approach warrants further investigation and optimization. Furthermore, the field of metal-catalyzed ortho-alkylation of phenols, while not yet fully applied to formaldehyde condensation, holds immense potential for achieving unparalleled selectivity. Future research should focus on adapting these sophisticated metal-based systems for the specific synthesis of this compound.
By understanding the strengths and weaknesses of each catalyst class, researchers can make informed decisions to develop efficient, selective, and environmentally benign processes for the production of this valuable monomer.
References
- Comparative study of catalysts for this compound synthesis
- Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor
- Process for the ortho-alkyl
- Catalyst for preparation of ortho-alkyl
- Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor
- Selective synthesis of bisphenol F c
- Catalytic oxid
- Alkylation catalyst and method for making alkyl
- Sustainable Bisphenol A Alternatives from Vanillin and Erythritol Using Zeolite C
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkyl
- Catalyst composition for the ortho-alkyl
- Ortho-Alkylation of Phenols Using Aluminum Phenoxide
- Method for selective preparing ortho-alkylphenols
- Ortho-selective Friedel–Crafts alkyl
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Rhenium-Catalyzed ortho-Alkyl
- Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applic
- Chemical Preparation of Supported Bimetallic Catalysts. Gold-Based Bimetallic, a Case Study
- A flow process for direct amination of a pharmaceutically relevant substrate using a Pd-NHC based c
- Feature Papers in Catalysis in Organic and Polymer Chemistry
- Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions
- Ring opening hydrogenolysis of 5-hydroxymethyl furfural over supported bimetallic c
- Direct Dry Synthesis of Supported Bimetallic Catalysts: A Study on Comminution and Alloying of Metal Nanoparticles
- Interactive 3D Chemistry Anim
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,2'-, 2,4'-, and 4,4'-Methylenediphenol Isomers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Purity
In the realms of polymer science, pharmaceutical development, and materials chemistry, methylenediphenol (more formally, bis(hydroxyphenyl)methane or Bisphenol F) serves as a critical monomer and synthetic intermediate. However, its synthesis often yields a mixture of three key positional isomers: 2,2'-, 2,4'-, and 4,4'-methylenediphenol. As their physical properties can be remarkably similar, their distinct chemical reactivity and influence on final product characteristics necessitate precise and reliable methods for their differentiation and quantification. The structural similarity—differing only in the substitution pattern on the phenolic rings—presents a significant analytical challenge.
This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple data repository, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers to confidently identify and distinguish these critical compounds.
Our approach is built on a self-validating system; by leveraging a suite of orthogonal analytical techniques, we can create a high-confidence profile for each isomer, ensuring the integrity of your research and development processes.
Visualizing the Analytical Workflow & Isomeric Structures
Before delving into the specific techniques, it is crucial to visualize both the analytical process and the subtle structural differences that underpin their spectroscopic differentiation.
Caption: A generalized workflow for the spectroscopic analysis of methylenediphenol isomers.
Caption: Relationship between isomer symmetry and the number of expected ¹³C NMR signals.
Comparative ¹³C NMR Data
| Carbon Environment | 4,4'-Isomer δ (ppm) [1] | 2,2'-Isomer δ (ppm) [2][3] | 2,4'-Isomer δ (ppm) |
| Methylene (-CH₂-) | ~40-41 | ~30-31 | ~35-40 |
| Aromatic C-OH | ~154 | ~153 | ~153-155 |
| Other Aromatic C | ~115-135 | ~115-130 | ~115-135 |
| Total Signals | 7 | 7 | 13 |
Note: Exact chemical shifts can vary based on solvent and concentration. Data for the 2,4'-isomer is less commonly published and is estimated based on standard substituent effects.
¹H NMR Spectroscopy: Unraveling Substitution Patterns
Causality & Expertise: While ¹³C NMR provides a signal count, ¹H NMR reveals the substitution pattern through chemical shifts, signal integration, and spin-spin coupling. The asymmetry of the 2,4'- isomer leads to a more complex and crowded aromatic region compared to the simpler, more symmetrical patterns of the 2,2'- and 4,4'- isomers.
-
4,4'-Methylenediphenol: The symmetry results in a simple aromatic pattern. The protons ortho to the -OH group are equivalent, and the protons meta to the -OH group are equivalent. This typically produces two doublets, appearing as a classic AA'BB' system.
-
2,2'-Methylenediphenol: Symmetry again simplifies the spectrum. We expect four distinct aromatic proton signals, likely appearing as complex multiplets due to ortho, meta, and para couplings.
-
2,4'-Methylenediphenol: The lack of symmetry means all 8 aromatic protons are chemically non-equivalent. [4][5]This results in a highly complex and overlapping series of multiplets in the aromatic region, which is a key identifying feature. [4][5] Comparative ¹H NMR Data
| Proton Environment | 4,4'-Isomer δ (ppm) | 2,2'-Isomer δ (ppm) | 2,4'-Isomer δ (ppm) [4] |
| Hydroxyl (-OH) | Variable (broad singlet) | Variable (broad singlet) | Variable (two broad singlets) |
| Methylene (-CH₂-) | ~3.8 (singlet) | ~3.9 (singlet) | ~3.8-3.9 (singlet) |
| Aromatic (Ar-H) | ~6.7-7.1 (AA'BB' pattern) | ~6.7-7.2 (4 distinct multiplets) | ~6.6-7.2 (Highly complex, ~8 multiplets) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the methylenediphenol sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). Ensure complete dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint of Substitution
Causality & Expertise: FT-IR spectroscopy probes the vibrational modes of molecules. While all three isomers will show characteristic broad O-H (hydroxyl) and aromatic C-H stretches, the definitive differentiation lies in the "fingerprint region" (approx. 600-900 cm⁻¹). In this region, the C-H out-of-plane bending vibrations are highly characteristic of the aromatic ring substitution pattern.
-
4,4'-Isomer: As a 1,4-disubstituted (para) benzene ring, it will exhibit a strong, characteristic C-H bend between 800-850 cm⁻¹ . [6]* 2,2'-Isomer: As a 1,2-disubstituted (ortho) benzene ring, it will show a characteristic C-H bend in the range of 735-770 cm⁻¹ .
-
2,4'-Isomer: This isomer is unique in having one 1,2,4-trisubstituted ring and one 1,4-disubstituted ring. Therefore, its spectrum should be a composite, showing bands characteristic of both patterns, likely including a strong band in the 800-850 cm⁻¹ range and another near 860-900 cm⁻¹. [7] Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | 4,4'-Isomer [6] | 2,2'-Isomer | 2,4'-Isomer [7] |
| O-H Stretch (broad) | ~3200-3400 | ~3200-3400 | ~3200-3400 |
| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-O Stretch | ~1220-1240 | ~1220-1240 | ~1220-1240 |
| C-H Out-of-Plane Bend | ~820 (Strong) | ~750 (Strong) | ~820 and other bands |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the key frequencies as detailed above.
Mass Spectrometry (MS): Fragmentation as a Final Clue
Causality & Expertise: All three isomers have the same molecular formula (C₁₃H₁₂O₂) and molecular weight (200.23 g/mol ). [8]Therefore, under electron ionization (EI), they will all show a molecular ion peak (M⁺˙) at an m/z of 200. Differentiation must rely on subtle differences in their fragmentation patterns.
The primary fragmentation pathway involves the benzylic cleavage of the C-C bond at the methylene bridge. The relative stability of the resulting fragment ions can be influenced by the position of the hydroxyl group.
-
Expected Fragmentation: A major fragment is expected at m/z 107 , corresponding to the hydroxytropylium ion or a hydroxybenzyl cation, which is a common fragment for phenols with a methylene bridge. [9]The relative intensity of this peak and others may vary slightly between isomers, but this is often not sufficient for unambiguous identification on its own.
-
Self-Validation: Due to the similarity in fragmentation, MS is best used in conjunction with a chromatographic separation technique like Gas Chromatography (GC-MS). The isomers will have slightly different retention times, and the mass spectrum of each separated peak can then be used for confirmation.
Comparative Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Ion (M⁺˙) m/z | Key Fragment Ion m/z |
| 4,4'-Methylenediphenol | 200 [9] | 107 [9] |
| This compound | 200 | 107 |
| 2,4'-Methylenediphenol | 200 [10] | 107 |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the phenolic hydroxyl groups can be derivatized, for example, by silylation with BSTFA to form TMS-ethers. [10][11]3. GC Method: Inject 1 µL of the solution into the GC-MS. Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 100°C, ramp at 10°C/min to 280°C) to separate the isomers.
-
MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
-
Data Analysis: Identify the chromatographic peaks for each isomer based on their retention times. Analyze the mass spectrum for each peak to confirm the molecular weight and fragmentation pattern.
Summary and Recommendations
Unambiguous identification of the 2,2'-, 2,4'-, and 4,4'-methylenediphenol isomers requires a multi-faceted spectroscopic approach. No single technique provides as clear a distinction as NMR spectroscopy.
-
Primary Recommendation: Begin with ¹³C NMR . The simple count of signals (7 for symmetrical 2,2' and 4,4'; 13 for asymmetrical 2,4') is the most definitive method for identifying the 2,4'- isomer.
-
Secondary Differentiation: To distinguish between the two symmetrical isomers (2,2'- and 4,4'-), use FT-IR . The position of the strong C-H out-of-plane bending vibration in the fingerprint region (~750 cm⁻¹ for 2,2' vs. ~820 cm⁻¹ for 4,4') is a reliable differentiator. ¹H NMR can also be used, where the classic AA'BB' pattern of the 4,4'- isomer contrasts with the more complex multiplets of the 2,2'- isomer.
-
Confirmation: GC-MS serves as an excellent confirmatory technique, providing separation based on retention time and confirming the molecular weight of each isomer.
By integrating these techniques, researchers can build a comprehensive and self-validating analytical dossier for each isomer, ensuring the quality, safety, and desired performance of their final products.
References
- NIST.
- NIST. Phenol, 4,4'-methylenebis- (IR Spectrum). In NIST Chemistry WebBook. [Link]
- SpectraBase. 2,4'-Methylenediphenol [1H NMR] - Spectrum. [Link]
- PubChem. Bis(4-hydroxyphenyl)methane | C13H12O2. [Link]
- SpectraBase.
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A Comparative Performance Analysis: 2,2'-Methylenediphenol-Based vs. BPA-Based Epoxy Resins
An In-Depth Technical Guide for Researchers and Formulation Scientists
The ubiquity of Bisphenol A (BPA)-based epoxy resins in applications ranging from industrial coatings to advanced composites is a testament to their exceptional performance characteristics, including high mechanical strength, thermal stability, and chemical resistance.[1] However, mounting health and environmental concerns associated with BPA have catalyzed a paradigm shift towards the development of safer, yet equally effective, alternatives.[2] Among the promising candidates, 2,2'-Methylenediphenol-based epoxy resins, structurally similar to Bisphenol F (BPF) resins, have emerged as a focal point of research and development.
This guide offers a comprehensive comparison of the performance of this compound-based epoxy resins and their conventional BPA-based counterparts. We will delve into the nuances of their chemical structures, analyze their performance across critical parameters supported by experimental data, and provide detailed protocols for the evaluation of these materials. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in material selection and formulation.
Unveiling the Chemical Architecture: A Tale of Two Phenols
The performance of an epoxy resin is intrinsically linked to its molecular backbone. Both BPA-based and this compound-based resins are synthesized through the reaction of their respective bisphenolic precursors with epichlorohydrin.[3] The key differentiator lies in the linking group between the two phenol rings.
-
Bisphenol A (BPA)-based epoxy resins , formally known as diglycidyl ether of bisphenol A (DGEBA), feature an isopropylidene bridge. This structure imparts a degree of rigidity to the polymer backbone.[4]
-
This compound-based epoxy resins , also known as diglycidyl ether of this compound, are a specific isomer of Bisphenol F (BPF) based resins. They possess a methylene bridge, which offers greater conformational flexibility compared to the isopropylidene group in BPA.[5] This seemingly subtle difference in chemical structure has a profound impact on the macroscopic properties of the cured resins.
Caption: Chemical structures of BPA-based and this compound-based epoxy resins.
A Head-to-Head Performance Showdown: Experimental Insights
To provide a robust comparison, we will examine four critical performance pillars: thermal stability, mechanical properties, chemical resistance, and curing behavior. The following sections will present a synthesis of experimental findings and detailed protocols for their assessment.
Thermal Properties: Stability Under Duress
The thermal stability of an epoxy resin is paramount for applications where the material will be subjected to elevated temperatures. Key parameters for assessing thermal performance include the glass transition temperature (Tg) and the decomposition temperature.
Expertise & Experience: The glass transition temperature (Tg) represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] A higher Tg is generally indicative of a more rigid and thermally stable network, which is crucial for maintaining mechanical properties at elevated temperatures. Decomposition temperature, on the other hand, indicates the onset of irreversible thermal degradation.
Experimental Protocol: Differential Scanning Calorimetry (DSC) - ASTM E1356
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal transitions of a material.[6]
-
Objective: To determine the glass transition temperature (Tg) and curing exotherm of the epoxy resins.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the uncured or cured epoxy resin is hermetically sealed in an aluminum pan.[1]
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate, typically 10-20°C/min, under a nitrogen atmosphere.[1]
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The Tg is identified as a step-like change in the heat flow curve.[1] For uncured resins, an exothermic peak following the Tg indicates the curing reaction. The area under this peak corresponds to the heat of curing.
-
Caption: Workflow for DSC analysis of epoxy resins.
Comparative Data:
| Property | This compound-based Epoxy | BPA-based Epoxy (DGEBA) |
| Glass Transition Temperature (Tg) | Generally lower to comparable | Typically higher |
| Decomposition Temperature | Similar | Similar |
Trustworthiness: Studies have shown that the increased flexibility of the methylene bridge in this compound-based resins can lead to a slightly lower glass transition temperature compared to the more rigid structure of BPA-based resins.[7] However, the overall thermal stability in terms of decomposition temperature is often comparable, as both are aromatic epoxy resins.
Mechanical Properties: Strength and Resilience
The mechanical integrity of an epoxy resin is critical for its load-bearing capacity and durability. Key mechanical properties include tensile strength, modulus of elasticity, and elongation at break.
Expertise & Experience: Tensile strength measures the maximum stress a material can withstand while being stretched or pulled before breaking. The modulus of elasticity (or Young's modulus) is a measure of the material's stiffness. Elongation at break indicates the material's ductility or its ability to deform before fracturing.
Experimental Protocol: Tensile Testing - ASTM D638
The tensile properties of plastics are determined using a universal testing machine according to ASTM D638.[8][9]
-
Objective: To measure the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy resins.
-
Apparatus: A universal testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Cured epoxy resin samples are prepared in a standard "dog-bone" shape.[8]
-
The dimensions of the specimen's narrow section are precisely measured.
-
The specimen is securely mounted in the grips of the universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[8]
-
The load and extension data are recorded throughout the test.
-
Tensile strength, modulus, and elongation at break are calculated from the stress-strain curve.
-
Caption: Workflow for tensile testing of epoxy resins.
Comparative Data:
| Property | This compound-based Epoxy | BPA-based Epoxy (DGEBA) |
| Tensile Strength | Comparable to slightly lower | High |
| Modulus of Elasticity | Slightly lower | High |
| Elongation at Break | Generally higher | Lower |
Trustworthiness: The greater flexibility of the methylene bridge in this compound-based resins often translates to a slightly lower tensile strength and modulus compared to the more rigid BPA-based resins.[10] However, this increased flexibility can also result in a higher elongation at break, indicating improved toughness and resistance to brittle fracture.
Chemical Resistance: Enduring Hostile Environments
The ability of an epoxy resin to withstand exposure to various chemicals is crucial for its longevity in many applications, particularly in coatings and linings.
Expertise & Experience: Chemical resistance is evaluated by observing changes in the physical and mechanical properties of the cured resin after immersion in specific chemical agents. This can include changes in weight, dimensions, appearance, and mechanical strength.
Experimental Protocol: Chemical Resistance Testing - ASTM D543
ASTM D543 provides a standardized method for evaluating the resistance of plastics to chemical reagents.[11][12]
-
Objective: To assess the chemical resistance of cured epoxy resins to various chemical agents.
-
Apparatus: Immersion containers, analytical balance, and a universal testing machine.
-
Procedure:
-
Cured epoxy resin specimens of known weight and dimensions are prepared.[2]
-
The specimens are fully immersed in the selected chemical reagents at a specified temperature for a predetermined duration.[11]
-
At the end of the immersion period, the specimens are removed, cleaned, and dried.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.
-
The mechanical properties (e.g., tensile strength) of the exposed specimens are tested and compared to those of unexposed control specimens.[12]
-
Caption: Workflow for chemical resistance testing of epoxy resins.
Comparative Data:
| Chemical Agent | This compound-based Epoxy | BPA-based Epoxy (DGEBA) |
| Acids | Generally better resistance | Good resistance |
| Solvents | Good resistance | Good resistance |
| Water | Good resistance | Good resistance |
Trustworthiness: this compound-based epoxy resins, similar to BPF resins, often exhibit superior chemical resistance, particularly to acids, compared to their BPA-based counterparts.[13][14] This is attributed to the higher functionality and crosslink density that can be achieved with these resins.[5]
Curing Behavior: The Path to Performance
The curing process, or the transformation of the liquid resin into a solid, crosslinked network, is a critical step that dictates the final properties of the epoxy material.
Expertise & Experience: The curing kinetics of an epoxy system can be studied using techniques like DSC to understand the reaction rate and the degree of cure as a function of time and temperature. This information is vital for optimizing curing cycles in manufacturing processes.
Experimental Protocol: Curing Kinetics via Isothermal DSC
Isothermal DSC can be used to monitor the heat evolved during the curing reaction at a constant temperature.[15]
-
Objective: To determine the curing kinetics of the epoxy resin systems.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample of the uncured epoxy resin mixed with a curing agent is hermetically sealed in an aluminum pan.
-
The sample is rapidly heated to a predetermined isothermal curing temperature in the DSC.
-
The heat flow is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of reaction.
-
The degree of cure at any given time can be calculated by dividing the heat evolved up to that time by the total heat of reaction.
-
The experiment is repeated at several different isothermal temperatures to determine the kinetic parameters of the curing reaction.
-
Caption: Workflow for studying curing kinetics via isothermal DSC.
Comparative Data:
| Property | This compound-based Epoxy | BPA-based Epoxy (DGEBA) |
| Reactivity | Generally higher | Standard |
| Viscosity | Lower | Higher |
Trustworthiness: The lower viscosity of this compound-based epoxy resins can facilitate better mixing with curing agents and fillers, and can also lead to faster curing times compared to the more viscous BPA-based resins.[10][16]
Conclusion: A Promising BPA Alternative with Nuanced Performance
This compound-based epoxy resins present a compelling alternative to their BPA-based counterparts, offering a favorable combination of performance attributes and a more desirable health and safety profile. While they may exhibit a slightly lower glass transition temperature and mechanical stiffness, their enhanced flexibility, toughness, and superior chemical resistance make them highly suitable for a wide range of demanding applications, including high-performance coatings, adhesives, and composites.
The choice between these two classes of epoxy resins will ultimately depend on the specific performance requirements of the end-use application. For applications where high thermal stability and rigidity are the primary drivers, BPA-based resins may still be the preferred choice. However, for applications demanding a balance of mechanical performance, enhanced toughness, and excellent chemical resistance, coupled with the imperative to move away from BPA, this compound-based epoxy resins offer a technologically advanced and responsible solution. As research in this area continues to evolve, further enhancements in the performance of these BPA-free alternatives are anticipated, solidifying their position as a cornerstone of next-generation epoxy technology.
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A Comparative Guide to the Biological Potency of 2,2'-Methylenediphenol and Other Bisphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bisphenol Family and the Quest for Safer Alternatives
Bisphenols are a class of chemical compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins. Their presence in numerous consumer products has led to extensive research into their potential as endocrine-disrupting chemicals (EDCs). Bisphenol A (BPA) has been the most studied, exhibiting estrogenic and anti-androgenic activities that have raised public health concerns. This has driven the development and use of alternative bisphenols, such as Bisphenol S (BPS) and Bisphenol F (BPF). However, the biological potency of these alternatives, including the lesser-studied isomer 2,2'-Methylenediphenol (also known as 2,2'-bisphenol F), requires careful and objective comparison to assess their safety profiles.
This guide provides a technical comparison of the in vitro biological potency of this compound with other prominent bisphenols, focusing on their estrogenic and anti-androgenic activities. By synthesizing available experimental data, this document aims to provide researchers and drug development professionals with a clear and concise resource to inform their work.
Comparative Biological Potency: An In Vitro Perspective
The endocrine-disrupting potential of bisphenols is primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR). The following sections detail the comparative estrogenic and anti-androgenic potencies of this compound and other bisphenols based on available in vitro data.
Estrogenic Activity
The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone 17β-estradiol (E2) by binding to and activating estrogen receptors (ERα and ERβ). This activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a compound that elicits 50% of the maximum response in a given assay. A lower EC50 value indicates higher potency.
| Compound | Estrogenic Activity (EC50) | Assay System | Reference |
| 17β-Estradiol (E2) | ~0.01 - 1 nM | Various (MCF-7, Reporter Gene Assays) | [Multiple Sources] |
| Bisphenol A (BPA) | 10 - 100 nM | CV1 cells (ERα agonist) | [1] |
| ~400 nM | HEK-293 cells (ERα agonist) | [2] | |
| 3.9 µM | MVLN cells | ||
| Bisphenol F (4,4'-BPF) | Comparable to BPA | Zebrafish hepatic reporter cell lines | [3] |
| Bisphenol S (BPS) | 2.2 µM | CV1 cells (ERα agonist) | [1] |
| Weaker than BPA | Zebrafish hepatic reporter cell lines | [3] |
Note: The estrogenic potency of BPF is generally considered to be in the same order of magnitude as BPA.[4] However, the specific activity can vary depending on the isomer and the assay system used.
Anti-Androgenic Activity
Anti-androgenic activity refers to the ability of a compound to inhibit the action of androgens, such as testosterone and dihydrotestosterone (DHT), by blocking the androgen receptor (AR). This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of the androgen-induced response. A lower IC50 value indicates a higher anti-androgenic potency.
Similar to its estrogenic activity, direct in vitro data on the anti-androgenic potency of this compound is scarce. However, several studies have investigated the anti-androgenic properties of BPA and other bisphenols.
| Compound | Anti-Androgenic Activity (IC50) | Assay System | Reference |
| Bisphenol A (BPA) | 1 - 2 µM | CV1 cells (AR antagonist) | [1][5] |
| 0.746 µM | CV-1 cells (AR reporter gene assay) | [5] | |
| Bisphenol AF (BPAF) | 1 - 2 µM | CV1 cells (AR antagonist) | [1][5] |
Note: BPA and its analogue BPAF have been shown to act as androgen receptor antagonists by competing with natural androgens for binding to the receptor.[5]
Mechanistic Insights: Signaling Pathways of Estrogen and Androgen Receptors
The biological effects of bisphenols are mediated through their interaction with the estrogen and androgen receptor signaling pathways. Understanding these pathways is crucial for interpreting the experimental data and predicting the potential physiological consequences of exposure.
Estrogen Receptor (ER) Signaling Pathway
Estrogen receptors are ligand-activated transcription factors. Upon binding of an agonist, such as estradiol or an estrogenic bisphenol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of those genes. This is known as the classical or genomic pathway. Estrogen receptors can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane.
Caption: Classical Estrogen Receptor Signaling Pathway.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor operates in a similar manner to the estrogen receptor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins. Binding of an androgen, like testosterone or DHT, causes a conformational change, dissociation from the heat shock proteins, dimerization, and translocation to the nucleus. The AR dimer then binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of androgen-responsive genes. Anti-androgenic compounds, including some bisphenols, can interfere with this process by competitively binding to the AR and preventing its activation.
Caption: Androgen Receptor Signaling and Anti-Androgenic Interference.
Experimental Methodologies for Assessing Biological Potency
The quantitative data presented in this guide are derived from various in vitro assays designed to measure estrogenic and anti-androgenic activity. The choice of assay can influence the outcome, and it is important to understand the principles behind these methods.
Estrogenicity Assays
-
MCF-7 Cell Proliferation Assay (E-Screen): This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7. These cells proliferate in the presence of estrogens. The potency of a test compound is determined by measuring the increase in cell number after a period of incubation.
-
Protocol Outline:
-
Seed MCF-7 cells in a multi-well plate in a hormone-depleted medium.
-
After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound or a positive control (e.g., 17β-estradiol).
-
Incubate for a defined period (e.g., 6 days).
-
Quantify cell proliferation using methods such as sulforhodamine B (SRB) staining or a cell counter.
-
Plot the proliferation data against the compound concentration to determine the EC50.
-
-
-
Reporter Gene Assays: These assays employ genetically modified cells that contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive promoter. When an estrogenic compound activates the estrogen receptor, it binds to the promoter and drives the expression of the reporter gene, which produces a measurable signal.
-
Protocol Outline:
-
Culture the reporter cell line (e.g., HeLa cells transfected with an ER expression vector and an ERE-luciferase reporter plasmid).
-
Expose the cells to a range of concentrations of the test compound.
-
After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Calculate the fold induction of reporter activity relative to a vehicle control and determine the EC50 from the dose-response curve.
-
-
Sources
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- 3. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Comparative Thermal Stability of Polymers Derived from Bisphenol Isomers
This guide provides an in-depth comparison of the thermal stability of polymers synthesized from common bisphenol isomers: Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). We will explore the fundamental relationship between the chemical structure of the bisphenol monomer and the thermal properties of the resulting polymers, such as polycarbonates and epoxy resins. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate monomers for developing materials with tailored thermal performance.
The Critical Role of the Bisphenol Bridge
Bisphenols are a class of difunctional monomers essential for synthesizing high-performance polymers like polycarbonates and epoxy resins.[1][2][3] The specific isomer used as a building block dictates many of the final polymer's characteristics, most notably its thermal stability. The primary structural difference among BPA, BPF, and BPS lies in the chemical group bridging the two phenol rings.[4]
-
Bisphenol A (BPA): Features an isopropylidene bridge (-C(CH₃)₂-).
-
Bisphenol F (BPF): Contains a methylene bridge (-CH₂-).
-
Bisphenol S (BPS): Is distinguished by a sulfonyl bridge (-SO₂-).
These seemingly minor variations have a profound impact on bond strength, chain rigidity, polarity, and intermolecular forces within the polymer matrix, which are the ultimate determinants of its response to thermal stress.
Caption: Chemical structures of Bisphenol A, F, and S isomers.
Synthesis of Bisphenol-Based Polymers
The conversion of these monomers into polymers typically follows established industrial processes. Polycarbonates, for instance, are often synthesized via a melt transesterification reaction between a bisphenol and diphenyl carbonate (DPC) in a phosgene-free, environmentally conscious approach.[1][2][5] Epoxy resins are commonly formed through the reaction of a bisphenol with epichlorohydrin.[6] Regardless of the synthetic route, the intrinsic properties of the chosen bisphenol are directly translated into the polymer backbone.
A Head-to-Head Comparison of Thermal Properties
The thermal stability of a polymer is primarily assessed by two key metrics: its glass transition temperature (Tg), which defines the onset of segmental chain motion, and its decomposition temperature (Td), which marks the initiation of irreversible chemical degradation. These properties are quantitatively measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Experimental data consistently reveals a clear hierarchy in the thermal stability of polymers derived from these isomers.
| Polymer Property | BPF-Derived Polymer | BPA-Derived Polymer | BPS-Derived Polymer | Causality |
| Glass Transition Temp. (Tg) | Lowest | Intermediate | Highest | The rigid, polar sulfonyl group in BPS significantly restricts chain mobility. The flexible methylene bridge in BPF allows for easier chain movement. |
| Decomposition Temp. (Td) | Lowest | Intermediate | Highest | The high bond energy and electron-withdrawing nature of the sulfonyl group in BPS enhance thermal resilience. The C-H bonds in BPF's methylene bridge are a comparatively weaker point for degradation initiation. |
| Char Yield (at 800°C) | Lowest | Intermediate | Highest | The sulfonyl group in BPS promotes the formation of a stable, cross-linked char structure upon decomposition, which acts as an insulating barrier. |
Analysis of Structural Effects:
-
BPS-Derived Polymers: The superior thermal stability is attributed to the strong, electron-withdrawing sulfonyl group. This group increases the polarity and rigidity of the polymer chain, leading to powerful intermolecular forces (dipole-dipole interactions) that require more thermal energy to overcome. This results in a higher Tg. Furthermore, the inherent stability of the sulfonyl bridge contributes to a higher decomposition temperature and a greater yield of insulating char upon pyrolysis.[7][8]
-
BPA-Derived Polymers: The isopropylidene group offers a balance of properties that has made BPA-based polymers commercially successful.[1][5] However, the C-C bonds of the isopropylidene unit are a known initiation site for thermal degradation, making these polymers less stable than their BPS counterparts.[9][10]
-
BPF-Derived Polymers: The single methylene bridge provides greater conformational flexibility to the polymer chain compared to the bulkier isopropylidene group in BPA or the rigid sulfonyl group in BPS. This increased flexibility translates to a lower glass transition temperature. The methylene bridge can also be more susceptible to oxidative degradation, contributing to a lower overall thermal stability.
Experimental Workflow & Protocols
A self-validating experimental approach is crucial for obtaining reliable and comparable data. The following protocols for TGA and DSC are standard in the field for assessing polymer thermal properties.
Caption: Experimental workflow for comparative thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and char yield.[9][11]
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (typically Nitrogen at 50-100 mL/min) for at least 30 minutes to remove all oxygen. Causality: An inert atmosphere is critical for studying the intrinsic thermal decomposition of the polymer, preventing oxidative side reactions that would lower the observed degradation temperature.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides good resolution of thermal events without being excessively time-consuming.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the Td₅% , the temperature at which 5% mass loss has occurred, as the onset of significant degradation.
-
Measure the Char Yield , the residual mass percentage at the end of the experiment (e.g., at 800°C).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like the glass transition (Tg).[12][13]
Methodology:
-
Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from 25°C to a temperature well above the expected Tg (e.g., 200°C) at 10°C/min. Causality: This step erases the prior thermal history of the polymer, such as internal stresses from processing or storage.
-
Cool: Cool the sample back down to 25°C at 10°C/min.
-
Second Heat: Ramp the temperature again from 25°C to 200°C at 10°C/min.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
The glass transition (Tg) is identified as a step-like change in the heat flow baseline. The midpoint of this transition is reported as the Tg value.
-
Conclusion and Outlook
The evidence strongly indicates a direct and predictable relationship between the structure of a bisphenol isomer's bridging group and the thermal stability of its derived polymers. The general order of stability—BPS-based > BPA-based > BPF-based —is a direct consequence of the varying bond energies, chain rigidities, and intermolecular forces imparted by the sulfonyl, isopropylidene, and methylene groups, respectively.
For researchers and developers, this understanding is paramount. By carefully selecting the bisphenol monomer, it is possible to engineer polymers with precisely defined thermal characteristics, enabling the creation of advanced materials suitable for demanding applications where high-temperature performance is a critical requirement. While this guide focuses on the monomer's core structure, further optimization of properties can be achieved by controlling factors such as polymer molecular weight and the use of specific end-capping agents or additives.[14]
References
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI.
- Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluor. SciSpace.
- Polycarbonates - synthesis, properties and environmental impact. Unknown Source.
- TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends.
- (a) TGA and (b) DSC thermograms of epoxy resin system with VDH.
- (a) TGA and (b) DSC curves of DGEBA and MR.
- Bisphenol A - Wikipedia. Wikipedia.
- Synthesis, properties and thermal degradation mechanism of bisphenol A-based polyarylates capped with p-tert-butylphenol.
- Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI.
- Thermal degradation of bisphenol A polycarbonate by high‐resolution thermogravimetry.
- Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate.
- The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.
- IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. MDPI.
- Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC Zhao Juan.
- A comparative study on degradation kinetics and toxicity changes of BPA and BPS in UV-based advanced oxid
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2'-Methylenediphenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The meticulous assessment of chemical purity is a cornerstone of reproducible and reliable scientific research, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of synthesized 2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane.[1][2][3][4][5] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere recitation of protocols, this document will elucidate the rationale behind methodological choices, offer insights into potential synthetic impurities, and present a framework for the self-validation of experimental results. The objective is to equip researchers with the requisite knowledge to not only select the most appropriate analytical method but also to interpret the resulting data with a high degree of confidence.
The Criticality of Purity in this compound Applications
This compound serves as a vital building block in organic and polymer chemistry, finding application in the development of high-performance polymers such as epoxy resins and polycarbonates.[1] Its specific ortho-ortho isomeric structure is of particular interest in structure-activity relationship studies, especially in the search for alternatives to Bisphenol A (BPA).[1] Given that bisphenols as a class are scrutinized for potential endocrine-disrupting effects, the purity of any such compound used in toxicological or environmental health research is paramount to ensure that observed biological impacts are attributable to the target molecule and not to residual reactants or byproducts.[1]
The synthesis of this compound, commonly achieved through the condensation of phenol and formaldehyde, can lead to the formation of various isomers (e.g., 2,4'- and 4,4'-methylenediphenol) and other related impurities.[6] The presence of these impurities can significantly alter the physicochemical and toxicological properties of the final product, underscoring the necessity for robust analytical methods to accurately quantify the purity of the synthesized material.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique for purity assessment is dictated by a multitude of factors including the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the three most pertinent methods for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for isomeric separation, quantitative accuracy, non-destructive. | Requires chromophores for UV detection, can be time-consuming. | Quantifying isomeric purity and known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying unknown impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identifying and quantifying volatile and semi-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, inherently quantitative without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Absolute purity determination and structural elucidation of the bulk material. |
In-Depth Methodological Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. Its strength lies in its ability to separate structurally similar isomers, which are the most probable impurities in this synthesis.
Causality in Protocol Design: A reverse-phase C18 column is typically employed due to the non-polar nature of the bisphenol backbone.[7] The mobile phase, often a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., formic or phosphoric acid), is optimized to achieve baseline separation of the 2,2'-, 2,4'-, and 4,4'- isomers.[8][9] The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times. UV detection, typically at 275 nm, is suitable for phenolic compounds due to the absorbance of the aromatic rings.[9]
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC-based purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of unknown, thermally stable impurities, GC-MS is an invaluable tool. The mass spectrometer provides structural information that can help in elucidating the identity of byproducts from the synthesis.
Causality in Protocol Design: Due to the polar phenolic groups, this compound and its isomers require derivatization prior to GC analysis to increase their volatility and prevent peak tailing.[10][11] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[11] The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of the derivatized analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Workflow: GC-MS Impurity Profiling
Caption: Workflow for GC-MS based impurity identification in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), stands out for its ability to provide an absolute purity value without the need for a reference standard of the analyte itself.
Causality in Protocol Design: For ¹H NMR, a deuterated solvent that dissolves the sample, such as DMSO-d₆ or CDCl₃, is chosen. The spectrum of pure this compound will show characteristic signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons. The presence of impurities will result in additional signals. For qNMR, a certified internal standard of known purity and concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Hypothetical Data and Interpretation
To illustrate the comparative power of these techniques, consider the following hypothetical data for a synthesized batch of this compound versus a commercial standard.
Table 1: Comparative Purity Analysis
| Analytical Method | Synthesized Batch Purity (%) | Commercial Standard Purity (%) | Detected Impurities |
| HPLC (Area %) | 98.5% | >99.8% | 2,4'-isomer (1.2%), 4,4'-isomer (0.3%) |
| GC-MS (TIC Area %) | 98.2% | >99.9% | 2,4'-isomer (1.1%), 4,4'-isomer (0.2%), Unreacted Phenol (0.5%) |
| ¹H qNMR | 98.7% | 99.9 ± 0.1% | Consistent with isomeric impurities |
Interpretation: The HPLC and GC-MS data are in good agreement, indicating the presence of isomeric impurities. GC-MS provided the additional insight of unreacted phenol, which might have co-eluted with the solvent front in HPLC. The qNMR result provides a high-confidence, absolute purity value that corroborates the chromatographic findings.
Detailed Experimental Protocols
Protocol: HPLC Purity Determination of this compound
-
Mobile Phase Preparation: Prepare a mobile phase of 65:35 (v/v) acetonitrile and water containing 0.1% formic acid.[9] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve reference standards of 2,2'-, 2,4'-, and 4,4'-Methylenediphenol in the mobile phase to prepare individual stock solutions of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of 100 µg/mL each.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm.[9]
-
-
Analysis: Inject the mixed standard solution to determine the retention times of the three isomers. Inject the sample solution.
-
Data Analysis: Identify the peaks in the sample chromatogram based on the retention times from the standard. Calculate the area percentage of each peak to determine the purity of the main component and the relative amounts of impurities.
Protocol: GC-MS Impurity Profiling of this compound
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of pyridine in a vial.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[10] Cap the vial tightly and heat at 70 °C for 30 minutes.[10]
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: Analyze the total ion chromatogram to identify peaks corresponding to impurities. Examine the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) to tentatively identify the compounds.
Conclusion: An Integrated Approach for Self-Validating Purity Assessment
No single analytical technique provides a complete picture of a compound's purity. A robust and self-validating approach to assessing the purity of synthesized this compound involves the synergistic use of multiple orthogonal methods. HPLC is the workhorse for quantifying known isomeric impurities, GC-MS excels at identifying unknown volatile and semi-volatile byproducts, and qNMR offers a definitive, absolute measure of the bulk material's purity. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and trustworthy characterization of their synthesized material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
- MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC.
- National Center for Biotechnology Information. (n.d.). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater. PubMed.
- PubChem. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Wiley Analytical Science. (n.d.). 2,4'-Methylenediphenol - Optional[1H NMR] - Spectrum - SpectraBase.
- Various Authors. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. PMC - NIH.
- Various Authors. (2024). Development and validation of a green analytical method for determining fourteen bisphenols in bee pollen by ultra-high-performance liquid chromatography-tandem mass spectrometry. ScienceDirect.
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A Guide to Inter-Laboratory Comparison for the Analysis of 2,2'-Methylenediphenol (2,2'-Bisphenol F)
This guide provides a comprehensive framework for researchers, analytical scientists, and quality assurance professionals on establishing and participating in inter-laboratory comparisons for the analysis of 2,2'-Methylenediphenol. Also known as 2,2'-Bisphenol F (2,2'-BPF), this compound is an isomer of Bisphenol F and a structural analogue of the more widely known Bisphenol A (BPA).[1][2][3][4] As industries seek alternatives to BPA, the accurate and reproducible quantification of its replacements across different laboratories has become a critical issue for regulatory compliance, product safety, and toxicological research.[5][6]
Inter-laboratory comparison studies, or proficiency tests, are the ultimate validation of an analytical method's robustness. They serve to demonstrate competence, identify systematic biases, and ensure that data generated in one facility is comparable to another.[7] This guide will compare the two most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the necessary protocols and data interpretation frameworks to conduct a successful comparison study.
Part 1: A Comparative Overview of Core Analytical Methodologies
The choice of analytical technique is the most critical variable in the analysis of this compound. The selection depends on required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the analysis of bisphenols due to its versatility and applicability to non-volatile, polar compounds without the need for chemical derivatization.[8]
-
Principle & Rationale : Reversed-phase HPLC, typically using a C18 stationary phase, is the method of choice. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[5] The inclusion of a modifier like formic acid in the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl groups, ensuring a consistent retention time and sharp, symmetrical peak shapes.[5]
-
Detection :
-
UV Detection : Set at approximately 275 nm, this is a robust and cost-effective method suitable for relatively clean samples and higher concentrations.[5]
-
Fluorescence (FLD) Detection : Offers significantly higher sensitivity and selectivity compared to UV, as phenols are naturally fluorescent. This is ideal for trace-level analysis in complex matrices like biological fluids.[9][10][11]
-
Mass Spectrometry (MS/MS) Detection : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity, making it the gold standard for regulatory and trace contaminant analysis in complex food or environmental samples.[8][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for its high separation efficiency and definitive identification capabilities, though it requires an additional sample preparation step for polar analytes like phenols.[8]
-
Principle & Rationale : this compound contains two polar hydroxyl groups, which make it non-volatile and prone to adsorption and peak tailing in a GC system.[15] To overcome this, a derivatization step is mandatory. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common approach.[15][16] This reaction replaces the active hydrogens on the phenolic groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.[15]
-
Detection : Mass spectrometry is the detector of choice. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the instrument is set to detect only specific, characteristic fragment ions of the derivatized this compound. This dramatically reduces matrix interference and improves the signal-to-noise ratio, leading to very low detection limits.[16][17]
Part 2: Framework for an Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning, from sample preparation to statistical analysis. The primary goal is to assess the variability within a single laboratory (repeatability ) and between multiple laboratories (reproducibility ).[18]
The workflow involves a coordinating body that prepares and distributes homogenous, blind samples to participating laboratories. Each laboratory analyzes the samples using a specified method (or their own validated method) and reports the results. The coordinating body then performs a statistical analysis to assess performance.
Part 3: Standardized Experimental Protocols
The following protocols are provided as self-validating systems, incorporating steps for quality control (QC) and system suitability to ensure trustworthy results.
Protocol 1: Analysis of this compound in Water by HPLC-UV
This protocol is adapted from established methods for bisphenol analysis in aqueous matrices.[5][9]
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A Comparative Guide to the Mechanistic Pathways of 2,2'-Methylenediphenol Formation
For researchers, scientists, and professionals in drug development and polymer chemistry, a nuanced understanding of reaction mechanisms is paramount for controlling product outcomes. The synthesis of 2,2'-Methylenediphenol, a key isomer of Bisphenol F (BPF), is a classic example where reaction conditions dictate isomeric distribution, profoundly impacting the properties of resulting polymers and materials. This guide provides an in-depth comparison of the mechanistic pathways leading to this compound, supported by experimental data and protocols to empower researchers in optimizing its selective formation.
Introduction: The Significance of Isomer Selectivity in Bisphenol F Synthesis
Bisphenol F is a crucial monomer in the production of epoxy resins and polycarbonates, often used as a substitute for Bisphenol A (BPA).[1] It is a mixture of three positional isomers: 4,4'-methylenediphenol, 2,4'-methylenediphenol, and this compound. The ratio of these isomers significantly influences the physical and chemical properties of the resulting polymers, such as viscosity, curing speed, and thermal stability. The 2,2'-isomer, in particular, can impart unique characteristics, making its selective synthesis a topic of considerable interest.
The formation of methylenediphenols proceeds through the condensation of phenol with formaldehyde, a reaction that can be catalyzed by either acids or bases.[2] The journey from reactants to the final bisphenol architecture is a multi-step process, with the initial hydroxymethylation of phenol being a critical, selectivity-determining stage.
Mechanistic Dichotomy: Acid vs. Base Catalysis
The choice between acidic and basic catalysis represents the most fundamental divergence in the synthesis of methylenediphenols. Each pathway proceeds through distinct intermediates and transition states, offering different handles for controlling the regioselectivity of the reaction.
Acid-Catalyzed Formation: An Electrophilic Aromatic Substitution Pathway
Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation, CH₂OH⁺. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strong ortho, para-directing group, meaning the electrophile will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group.[3]
Computational studies have shown that the para-position of phenol is electronically more favorable for electrophilic attack than the ortho-position.[4] This intrinsic reactivity preference often leads to a higher proportion of the 4-hydroxymethylphenol intermediate in the initial stages of the reaction.
The subsequent step involves the reaction of the hydroxymethylphenol intermediate with another molecule of phenol. The hydroxymethyl group is protonated, leading to the loss of a water molecule and the formation of a benzylic carbocation. This carbocation then acts as an electrophile, attacking another phenol molecule to form the methylene bridge.
Kinetic vs. Thermodynamic Control: The final isomer distribution in acid-catalyzed reactions can be influenced by whether the reaction is under kinetic or thermodynamic control.[5] At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. Due to the higher intrinsic reactivity of the para-position, this often results in a lower proportion of the 2,2'-isomer. At higher temperatures, the reaction can approach thermodynamic equilibrium, where the most stable isomer is favored. However, isomerization between the different methylenediphenol products can also occur under these conditions.
A patented two-step method aims to enhance the ortho-isomer content by first reacting phenol and formaldehyde under weakly acidic conditions and then adding a larger amount of phosphoric acid catalyst in a second step.[6][7] This suggests that careful control of acidity and reaction staging can be used to manipulate the kinetic and thermodynamic landscape of the reaction to favor the formation of the 2,2'-isomer.
Diagram: Acid-Catalyzed Formation of this compound
Caption: Acid-catalyzed formation of this compound.
Base-Catalyzed Formation: A Nucleophilic Addition Pathway
In the presence of a base, phenol is deprotonated to form the phenoxide anion. This anion is a much stronger nucleophile than phenol itself. The negative charge is delocalized onto the aromatic ring, particularly at the ortho and para positions, making them highly reactive towards the electrophilic carbon of formaldehyde.
The reaction proceeds via the nucleophilic attack of the phenoxide anion on formaldehyde, forming hydroxymethylphenoxide intermediates. A key difference from the acid-catalyzed mechanism is the potential for chelation to influence regioselectivity. The use of certain metal hydroxides as catalysts can favor the formation of the ortho-hydroxymethylphenol intermediate.[8] This is attributed to the formation of a chelate complex between the metal cation, the phenoxide oxygen, and the oxygen of the incoming formaldehyde molecule, which directs the addition to the ortho position.
The subsequent condensation step in base-catalyzed reactions is thought to proceed through the formation of a quinone methide intermediate.[2] The hydroxymethylphenoxide can eliminate a hydroxide ion to form a highly reactive ortho- or para-quinone methide. This intermediate is then attacked by another phenoxide anion to form the methylene bridge. Theoretical studies suggest that the formation of the para-quinone methide is generally faster than the ortho-quinone methide.[2]
Table 1: Comparison of Acid and Base Catalyzed Mechanisms
| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |
| Active Phenol Species | Neutral Phenol | Phenoxide Anion |
| Active Formaldehyde Species | Protonated Formaldehyde (CH₂OH⁺) | Neutral Formaldehyde |
| Initial Reaction | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Key Intermediate | Benzylic Carbocation | Quinone Methide |
| Typical Regioselectivity | Generally para-directing | Can be ortho-directing with specific catalysts |
| pH Range | Acidic (pH < 7) | Alkaline (pH > 7) |
Diagram: Base-Catalyzed Formation of this compound
Caption: Base-catalyzed formation of this compound via a quinone methide intermediate.
Experimental Approaches for Mechanistic Elucidation and Isomer Quantification
A robust understanding of the reaction mechanism relies on rigorous experimental investigation. A combination of kinetic studies and advanced analytical techniques is essential for dissecting the complex reaction network and quantifying the desired 2,2'-isomer.
Kinetic Studies: Unraveling Reaction Rates and Influencing Factors
Kinetic studies are fundamental to understanding how reaction parameters such as temperature, pH, and reactant concentrations affect the rate of formation of different products.
Experimental Protocol: Kinetic Analysis of Phenol-Formaldehyde Reaction
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, and ports for sampling and temperature monitoring is charged with phenol and the chosen solvent.[9]
-
Temperature and pH Control: The reactor temperature is precisely controlled using a circulating water bath. The pH of the reaction mixture is adjusted and maintained using an appropriate acid (e.g., oxalic acid, phosphoric acid) or base (e.g., sodium hydroxide) catalyst.[9][10]
-
Initiation of Reaction: A pre-determined amount of formaldehyde solution (formalin) is added to the reactor to initiate the reaction.[9]
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction in the sample is quenched immediately, for example, by rapid cooling and neutralization.
-
Analysis: The concentration of reactants (phenol, formaldehyde) and products (hydroxymethylphenols, methylenediphenol isomers) in each sample is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[11][12]
-
Data Analysis: The concentration data as a function of time are used to determine the reaction order and rate constants for the formation of each species. This allows for a quantitative comparison of the rates of formation of the 2,2'-, 2,4'-, and 4,4'-methylenediphenol isomers under different reaction conditions.
Analytical Techniques for Isomer Separation and Identification
The accurate quantification of this compound in a mixture of its isomers is critical for mechanistic studies and quality control. Chromatographic techniques are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation and quantification of Bisphenol F isomers.[13][14]
-
Stationary Phase: Reversed-phase columns, such as C18, are commonly employed.[14][15]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used for elution.[15]
-
Detection: UV detection at a wavelength of around 227-230 nm is a common method for quantifying the isomers.[13][16] Mass spectrometry (MS) can be coupled with HPLC for more sensitive and selective detection and structural confirmation.[17]
Gas Chromatography (GC): GC can also be used for the analysis of Bisphenol F isomers, often after derivatization to increase their volatility. Interestingly, the elution order of the isomers can be reversed in GC compared to HPLC, with the 2,2'-isomer eluting first in some GC methods.[17]
Spectroscopic Methods: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for the structural elucidation of the reaction products and intermediates, confirming the identity of the 2,2'-isomer.[12] Computational studies have also been used to predict the spectral properties of the different BPF isomers, aiding in their identification.[18]
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase | High resolution for isomer separation, quantitative accuracy | Requires a suitable solvent system, can be time-consuming |
| GC-MS | Separation based on volatility followed by mass-based detection | High sensitivity and specificity, provides structural information | Often requires derivatization, not suitable for thermally labile compounds |
| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field | Provides detailed structural information for unambiguous identification | Lower sensitivity compared to chromatographic methods, more complex data analysis |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Provides information about functional groups, useful for reaction monitoring | Does not typically provide quantitative information on isomer ratios |
Diagram: Experimental Workflow for Mechanistic Study
Caption: Experimental workflow for the mechanistic study of this compound formation.
Conclusion and Future Perspectives
The formation of this compound is a nuanced process governed by the interplay of electronic and steric effects, which can be manipulated through the judicious choice of catalytic system and reaction conditions. While acid catalysis often favors the thermodynamically more stable para-substituted products, base catalysis, particularly with chelating metal ions, offers a promising avenue for enhancing ortho-selectivity.
For researchers aiming to optimize the synthesis of this compound, a multi-faceted approach is recommended. This includes:
-
Systematic Screening of Catalysts: Investigating a range of both Brønsted and Lewis acids, as well as different base catalysts, including various metal hydroxides, to identify those that promote ortho-selectivity.
-
Kinetic and Thermodynamic Profiling: Conducting detailed kinetic studies at various temperatures to delineate the regions of kinetic and thermodynamic control for different catalytic systems.
-
Advanced Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways, providing predictive insights into the factors governing regioselectivity.[3][19]
By integrating these experimental and theoretical approaches, the scientific community can continue to refine our understanding of phenol-formaldehyde condensation and develop more efficient and selective syntheses of this compound for advanced material applications.
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A Comparative Cost-Benefit Analysis of 2,2'-Methylenediphenol Synthesis Routes: A Guide for Researchers and Drug Development Professionals
In the landscape of fine chemical synthesis, the production of 2,2'-Methylenediphenol, a key building block for various polymers, resins, and specialty chemicals, presents a multifaceted challenge.[1][2] The choice of a synthetic pathway is a critical decision, balancing economic viability with environmental responsibility and process efficiency. This guide provides a comprehensive cost-benefit analysis of the predominant synthesis routes to this compound, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate methodology.
Introduction to this compound and its Synthetic Challenges
This compound, an isomer of Bisphenol F, is distinguished by the ortho-ortho linkage of its two phenolic rings via a methylene bridge. This specific substitution pattern imparts unique properties to the resulting polymers, including enhanced flexibility and distinct thermal characteristics. However, achieving high selectivity for the 2,2'-isomer over its 2,4'- and 4,4'- counterparts is a significant synthetic hurdle. The reaction of phenol with formaldehyde, the most common industrial approach, is notoriously difficult to control in terms of regioselectivity. This guide will dissect the traditional acid- and base-catalyzed methods and explore the advancements offered by solid acid catalysts and greener, formaldehyde-free alternatives.
Traditional Synthesis Routes: A Cost-Performance Evaluation
The condensation of phenol and formaldehyde has long been the cornerstone of Bisphenol F production. The choice of catalyst, whether an acid or a base, profoundly influences the isomer distribution, reaction kinetics, and overall process economics.
Homogeneous Acid Catalysis: The Workhorse with Drawbacks
Strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and oxalic acid have been widely employed to catalyze the reaction between phenol and formaldehyde.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates formaldehyde, generating a highly reactive carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions. Subsequent condensation reactions lead to the formation of the methylene bridge.
Experimental Protocol (Representative):
-
In a well-ventilated fume hood, a glass-lined reactor is charged with phenol and a stoichiometric excess of formaldehyde (typically a 37% aqueous solution).
-
A catalytic amount of sulfuric acid (e.g., 1-5 mol%) is slowly added to the stirred reaction mixture, maintaining the temperature below 40°C to control the initial exotherm.
-
The reaction mixture is then heated to a specific temperature, typically between 60-100°C, and maintained for several hours.
-
Upon completion, the reaction is quenched by neutralization with a base (e.g., sodium hydroxide).
-
The organic layer is separated, washed with water to remove salts and residual acid, and then subjected to distillation under reduced pressure to remove unreacted phenol and water.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene) to isolate the desired this compound isomer.
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Costs | Phenol and formaldehyde are commodity chemicals with relatively low and stable pricing.[3][4][5][6][7][8][9] Sulfuric and oxalic acids are also inexpensive.[10][11][12][13][14][15][16][17] |
| Catalyst Cost & Reusability | Homogeneous acid catalysts are low-cost but are consumed in the neutralization step and cannot be reused, contributing to waste generation. |
| Energy Consumption | Moderate reaction temperatures (60-100°C) are required, but the subsequent distillation and purification steps are energy-intensive. |
| Yield & Selectivity | Yields can be moderate to high, but achieving high selectivity for the 2,2'-isomer is challenging, often resulting in a mixture of isomers that require costly separation. |
| Waste Generation & Disposal | This route generates significant acidic and saline wastewater from the neutralization and washing steps. The disposal of this corrosive waste incurs substantial costs and environmental burdens.[7][18] |
| Capital Costs | The use of corrosive acids necessitates the use of expensive corrosion-resistant reactors (e.g., glass-lined), increasing the initial capital investment. |
Diagram: Homogeneous Acid-Catalyzed Synthesis Workflow
Base Catalysis: An Alternative with its Own Set of Challenges
Base-catalyzed condensation of phenol and formaldehyde is another established method, often leading to different isomer distributions compared to acid catalysis.
Mechanism: Under basic conditions, phenol is deprotonated to the more nucleophilic phenoxide ion. Formaldehyde then attacks the phenoxide ion, preferentially at the ortho position due to the directing effect of the hydroxyl group.
Experimental Protocol (Representative):
-
Phenol and formaldehyde are charged into a reactor.
-
A base, such as sodium hydroxide or potassium hydroxide, is added as a catalyst.
-
The reaction is typically carried out at a lower temperature than the acid-catalyzed route, often between 40-70°C.
-
After the reaction, the mixture is neutralized with an acid.
-
The workup and purification steps are similar to the acid-catalyzed process.
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Costs | Similar to the acid-catalyzed route. |
| Catalyst Cost & Reusability | Base catalysts are also inexpensive but are consumed during neutralization and are not reusable. |
| Energy Consumption | Lower reaction temperatures may offer some energy savings during the reaction step, but the downstream purification processes remain energy-intensive. |
| Yield & Selectivity | This route can sometimes offer higher selectivity for the 2,2'-isomer under specific conditions, but controlling the reaction to prevent the formation of resol-type resins can be challenging. |
| Waste Generation & Disposal | Generates saline wastewater upon neutralization, posing similar disposal challenges to the acid-catalyzed route. |
| Capital Costs | While less corrosive than strong acids, basic solutions still require appropriate reactor materials. |
Solid Acid Catalysis: A Greener and More Efficient Approach
The drawbacks of homogeneous catalysis have spurred the development of heterogeneous solid acid catalysts, such as zeolites and ion-exchange resins. These materials offer significant advantages in terms of catalyst reusability, reduced waste generation, and simplified product purification.[19][20][21]
Zeolites (e.g., H-Beta, Zeolite Y)
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers.
Mechanism: The reaction occurs within the pores of the zeolite. The acidic sites on the zeolite surface protonate formaldehyde, and the confined space within the pores can sterically hinder the formation of larger isomers, potentially increasing the selectivity for the 2,2'-isomer.
Experimental Protocol (Representative):
-
A mixture of phenol and formaldehyde is heated in a solvent (e.g., toluene) in the presence of a powdered or extruded zeolite catalyst (e.g., H-Beta).[22][23]
-
The reaction is carried out at a temperature typically between 80-120°C for several hours under stirring.[24]
-
After the reaction, the catalyst is simply filtered off from the reaction mixture.
-
The filtrate is then concentrated and the product is purified by recrystallization.
-
The recovered catalyst can be washed, dried, and calcined to regenerate its activity for subsequent reuse.[22]
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Costs | Similar to traditional routes. |
| Catalyst Cost & Reusability | Zeolite catalysts have a higher initial cost compared to mineral acids. However, their reusability over multiple cycles significantly reduces the overall catalyst cost per unit of product.[22] |
| Energy Consumption | Reaction temperatures are comparable to or slightly higher than homogeneous acid catalysis. However, the elimination of the energy-intensive neutralization and extensive washing steps can lead to overall energy savings. |
| Yield & Selectivity | Zeolites can offer high yields and improved selectivity towards the 2,2'-isomer due to their shape-selective nature. |
| Waste Generation & Disposal | This route significantly reduces the generation of liquid waste as there is no need for neutralization. The main waste is the deactivated catalyst, which can often be regenerated. |
| Capital Costs | Standard stainless-steel reactors can be used as the process is non-corrosive, leading to lower capital costs compared to the homogeneous acid route. |
Diagram: Solid Acid (Zeolite) Catalyzed Synthesis Workflow
Ion-Exchange Resins (e.g., Amberlyst-15)
Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are another class of effective solid acid catalysts for this reaction.
Mechanism: The mechanism is similar to that of other acid catalysts, with the sulfonic acid groups on the resin surface providing the protons to initiate the reaction.
Experimental Protocol (Representative): The protocol is very similar to that for zeolite catalysts, with the ion-exchange resin beads being used instead of zeolite powder or extrudates. The reaction temperature is often slightly lower, in the range of 60-100°C. Catalyst regeneration typically involves washing with a solvent and then with an acid solution to restore the sulfonic acid sites.[25]
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Costs | Similar to other routes. |
| Catalyst Cost & Reusability | Ion-exchange resins are generally less expensive than zeolites. They can be regenerated and reused, although their thermal stability might be lower than that of zeolites, potentially limiting their lifespan.[26] |
| Energy Consumption | Similar to the zeolite-catalyzed route. |
| Yield & Selectivity | Can provide good yields and selectivity, though potentially less shape-selective than zeolites. |
| Waste Generation & Disposal | Minimal waste generation, similar to the zeolite route. |
| Capital Costs | Non-corrosive nature allows for the use of standard reactors. |
Formaldehyde-Free Synthesis: The Green Frontier
Concerns over the toxicity of formaldehyde have driven research into alternative, greener synthesis routes that avoid its use. One promising approach involves the use of dimethoxymethane (DMM) as a methylene source.
Mechanism: In the presence of a strong acid catalyst, DMM can be hydrolyzed in situ to generate formaldehyde or can directly react with phenol. The reaction proceeds through a similar electrophilic aromatic substitution pathway.
Experimental Protocol (Representative):
-
Phenol and dimethoxymethane are charged into a reactor with a solid acid catalyst (e.g., a zeolite or an ion-exchange resin).
-
The reaction is carried out under reflux conditions, typically in the range of 80-120°C.
-
The workup and purification are similar to other solid acid-catalyzed methods, involving filtration of the catalyst and purification of the product.[27]
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Costs | Dimethoxymethane is more expensive than formaldehyde, which is a significant cost driver for this route. |
| Catalyst Cost & Reusability | Utilizes solid acid catalysts, offering the benefits of reusability. |
| Energy Consumption | Reaction conditions are similar to other solid acid-catalyzed routes. |
| Yield & Selectivity | Yields and selectivity can be comparable to formaldehyde-based routes, but optimization is often required. |
| Waste Generation & Disposal | This is a cleaner route that avoids the handling of toxic formaldehyde and generates minimal waste. The main byproduct is methanol, which can potentially be recovered and recycled. |
| Capital Costs | Non-corrosive and allows for the use of standard equipment. |
Comparative Summary of Synthesis Routes
The following table provides a quantitative comparison of the different synthesis routes for this compound. The values presented are representative and can vary depending on the specific reaction conditions and scale of operation.
| Parameter | Homogeneous Acid | Base Catalysis | Solid Acid (Zeolite) | Solid Acid (I.E. Resin) | Formaldehyde-Free (DMM) |
| Typical Yield (%) | 60-80 | 65-85 | 75-90 | 70-85 | 70-85 |
| Selectivity for 2,2'-isomer (%) | Low to Moderate | Moderate to High | High | Moderate to High | Moderate to High |
| Reaction Temp. (°C) | 60-100 | 40-70 | 80-120 | 60-100 | 80-120 |
| Catalyst Cost | Very Low | Very Low | High | Moderate | Moderate to High |
| Catalyst Reusability | No | No | Yes (multiple cycles) | Yes (several cycles) | Yes (multiple cycles) |
| Waste Generation | High (acidic wastewater) | High (saline wastewater) | Low (spent catalyst) | Low (spent catalyst) | Very Low (methanol) |
| Relative Energy Consumption | High | Moderate to High | Moderate | Moderate | Moderate |
| Relative Capital Cost | High (corrosion-resistant) | Moderate | Low (standard) | Low (standard) | Low (standard) |
Conclusion and Future Outlook
The synthesis of this compound is a mature field with several established methodologies. While traditional homogeneous acid catalysis remains a viable option, particularly for large-scale production where raw material costs are paramount, the significant drawbacks of waste generation and equipment corrosion cannot be overlooked.
The advent of solid acid catalysts, particularly zeolites and ion-exchange resins, represents a significant step forward in terms of environmental performance and process efficiency. The ability to reuse the catalyst and the drastic reduction in corrosive and hazardous waste streams make these routes highly attractive from both an economic and a sustainability perspective. The higher initial investment in the catalyst is often offset by its long-term reusability and the reduced costs associated with waste treatment and disposal.
Looking ahead, formaldehyde-free synthesis routes using alternative methylene sources like dimethoxymethane hold great promise for a truly "green" production of this compound. Although currently hampered by the higher cost of the starting material, increasing environmental regulations and a drive towards sustainable chemistry are likely to make these routes more economically competitive in the future.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific requirements of their project, including the desired scale, purity, cost constraints, and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed decision, paving the way for more efficient, cost-effective, and sustainable synthesis of this important chemical intermediate.
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 2,2'-Methylenediphenol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,2'-Methylenediphenol. As a compound frequently used in the synthesis of resins and other materials, its proper management is paramount to ensuring laboratory safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering you to make informed safety decisions.
Core Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its risks is essential. This compound is classified as a hazardous substance with the following primary concerns:
-
Irritation: It is known to cause serious skin and eye irritation.[1][2]
-
Respiratory Effects: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
-
Sensitization: It is recognized as a contact sensitizer, particularly in products based on phenol-formaldehyde resins.[2][3]
Due to these properties, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste . Under no circumstances should this chemical or its solutions be disposed of down the sink.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is the most critical barrier between the researcher and potential exposure. The causality is simple: preventing contact prevents injury. Handling this compound and its associated waste requires stringent adherence to the following PPE standards.
| Area of Protection | Required Equipment | Standard/Rationale |
| Eyes & Face | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is recommended when handling larger quantities or where a splash risk exists.[1][6] | Protects against splashes and airborne dust particles causing severe eye irritation. |
| Hands | Double-gloving is recommended: an inner nitrile glove with a chemical-resistant outer glove (e.g., neoprene or butyl rubber).[7] | Phenols can compromise single-layer gloves. This combination provides robust protection. Gloves must be disposed of as contaminated waste after use.[1] |
| Body | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling stock solutions or large volumes.[7] | Prevents skin contact from spills or splashes. |
| Respiratory | All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood.[5][7] | Mitigates the risk of inhaling irritating dust or vapors. |
| Feet | Solid-topped, closed-toe shoes must be worn at all times in the laboratory.[7] | Protects feet from spills. |
Waste Stream Management: Segregation and Containment
Proper disposal begins the moment waste is generated. The principles of segregation and containment are crucial for preventing dangerous chemical reactions and ensuring regulatory compliance.
Key Principle: Chemical Incompatibility Phenolic compounds, including this compound, are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and certain metals.[3][4] Co-mingling these wastes can lead to violent reactions, fire, or the release of toxic gases. Therefore, this compound waste must be collected in a dedicated container, separate from other waste streams.
Experimental Protocol: Establishing a Waste Container
-
Select a Compatible Container: For liquid waste, use a shatter-proof, sealable bottle. For solid waste, a leak-tight container with a secure lid is appropriate.[7][8] The container must be chemically compatible with phenols.
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly with the words "Hazardous Waste".[5][9]
-
List All Contents: Clearly write the full chemical name, "this compound," and any solvents or other chemicals present, along with their approximate percentages.[10]
-
Maintain Closure: The waste container must remain tightly sealed at all times except when actively adding waste.[5][9] This prevents the release of vapors and reduces spill risk.
-
Store Appropriately: Place the container in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and equipped with secondary containment.[10]
Standard Operating Procedure for Waste Disposal
The following diagram and protocols outline the decision-making process and step-by-step actions for disposing of waste containing this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Methylenediphenol
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling solid chemical reagents like 2,2'-Methylenediphenol (CAS No. 2467-02-9), a compound often used in resin and polymer synthesis, demands a systematic approach to risk mitigation. This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with a chemical is the critical first step in designing an effective safety protocol. This compound is a peach-colored or off-white powder, and its physical form is a key determinant of its primary exposure routes: inhalation of airborne dust and direct dermal contact.[1][2] The compound is classified with specific health hazards that directly inform our PPE choices.[1][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
|---|---|---|
| Skin Irritation (Category 2)[1][3] | H315: Causes skin irritation[1] | Direct contact can cause inflammation and irritation. Impervious gloves and protective clothing are mandatory. |
| Serious Eye Irritation (Category 2)[1][3] | H319: Causes serious eye irritation[1][3] | Airborne dust or splashes can cause significant, potentially damaging, eye irritation. Sealed eye protection is essential. |
| Specific Target Organ Toxicity - Single Exposure (Category 3)[1][3] | H335: May cause respiratory irritation[1] | Inhalation of dust can irritate the respiratory tract. Engineering controls (fume hood) are the first line of defense, with respiratory protection as a necessary supplement. |
| Combustibility | May form combustible dust concentrations in air[4] | While not a health hazard, this physical hazard requires avoiding dust clouds and sources of ignition.[4] |
The causality is clear: the irritant nature of the compound, combined with its powdered form, necessitates a multi-layered defense strategy focused on preventing skin, eye, and respiratory exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard laboratory coat and safety glasses are insufficient. A comprehensive PPE ensemble is required. The following protocol represents a self-validating system; if any component is missing or compromised, the system's integrity is broken.
Primary Containment & Respiratory Protection
The first line of defense is always engineering controls. All weighing and handling of this compound powder must be performed inside a certified chemical fume hood to control the generation of airborne dust.
-
For routine handling in a fume hood: If the fume hood is functioning correctly and work is conducted well within the sash, a respirator may not be required. However, a risk assessment is crucial.
-
For potential dust generation or outside a fume hood: In situations where dust cannot be fully contained (e.g., cleaning spills, large-scale transfers), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with N95, R95, or P95 particulate filters is the minimum requirement.[5] For higher concentrations, a full-facepiece respirator with P100 filters should be considered.[5]
Eye and Face Protection
Given the "serious eye irritation" classification, protection must go beyond standard safety glasses.[1][3]
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, protecting against airborne dust from all angles.
-
Recommended: A full-face shield worn over chemical splash goggles.[6][7][8] This provides an additional layer of protection for the entire face from splashes or puffs of powder.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with powders. Always check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Technique: Use a double-gloving technique, especially for extended procedures or when handling larger quantities. This allows for the safe removal of a contaminated outer glove without exposing the skin.
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.
-
Apron: For procedures involving larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting and are especially critical when handling irritant powders.
Operational Protocols: From Preparation to Cleanup
A disciplined workflow ensures that safety measures are applied consistently. The process below minimizes the risk of exposure and cross-contamination.
Caption: High-level workflow for safely handling this compound.
Step-by-Step PPE Donning Sequence
The order in which PPE is put on is critical to ensure a proper seal and fit.
Caption: Correct sequence for donning personal protective equipment.
Step-by-Step PPE Doffing Sequence
Removing PPE correctly is paramount to prevent transferring contaminants from the "dirty" exterior of the equipment to your skin or clothing.
Caption: Correct sequence for doffing PPE to prevent cross-contamination.
Emergency Response & Disposal
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
General Advice: In all cases, show the Safety Data Sheet (SDS) to the attending physician.[6]
Spill Cleanup:
-
Evacuate non-essential personnel.
-
Ensure you are wearing your full PPE ensemble, including respiratory protection.
-
Do NOT dry sweep. This will aerosolize the powder.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate the area with soap and water.
Disposal Plan: All contaminated materials, including used PPE, absorbent materials from spills, and empty chemical containers, must be disposed of as hazardous waste.[9]
-
Collect waste in a clearly labeled, sealed container marked "HAZARDOUS WASTE" and listing the chemical constituents.[10]
-
Do not let the product or contaminated materials enter drains or waterways.[4][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
By integrating this expert-driven approach to PPE and handling, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
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- Personal Protection. EnviroGuard. [Link]
- Safety Data Sheet - 2,2'-methylenediphenyl diisocyan
- Safety data sheet - 4,4'-methylenediphenol. CPAChem. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Occupational Chemical Database.
- Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
